molecular formula C4H9ClN2 B1281051 2-Amino-2-methylpropanenitrile hydrochloride CAS No. 50846-36-1

2-Amino-2-methylpropanenitrile hydrochloride

Cat. No.: B1281051
CAS No.: 50846-36-1
M. Wt: 120.58 g/mol
InChI Key: RWPZHHGTDNTPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methylpropanenitrile hydrochloride is a useful research compound. Its molecular formula is C4H9ClN2 and its molecular weight is 120.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-methylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-4(2,6)3-5;/h6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZHHGTDNTPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481919
Record name 2-amino-2-methylpropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-36-1
Record name 2-amino-2-methylpropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-methylpropanenitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 50846-36-1

This technical guide provides a comprehensive overview of 2-Amino-2-methylpropanenitrile hydrochloride, a versatile building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, supported by detailed experimental protocols and analytical data.

Introduction: A Bifunctional Reagent of Strategic Importance

2-Amino-2-methylpropanenitrile, also known as α-aminoisobutyronitrile, is a bifunctional organic compound featuring both a primary amine and a nitrile group attached to a tertiary carbon.[1] This unique structural arrangement imparts a dual reactivity that makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles.[1][2] The hydrochloride salt form enhances its stability and handling properties, making it a readily usable reagent in various synthetic applications.

This guide will explore the fundamental aspects of this compound, from its synthesis via the classic Strecker reaction to its application in the construction of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 50846-36-1[3]
Molecular Formula C₄H₉ClN₂[3]
Molecular Weight 120.58 g/mol [4]
Appearance White solid[5]
Melting Point 147-149 °C[5]
pKa (predicted) ~5.06 (for the free base)[6]
Solubility Soluble in water; solubility in organic solvents is generally low for the salt, but the free base is soluble in many organic solvents.[7][8]
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals characteristic of its structure.

  • ¹H NMR (DMSO-d₆): δ 9.45 (s, 3H, -NH₃⁺), 1.70 (s, 6H, 2 x -CH₃).[9]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

Frequency (cm⁻¹)Assignment
~3000-2800C-H stretching (methyl groups)
~2240C≡N stretching (nitrile)
~1600-1500N-H bending (ammonium)

Mass Spectrometry (MS): Electron ionization mass spectrometry of the free base, 2-Amino-2-methylpropanenitrile, would be expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Expected Molecular Ion (M⁺) for free base (C₄H₈N₂): m/z = 84.12

  • Predicted Fragmentation: The primary fragmentation would likely involve the loss of a methyl group to form a stable iminium cation.

Synthesis of this compound

The most common and efficient method for the synthesis of α-aminonitriles is the Strecker synthesis . This one-pot, three-component reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source.[10]

Reaction Mechanism: Strecker Synthesis

The synthesis of 2-Amino-2-methylpropanenitrile proceeds through the following steps:

  • Imine Formation: Acetone reacts with ammonia to form an imine intermediate. This reaction is often catalyzed by an ammonium salt.

  • Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, forming the α-aminonitrile.

  • Protonation: The resulting aminonitrile is then treated with hydrochloric acid to form the stable hydrochloride salt.

Strecker_Synthesis acetone Acetone imine Imine Intermediate acetone->imine + NH₃ - H₂O ammonia Ammonia (NH₃) ammonia->imine cyanide Cyanide (CN⁻) aminonitrile 2-Amino-2-methyl- propanenitrile cyanide->aminonitrile hcl HCl product 2-Amino-2-methyl- propanenitrile HCl hcl->product imine->aminonitrile + CN⁻ aminonitrile->product + HCl

Caption: Strecker synthesis of 2-Amino-2-methylpropanenitrile HCl.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method.[9]

Materials:

  • Ammonium chloride (NH₄Cl)

  • Acetone

  • Sodium cyanide (NaCN)

  • Diethyl ether

  • Methanol

  • Hydrogen chloride (1.0 M in diethyl ether)

  • Ammonia gas

Procedure:

  • To a solution of ammonium chloride (15.5 g) in water (50 mL) at 0 °C, add a solution of acetone (17 mL) in diethyl ether (50 mL).

  • Slowly add a solution of sodium cyanide (11.9 g) in water (35 mL), maintaining the temperature below 10 °C.

  • Stir the reaction mixture for one hour at 0 °C after the cyanide addition is complete, then let it stand overnight.

  • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry with magnesium sulfate, and remove the solvent under reduced pressure.

  • Dissolve the residue in methanol (80 mL), cool to -78 °C, and saturate with ammonia gas.

  • Allow the reaction mixture to stand at room temperature for two days.

  • Remove excess ammonia with a stream of air and evaporate the methanol.

  • Dissolve the residue in diethyl ether (50 mL), cool to 0 °C, and add 40 mL of a 1.0 M solution of hydrogen chloride in diethyl ether.

  • Stir the mixture for 30 minutes and filter to yield this compound.

Reactivity and Synthetic Applications

The dual functionality of 2-Amino-2-methylpropanenitrile makes it a versatile synthon for the construction of various molecular scaffolds.[1][2]

Reactivity aminonitrile NH₂ C(CH₃)₂ C≡N nucleophilic_attack Nucleophilic Attack aminonitrile:n->nucleophilic_attack nucleophilic_addition Nucleophilic Addition aminonitrile:cn->nucleophilic_addition electrophile Electrophile (E⁺) electrophile->nucleophilic_attack nucleophile Nucleophile (Nu⁻) nucleophile->nucleophilic_addition

Caption: Dual reactivity of 2-Amino-2-methylpropanenitrile.

Synthesis of Heterocycles

A primary application of 2-Amino-2-methylpropanenitrile is in the synthesis of nitrogen-containing heterocycles.

4.1.1. Thiazole Synthesis (Cook-Heilbron Synthesis)

The Cook-Heilbron synthesis is a classic method for preparing 5-aminothiazoles from α-aminonitriles and a sulfur source, such as carbon disulfide.[1][11][12]

The mechanism involves the nucleophilic attack of the amino group on carbon disulfide, followed by an intramolecular cyclization and tautomerization to form the aromatic thiazole ring.[11]

4.1.2. Imidazole and Imidazolinone Synthesis

2-Amino-2-methylpropanenitrile is a key precursor in the synthesis of imidazolinone herbicides.[10][11][13] The synthesis typically involves the hydrolysis of the nitrile to an amide, followed by condensation with a dicarboxylic acid derivative and subsequent cyclization.

Applications in Agrochemicals: Synthesis of Imazamox

Imazamox is a broad-spectrum imidazolinone herbicide.[10][13] Its synthesis utilizes a derivative of 2-Amino-2-methylpropanenitrile.

Synthetic Pathway to Imazamox:

  • Hydrolysis: 2-Amino-2,3-dimethylbutyronitrile (a related aminonitrile) is hydrolyzed to 2-amino-2,3-dimethylbutyramide.

  • Condensation and Cyclization: The amide is then reacted with 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid anhydride, leading to the formation of the imidazolinone ring of Imazamox.[10]

Applications in Pharmaceuticals: Synthesis of Gemigliptin

2-Amino-2-methylpropanenitrile serves as a starting material for the synthesis of key intermediates used in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Gemigliptin, which are used in the treatment of type 2 diabetes.[14][15]

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

  • Hazard Statements:

    • H301: Toxic if swallowed.[4]

    • H311: Toxic in contact with skin.[4]

    • H331: Toxic if inhaled.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • In case of exposure: Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, owing to its unique bifunctional nature. Its accessibility through the robust Strecker synthesis and its utility in constructing complex heterocyclic systems have established it as a key building block in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and safe handling is paramount for its successful application in research and development.

References

  • Cook–Heilbron thiazole synthesis. In Wikipedia; 2023. [Link]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • Study on the Synthesis of Imazamox.
  • Synthesis of thiazole from α-aminonitriles and carbon disulfide.
  • RU2707043C1 - Method of producing imazamox herbicide.
  • GEMIGLIPTIN. New Drug Approvals. [Link]
  • 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022. PubChem. [Link]
  • GEMIGLIPTIN. New Drug Approvals. [Link]
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119).
  • 0002707043 METHOD OF PRODUCING IMAZAMOX HERBICIDE.
  • 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum H3C CH3 NC NH3 +Cl-. University of Glasgow. [Link]
  • This compound | C4H9ClN2 | CID 12239465. PubChem. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • CN103951589A - Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester.
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
  • 2-amino-2-methylpropanenitrile (C4H8N2). PubChemLite. [Link]
  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]
  • 2-amino-2-methylpropanenitrile - 19355-69-2, C4H8N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • GEMIGLIPTIN. precisionFDA. [Link]
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...

Sources

2-Amino-2-methylpropanenitrile hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Amino-2-methylpropanenitrile Hydrochloride

Introduction

This compound (CAS No. 50846-36-1) is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] As an α-aminonitrile, it is a direct precursor to quaternary α-amino acids, structural motifs of increasing importance in drug design due to their ability to impart conformational rigidity to peptide-based therapeutics. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's characteristics to ensure its proper use in synthesis, formulation, and quality control. The methodologies described herein are grounded in standard pharmaceutical analysis principles, providing a framework for reliable and reproducible characterization.

Core Physicochemical Properties

A summary of the fundamental properties of this compound is presented below. These values are critical for identification, purity assessment, and process design.

PropertyValueSource(s)
CAS Number 50846-36-1[3][4]
Molecular Formula C₄H₉ClN₂[3][4]
Molecular Weight 120.58 g/mol [3][4]
Appearance White solid[2]
Melting Point 147-149 °C[2]
Storage Room temperature, inert atmosphere, keep in dark place[2]

Detailed Physical Property Analysis

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental and accessible indicators of a crystalline solid's purity. For this compound, a sharp melting range of 147-149 °C is indicative of high purity.[2] A broadened or depressed melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Causality Behind the Experiment: The principle rests on the thermodynamics of phase transitions. Impurities introduce entropy into the solid phase, leading to a more stable liquid phase at a lower temperature (freezing point depression). Therefore, precise melting point determination is a rapid and effective quality control check.

Solubility Profile: Guiding Reaction and Formulation

The solubility of an intermediate is paramount for its use in synthesis (selecting reaction solvents) and for the development of any potential drug product. As the hydrochloride salt of a primary amine, the compound is anticipated to have good solubility in polar protic solvents. While extensive quantitative data is not publicly available, the free base (2-amino-2-methylpropanenitrile) is described as insoluble in water, whereas the hydrochloride salt is soluble.[5]

Field-Proven Insight: The pH of the aqueous medium will critically affect solubility. At low pH, the amino group is fully protonated (R-NH₃⁺), maximizing interaction with water and enhancing solubility. As the pH approaches the pKa of the conjugate acid (the ammonium ion), the uncharged, less soluble free base (R-NH₂) begins to form, which can lead to precipitation. A predicted pKa for the free amine is approximately 5.06, meaning the compound will be predominantly in its soluble, protonated form in acidic to neutral solutions.[5]

Hygroscopicity: Implications for Stability and Handling

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] The free base form of the parent compound is noted to be hygroscopic.[5] While specific data for the hydrochloride salt is not available, it is a crucial parameter to assess experimentally. Moisture uptake can have significant consequences for a pharmaceutical intermediate:

  • Chemical Degradation: Moisture can facilitate hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Physical Changes: Water absorption can lead to deliquescence (dissolving in absorbed water), changes in crystal structure, and altered flow properties of the powder.[7]

  • Assay Inaccuracy: The presence of water will artificially lower the measured purity of the active substance by weight.

Given these risks, it is imperative that the compound is stored under an inert, dry atmosphere.[2]

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint for the identification and structural confirmation of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For this compound, the key expected absorption is a sharp, medium-intensity band for the nitrile (C≡N) stretch, typically observed between 2250-2260 cm⁻¹.[8] Additionally, broad absorptions corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺) would be expected in the 2800-3200 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple. The two methyl groups (-CH₃) are chemically equivalent and should appear as a single, sharp singlet, integrating to 6 protons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet. A published spectrum confirms this simplicity.[9]

    • ¹³C NMR: The carbon spectrum should show three distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon attached to the amino and nitrile groups, and one for the nitrile carbon itself. Data for the free base provides a reference for expected chemical shifts.[10]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent cation. The expected exact mass for the protonated molecule [C₄H₈N₂ + H]⁺ would be approximately 85.076.

Experimental Protocols

The following protocols describe standard, self-validating methodologies for characterizing the key physical properties of this compound.

Protocol 1: Melting Point Determination via Capillary Method

This protocol follows established pharmacopeial methods for determining the melting range of a crystalline solid.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 1. Ensure sample is dry and finely powdered. prep2 2. Load sample into a capillary tube to a height of 3-4 mm. prep1->prep2 prep3 3. Compact the sample by tapping the sealed end. prep2->prep3 meas1 4. Place the capillary in the melting point apparatus. prep3->meas1 meas2 5. Set a rapid heating ramp (10°C/min) to ~15°C below the expected m.p. (e.g., to 130°C). meas1->meas2 meas3 6. Once at the set temperature, reduce the ramp rate to 1-2°C/min. meas2->meas3 meas4 7. Record T1: Temperature at which the first drop of liquid appears. meas3->meas4 meas5 8. Record T2: Temperature at which the last solid crystal melts. meas4->meas5 meas6 9. Report the melting range as T1 - T2. meas5->meas6 caption Workflow for Melting Point Determination.

Workflow for Melting Point Determination.

Trustworthiness by Design: Using a slow ramp rate (1-2°C/min) near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.[1][11] The procedure should be repeated at least twice, with results being in close agreement. Calibrating the apparatus with certified standards (e.g., vanillin) is mandatory for ensuring the instrument's accuracy.[12]

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, as referenced by the United States Pharmacopeia (USP).[13][14]

G cluster_setup Setup & Equilibration cluster_analysis Sample Analysis setup1 1. Add an excess of solid compound to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed flask. setup2 2. Ensure undissolved solid is visible. setup1->setup2 setup3 3. Place the flask in a shaker bath at a controlled temperature (e.g., 25°C). setup2->setup3 setup4 4. Agitate for a sufficient period (typically 24-48h) to ensure equilibrium is reached. setup3->setup4 ana1 5. Allow solids to settle. Withdraw an aliquot of the supernatant. setup4->ana1 ana2 6. Immediately filter the aliquot through a 0.45 µm syringe filter to remove particulates. ana1->ana2 ana3 7. Quantitatively dilute the clear filtrate with the appropriate solvent. ana2->ana3 ana4 8. Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis). ana3->ana4 ana5 9. Calculate the original concentration in mg/mL or mol/L. ana4->ana5 caption Workflow for Shake-Flask Solubility Determination.

Workflow for Shake-Flask Solubility Determination.

Trustworthiness by Design: The key to this protocol's reliability is ensuring that true equilibrium has been reached. This can be validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h). The solubility value is confirmed once consecutive measurements are statistically identical.[13] Verifying that excess solid remains at the end of the experiment is a mandatory visual check.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[15]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust.

  • Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[15]

Consult the latest Safety Data Sheet (SDS) for comprehensive safety, disposal, and first-aid information before handling this compound.

Conclusion

The physical properties of this compound define its utility as a valuable chemical intermediate. Its solid nature, defined melting point, and solubility in polar solvents make it a convenient precursor for the synthesis of complex nitrogen-containing molecules. A thorough understanding and experimental verification of its properties—particularly melting point for purity, solubility for reaction conditions, and hygroscopicity for stability—are essential for any scientist or researcher. Adherence to standardized protocols ensures the generation of reliable data, which is the foundation of robust and reproducible chemical and pharmaceutical development.

References

  • Pharma Beginners. (2020, July 20).
  • ClickUp.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, January 1).
  • Research SOP. (2021, January 11).
  • Guidelines - SOPs. (2021, January 4).
  • USP-NF. (2013, November 21).
  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]
  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]
  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]
  • Murray, J., et al. (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum. [Link]
  • National Institutes of Health. 2-Amino-2-methylpropionitrile. PubChem. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
  • Yamada, S., et al. (n.d.). The Preparation of α-Aminonitriles from N-o-Nitrophenylsulfenylamino Acid Amides. [Link]
  • CD Formulation.
  • Wiley. Aminoacetonitrile hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). [Link]
  • National Institutes of Health. This compound. PubChem. [Link]
  • Danger, G., et al. (n.d.). FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K.
  • Pharmaffiliates. (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride. [Link]
  • PubChemLite. 2-amino-2-methylpropanenitrile (C4H8N2). [Link]
  • ChemSynthesis. 2-amino-2-methylpropanenitrile. [Link]
  • Wiley. METHYL-GAMMA-AMINOBUTYRIC-ACID-HYDROCHLORIDE - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-2-methylpropanenitrile Hydrochloride: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-Amino-2-methylpropanenitrile hydrochloride, with the CAS number 50846-36-1, is a key intermediate in the fields of organic and medicinal chemistry.[1] Its structural features, namely a quaternary carbon bearing both an amino and a nitrile group, make it a valuable precursor for the synthesis of a diverse range of molecules, particularly heterocyclic compounds.[2] This guide will explore the molecular architecture of this compound, detail its synthesis with mechanistic insights, and provide an in-depth look at its applications, supported by detailed protocols and spectral data.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is central to its reactivity and utility. Its structure is characterized by a propanenitrile backbone with a methyl and an amino group attached to the C2 position. The hydrochloride salt form enhances its stability and solubility in certain solvents.

PropertyValueSource
CAS Number 50846-36-1PubChem[1]
Molecular Formula C₄H₉ClN₂PubChem[1]
Molecular Weight 120.58 g/mol PubChem[1]
IUPAC Name 2-amino-2-methylpropanenitrile;hydrochloridePubChem[1]
Canonical SMILES CC(C)(C#N)N.ClPubChem[1]
InChI Key RWPZHHGTDNTPFY-UHFFFAOYSA-NPubChem[1]
Spectroscopic Characterization

The elucidation of the molecular structure of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that correspond to the protons in the molecule. The hydrochloride salt of 2-amino-2-methylpropanenitrile in DMSO-d₆ exhibits a singlet at approximately 9.45 ppm, corresponding to the three protons of the ammonium group, and a singlet at around 1.70 ppm, integrating to the six protons of the two equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum of the free base, 2-amino-2-methylpropionitrile, shows characteristic peaks for the quaternary carbon, the methyl carbons, and the nitrile carbon. While a specific spectrum for the hydrochloride was not found, the protonation of the amino group is expected to induce a downfield shift in the adjacent carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-2-methylpropionitrile (free base) displays characteristic absorption bands. A sharp peak around 2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The N-H stretching of the primary amine typically appears as a pair of bands in the region of 3300-3500 cm⁻¹. For the hydrochloride salt, the N-H stretching bands are expected to be broader and shifted due to the formation of the ammonium salt.

Mass Spectrometry: The mass spectrum of the free base, 2-amino-2-methylpropionitrile, would show a molecular ion peak corresponding to its molecular weight (84.12 g/mol ).[3] Fragmentation patterns would likely involve the loss of a methyl group or the nitrile group.

Synthesis and Mechanism

The primary route for the synthesis of 2-amino-2-methylpropanenitrile is the Strecker synthesis, a classic and efficient method for producing α-amino acids and their nitrile precursors.[4]

The Strecker Synthesis: A Step-by-Step Mechanistic Look

The synthesis commences with the reaction of a ketone (acetone) with an ammonium salt (ammonium chloride) and a cyanide source (sodium or potassium cyanide).[1]

Reaction Mechanism:

  • Imine Formation: Acetone reacts with ammonia (from the ammonium salt) to form an imine intermediate. This is an acid-catalyzed process.

  • Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile.

  • Protonation: The resulting aminonitrile is then treated with hydrochloric acid to yield the stable this compound salt.

Strecker_Synthesis Acetone Acetone Imine Imine Intermediate Acetone->Imine + NH₃ Ammonia Ammonia (NH₃) Ammonia->Imine Aminonitrile 2-Amino-2-methyl- propanenitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Product 2-Amino-2-methyl- propanenitrile HCl Aminonitrile->Product + HCl HCl HCl HCl->Product Imidazole_Synthesis Aminonitrile 2-Amino-2-methyl- propanenitrile HCl Condensation Condensation/ Cyclization Aminonitrile->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Imidazole Substituted Imidazole Condensation->Imidazole

Caption: General scheme for imidazole synthesis.

Synthesis of Oxazoles

Oxazoles are another important class of heterocycles found in many natural products and pharmaceuticals. The synthesis can be achieved through the reaction of 2-amino-2-methylpropanenitrile with an acylating agent followed by cyclization.

Synthesis of Thiazoles

Thiazole derivatives are known for their diverse pharmacological properties. A common route to 2-aminothiazoles involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea derivative. While not a direct application of the aminonitrile, it can be converted to a thiourea equivalent for this synthesis.

Safety and Handling

This compound is a toxic compound and should be handled with extreme care by trained professionals in a well-ventilated fume hood. [5]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. [5]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. [5]* First Aid:

    • If Swallowed: Immediately call a poison center or doctor.

    • Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.

    • Inhalation: Move the person to fresh air.

  • Storage: Store in a cool, well-ventilated area in a tightly closed container. [5]

Conclusion

This compound is a fundamentally important and versatile building block in synthetic chemistry. Its unique molecular structure, characterized by a geminal amino and nitrile group, allows for its facile conversion into a variety of valuable heterocyclic systems. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-2-methylpropionitrile.
  • ChemicalBook. (n.d.). 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE synthesis.
  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (n.d.). Retrieved from an article on advanced chemical synthesis.
  • Strecker amino acid synthesis. (n.d.). In Wikipedia.
  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET.
  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
  • Arkivoc. (2012). 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles.
  • BenchChem. (2025, December). Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids: Application Notes and Protocols.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Murray, Whitehead, Le Strat and Conway. (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum H3C CH3 NC NH3 +Cl-.

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 2-amino-2-methylpropanenitrile hydrochloride (CAS: 50846-36-1). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for understanding its predicted solubility profile based on its chemical structure. Critically, this guide delivers a robust, step-by-step experimental protocol for the precise determination of its thermodynamic solubility, empowering researchers to generate the specific and accurate data required for their work.

Introduction to this compound

This compound is a chemical intermediate used in various organic syntheses.[1] As the hydrochloride salt of an aminonitrile, its physical and chemical properties, particularly its solubility, are critical parameters for process development, reaction optimization, purification, and formulation.[1] Understanding the solubility of this compound in different solvent systems is fundamental to its effective application in research and industrial settings. This guide provides a foundational understanding of its physicochemical properties and a detailed methodology for its solubility determination.

Section 1: Physicochemical Profile

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The presence of a charged primary amine (as the hydrochloride salt) and a polar nitrile group suggests a propensity for interaction with polar solvents.

PropertyValueSource(s)
CAS Number 50846-36-1[2][3]
Molecular Formula C₄H₉ClN₂[2][3]
Molecular Weight 120.58 g/mol [2][3]
IUPAC Name 2-amino-2-methylpropanenitrile;hydrochloride[2]
Synonyms 2-Amino-2-methylpropionitrile hydrochloride[2][3]

Section 2: Predicted Solubility Profile

The free base is described as insoluble or does not mix well with water, but is soluble in organic solvents.[4][5] As a general principle, the salt form of a compound, such as a hydrochloride, exhibits significantly enhanced aqueous solubility compared to its free base. This is due to the ionic nature of the salt, which readily interacts with the polar water molecules.

Predicted Qualitative Solubility:

  • Water: Expected to be soluble, particularly due to the hydrochloride salt form.

  • Methanol/Ethanol: Expected to be soluble. Polar protic solvents are generally effective at solvating ionic salts.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): May exhibit moderate to good solubility.

  • Non-polar Solvents (e.g., Toluene, Hexanes): Expected to have low to negligible solubility.

Crucial Note for Researchers: This predicted profile is for preliminary guidance only. For any process design, formulation, or quantitative study, it is imperative to determine the empirical solubility data. The following section provides a detailed protocol for this purpose.

Section 3: Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true solubility of a compound is the isothermal equilibrium shake-flask method .[1][6] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[6]

Rationale for the Isothermal Equilibrium Method

This "gold standard" approach ensures that the measured solubility is the thermodynamic equilibrium solubility, which is the most stable and reproducible value.[6] By allowing the system to reach a state where the rate of dissolution equals the rate of precipitation, this method provides a true measure of the solvent's capacity to dissolve the solute at a given temperature.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Preparation cluster_analysis 4. Analysis & Calculation prep1 Add excess 2-amino-2-methyl- propanenitrile HCl to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Place in isothermal shaker (e.g., 25°C) prep3->equil1 Transfer to shaker equil2 Agitate for a set time (e.g., 24-72 hours) equil1->equil2 equil3 Allow solids to settle equil2->equil3 samp1 Withdraw supernatant using a pre-warmed/equilibrated syringe equil3->samp1 Sample carefully samp2 Filter through 0.22 µm syringe filter samp1->samp2 samp3 Dilute aliquot with mobile phase for analysis samp2->samp3 ana1 Quantify concentration (e.g., via HPLC) samp3->ana1 Inject into HPLC ana2 Calculate solubility (e.g., in mg/mL or mol/L) ana1->ana2

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, methanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment. A general rule is to add approximately 2-3 times the expected amount.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent at the target temperature.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate for a sufficient period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the concentration no longer changes.

  • Sampling:

    • Stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

    • Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.

  • Sample Preparation for Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound. A reverse-phase HPLC-UV method is often suitable for aminonitriles.

Analytical Quantification: Example HPLC Method

A robust analytical method is essential for accurate solubility determination.

G start Prepare Stock & Working Standards inject Inject Standards & Sample into HPLC System start->inject cal Generate Calibration Curve (Peak Area vs. Concentration) calc Calculate Concentration using Calibration Curve cal->calc prep Prepare Saturated Sample (Filter & Dilute) prep->inject inject->cal quant Determine Sample Peak Area inject->quant quant->calc sol Calculate Final Solubility (Account for Dilution) calc->sol

Caption: Workflow for HPLC Quantification of Solubility Samples.

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Causality: The choice of a C18 column is based on its wide applicability for retaining and separating small polar molecules. The acidic mobile phase ensures that the primary amine remains protonated, leading to consistent retention and sharp peak shapes.

Section 4: Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: Solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature precisely during determination.

  • pH: As a hydrochloride salt of a primary amine, the solubility of this compound will be pH-dependent. In aqueous solutions, a lower pH will favor the protonated, more soluble form. As the pH increases towards the pKa of the free amine, the uncharged, less water-soluble free base will begin to precipitate.

  • Common Ion Effect: In solutions already containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[6] This is an important consideration for formulation in buffered or saline solutions.

Section 5: Safety and Handling

This compound is classified as a toxic substance.[2][4]

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[2][4]

  • Handling: Use only in a well-ventilated area, preferably in a fume hood.[2] Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][4]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Section 6: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Datasheet. (n.d.). 2-Amino-2-methylpropanenitrile. Retrieved from a general chemical supplier datasheet.

  • Avdeef, A. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 36-43.

Sources

synthesis of 2-Amino-2-methylpropanenitrile hydrochloride from acetone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-2-methylpropanenitrile Hydrochloride from Acetone

Introduction

2-Amino-2-methylpropanenitrile, also known as 2-aminoisobutyronitrile, is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1] Its molecular structure, featuring a nitrile and an amino group on a quaternary carbon, provides a versatile scaffold for constructing more complex molecules.[1] The hydrochloride salt of this compound, this compound (CAS No: 50846-36-1), is often preferred due to its enhanced stability and ease of handling compared to the free base.[2][3]

This guide provides a comprehensive, in-depth technical overview of a robust and scalable method for synthesizing this compound, starting from readily available commercial reagents: acetone, ammonium chloride, and sodium cyanide. The core of this synthesis is the Strecker reaction, a classic and efficient method for producing α-aminonitriles.[4][5] We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, discuss methods for product characterization, and place paramount emphasis on the critical safety procedures required when handling highly toxic cyanide compounds.

Part 1: The Strecker Synthesis: Mechanistic Insights

The Strecker synthesis is a three-component reaction involving a carbonyl compound (in this case, a ketone), ammonia, and a cyanide source to form an α-aminonitrile.[4][6] When a ketone is used instead of an aldehyde, the product is an α,α-disubstituted aminonitrile.[4] The reaction proceeds in two primary stages: the formation of an iminium ion intermediate, followed by the nucleophilic addition of a cyanide ion.

  • Iminium Ion Formation : The reaction is initiated by the condensation of acetone with ammonia (generated in situ from ammonium chloride). The carbonyl carbon of acetone is attacked by the lone pair of electrons on the nitrogen atom of ammonia. This is followed by a proton transfer and the elimination of a water molecule, yielding a reactive dimethyl iminium ion intermediate.[4][7]

  • Cyanide Addition : The cyanide ion (from sodium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the stable carbon-carbon bond, resulting in the final α-aminonitrile product, 2-amino-2-methylpropanenitrile.[4][7]

The final step involves the conversion of the aminonitrile free base to its hydrochloride salt for improved stability and handling.

Strecker_Mechanism Figure 1: Strecker Synthesis Mechanism for 2-Amino-2-methylpropanenitrile cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Cyanide Addition cluster_2 Stage 3: Salt Formation acetone Acetone hemiaminal Hemiaminal Intermediate acetone->hemiaminal + NH₃ nh3 NH₃ (from NH₄Cl) hcn NaCN hcl HCl iminium Dimethyl Iminium Ion hemiaminal->iminium - H₂O aminonitrile 2-Amino-2-methylpropanenitrile (Free Base) iminium->aminonitrile + CN⁻ product 2-Amino-2-methylpropanenitrile Hydrochloride aminonitrile->product + HCl

Caption: Figure 1: Strecker Synthesis Mechanism for 2-Amino-2-methylpropanenitrile

Part 2: Experimental Protocol

This protocol is adapted from established procedures for the Strecker synthesis of α,α-disubstituted aminonitriles.[8] The causality for each step is explained to provide a deeper understanding beyond simple instruction.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mol)Notes
Ammonium ChlorideNH₄Cl53.4915.5 g0.290Source of ammonia
AcetoneC₃H₆O58.0817.0 mL0.231Carbonyl substrate
Sodium CyanideNaCN49.0111.9 g0.243EXTREMELY TOXIC
Diethyl Ether(C₂H₅)₂O74.12~150 mL-Reaction & extraction solvent
Deionized WaterH₂O18.02~85 mL-Solvent
Brine (sat. NaCl)NaCl(aq)-~30 mL-For washing organic phase
Magnesium SulfateMgSO₄120.37~5 g-Drying agent
Hydrogen ChlorideHCl36.4640 mL0.0401.0 M solution in diethyl ether
Step-by-Step Methodology

Step 1: Initial Reaction Setup

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve ammonium chloride (15.5 g) in deionized water (50 mL).

  • To this aqueous solution, add a solution of acetone (17 mL) in diethyl ether (50 mL).

  • Cool the resulting biphasic mixture to 0 °C using an ice-water bath. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic layers.

    • Causality: Cooling the reaction is critical to control the exothermic nature of the cyanide addition and to minimize the potential volatilization of hydrogen cyanide (HCN), which can form if the solution becomes acidic.

Step 2: Controlled Addition of Sodium Cyanide

  • Separately, prepare a solution of sodium cyanide (11.9 g) in deionized water (35 mL). Caution: Handle solid NaCN and its solutions in a certified chemical fume hood with appropriate PPE.

  • Slowly add the sodium cyanide solution to the cooled, stirring reaction mixture via the dropping funnel over a period of approximately 30-45 minutes.

  • Carefully monitor the internal temperature throughout the addition, ensuring it does not exceed 10 °C.

    • Causality: Slow, controlled addition is a primary safety measure to manage the reaction exotherm and prevent a runaway reaction. Maintaining a low temperature and slightly basic conditions (due to the presence of ammonia) prevents the protonation of cyanide to the highly volatile and toxic HCN gas.

Step 3: Reaction and Workup

  • After the addition is complete, continue stirring the mixture at 0 °C for one hour.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer twice more with diethyl ether (2 x 30 mL).

  • Combine all organic layers and wash them with brine (1 x 30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

    • Causality: The overnight stirring ensures the reaction goes to completion. The ether extractions recover the aminonitrile product from the aqueous phase. The brine wash removes residual water and inorganic salts, and the drying step is crucial before the addition of the anhydrous HCl solution.

Step 4: Isolation of the Hydrochloride Salt

  • Remove the diethyl ether from the dried organic phase under reduced pressure using a rotary evaporator to yield the crude 2-amino-2-methylpropanenitrile free base as a residual oil.

  • Dissolve this residue in fresh diethyl ether (50 mL) and cool the solution to 0 °C in an ice bath.

  • While stirring, slowly add a 1.0 M solution of hydrogen chloride in diethyl ether (40 mL). A white precipitate should form immediately.

  • Continue stirring the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it in a vacuum oven at low temperature (e.g., 40 °C).

    • Causality: The free base is an oil and can be unstable. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. Precipitation is induced because the ionic salt is insoluble in the nonpolar diethyl ether solvent.

Workflow reagents 1. Combine NH₄Cl, Acetone, H₂O, and Et₂O cool_1 2. Cool to 0 °C reagents->cool_1 add_nacn 3. Slowly Add NaCN Solution (Keep T < 10 °C) cool_1->add_nacn stir 4. Stir Overnight at RT add_nacn->stir separate 5. Separate Layers stir->separate extract 6. Extract Aqueous Layer with Et₂O separate->extract wash_dry 7. Wash & Dry Combined Organic Layers extract->wash_dry evaporate 8. Evaporate Solvent to get Free Base wash_dry->evaporate dissolve_cool 9. Dissolve in Et₂O and Cool to 0 °C evaporate->dissolve_cool add_hcl 10. Add HCl in Et₂O to Precipitate Salt dissolve_cool->add_hcl filter_dry 11. Filter, Wash, and Dry the Final Product add_hcl->filter_dry

Caption: Figure 2: Experimental Workflow for the Synthesis

Part 3: Product Characterization

The identity and purity of the final product, this compound, should be confirmed through standard analytical techniques.

  • Appearance : White crystalline solid.

  • Molecular Formula : C₄H₉ClN₂[2][9]

  • Molecular Weight : 120.58 g/mol [2][9]

  • ¹H NMR Spectroscopy : (DMSO-d₆, 400 MHz): The expected proton NMR spectrum should show two key signals.[8]

    • δ 9.45 (s, broad, 3H) : This broad singlet corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation of the nitrogen atom and potential hydrogen exchange.

    • δ 1.70 (s, 6H) : This sharp singlet corresponds to the six equivalent protons of the two methyl groups.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit a characteristic sharp absorption peak for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹ and broad absorptions in the 2500-3200 cm⁻¹ region, characteristic of an ammonium (N-H) salt.

  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a peak for the free base cation [M+H]⁺ at m/z = 85.08, corresponding to the protonated 2-amino-2-methylpropanenitrile.

Part 4: Critical Safety Considerations

This synthesis involves extremely hazardous materials and must not be attempted by untrained individuals. A thorough risk assessment is mandatory before beginning any work.

  • Cyanide Hazard : Sodium cyanide and its solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10] It reacts with acids to produce hydrogen cyanide (HCN), an extremely poisonous and flammable gas.

    • Engineering Controls : All manipulations involving sodium cyanide (weighing, solution preparation, addition to the reaction) must be performed in a certified, high-performance chemical fume hood to prevent inhalation of dust or potential HCN gas.[11]

    • Personal Protective Equipment (PPE) : A full set of PPE is required: a lab coat, chemical splash goggles, a face shield, and double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is strongly recommended.[11]

    • Emergency Preparedness : A cyanide antidote kit must be available in the immediate vicinity, and all personnel must be trained in its use. An emergency plan should be in place, and never work alone when handling cyanides.[12][13] In case of any exposure, seek immediate medical attention.[12]

  • Solvent Hazards : Diethyl ether is extremely flammable and volatile. Acetone is also highly flammable. Ensure there are no ignition sources in the vicinity of the experiment. Diethyl ether can also form explosive peroxides upon storage; use a fresh, unopened container or test for peroxides before use.

  • Waste Disposal : All cyanide-containing waste (aqueous layers, contaminated filter paper, gloves, etc.) is considered hazardous waste and must be segregated and disposed of according to strict institutional and environmental regulations.[11] Never mix cyanide waste with acidic waste. Cyanide waste is typically quenched by slow addition to a basic solution of bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate.

Conclusion

The Strecker synthesis provides an efficient and scalable route to this compound from inexpensive starting materials. The procedure, while straightforward, demands meticulous attention to safety due to the extreme toxicity of the cyanide reagents involved. Proper characterization of the final product confirms the success of the synthesis. For researchers in drug discovery and chemical development, this method offers reliable access to a versatile building block for the creation of novel and complex molecular entities.

References

  • NROChemistry. Strecker Synthesis.
  • Master Organic Chemistry. Strecker Synthesis.
  • Wikipedia. Strecker amino acid synthesis.
  • Organic Chemistry Portal. Strecker Synthesis.
  • PubChem. This compound.
  • Pearson. Synthesis of Amino Acids: Strecker Synthesis.
  • Lucite International. Material Safety Data Sheet - Acetone Cyanohydrin.
  • Exposome-Explorer. Material Safety Data Sheet - Acetone Cyanohydrin.
  • Stanford Environmental Health & Safety. Information on Cyanide Compounds.
  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • The University of Queensland. Working Safely with Cyanide Guideline.
  • ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF.
  • ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • NIH National Center for Biotechnology Information. A truly green synthesis of α-aminonitriles via Strecker reaction.
  • ResearchGate. Strecker Amino Acid Synthesis.
  • ChemSynthesis. 2-amino-2-methylpropanenitrile.
  • NIH PubChem. 2-Amino-2-methylpropionitrile.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Save My Exams. Hydroxynitrile.
  • NIH National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Organic Syntheses. aminoacetone semicarbazone hydrochloride.

Sources

The Strecker Synthesis of 2-Amino-2-methylpropanenitrile: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strecker synthesis, a cornerstone of amino acid preparation, offers a robust pathway to α-aminonitriles, which are versatile precursors to α,α-disubstituted amino acids. This guide provides an in-depth technical analysis of the mechanism for the synthesis of 2-Amino-2-methylpropanenitrile from acetone. It elucidates the underlying chemical principles, explores the causality behind experimental choices, and presents a detailed, self-validating protocol. By integrating mechanistic insights with practical considerations, this document serves as an authoritative resource for professionals engaged in synthetic organic chemistry and drug development.

Introduction: The Enduring Relevance of the Strecker Synthesis

First reported by Adolph Strecker in 1850, the Strecker synthesis is a powerful and efficient method for the preparation of amino acids from aldehydes or ketones.[1] The reaction condenses a carbonyl compound with ammonia and a cyanide source to yield an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.[2] Its adaptability to a wide range of substrates, including ketones for the synthesis of α,α-disubstituted amino acids, underscores its continued importance in modern organic synthesis.[3]

This guide focuses on the synthesis of 2-Amino-2-methylpropanenitrile, a key intermediate derived from acetone. The α,α-disubstitution pattern present in the final amino acid, α-aminoisobutyric acid, imparts unique conformational constraints, making it a valuable building block in the design of peptides and peptidomimetics with enhanced stability and specific secondary structures.

Mechanistic Pathway: A Step-by-Step Elucidation

The synthesis of 2-Amino-2-methylpropanenitrile proceeds through a two-stage mechanism: the formation of an iminium ion intermediate followed by the nucleophilic addition of cyanide.[4]

Stage 1: Formation of the 2-Iminopropane Intermediate

The initial step involves the reaction of acetone with ammonia to form a hemiaminal, which subsequently dehydrates to yield the corresponding imine, 2-iminopropane.[2] In practice, ammonium chloride (NH₄Cl) is often used as the ammonia source.[5] The ammonium ion acts as a mild acid, protonating the carbonyl oxygen of acetone. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by ammonia, which exists in equilibrium with the ammonium ion.[5][6]

Subsequent proton transfer and elimination of a water molecule generate a reactive iminium ion.[3][5] The equilibrium of this stage can be driven towards the iminium ion by removing the water formed, for instance, by using a desiccant.[6]

Stage 2: Nucleophilic Addition of Cyanide

The second stage is the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbon of the iminium ion.[7] This step forms the stable C-C bond and results in the final product, 2-Amino-2-methylpropanenitrile.[5] The cyanide source is typically an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), which readily dissociates in the reaction medium to provide the nucleophilic cyanide anion.[4][6]

Visualizing the Mechanism: Strecker Synthesis of 2-Amino-2-methylpropanenitrile

Strecker_Synthesis Mechanism of Strecker Synthesis Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone + H+ (from NH4+) Ammonia Ammonia (from NH4Cl) Cyanide Cyanide (from NaCN) Hemiaminal Hemiaminal Intermediate Protonated_Acetone->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Aminonitrile 2-Amino-2-methylpropanenitrile Iminium_Ion->Aminonitrile + CN-

Caption: The reaction pathway from acetone to 2-Amino-2-methylpropanenitrile.

Experimental Protocol: A Self-Validating Methodology

The following protocol for the synthesis of α-aminoisobutyric acid, which proceeds via the formation of 2-Amino-2-methylpropanenitrile, is adapted from a well-established procedure and highlights the critical considerations at each step.[8]

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Ammonium Chloride200 g (3.7 moles)Source of ammonia and mild acid catalyst
Acetone175 g (3 moles)Carbonyl starting material
Sodium Cyanide160 g (3.2 moles)Cyanide source
Diethyl Ether500 mL (initial), 6x300 mL (extractions)Reaction solvent and extraction solvent
Methyl Alcohol800 mLSolvent for ammoniation
Ammonia GasSaturated solutionNucleophile for imine formation
48% Hydrobromic Acid1 kgAcid for hydrolysis of the nitrile
PyridineExcessBase for neutralization and precipitation of the amino acid
Round-bottom flask3 LReaction vessel
Ice bath-To control reaction temperature
Stirring apparatus-To ensure proper mixing
Separatory funnel-For ether extractions
Distillation apparatus-For solvent removal
Reflux condenser-For hydrolysis step
Step-by-Step Procedure
  • Iminium Ion Formation and Cyanide Addition:

    • In a 3-L round-bottom flask, dissolve 200 g of ammonium chloride in 500 cc of water and cool the solution to 5–10°C in an ice bath.[8]

    • With stirring, add a solution of 175 g of acetone in 500 cc of ether.[8]

    • Slowly add a solution of 160 g of sodium cyanide in 350 cc of water, ensuring the temperature does not exceed 10°C. Causality: The low temperature controls the exothermicity of the reaction and minimizes side reactions.

    • Stir the mixture for one hour after the cyanide addition is complete and then let it stand overnight.[8]

  • Isolation of the Intermediate:

    • Separate the ether layer and extract the aqueous layer with six 300-cc portions of ether.[8] Causality: The aminonitrile is more soluble in ether than in the aqueous layer.

    • Combine the ether extracts and distill off the ether. The residue primarily contains 2-Amino-2-methylpropanenitrile and acetone cyanohydrin.[8]

  • Ammoniation and Hydrolysis (to α-aminoisobutyric acid):

    • Dilute the residue with 800 cc of methyl alcohol, cool the solution, and saturate it with ammonia gas. Allow the mixture to stand for two to three days.[8] Causality: The excess ammonia ensures the complete conversion of any remaining acetone cyanohydrin to the aminonitrile.

    • Remove the excess ammonia and methyl alcohol. Add 600 cc of water and 1 kg of 48% hydrobromic acid. Reflux the mixture for two hours.[8] Causality: The strong acid is necessary for the hydrolysis of the stable nitrile group to a carboxylic acid.[9]

  • Isolation and Purification of the Final Amino Acid:

    • Distill the hydrobromic acid under reduced pressure.[8]

    • Dissolve the residue in methyl alcohol and add an excess of pyridine to precipitate the free amino acid.[8] Causality: Pyridine acts as a base to neutralize the amino acid hydrobromide, causing the zwitterionic amino acid to precipitate from the less polar solvent.

    • Collect the product by filtration, wash with methyl alcohol, and dry.[8]

Subsequent Hydrolysis to α-Aminoisobutyric Acid

The intermediate, 2-Amino-2-methylpropanenitrile, is typically not isolated but is directly hydrolyzed to the corresponding amino acid, α-aminoisobutyric acid. This hydrolysis can be achieved under either acidic or basic conditions.[4]

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water.[3] A series of proton transfers and the addition of a second water molecule lead to the elimination of ammonia and the formation of the carboxylic acid.[5]

  • Base-catalyzed hydrolysis: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation by water forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt and ammonia.[10]

Visualizing the Hydrolysis Pathway

Hydrolysis_Pathway Hydrolysis of 2-Amino-2-methylpropanenitrile cluster_acidic Acidic Conditions (e.g., HBr, H2O) cluster_basic Basic Conditions (e.g., NaOH, H2O) Aminonitrile 2-Amino-2-methylpropanenitrile Protonated_Nitrile_A Protonated Nitrile Aminonitrile->Protonated_Nitrile_A + H+ Intermediate_B1 Intermediate after OH- attack Aminonitrile->Intermediate_B1 + OH- Intermediate_A1 Intermediate after H2O attack Protonated_Nitrile_A->Intermediate_A1 + H2O Amide_A Amide Intermediate Intermediate_A1->Amide_A Proton Transfer Amino_Acid α-Aminoisobutyric Acid Amide_A->Amino_Acid + H2O, - NH4+ Imidic_Acid Imidic Acid Intermediate_B1->Imidic_Acid + H2O Amide_B Amide Intermediate Imidic_Acid->Amide_B Tautomerization Amide_B->Amino_Acid + H2O, - NH3, then H3O+ workup

Caption: Acidic and basic hydrolysis pathways for 2-Amino-2-methylpropanenitrile.

Conclusion

The Strecker synthesis of 2-Amino-2-methylpropanenitrile is a classic yet highly relevant transformation in organic chemistry. A thorough understanding of its mechanism, encompassing the formation of the iminium ion and the subsequent nucleophilic cyanide addition, is crucial for optimizing reaction conditions and achieving high yields. The experimental protocol detailed herein, with its emphasis on the rationale behind each step, provides a solid foundation for the practical application of this synthesis. The versatility of the resulting α-aminonitrile as a precursor to α,α-disubstituted amino acids ensures that the Strecker synthesis will remain an indispensable tool for researchers and professionals in the field of drug development and beyond.

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.).
  • Strecker Synthesis - Master Organic Chemistry. (2023, April 26).
  • Strecker amino acid synthesis - chemeurope.com. (n.d.).
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12).
  • Strecker Synthesis - Organic Chemistry Portal. (n.d.).
  • Strecker Synthesis - NROChemistry. (n.d.).
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach.
  • Strecker Synthesis: Mechanism & Applications | StudySmarter. (2023, October 21).
  • Ch27 : Strecker Synthesis of amino acids. (n.d.). University of Calgary.
  • Synthesis of acetone cyanohydrin - PrepChem.com. (n.d.).
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes.
  • 2-amino-2-methylpropanenitrile - ChemSynthesis. (n.d.).
  • 20.7: Chemistry of Nitriles. (2022, May 19). Chemistry LibreTexts.
  • α-AMINOISOBUTYRIC ACID. (n.d.). Organic Syntheses Procedure.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Safe Handling and Management of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency management for 2-Amino-2-methylpropanenitrile hydrochloride (CAS No. 50846-36-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer in-depth toxicological context, detailed experimental protocols, and risk mitigation strategies. By explaining the causality behind safety measures, this guide aims to foster a culture of intrinsic safety and scientific integrity in the laboratory. It covers the toxicological profile, exposure control, specific handling techniques for highly toxic powders, spill decontamination, and waste disposal.

Scientific and Toxicological Profile

This compound is a member of the aliphatic nitrile family. Its acute toxicity is a primary concern for laboratory personnel. Understanding the mechanism of its toxicity is fundamental to appreciating the necessity of the stringent handling protocols outlined in this guide.

Mechanism of Toxicity: The Role of Cyanide Liberation

The primary hazard associated with this compound stems from its in-vivo metabolism. Like many aliphatic nitriles, its toxicity is largely attributed to the metabolic release of cyanide.[1][2] This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon alpha to the cyano group.[2]

The liberated cyanide ion (CN⁻) is a potent inhibitor of cellular respiration. It binds to the ferric iron in cytochrome c oxidase (Complex IV) within the mitochondria, effectively halting the electron transport chain.[2] This blockage prevents the utilization of oxygen by cells, leading to cytotoxic hypoxia, even when oxygen supply to the tissues is adequate. The symptoms of nitrile poisoning, therefore, closely mirror those of acute cyanide poisoning.[3]

Hazard Identification and Classification

This compound is classified as acutely toxic across multiple exposure routes. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[4][5]DangerGHS06 (Skull and Crossbones)
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[4][5]DangerGHS06 (Skull and Crossbones)
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[4][5]DangerGHS06 (Skull and Crossbones)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]WarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation[4]Danger/WarningGHS05 (Corrosion) / GHS07
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4]WarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]WarningGHS07 (Exclamation Mark)

Exposure Control and Personal Protective Equipment (PPE)

Given the high acute toxicity, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical line of defense as they isolate the hazard from the operator.

  • Chemical Fume Hood: All manipulations of this compound powder must be performed inside a certified chemical fume hood.[5] The sash should be kept as low as possible.

  • Ventilated Enclosures: For weighing operations where air currents from a fume hood may disturb measurements, a dedicated ventilated balance enclosure or a glove box is required.[6]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their locations should be clearly marked.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual risks and in emergency situations.

  • Hand Protection: Double gloving with nitrile gloves is required.[7] Nitrile provides good resistance to accidental splashes. Gloves must be changed immediately if contamination is suspected and removed before leaving the designated work area.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn over them when there is any risk of splash or aerosol generation.[8]

  • Body Protection: A fully fastened laboratory coat, preferably a chemical-resistant one, must be worn. Clothing that covers the legs and closed-toe shoes are mandatory.[9]

  • Respiratory Protection: While engineering controls should prevent inhalation exposure, a risk assessment may indicate the need for a respirator (e.g., N95 for powders or an air-purifying respirator with appropriate cartridges for vapors) during certain high-risk procedures or emergency responses. All respirator use must comply with a formal respiratory protection program.

Standard Operating Procedures for Safe Handling

Adherence to strict, well-defined protocols is crucial for minimizing the risk of exposure.

Designated Work Area

All work with this compound must be confined to a designated area.[10][11]

  • The area (e.g., a specific fume hood or bench) must be clearly marked with a warning sign indicating the presence of a highly toxic substance.

  • Access to this area should be restricted to trained personnel only.

  • The work surface should be lined with disposable, absorbent bench paper to contain any minor spills and facilitate decontamination.[7]

Protocol for Weighing the Solid Compound

Weighing powders presents a significant risk of aerosolization and contamination. The "Tare Method" is the recommended procedure to minimize this risk.[6][7]

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure (Tare Method) cluster_cleanup Post-Weighing prep1 Don appropriate PPE (Double gloves, goggles, face shield, lab coat) prep2 Prepare designated fume hood with absorbent liner prep1->prep2 1. weigh1 Place a sealable, tared container on the analytical balance (outside the hood) and record zero weigh2 Move the tared container into the fume hood weigh1->weigh2 2. weigh3 Carefully add the toxic powder to the container inside the hood weigh2->weigh3 3. weigh4 Securely seal the container weigh3->weigh4 4. weigh5 Wipe the exterior of the sealed container with a damp cloth weigh4->weigh5 5. weigh6 Move the sealed container back to the balance and record the final weight weigh5->weigh6 6. clean1 Return sealed container to hood for any further manipulations clean2 Decontaminate all surfaces and equipment used clean1->clean2 7. clean3 Dispose of all waste as acutely toxic hazardous waste clean2->clean3 8.

Caption: Workflow for Safely Weighing Acutely Toxic Powders.

Dissolving and Transferring Solutions
  • All dissolutions and liquid transfers should be performed in the designated fume hood.

  • Use a secondary container (e.g., a beaker or tray) when transporting solutions, even for short distances within the lab.

  • Avoid creating aerosols. When dissolving, add solvent to the solid slowly. When transferring, pour liquids carefully down the side of the receiving vessel.

Emergency Procedures

Rapid and correct response to emergencies is vital to mitigate harm.

First Aid Measures

Immediate action is required following any exposure.[1]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth resuscitation). Seek immediate emergency medical help.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Wash the area thoroughly with soap and water. Seek immediate emergency medical help.[1][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate emergency medical help.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate emergency medical help.[1][6]

Note on Antidotes: For significant exposures, cyanide antidote kits (e.g., containing amyl nitrite, sodium nitrite, and sodium thiosulfate) may be administered by trained medical professionals.[12] Laboratory personnel should not administer antidotes but should inform emergency responders of the nature of the chemical exposure.

Accidental Release (Spill) Management

A calm and systematic approach is necessary for spill cleanup. The procedure depends on the size and nature of the spill.

Spill_Response_Flowchart decision decision process process start_node Spill Occurs p1 Alert personnel in the immediate area. Assess the situation. start_node->p1 end_node Resume Work d1 Is the spill large, uncontrolled, or an immediate danger? p1->d1 p2 Evacuate the area. Activate fire alarm if necessary. Call emergency services. d1->p2 Yes p3 Restrict access to the spill area. Don appropriate PPE. d1->p3 No (Minor Spill) p4 Cover liquid spill with inert absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust. p3->p4 p5 Carefully scoop up the absorbed material/ contaminated towels into a labeled hazardous waste container. p4->p5 p6 Decontaminate the spill area with a suitable solvent followed by soap and water. p5->p6 p7 Place all cleanup materials and contaminated PPE into the hazardous waste container. p6->p7 p8 Report the incident to the lab supervisor. Restock spill kit. p7->p8 p8->end_node

Caption: Emergency Response Flowchart for a Chemical Spill.

Decontamination: The spill area and any contaminated equipment should be wiped down with a solvent known to dissolve the compound, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

Storage and Waste Disposal

Storage Requirements
  • Store this compound in a cool, dry, and well-ventilated area.[8]

  • Keep the container tightly closed and store it locked up in a designated, secure location.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[8] Contact with acids can liberate highly toxic hydrogen cyanide gas.[3]

Waste Management

All materials contaminated with this compound are considered acutely hazardous waste.

  • Solid Waste: Contaminated PPE, bench liners, weighing paper, and cleanup materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or rinsates must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.

  • Empty Containers: Containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] Only after proper decontamination can the container be discarded.

  • Disposal must be handled by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[7]

Conclusion

This compound is a valuable research chemical that demands the highest level of safety and handling precautions due to its acute toxicity. By understanding its toxicological mechanism and rigorously adhering to the engineering controls, personal protective measures, and detailed handling protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive and informed approach to safety is paramount when working with substances of this nature.

References

  • Comparative toxicities of aliphatic nitriles.
  • This compound | C4H9ClN2 | CID 12239465.
  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.NCBI Bookshelf.[Link]
  • Toxic Materials Handling in the Laboratory.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders.Duke University, Occupational & Environmental Safety Office.[Link]
  • General Use SOP for Highly Acutely Toxic Materials.Stanford University, Environmental Health & Safety.[Link]
  • Laboratory-Specific Standard Operating Procedures: SOP for the safe use of Acetonitrile.James Madison University.[Link]
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories.The University of Tennessee, Knoxville.[Link]
  • Laboratory Chemical Spill Cleanup and Response Guide.The City University of New York.[Link]
  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site.Chemical Emergency Medical Guidelines.[Link]

Sources

Navigating the Unseen Threat: A Technical Guide to the Hazards of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities often involves the use of highly reactive and potentially hazardous chemical intermediates. Among these, 2-Amino-2-methylpropanenitrile hydrochloride stands out as a valuable building block, but one that demands a profound understanding of its inherent risks. This guide provides an in-depth technical analysis of the hazards associated with this compound, moving beyond a simple recitation of safety data to offer a deeper comprehension of its chemical reactivity, toxicological profile, and the rationale behind the necessary safety protocols. Our objective is to empower researchers with the knowledge to handle this substance with the highest degree of safety and efficacy.

Chemical Identity and Hazard Profile

This compound, with the CAS number 50846-36-1, is the hydrochloride salt of 2-amino-2-methylpropanenitrile.[1][2] Its molecular structure, containing both a nitrile and an amino group on a tertiary carbon, is key to its utility in chemical synthesis and also the source of its significant hazards.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this compound as highly toxic.[1][2][3] It is classified as Acute Toxicity, Category 3, for oral, dermal, and inhalation routes of exposure.[2][3][4] This classification underscores the severe health risks associated with even small quantities of the substance. The primary hazard lies in its potential to release hydrogen cyanide (HCN), a potent and rapidly acting poison.[2][5]

GHS Hazard Summary Table
Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral3H301: Toxic if swallowedDanger💀
Acute Toxicity, Dermal3H311: Toxic in contact with skinDanger💀
Acute Toxicity, Inhalation3H331: Toxic if inhaledDanger💀
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDangercorrosion
Skin Sensitization1H317: May cause an allergic skin reactionWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritationWarning

Data sourced from PubChem and various Safety Data Sheets.[1][2]

The Core Hazard: Understanding Cyanide Toxicity

The paramount danger of this compound stems from its relationship with hydrogen cyanide. While the hydrochloride salt form offers greater stability than the free base, it can still decompose or react to liberate HCN gas, particularly in the presence of acids or during combustion.[2][5]

The toxicity of nitriles like this compound is often analogous to that of hydrogen cyanide itself.[5] Once absorbed into the body, these compounds can be metabolized to release the cyanide ion (CN-). This ion has a high affinity for the ferric (Fe3+) ion in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. By binding to this enzyme, cyanide effectively halts aerobic respiration, leading to cellular hypoxia and a rapid onset of toxic effects.[5] The symptoms of acute cyanide poisoning are often non-specific initially but can progress rapidly to convulsions, loss of consciousness, and death.[2][5]

Caption: Visualization of the pathway from exposure to cellular toxicity.

Safe Handling and Engineering Controls: A Proactive Approach

Given the acute toxicity of this compound, a multi-layered approach to safety is imperative. This begins with robust engineering controls designed to minimize exposure.

Experimental Workflow for Safe Handling

G start Start: Project Assessment fume_hood Work exclusively in a certified chemical fume hood start->fume_hood ppe Don appropriate Personal Protective Equipment (PPE) fume_hood->ppe weighing Weigh solid in a contained manner (e.g., glove bag or ventilated balance enclosure) ppe->weighing dissolution Dissolve in a closed system weighing->dissolution reaction Perform reaction in a sealed vessel with appropriate off-gas scrubbing dissolution->reaction workup Conduct workup and purification within the fume hood reaction->workup waste Segregate and label hazardous waste workup->waste decontamination Decontaminate all surfaces and equipment waste->decontamination end End: Secure Storage decontamination->end

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol for Safe Handling:

  • Risk Assessment: Before any work begins, a thorough risk assessment must be conducted, considering the scale of the reaction and the potential for exposure.

  • Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood with sufficient exhaust ventilation.[2] For weighing the solid, a ventilated balance enclosure or a glove bag should be used to prevent the dispersal of dust.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Gloves: Chemical-resistant gloves (e.g., neoprene) are essential.[5] Contaminated gloves should be replaced immediately.

    • Eye Protection: Chemical splash goggles are required.[5]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection: If there is a risk of inhalation, an approved respirator with a suitable cartridge should be used.[5]

  • Storage: The compound should be stored in a cool, well-ventilated area in a tightly closed container.[2][3] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][5]

  • Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][5]

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical. All personnel working with this compound must be familiar with these emergency procedures.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation). Seek immediate medical attention.[3][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Spill Response

In the event of a spill, the area should be evacuated immediately.[5] Only personnel with the appropriate training and PPE should attempt to clean up the spill. For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[6] For larger spills, contain the spillage and prevent it from entering drains.[5]

Firefighting Measures

While the compound itself has a slight fire hazard, combustion will produce highly toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[2][5] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][3] Suitable extinguishing media include dry chemical powder, foam, and carbon dioxide.[2][5]

Conclusion: A Culture of Safety

This compound is a potent chemical tool that, like many valuable reagents in drug discovery, carries significant risks. A thorough understanding of its chemical properties, toxicological profile, and the mechanisms of its hazards is not merely a regulatory requirement but a scientific and ethical responsibility. By fostering a culture of safety that emphasizes robust engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can confidently and safely harness the synthetic potential of this compound to advance the frontiers of medicine.

References

  • PubChem. This compound.
  • PubChem. 2-Amino-2-methylpropionitrile.

Sources

2-Amino-2-methylpropanenitrile hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-2-methylpropanenitrile Hydrochloride: Synthesis, Characterization, and Applications in Drug Development

Abstract

This compound (CAS 50846-36-1) is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of complex organic molecules. Its structural motif, an α-aminonitrile derived from a ketone, makes it a valuable precursor for α,α-disubstituted amino acids, heterocyclic compounds, and other scaffolds of significant interest in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its synthesis, leveraging the classic Strecker reaction, alongside detailed protocols for its analytical characterization and a discussion of its critical applications, particularly within the field of drug development. The content is tailored for researchers, scientists, and process chemists, offering field-proven insights into the causality behind experimental choices and methodologies.

Introduction: The Strategic Importance of α-Aminonitriles

In the landscape of synthetic organic chemistry, α-aminonitriles are bifunctional compounds of immense value.[1] The presence of both an amine and a nitrile group on the same carbon atom provides a locus for diverse chemical transformations.[1] 2-Amino-2-methylpropanenitrile, the parent compound of the hydrochloride salt, is a prime example of a tertiary α-aminonitrile, which serves as a gateway to sterically hindered and structurally unique molecules.

A Precursor to α,α-Disubstituted Amino Acids

One of the most significant applications of this compound is its role as a precursor to α,α-disubstituted amino acids.[2] These non-proteinogenic amino acids are crucial in the design of peptidomimetics and other therapeutic agents. The gem-dimethyl substitution pattern, derived from the acetone precursor, introduces conformational constraints into peptide backbones. This structural rigidity can enhance metabolic stability by shielding the amide bonds from enzymatic degradation and can lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target.

This compound: A Stable and Versatile Reagent

While the free base, 2-amino-2-methylpropanenitrile, is a liquid, the hydrochloride salt is a solid, which simplifies handling, storage, and weighing.[3] The salt form enhances the compound's stability, making it a more reliable and practical starting material for multi-step syntheses in a research and development setting. It is widely used as a pharmaceutical intermediate and in the synthesis of various heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[4][5]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its effective use.

Chemical Structure and Identifiers
  • IUPAC Name: 2-amino-2-methylpropanenitrile;hydrochloride

  • CAS Number: 50846-36-1[6]

  • Molecular Formula: C₄H₉ClN₂[6]

  • Synonyms: 2-Amino-2-methylpropionitrile hydrochloride, 2-Aminoisobutyronitrile hydrochloride[6][7]

Tabulated Physicochemical Data
PropertyValueSource
Molecular Weight 120.58 g/mol [6]
Physical Form Solid[3]
InChI Key RWPZHHGTDNTPFY-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)(C#N)N.Cl

Synthesis: The Strecker Reaction Pathway

The most direct and industrially relevant method for preparing 2-amino-2-methylpropanenitrile is the Strecker synthesis, a classic multi-component reaction first reported in 1850.[2][8] This one-pot reaction combines a ketone (or aldehyde), ammonia, and a cyanide source to efficiently form the target α-aminonitrile.[2]

Mechanistic Overview

The reaction proceeds in two main stages. First is the formation of an iminium ion, followed by the nucleophilic addition of a cyanide ion.[2]

  • Iminium Ion Formation: Acetone reacts with ammonia (often generated in situ from an ammonium salt like ammonium chloride) to form a hemiaminal intermediate, which then dehydrates to yield a reactive iminium ion.[2][9]

  • Cyanide Addition: The cyanide anion (from NaCN or KCN) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable α-aminonitrile product.[2][9]

  • Salt Formation: The resulting free base is an oily liquid that is often converted to its hydrochloride salt by treatment with hydrochloric acid to yield a stable, crystalline solid.[10]

Strecker_Synthesis Acetone Acetone Iminium Iminium Ion Intermediate Acetone->Iminium + NH₃ - H₂O Ammonia Ammonium Chloride (Ammonia Source) Ammonia->Iminium Aminonitrile 2-Amino-2-methyl- propanenitrile (Free Base) Iminium->Aminonitrile + CN⁻ Cyanide Sodium Cyanide (Cyanide Source) Cyanide->Aminonitrile Product 2-Amino-2-methyl- propanenitrile HCl (Solid) Aminonitrile->Product + HCl HCl HCl in Ether HCl->Product

Caption: Mechanism of the Strecker synthesis for 2-amino-2-methylpropanenitrile HCl.

Detailed Experimental Protocol

The following protocol is adapted from a documented patent literature procedure, providing a robust method for laboratory-scale synthesis.[10]

Materials:

  • Ammonium chloride (NH₄Cl)

  • Acetone

  • Diethyl ether

  • Sodium cyanide (NaCN)

  • Magnesium sulfate (MgSO₄)

  • Anhydrous methanol

  • Ammonia gas

  • Hydrogen chloride (1.0 M in diethyl ether)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and thermometer, prepare a solution of ammonium chloride (15.5 g) in water (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Acetone: Add a solution of acetone (17 mL) in diethyl ether (50 mL) to the cooled ammonium chloride solution.

  • Cyanide Addition (Causality Note): Slowly add a solution of sodium cyanide (11.9 g) in water (35 mL) to the reaction mixture. It is critical to maintain the temperature below 10 °C during this addition. The reaction is exothermic, and maintaining a low temperature prevents the uncontrolled release of highly toxic hydrogen cyanide gas and minimizes side reactions.

  • Initial Reaction: Stir the mixture for one hour at 0 °C after the cyanide addition is complete. Allow the reaction to stand overnight, which ensures the reaction proceeds to completion.

  • Workup and Extraction: Separate the ether layer. Extract the aqueous layer twice with diethyl ether (2 x 30 mL). Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure (in vacuo) to yield a residual oil (the crude free-base aminonitrile).

  • Ammonolysis (Optional Refinement): Dissolve the residue in methanol (80 mL) and cool to -78 °C. Saturate the solution with ammonia gas and allow it to stand at room temperature for two days. This step helps convert any remaining cyanohydrin intermediate to the desired aminonitrile. Remove excess ammonia and methanol by evaporation.

  • Salt Formation: Dissolve the final residue in diethyl ether (50 mL) and cool to 0 °C. Add 40 mL of a 1.0 M solution of hydrogen chloride in diethyl ether. The hydrochloride salt will precipitate.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by filtration. Wash with cold diethyl ether and dry under vacuum to yield the title compound.

Analytical Characterization and Quality Control

A self-validating protocol requires robust analytical methods to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural elucidation. For this compound, ¹H NMR provides a clear diagnostic fingerprint.

  • Expected ¹H NMR Spectrum (in CD₃SOCD₃):

    • δ 9.45 (s, broad, 3H): This singlet corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is typical due to quadrupole broadening and exchange with any trace water.

    • δ 1.70 (s, 6H): This sharp singlet represents the six equivalent protons of the two methyl groups.[10]

The simplicity of the spectrum—two singlets—is a strong confirmation of the symmetric structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final product. Since the compound lacks a strong chromophore, UV detection can be challenging at higher wavelengths. Detection is typically performed at low wavelengths (200-210 nm).[11] For more sensitive and specific analysis, derivatization methods are often employed, especially when analyzing the corresponding amino acid after hydrolysis.[11] Common derivatization reagents include phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA).[11][12][13]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg of sample Dissolve in appropriate deuterated solvent (e.g., DMSO-d₆) or HPLC mobile phase NMR Acquire ¹H NMR Spectrum Prep->NMR HPLC Acquire HPLC Chromatogram (e.g., RP-HPLC, UV 210 nm) Prep->HPLC NMR_Interp Confirm structural identity: - Check chemical shifts - Verify integration ratios NMR->NMR_Interp HPLC_Interp Assess purity: - Integrate peak areas - Calculate % purity HPLC->HPLC_Interp Final Final Quality Control Report: Structure Confirmed & Purity > 95% NMR_Interp->Final HPLC_Interp->Final

Caption: A standard workflow for the analytical characterization of the synthesized product.

Core Applications in Drug Development

The utility of this compound stems from its ability to act as a precursor to valuable molecular scaffolds.

Synthesis of Constrained Peptides and Peptidomimetics

The primary application pathway involves the hydrolysis of the nitrile group to a carboxylic acid. This reaction, typically performed under strong acidic or basic conditions, converts the aminonitrile into α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[2][9]

Peptide_Synthesis_Application Start 2-Amino-2-methyl- propanenitrile HCl Hydrolysis Acid or Base Hydrolysis Start->Hydrolysis Aib α-Aminoisobutyric Acid (Aib) (α,α-disubstituted amino acid) Hydrolysis->Aib SPPS Solid-Phase Peptide Synthesis (SPPS) Aib->SPPS Incorporate into peptide chain Peptide Constrained Peptide or Peptidomimetic SPPS->Peptide

Caption: Pathway from the aminonitrile to constrained peptides via hydrolysis and SPPS.

Once formed, Aib can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[14][15][16] Its inclusion induces a helical turn in the peptide backbone, which is a powerful tool for stabilizing secondary structures and developing novel peptide-based therapeutics.

Role in Chemoselective Ligation

While direct application of the hydrochloride is less common, the broader class of aminonitriles is foundational to emerging peptide synthesis techniques. Chemoselective aminonitrile ligation methods enable peptide bond formation in aqueous environments, offering an alternative to traditional SPPS.[17] These methods leverage the unique reactivity of the aminonitrile moiety to achieve high-yield peptide coupling, a field of growing interest for the synthesis of novel bioconjugates and therapeutic peptides.[17]

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions.[18]

GHS Hazard Classification

The compound is classified as acutely toxic via oral, dermal, and inhalation routes.

PictogramGHS CodeHazard StatementSource
Skull and Crossbones GHS06H301: Toxic if swallowed
H311: Toxic in contact with skin
H331: Toxic if inhaled[19]
Handling and Storage Protocols
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[20]

  • Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[18] Contact with acids can liberate highly toxic hydrogen cyanide gas.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Decontamination and Waste Disposal

All waste containing this material must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[18] Decontaminate surfaces with a suitable cleaning agent, and never dispose of this chemical down the drain.

Conclusion

This compound is more than a simple chemical; it is a strategic enabler in modern medicinal chemistry and drug development. Its straightforward synthesis via the Strecker reaction, coupled with its stability as a hydrochloride salt, makes it an accessible and reliable precursor. Its primary value lies in its conversion to α-aminoisobutyric acid, a key component for engineering conformationally constrained peptides with enhanced therapeutic properties. As the demand for more sophisticated and stable peptide drugs grows, the importance of foundational building blocks like this compound will continue to increase, solidifying its role as a cornerstone of synthetic chemistry.

References

  • NROChemistry. Strecker Synthesis.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Wikipedia. Strecker amino acid synthesis.
  • CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate.
  • Organic Chemistry Portal. Strecker Synthesis.
  • chemical label. This compound.
  • PubChem. This compound | C4H9ClN2 | CID 12239465.
  • PubChem. 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022.
  • Murray, Whitehead, Le Strat and Conway. Supporting Information.
  • GMFC Labs. 2-Amino-2-Methyl-Propionitrile Hydrochloride.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
  • PubChem. 2-Amino-3-hydroxy-2-methylpropanenitrile | C4H8N2O | CID 14405752.
  • CSBio. Overview of Custom Peptide Synthesis.
  • NIH. Chemical Methods for Peptide and Protein Production.
  • SIELC Technologies. By Detection.
  • US Pharmacopeia (USP). 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS.
  • Agilent. Analysis of Amino Acids by HPLC.
  • Shimadzu. Analytical Methods for Amino Acids.

Sources

An In-depth Technical Guide to the Discovery and History of α-Aminoisobutyronitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Aminoisobutyronitrile, also known as 2-amino-2-methylpropanenitrile, is a foundational α-aminonitrile that serves as a key intermediate in the synthesis of α-aminoisobutyric acid and other valuable chemical entities. Its hydrochloride salt is a stable, crystalline solid, facilitating its storage, handling, and use in further synthetic applications. This guide provides a comprehensive overview of the historical discovery, synthesis, and chemical properties of α-aminoisobutyronitrile hydrochloride, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Historical Context: The Legacy of the Strecker Synthesis

The discovery of α-aminoisobutyronitrile is intrinsically linked to the pioneering work of the German chemist Adolph Strecker. In 1850, Strecker devised a groundbreaking method for the synthesis of α-amino acids from aldehydes, ammonia, and hydrogen cyanide. This reaction, now famously known as the Strecker synthesis, was a landmark achievement in organic chemistry, providing the first general and rational route to this vital class of biomolecules.

Strecker's original work primarily focused on the use of aldehydes. However, the versatility of his method was soon recognized, and it was logically extended to include ketones as starting materials. The use of acetone, the simplest ketone, in a Strecker-type reaction leads to the formation of α-aminoisobutyronitrile. While the exact date of the first synthesis of this specific aminonitrile is not prominently documented, it is a direct and early application of Strecker's foundational discovery. The synthesis of α-aminoisobutyric acid, the hydrolyzed product of α-aminoisobutyronitrile, was well-established by the early 20th century, as evidenced by its inclusion in the highly reputable Organic Syntheses collection, which details the formation of the aminonitrile as a key intermediate step.

The preparation of the hydrochloride salt of α-aminoisobutyronitrile represents a common and practical derivatization in organic chemistry. The conversion of a basic amine to its hydrochloride salt often facilitates purification through crystallization, enhances stability, and improves handling characteristics.

Chemical Synthesis

The synthesis of α-aminoisobutyronitrile hydrochloride proceeds in two key stages: the formation of the free-base aminonitrile via the Strecker synthesis, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of α-Aminoisobutyronitrile

The most reliable and well-documented procedure for the synthesis of α-aminoisobutyronitrile is adapted from the trusted methodology for the preparation of α-aminoisobutyric acid, where the aminonitrile is generated in situ. This method utilizes readily available and inexpensive starting materials: acetone, ammonium chloride, and sodium cyanide.

Reaction Scheme:

Strecker_Synthesis Acetone Acetone Intermediate [Imine Intermediate] Acetone->Intermediate + NH3 (from NH4Cl) NH4Cl NH4Cl NaCN NaCN Product α-Aminoisobutyronitrile Intermediate->Product + CN- (from NaCN)

Figure 1: Reaction scheme for the Strecker synthesis of α-aminoisobutyronitrile.

Experimental Protocol:

  • Materials:

    • Acetone

    • Ammonium chloride (NH₄Cl)

    • Sodium cyanide (NaCN)

    • Water (H₂O)

    • Diethyl ether ((C₂H₅)₂O)

  • Procedure (adapted from Organic Syntheses, Coll. Vol. 2, p.29 (1943)) :

    • In a suitable reaction vessel equipped with a mechanical stirrer and an ice bath, prepare a solution of ammonium chloride in water.

    • Cool the ammonium chloride solution to 5-10 °C.

    • Add a solution of acetone in diethyl ether to the cooled ammonium chloride solution with vigorous stirring.

    • Slowly add a solution of sodium cyanide in water to the reaction mixture, ensuring the temperature does not exceed 15 °C.

    • After the addition is complete, continue stirring the mixture for at least one hour.

    • The reaction mixture will separate into two layers. Separate the ethereal layer.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine all the ethereal extracts.

    • The resulting ether solution contains the crude α-aminoisobutyronitrile. This solution can be used directly for the preparation of the hydrochloride salt.

Causality Behind Experimental Choices:

  • The use of ammonium chloride provides a source of ammonia in situ, which reacts with acetone to form the key imine intermediate.

  • Sodium cyanide serves as a safer and more manageable source of the cyanide nucleophile compared to hydrogen cyanide gas.

  • The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions.

  • Diethyl ether is used as a solvent to facilitate the reaction and the subsequent extraction of the organic product from the aqueous medium.

Part 2: Preparation of α-Aminoisobutyronitrile Hydrochloride

The crude α-aminoisobutyronitrile obtained in the previous step can be converted to its hydrochloride salt for purification and stabilization.

Reaction Scheme:

Hydrochloride_Formation Aminonitrile α-Aminoisobutyronitrile Product α-Aminoisobutyronitrile Hydrochloride Aminonitrile->Product + HCl HCl HCl

Figure 2: Conversion of α-aminoisobutyronitrile to its hydrochloride salt.

Experimental Protocol:

  • Materials:

    • Ethereal solution of crude α-aminoisobutyronitrile

    • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent like diethyl ether or isopropanol)

    • Anhydrous diethyl ether

  • Procedure:

    • Dry the ethereal solution of crude α-aminoisobutyronitrile over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and filter.

    • Cool the dried ethereal solution in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the cooled solution or add a saturated solution of HCl in diethyl ether or isopropanol dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution as a white solid.

    • Continue the addition of HCl until no further precipitation is observed.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

    • Dry the resulting white crystalline solid under vacuum to obtain pure α-aminoisobutyronitrile hydrochloride.

Self-Validating System:

The purity of the final product can be assessed by its sharp melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy). The disappearance of the starting materials in the spectra of the final product confirms the completion of the reaction.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of α-aminoisobutyronitrile hydrochloride is provided in the table below.

PropertyValueSource
Molecular Formula C₄H₉ClN₂-
Molecular Weight 120.58 g/mol -
Appearance White crystalline solid-
Melting Point 147-149 °C[1]
CAS Number 50846-36-1[2]

Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show a singlet for the two equivalent methyl groups and a broad singlet for the ammonium protons. The chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The spectrum should display signals for the quaternary carbon, the methyl carbons, and the nitrile carbon.

  • IR Spectroscopy: Key vibrational bands would include those for the N-H stretching of the ammonium group, C-H stretching of the methyl groups, and the characteristic C≡N stretching of the nitrile group.

Safety and Handling

α-Aminoisobutyronitrile and its hydrochloride salt should be handled with care in a well-ventilated fume hood. As a nitrile-containing compound, it is potentially toxic if ingested, inhaled, or absorbed through the skin. It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Avoid contact with strong acids and oxidizing agents. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications

α-Aminoisobutyronitrile hydrochloride is a valuable building block in organic synthesis. Its primary application is as a direct precursor to α-aminoisobutyric acid, a non-proteinogenic amino acid that is used as a conformational constraint in peptide design and as a building block in the synthesis of pharmaceuticals. The nitrile group can also be subjected to various chemical transformations, making it a versatile intermediate for the synthesis of a range of nitrogen-containing compounds.

Conclusion

The discovery and development of the synthesis of α-aminoisobutyronitrile hydrochloride are a direct extension of Adolph Strecker's seminal work on amino acid synthesis. The robust and straightforward Strecker reaction provides an efficient means of preparing the aminonitrile from simple precursors, and its conversion to the stable hydrochloride salt facilitates its use in further synthetic endeavors. This guide provides the historical context, detailed synthetic protocols, and essential data for researchers and scientists working with this important chemical intermediate.

References

  • Clarke, H. T.; Bean, H. J. α-Aminoisobutyric acid. Org. Synth.1931, 11, 4. Coll. Vol. 2, p.29 (1943).
  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie. 1850, 75(1), 27–45.
  • Wikipedia. Adolph Strecker.

Sources

A Spectroscopic Guide to 2-Amino-2-methylpropanenitrile Hydrochloride: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanenitrile hydrochloride, a key building block in organic synthesis, presents a unique spectroscopic profile that is fundamental to its application and quality control in pharmaceutical and chemical research. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the nuances of its spectral characteristics is paramount for researchers aiming to utilize this versatile molecule in complex synthetic pathways.

This document moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure and its spectroscopic output. The protocols and interpretations provided herein are designed to be self-validating, grounded in established principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a quaternary carbon atom bonded to two methyl groups, an amino group, and a nitrile group. The hydrochloride salt form results from the protonation of the basic amino group. This protonation significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the expected spectral features and the underlying chemical principles. While experimental data for the hydrochloride salt is not widely published, the analysis will draw upon the known data of the free base, 2-amino-2-methylpropionitrile, and the predictable effects of protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the high symmetry of the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~1.7 - 2.0Singlet6H-CH₃The two methyl groups are chemically equivalent, and their protons are deshielded by the adjacent quaternary carbon and the protonated amino group.
~8.0 - 9.0Broad Singlet3H-NH₃⁺The protons of the ammonium group are acidic and often exchange with residual water or other exchangeable protons, leading to a broad signal. The downfield shift is due to the positive charge on the nitrogen.

Expertise & Experience: The protonation of the amino group to an ammonium group (-NH₃⁺) is the most significant factor influencing the ¹H NMR spectrum compared to its free base. This causes a substantial downfield shift of the adjacent methyl protons due to the inductive effect of the positively charged nitrogen. The ammonium protons themselves are expected to appear at a significantly downfield chemical shift and will likely be broad due to quadrupolar relaxation and chemical exchange. The exact chemical shift of the -NH₃⁺ protons is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignmentRationale
~25 - 30-CH₃The two equivalent methyl carbons are in the aliphatic region.
~50 - 55C(CH₃)₂The quaternary carbon is shifted downfield due to the attachment of the electron-withdrawing nitrile and ammonium groups.
~120 - 125-C≡NThe nitrile carbon appears in the characteristic downfield region for sp-hybridized carbons.

Trustworthiness: The predicted chemical shifts are based on the known spectral data of the free base, 2-amino-2-methylpropionitrile[1], with adjustments for the effect of protonation. The electron-withdrawing effect of the -NH₃⁺ group will cause a downfield shift for all carbons compared to the -NH₂ group of the free base, particularly for the quaternary carbon directly attached to it.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the ammonium protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-150 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent H1_acq ¹H NMR Acquisition dissolve->H1_acq C13_acq ¹³C NMR Acquisition dissolve->C13_acq process Fourier Transform, Phase Correction, Baseline Correction H1_acq->process C13_acq->process analysis Chemical Shift Analysis, Integration, Multiplicity Determination process->analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3000 - 2800Medium-Strong, BroadN-H stretchThe stretching vibrations of the N-H bonds in the -NH₃⁺ group appear as a broad band due to hydrogen bonding.
~2950 - 2850MediumC-H stretchThe stretching vibrations of the C-H bonds in the methyl groups.
~2250 - 2230Medium-WeakC≡N stretchThe nitrile group has a characteristic absorption in this region. The intensity can be variable.
~1600 - 1500MediumN-H bendThe bending vibrations of the N-H bonds in the -NH₃⁺ group.
~1470 - 1450MediumC-H bendThe asymmetric bending (scissoring) vibrations of the methyl groups.
~1380 - 1360MediumC-H bendThe symmetric bending (umbrella) vibrations of the methyl groups.

Authoritative Grounding: The presence of the ammonium group (-NH₃⁺) introduces characteristic broad N-H stretching and bending vibrations. The nitrile (C≡N) stretching frequency in aminonitriles can be influenced by the electronic effects of the adjacent amino group.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

For the hydrochloride salt, it is common to observe the mass of the free base in the mass spectrum, as the HCl is often lost upon vaporization and ionization.

  • Molecular Ion (M⁺) of the free base (C₄H₈N₂): m/z = 84.07

  • Major Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): [M - 15]⁺ = m/z 69. This results in a stable iminium ion.

    • Loss of HCN: [M - 27]⁺ = m/z 57.

    • Alpha-cleavage: The fragmentation of the C-C bond adjacent to the nitrogen is a characteristic pathway for amines.

G cluster_frags Fragmentation M [C₄H₈N₂]⁺˙ m/z = 84 frag1 [M - CH₃]⁺ m/z = 69 M->frag1 - •CH₃ frag2 [M - HCN]⁺ m/z = 57 M->frag2 - HCN

Caption: Predicted major fragmentation pathways for the free base of 2-Amino-2-methylpropanenitrile in EI-MS.

Expertise & Experience: In Electrospray Ionization (ESI-MS), which is a softer ionization technique, the protonated molecule [M+H]⁺ of the free base would be observed as the base peak at m/z = 85.08. This technique is often more suitable for analyzing salts as it can directly observe the protonated species in solution.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • EI-MS: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

    • ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

  • Instrumentation: Use a mass spectrometer equipped with the desired ion source (EI or ESI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum over an appropriate mass range (e.g., m/z 50-200).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or protonated molecule to obtain fragmentation data.

Conclusion

The spectroscopic characterization of this compound is a critical step in its quality assessment and utilization in research and development. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles and data from the corresponding free base. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. By understanding the detailed spectroscopic signature of this compound, researchers can confidently verify its structure and purity, paving the way for its successful application in the synthesis of novel chemical entities.

References

  • PubChem. (n.d.). 2-Amino-2-methylpropionitrile. National Center for Biotechnology Information.

Sources

13C NMR chemical shifts of 2-Amino-2-methylpropanenitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Amino-2-methylpropanenitrile Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of this compound. As a crucial analytical technique in modern chemistry, 13C NMR spectroscopy offers direct insight into the carbon framework of molecules, making it indispensable for structural elucidation, purity assessment, and quality control in research and industrial settings. This document details the assignment of chemical shifts, explores the underlying factors influencing these shifts such as solvent effects and protonation, and provides a robust, field-proven protocol for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of small organic molecules.

Introduction

2-Amino-2-methylpropanenitrile, and its hydrochloride salt, is a valuable building block in organic synthesis. Its structure features a quaternary carbon center, a nitrile group, and an amine, presenting a distinct spectroscopic challenge and signature. The structural integrity and purity of this compound are paramount for its successful application in subsequent synthetic steps.

13C NMR spectroscopy is a powerful, non-destructive technique that provides a unique signal for each chemically distinct carbon atom within a molecule.[1] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[2][3] Therefore, a thorough understanding of the 13C NMR spectrum of this compound is essential for its unambiguous identification and characterization. This guide serves to demystify its spectrum by providing detailed assignments, experimental methodologies, and a discussion of the physicochemical principles governing its NMR properties.

Molecular Structure and Carbon Environments

To interpret the 13C NMR spectrum, it is first necessary to identify the unique carbon environments within the this compound molecule. Due to molecular symmetry, the four carbon atoms give rise to three distinct signals.

  • C1 (Nitrile Carbon): The sp-hybridized carbon of the nitrile group (C≡N).

  • C2 (Quaternary Carbon): The sp³-hybridized carbon bonded to the amino group, the nitrile group, and two methyl groups.

  • C3 (Methyl Carbons): The two equivalent sp³-hybridized methyl (CH₃) carbons. Their equivalence means they will produce a single resonance signal in the NMR spectrum.

Caption: Molecular structure of this compound with carbon assignments.

Analysis of 13C NMR Chemical Shifts

The chemical shifts in 13C NMR are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[4] The expected chemical shift ranges for the carbons in this compound are influenced by hybridization, electronegativity of neighboring atoms, and protonation state.

Table 1: Typical 13C NMR Chemical Shifts for this compound

Carbon AssignmentFunctional GroupTypical Chemical Shift (δ) Range (ppm)Rationale for Assignment
C1 Nitrile (C≡N)115 - 125The sp hybridization and the triple bond to nitrogen deshield this carbon, shifting it significantly downfield.[4][5]
C2 Quaternary (C-NH₃⁺)45 - 55This sp³ carbon is shifted downfield due to the strong electron-withdrawing inductive effect of the protonated amino group (-NH₃⁺).[3][6]
C3 Methyl (-CH₃)25 - 35These sp³ carbons are in a typical alkane region but are slightly deshielded by their proximity to the electron-withdrawing quaternary center.

Note: Exact chemical shifts are highly dependent on the solvent used. The values presented are typical ranges based on functional group analysis.

Detailed Peak Discussion
  • Nitrile Carbon (C1): Nitrile carbons typically resonate in the 110-120 ppm range.[4][7] The linear geometry and the electronegativity of the nitrogen atom contribute to a distinct downfield shift compared to alkane carbons.

  • Quaternary Carbon (C2): The chemical shift of this carbon is significantly influenced by the attached protonated amino group. The positive charge on the nitrogen atom withdraws electron density from C2, causing it to be deshielded and appear further downfield than a typical aliphatic quaternary carbon. It is also important to note that quaternary carbons, having no directly attached protons, do not benefit from the Nuclear Overhauser Effect (NOE) during broadband proton decoupling.[4] This often results in a signal of lower intensity compared to protonated carbons.

  • Methyl Carbons (C3): The two methyl groups are chemically equivalent due to free rotation around the C2-C3 bond, and thus they produce a single peak.[1][8] Their signal appears in the upfield region of the spectrum, which is characteristic of sp³-hybridized carbons in alkane-like environments.[9]

Experimental Protocol for 13C NMR Acquisition

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and parameter selection. The following protocol provides a self-validating system for obtaining reliable data.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample (50-100 mg) p2 Dissolve in Deuterated Solvent (e.g., DMSO-d6, D₂O) ~0.7 mL p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample into NMR Spectrometer p3->a1 a2 Lock, Tune, and Shim a1->a2 a3 Set Acquisition Parameters (Proton Decoupled) a2->a3 a4 Acquire Data a3->a4 d1 Fourier Transform a4->d1 d2 Phase and Baseline Correction d1->d2 d3 Reference Spectrum (Solvent or TMS) d2->d3 d4 Peak Integration & Analysis d3->d4

Caption: Standard workflow for 13C NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The choice of solvent is critical. For hydrochloride salts, polar solvents are required. DMSO-d₆ is an excellent choice due to its high dissolving power for a wide range of organic salts. D₂O is suitable for studies in an aqueous environment, which may be more biologically relevant.

    • Protocol: Accurately weigh 50-100 mg of this compound.[10] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean vial before transferring the solution into a 5 mm NMR tube.[11] Ensure the solution is free of particulate matter.

  • Instrument Setup:

    • Causality: Proper instrument setup is essential for high-resolution spectra. Locking ensures the magnetic field stability, tuning maximizes signal sensitivity, and shimming optimizes the field homogeneity to achieve sharp peaks.

    • Protocol: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune and match the 13C probe to the correct frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Causality: Standard 13C NMR spectra are acquired with broadband proton decoupling. This collapses all C-H coupling, resulting in a single sharp line for each unique carbon, which simplifies the spectrum.[12] A sufficient relaxation delay (D1) is necessary to allow for full magnetization recovery between scans, ensuring accurate signal intensities (though less critical for simple identification).

    • Protocol: Set up a standard one-pulse 13C experiment with proton decoupling. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration and instrument).

  • Data Processing:

    • Causality: The raw data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum we interpret. Referencing calibrates the chemical shift scale.

    • Protocol: Apply a Fourier transform to the acquired FID. Perform phase correction and baseline correction to obtain a clean spectrum. Reference the chemical shift scale to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm) or an internal standard like TMS (0 ppm).[13]

Key Factors Influencing Chemical Shifts

The precise chemical shifts of this compound are sensitive to several experimental variables. Understanding these provides deeper insight into the molecule's behavior in solution.

  • Protonation State (pH): The protonation of the amino group is the most significant factor for this molecule. In its hydrochloride form, the amine exists as the ammonium cation (-NH₃⁺). This positively charged group exerts a strong electron-withdrawing inductive effect, deshielding the adjacent carbons (C2 and, to a lesser extent, C3) and shifting their signals downfield.[6] If the pH of the solution were to be raised, deprotonation to the free amine (-NH₂) would occur, causing a significant upfield shift (to lower ppm values) of the C2 and C3 signals due to the removal of this inductive effect.

  • Solvent Effects: The choice of solvent can subtly alter chemical shifts. Polar solvents can interact with the polar nitrile and ammonium groups through dipole-dipole interactions or hydrogen bonding.[13] For instance, hydrogen bonding between a protic solvent (like D₂O) and the nitrile nitrogen can slightly influence the electron density at C1, leading to minor shifts compared to an aprotic solvent (like DMSO-d₆).

  • Concentration: While generally a minor factor for small molecules, very high concentrations can lead to changes in intermolecular interactions and viscosity, which can slightly affect chemical shifts and peak shapes.[10]

Conclusion

The 13C NMR spectrum of this compound provides an unambiguous fingerprint for its structural verification. The spectrum is characterized by three distinct signals corresponding to the nitrile, quaternary, and equivalent methyl carbons. The downfield shift of the quaternary carbon is a key feature, directly confirming the presence of the electron-withdrawing protonated amino group. By following the detailed experimental protocol and understanding the influence of factors like protonation and solvent choice, researchers can confidently acquire and interpret high-quality 13C NMR data for this compound, ensuring its identity and purity in scientific applications.

References

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.
  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra.
  • Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube.
  • Numerade. (n.d.). Solved: Which carbon environment and 13C chemical shift range are correctly matched in the pairs below.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
  • Western University. (n.d.). NMR Sample Preparation.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.
  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2124.
  • Mora-Diez, N., et al. (2004). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Proteins: Structure, Function, and Bioinformatics, 57(3), 570-583.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-2-methylpropanenitrile hydrochloride. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of the compound's spectral features, grounded in fundamental principles of vibrational spectroscopy and supported by authoritative references.

Introduction: The Molecular Identity and Spectroscopic Significance

This compound, with the chemical formula C₄H₉ClN₂, is the salt formed from the reaction of the α-aminonitrile, 2-amino-2-methylpropanenitrile, with hydrochloric acid. α-Aminonitriles are a pivotal class of organic intermediates, most notably for their role in the Strecker synthesis of amino acids.[1][2] The hydrochloride salt form enhances the compound's stability and water solubility, making it a common state for storage and handling.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound's functional groups. For this compound, IR spectroscopy serves as a rapid and reliable method to confirm the presence of its key structural motifs: the primary ammonium group, the nitrile, and the gem-dimethyl substituted carbon backbone.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound features a central quaternary carbon atom bonded to two methyl groups, a nitrile group (-C≡N), and a primary amino group that is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) providing the charge balance.

Caption: Molecular structure of this compound.

The expected vibrational modes for each functional group are as follows:

  • Primary Ammonium (-NH₃⁺): The protonation of the primary amine to an ammonium salt is the most consequential feature in the IR spectrum. Unlike a free primary amine which shows two sharp N-H stretching bands, the -NH₃⁺ group is characterized by a very broad and intense absorption envelope due to strong intermolecular hydrogen bonding and complex vibrational coupling.[4][5] This broad band typically spans from 3200 to 2800 cm⁻¹.[4] Additionally, two distinct bending vibrations are expected: an asymmetric bend (1625-1560 cm⁻¹) and a symmetric bend (1550-1500 cm⁻¹).[4]

  • Nitrile (-C≡N): The carbon-nitrogen triple bond gives rise to a sharp, and typically intense, stretching absorption. For saturated aliphatic nitriles, this peak is reliably found in the 2260-2240 cm⁻¹ region.[6] Its position is relatively isolated, making it a highly diagnostic feature.[6]

  • Alkyl Groups (-CH₃): The methyl groups will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 3000-2850 cm⁻¹ range. These peaks will likely appear as smaller, sharper features superimposed on the broad -NH₃⁺ absorption envelope.[7] C-H bending vibrations are also anticipated: an asymmetric bend around 1470-1450 cm⁻¹ and a symmetric "umbrella" bend near 1380-1365 cm⁻¹. The presence of a gem-dimethyl group (two methyls on one carbon) can sometimes cause the symmetric bending band to split into a doublet.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a validated protocol is essential. The following methodology is based on the standard Potassium Bromide (KBr) pellet technique, which is ideal for solid, non-reactive samples like amine hydrochlorides.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind Grind 1-2 mg Sample + 100-200 mg KBr mix Ensure Homogenous Mixture grind->mix press Press into Transparent Pellet (7-8 tons) mix->press bkg Collect Background Spectrum (Air) press->bkg sample_scan Mount Pellet & Collect Sample Spectrum bkg->sample_scan process Perform Baseline Correction & Normalization sample_scan->process analyze Identify Peaks & Assign Vibrational Modes process->analyze

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology
  • Reagent & Equipment Preparation:

    • Causality: Use only spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. KBr is transparent to IR radiation in the mid-IR range, but it is hygroscopic. Any absorbed water will introduce a broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H stretching region.

    • Ensure the agate mortar, pestle, and pellet press die are impeccably clean and dry.

  • Sample Preparation (KBr Pellet):

    • Causality: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr. The low sample-to-KBr ratio is crucial to minimize intermolecular interactions between sample particles and reduce scattering of the IR beam, leading to a high-quality spectrum.

    • Combine the sample and KBr in the agate mortar. Gently grind the mixture for several minutes until a fine, homogenous powder is obtained. This ensures the sample is evenly dispersed within the KBr matrix.

    • Transfer the powder to the pellet die and press under a vacuum using a hydraulic press (typically 7-8 tons of pressure) for 1-2 minutes. The pressure sinters the KBr into a transparent or translucent disc.

  • Data Acquisition (FTIR Spectrometer):

    • Causality: First, acquire a background spectrum of the empty sample chamber. This measures the spectral signature of the atmospheric components (primarily H₂O and CO₂) and the instrument itself, which will be automatically subtracted from the sample spectrum.

    • Place the KBr pellet into the sample holder.

    • Acquire the sample spectrum. Recommended parameters:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹ (Provides a good balance between peak definition and signal-to-noise ratio for solid-state spectra).

      • Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio).

  • Data Processing:

    • Perform a baseline correction to account for any sloping baseline caused by scattering or other artifacts.

    • Normalize the spectrum so that the most intense peak has a transmittance of near 0% (or an absorbance of ~1.0-1.5).

Spectral Analysis and Interpretation

The following table summarizes the predicted key absorption bands for this compound, based on established spectroscopic principles.

Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode Assignment
3200 - 2800Strong, Very BroadN-H Stretch (Asymmetric & Symmetric) from -NH₃⁺ group
~2980, ~2870Weak-Medium, SharpC-H Stretch (Asymmetric & Symmetric) from -CH₃ groups
~2250Medium, SharpC≡N Stretch from Nitrile group
~1600MediumN-H Asymmetric Bending from -NH₃⁺ group
~1520Weak-MediumN-H Symmetric Bending from -NH₃⁺ group
~1465MediumC-H Asymmetric Bending from -CH₃ groups
~1375MediumC-H Symmetric Bending from -CH₃ groups
1250 - 1020Weak-MediumC-N Stretch (Aliphatic)
Detailed Interpretation
  • The 4000-2500 cm⁻¹ Region: The defining feature of this region is the massive, broad envelope originating from the N-H stretching vibrations of the ammonium group (-NH₃⁺).[4] This broadness is a direct consequence of strong hydrogen bonding within the crystal lattice.[4] Overlapping with this band, one can expect to resolve weaker, sharper peaks corresponding to the C-H stretching of the two methyl groups.

  • The 2500-2000 cm⁻¹ Region: This region is dominated by a single, highly diagnostic peak. The C≡N stretching vibration of the nitrile group is expected to appear as a sharp, moderately intense band around 2250 cm⁻¹.[6][8] Its presence and characteristic shape are strong evidence for the nitrile functionality.

  • The Fingerprint Region (1800-600 cm⁻¹): This region contains a wealth of structural information from various bending and stretching vibrations.

    • Ammonium Bending: Two key peaks confirm the primary ammonium salt. The asymmetric N-H bend should appear near 1600 cm⁻¹, while the symmetric bend is found at a slightly lower wavenumber, around 1520 cm⁻¹.[4]

    • Alkyl Bending: The C-H asymmetric and symmetric bending modes of the methyl groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

    • C-N Stretching: The C-N single bond stretch for aliphatic amines typically appears in the 1250-1020 cm⁻¹ range and may be coupled with other vibrations, making it less diagnostic than the other key bands.[7][9]

Troubleshooting and Advanced Considerations

  • Water Contamination: The most common artifact is the presence of a broad O-H stretch around 3400 cm⁻¹ due to moisture in the KBr or sample. This can partially obscure the N-H stretching region. Thorough drying of all components is the primary remedy.

  • Impurity of Free Amine: If the salt is impure or has degraded, the spectrum may show features of the free amine (2-Amino-2-methylpropanenitrile). This would be indicated by the appearance of two sharper N-H stretching peaks around 3400-3300 cm⁻¹ and a primary amine N-H scissoring band around 1650-1580 cm⁻¹.[7]

  • Baseline Issues: A sloping or curved baseline often results from a poorly prepared KBr pellet (too thick, not homogenous, or having a cloudy appearance), which causes excessive scattering of the infrared beam. Remaking the pellet is the best solution.

Conclusion

The infrared spectrum of this compound is defined by three key features that serve as a robust analytical fingerprint:

  • A very broad and intense N-H stretching band from 3200-2800 cm⁻¹, characteristic of a primary ammonium salt.

  • A sharp and distinct C≡N stretching peak around 2250 cm⁻¹, confirming the nitrile group.

  • A pair of N-H bending absorptions in the 1625-1500 cm⁻¹ region, further verifying the -NH₃⁺ moiety.

This guide provides the theoretical basis, a validated experimental protocol, and a detailed interpretive framework for analyzing this compound, ensuring scientific integrity and enabling confident structural verification for researchers in the field.

References

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • De Angelis, S., et al. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. MDPI.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12239465, this compound.
  • Bellamy, L. J. (1951). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society.
  • Bernstein, H. J. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Waghmare, S. G., et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

Sources

Methodological & Application

2-Amino-2-methylpropanenitrile hydrochloride in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 2-Amino-2-methylpropanenitrile Hydrochloride in Modern Heterocyclic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of versatile and efficient building blocks is a cornerstone of successful synthetic campaigns. This compound, a bifunctional molecule, serves as an exemplary scaffold for the construction of diverse heterocyclic systems.[1][2] Its structure, featuring a nucleophilic primary amine and an electrophilic nitrile group attached to a sterically hindering gem-dimethyl backbone, offers a unique combination of reactivity and stability, making it an indispensable tool for accessing novel chemical matter.

This guide provides a detailed exploration of its application in the synthesis of key heterocyclic cores, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. The protocols herein are designed to be robust and self-validating, grounded in established chemical literature to ensure reproducibility and success in the laboratory.

Core Properties and Synthetic Potential

2-Amino-2-methylpropanenitrile (also known as 2-aminoisobutyronitrile) possesses dual reactivity that can be exploited in various synthetic pathways.[1][2] The primary amine serves as a potent nucleophile for forming carbon-nitrogen bonds, a fundamental step in the assembly of most nitrogen-containing heterocycles.[1] The nitrile group, while stable, can be transformed into a variety of functional groups or participate directly in cyclization reactions. The hydrochloride salt form enhances the compound's stability and simplifies handling.

Application I: Direct Cyclization to Imidazole Derivatives

The synthesis of imidazoles, a privileged scaffold in medicinal chemistry, represents a direct and powerful application of 2-amino-2-methylpropanenitrile. The classical approach involves the condensation of an α-aminonitrile with an aldehyde or its equivalent, often under acidic or thermal conditions, in what can be considered a modified Radziszewski reaction. The gem-dimethyl substitution from the aminonitrile starting material provides a 4,4-disubstituted imidazole core, which can be valuable for modulating the physicochemical properties and metabolic stability of drug candidates.

Mechanistic Rationale

The reaction proceeds through the initial formation of an N-acylated intermediate from the aminonitrile and an acylating agent (e.g., benzoyl chloride). The amine attacks the electrophilic carbonyl carbon, followed by elimination of HCl. Subsequent intramolecular cyclization is driven by the nucleophilic attack of the amide nitrogen onto the electrophilic carbon of the nitrile group. Tautomerization of the resulting cyclic intermediate leads to the final imidazole-containing product. The use of a base is critical to neutralize the generated acid and to facilitate the deprotonation steps required for cyclization.

// Nodes start [label="2-Amino-2-methyl-\npropanenitrile HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Acyl Chloride (R-COCl)\nBase (e.g., Pyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="N-Acylation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fixedsize=false, width=1.5, height=0.7]; intermediate [label="N-Acyl-α-aminonitrile\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Intramolecular\nCyclization", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fixedsize=false, width=1.5, height=0.7]; cyclized_int [label="Cyclized Intermediate\n(Imino-oxazoline type)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Tautomerization\n/ Rearrangement", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, fixedsize=false, width=1.5, height=0.7]; product [label="Substituted\n5,5-Dimethyl-imidazolinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; reagent1 -> step1; step1 -> intermediate; intermediate -> step2; step2 -> cyclized_int; cyclized_int -> step3; step3 -> product; }

Caption: Workflow for the synthesis of substituted imidazolinones.

Experimental Protocol: Synthesis of 5,5-Dimethyl-2-phenyl-1H-imidazol-4(5H)-one

Principle: This protocol details the condensation of this compound with benzoyl chloride, followed by base-mediated cyclization to yield the target imidazolinone.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Basification and Acylation: Cool the suspension to 0 °C using an ice bath. Add pyridine (2.5 eq) dropwise, followed by the slow, dropwise addition of benzoyl chloride (1.1 eq). The choice of pyridine is strategic; it acts as both a nucleophilic acylation catalyst and an acid scavenger.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminonitrile is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ReagentMolar Eq.PurposeCausality
2-Amino-2-methylpropanenitrile HCl 1.0Starting MaterialProvides the C4, C5, N1, and C4-substituents of the imidazole core.
Benzoyl Chloride 1.1Acylating AgentIntroduces the C2-phenyl substituent and forms the necessary amide for cyclization.
Pyridine 2.5Base & CatalystNeutralizes both the initial HCl salt and the HCl generated during acylation, preventing protonation of the amine and driving the reaction forward.
DCM SolventReaction MediumAn inert, aprotic solvent that dissolves the reagents and intermediates without participating in the reaction.

Application II: Multi-Step Synthesis of 1,2,4-Oxadiazoles

A more advanced application that highlights the versatility of the nitrile group involves a multi-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[3][4] This pathway does not use the aminonitrile for direct cyclization but rather as a scaffold. The synthesis involves the conversion of the nitrile moiety into an amidoxime, which is a key precursor for 1,2,4-oxadiazole formation.[5][6] This strategy requires the primary amine to be protected first, showcasing the orthogonal reactivity of the two functional groups.

Strategic Workflow & Mechanistic Insights
  • N-Protection: The primary amine is first protected, typically as a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent its interference in the subsequent steps and to direct the reactivity towards the nitrile group.

  • Amidoxime Formation: The protected aminonitrile is treated with hydroxylamine. The nitrile carbon is attacked by the nucleophilic hydroxylamine, leading to the formation of an N-hydroxy-amidine, known as an amidoxime.

  • O-Acylation and Cyclodehydration: The amidoxime is then acylated at the hydroxyl group with a suitable carboxylic acid (or acyl chloride). The resulting O-acyl amidoxime intermediate undergoes spontaneous or thermally-induced cyclodehydration, eliminating a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring.[7]

G cluster_0 Step A: Protection cluster_1 Step B: Amidoxime Formation cluster_2 Step C: Cyclization A1 2-Amino-2-methyl- propanenitrile HCl A2 N-Boc Protected Aminonitrile A1->A2 Boc₂O, Base B1 N-Boc Protected Aminonitrile B2 N-Boc Protected Amidoxime B1->B2 NH₂OH·HCl, Base C1 N-Boc Protected Amidoxime C2 O-Acyl Intermediate C1->C2 R-COOH, Coupling Agent C3 Final 1,2,4-Oxadiazole (Protected) C2->C3 Heat, Δ (-H₂O)

Caption: Multi-step pathway to 1,2,4-oxadiazoles from 2-amino-2-methylpropanenitrile.

Experimental Protocol: Synthesis of a 3-(1-(Boc-amino)-1-methylethyl)-5-phenyl-1,2,4-oxadiazole

Principle: This three-step protocol transforms 2-amino-2-methylpropanenitrile into a substituted 1,2,4-oxadiazole via protection, amidoxime formation, and coupling/cyclization.

Step A: Synthesis of tert-butyl (1-cyano-1-methylethyl)carbamate

  • Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir vigorously at room temperature for 24 hours.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected product, which can often be used without further purification.

Step B: Synthesis of N'-hydroxy-2-((tert-butoxycarbonyl)amino)-2-methylpropanimidamide

  • Dissolve the N-Boc protected aminonitrile (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Reflux the mixture for 6-8 hours. The choice of a mild base like sodium carbonate is key to liberating free hydroxylamine without promoting side reactions.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude amidoxime can be purified by crystallization or chromatography.

Step C: Synthesis of the 1,2,4-Oxadiazole

  • Dissolve the protected amidoxime (1.0 eq), benzoic acid (1.1 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir at room temperature for 1 hour to form the O-acyl intermediate.

  • Heat the reaction mixture to 100-120 °C for 4-6 hours to effect the cyclodehydration.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous LiCl solution (to remove DMF), brine, dry over MgSO₄, and concentrate.

  • Purify the final product by flash column chromatography. The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Concluding Remarks

This compound is a powerful and economically viable starting material for constructing a range of pharmaceutically relevant heterocycles.[1] Its bifunctional nature allows for both direct cyclization strategies and more complex, multi-step syntheses where the amine and nitrile groups are manipulated orthogonally. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can leverage this building block to accelerate the discovery and development of new chemical entities. The protocols and strategic insights provided in this guide serve as a robust foundation for the practical application of this versatile reagent in any synthetic chemistry program.

References

  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. Vertex AI Search.
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles
  • This compound | C4H9ClN2 | CID 12239465. PubChem.[Link]
  • Imidazole Hydrochloride Promoted Synthesis of Nitriles
  • 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc.[Link]
  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI.[Link]
  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.[Link]
  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH).[Link]
  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.[Link]
  • 2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022. PubChem.[Link]
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health (NIH).[Link]
  • Synthesis of 1,2,4-Oxadiazoles.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health (NIH).[Link]

Sources

Topic: Synthesis of Imidazoles Utilizing 2-Amino-2-methylpropanenitrile Hydrochloride as an Ammonia Source

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] This application note presents a detailed protocol for the synthesis of 2,4,5-trisubstituted imidazoles via a modified Debus-Radziszewski reaction.[3][4] We explore the use of 2-Amino-2-methylpropanenitrile hydrochloride as a practical and effective in situ source of ammonia. This guide provides a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, safety considerations, characterization data, and troubleshooting advice tailored for researchers in drug discovery and development.

Scientific Rationale and Significance

The imidazole heterocycle is a privileged scaffold in pharmaceutical sciences due to its unique electronic properties and ability to engage in various biological interactions.[5][6] The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia, remains one of the most robust and versatile methods for its construction.[7][8]

Traditionally, this reaction utilizes aqueous ammonia or ammonium acetate. However, handling concentrated aqueous ammonia presents challenges related to precise measurement and safety, while ammonium acetate can introduce variability depending on its quality and age. This compound offers a compelling alternative. As a stable, crystalline solid, it allows for precise gravimetric measurement. Upon neutralization, it liberates the free aminonitrile, which can then serve as a controlled source of ammonia for the cyclocondensation, potentially offering improved reaction control and reproducibility.

Proposed Reaction Mechanism

The synthesis proceeds via a three-component condensation. While the exact mechanism of the Radziszewski reaction is not definitively certain, it is generally understood to occur in two main stages.[3][4]

  • Diimine Formation: The 1,2-dicarbonyl compound (e.g., benzil) condenses with two equivalents of ammonia (generated in situ from the aminonitrile) to form a diimine intermediate.[8]

  • Cyclocondensation: This diimine intermediate then condenses with an aldehyde, followed by cyclization and subsequent oxidation (aromatization) to yield the stable 2,4,5-trisubstituted imidazole ring.

The use of this compound requires an initial neutralization step to generate the free amine, which then provides the necessary ammonia for the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Diimine Diimine Intermediate Dicarbonyl->Diimine Aldehyde Aldehyde Imidazole 2,4,5-Trisubstituted Imidazole Aldehyde->Imidazole Cyclocondensation & Oxidation AmmoniaSource 2-Amino-2-methyl- propanenitrile HCl + Base Ammonia NH₃ (in situ) AmmoniaSource->Ammonia Neutralization Ammonia->Diimine Condensation Diimine->Imidazole G Experimental Workflow A 1. Charge Flask - Benzil (2.10 g) - Benzaldehyde (1.06 g) - Aminonitrile HCl (1.35 g) - Acetic Acid (30 mL) B 2. Add Base - Triethylamine (1.11 g) - Stir at RT for 15 min A->B C 3. Reaction - Heat to reflux (118°C) - Monitor by TLC (4-6 h) B->C D 4. Work-up - Cool to RT - Pour into ice water (150 mL) C->D E 5. Isolation - Collect precipitate - Wash with cold water D->E F 6. Purification - Recrystallize from hot ethanol E->F G 7. Final Product - Dry under vacuum - Yields white crystals F->G

Sources

Application Notes & Protocols: A Modern Approach to Substituted Oxazoles Utilizing 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] This guide provides a detailed, mechanistically-driven protocol for the synthesis of substituted oxazoles, specifically 2,5-dimethyl-4,4-dimethyloxazole, using the readily available and structurally unique starting material, 2-Amino-2-methylpropanenitrile hydrochloride. We will explore a robust two-step synthetic pathway, grounded in the principles of the Robinson-Gabriel synthesis, and discuss the critical role of the Thorpe-Ingold effect in facilitating the key cyclization step. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire for creating novel oxazole-based molecular entities.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. This structural motif is considered a "privileged scaffold" in drug discovery due to its metabolic stability, capacity for hydrogen bonding, and ability to impart conformational rigidity to molecules.[2] Derivatives of oxazole exhibit a vast spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][3] Consequently, efficient and versatile synthetic routes to novel substituted oxazoles are of paramount importance to the pharmaceutical industry.

This application note details a practical synthesis leveraging this compound. The presence of a gem-dimethyl group at the α-position of this starting material is a key structural feature that will be exploited to enhance the efficiency of the critical ring-closing reaction.

Scientific Rationale & Mechanistic Insights

The conversion of this compound to a 4,4-disubstituted oxazole is achieved via a two-step process that culminates in a modified Robinson-Gabriel type cyclodehydration.[4][5]

Step 1: N-Acylation of the Aminonitrile The initial step involves the acylation of the primary amino group of the starting material. The hydrochloride salt is first neutralized with a suitable base (e.g., triethylamine) to liberate the free amine, which then acts as a nucleophile, attacking the acylating agent (in this protocol, acetic anhydride) to form a stable N-acyl-α-aminonitrile intermediate.

Step 2: Acid-Catalyzed Cyclodehydration This is the key transformation where the oxazole ring is forged. The reaction proceeds via the classic Robinson-Gabriel synthesis , which traditionally involves the acid-catalyzed cyclization of an α-acylamino ketone.[4][6] In our protocol, this requisite intermediate is generated in situ. Under strong acid catalysis (e.g., concentrated sulfuric acid), the nitrile group of the N-acyl-α-aminonitrile intermediate is believed to undergo hydrolysis to form a ketone. This transient α-acylamino ketone is immediately primed for intramolecular cyclization.

The mechanism proceeds as follows:

  • Protonation of the amide carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

  • The enol form of the neighboring ketone acts as the nucleophile, attacking the protonated amide carbonyl to form a five-membered cyclic intermediate (an oxazoline derivative).

  • Subsequent dehydration, driven by the formation of the stable aromatic oxazole ring, yields the final product.

The Thorpe-Ingold Effect: A Causal Explanation for Enhanced Reactivity The choice of 2-Amino-2-methylpropanenitrile as a substrate is deliberate. The two methyl groups on the carbon atom bearing the reacting nitrile and amino functionalities create a gem-dimethyl effect , also known as the Thorpe-Ingold effect.[3] This steric compression increases the bond angle between the methyl groups, thereby decreasing the internal bond angle between the reacting chains. This pre-organization of the acyclic precursor brings the reactive termini—the amide and the (in situ-formed) ketone—into closer proximity, kinetically favoring the intramolecular cyclization and increasing the reaction rate.[7]

Safety & Handling Precautions

Working with α-aminonitriles and strong acids requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene), and chemical safety goggles.[4][6] Avoid creating dust. Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[6]

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care, avoiding inhalation of vapors and skin contact.

  • Sulfuric Acid (Concentrated): Extremely corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to other solutions slowly and with cooling; never add water to concentrated acid.

  • Solvents (Dichloromethane, Diethyl Ether): Volatile and flammable. Work away from ignition sources. Dichloromethane is a suspected carcinogen.

All waste must be neutralized and disposed of according to institutional and local environmental regulations. An emergency eyewash and safety shower must be readily accessible.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 2,5-Dimethyl-4,4-dimethyloxazole.

Reagent & Materials Table
ReagentFormulaMW ( g/mol )Amount (mmol)Properties
This compoundC₄H₉ClN₂120.5810White solid, toxic.[7]
Acetic Anhydride(CH₃CO)₂O102.0912Colorless liquid, corrosive, lachrymator.
Triethylamine (TEA)(C₂H₅)₃N101.1911Colorless liquid, strong base, pungent odor.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~40 mLVolatile liquid, suspected carcinogen.
Sulfuric Acid, concentrated (98%)H₂SO₄98.08CatalyticColorless, viscous liquid, highly corrosive.
Sodium Bicarbonate (NaHCO₃), saturated solutionNaHCO₃84.01As neededUsed for quenching and neutralization.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12As neededHighly volatile and flammable liquid, used for extraction.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededDrying agent.
Protocol 1: Synthesis of N-(1-cyano-1-methylethyl)acetamide (Intermediate)
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.21 g, 10 mmol).

  • Add anhydrous dichloromethane (DCM, 20 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add triethylamine (1.53 mL, 11 mmol) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C.

  • In a separate container, prepare a solution of acetic anhydride (1.13 mL, 12 mmol) in anhydrous DCM (5 mL).

  • Add the acetic anhydride solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-(1-cyano-1-methylethyl)acetamide. This intermediate is often a solid or viscous oil and can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Synthesis of 2,5-Dimethyl-4,4-dimethyloxazole
  • CAUTION: This step involves concentrated sulfuric acid and is exothermic. Perform in a clean, dry flask in a fume hood and use an ice bath for temperature control.

  • Place the crude N-(1-cyano-1-methylethyl)acetamide from the previous step into a 50 mL round-bottom flask.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly and carefully, add concentrated sulfuric acid (approx. 5 mL) dropwise with vigorous stirring, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by pouring the acidic mixture over crushed ice (approx. 50 g) in a beaker.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2,5-Dimethyl-4,4-dimethyloxazole.

  • Purify the product via silica gel column chromatography or distillation as appropriate to yield the pure oxazole.

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from the starting material to the final substituted oxazole product.

Oxazole_Synthesis_Workflow Start 2-Amino-2-methylpropanenitrile HCl Acylation Step 1: N-Acylation Start->Acylation Intermediate N-(1-cyano-1-methylethyl)acetamide Acylation->Intermediate Reagent1 Acetic Anhydride, TEA, DCM Reagent1->Acylation Cyclization Step 2: Cyclodehydration Intermediate->Cyclization Workup Quench, Neutralize, Extract Cyclization->Workup Reagent2 Conc. H₂SO₄, Heat Reagent2->Cyclization Purification Column Chromatography / Distillation Workup->Purification Product 2,5-Dimethyl-4,4-dimethyloxazole Purification->Product

Caption: Synthetic workflow for 2,5-Dimethyl-4,4-dimethyloxazole.

Troubleshooting and Field-Proven Insights

  • Incomplete Acylation (Step 1): If TLC analysis shows significant remaining starting material, ensure the triethylamine was sufficient to fully neutralize the hydrochloride salt. The reaction can be stirred for a longer duration or gently warmed if necessary.

  • Low Yield in Cyclization (Step 2): The cyclodehydration step is sensitive to temperature and acid concentration. Insufficient heating may lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can lead to degradation of the product. Optimization of the temperature (e.g., between 70-100 °C) may be required.

  • Side Product Formation: Incomplete hydrolysis of the nitrile or hydrolysis of the final oxazole ring under harsh acidic conditions can occur. A careful, slow quench and neutralization at low temperatures is critical to preserving the product.

  • Purification: The final product is expected to be a relatively non-polar compound. A solvent system like hexane/ethyl acetate is a good starting point for silica gel chromatography.

Conclusion

This application note presents a scientifically grounded and detailed protocol for the synthesis of a 4,4-disubstituted oxazole from this compound. By leveraging a classic Robinson-Gabriel cyclization and capitalizing on the Thorpe-Ingold effect, this method provides an efficient and rational approach for accessing valuable heterocyclic scaffolds. This strategy can be adapted by substituting the acylating agent in Step 1 to generate a diverse library of 2-substituted-4,4-dimethyloxazoles for screening in drug discovery programs.

References

  • Chemwatch. (n.d.). 2-Amino-2-methylpropanenitrile Safety Data Sheet.
  • Wikipedia. (2023). Robinson–Gabriel synthesis.
  • Wikipedia. (2023). Thorpe–Ingold effect.
  • Jadhav, S. A., & Patil, P. S. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry.
  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect. Chemical Reviews.
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I.
  • Tariq, M., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.

Sources

Application Notes & Protocols: 2-Amino-2-methylpropanenitrile Hydrochloride as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical manufacturing, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate purity of the Active Pharmaceutical Ingredient (API). 2-Amino-2-methylpropanenitrile, and its more stable hydrochloride salt (CAS No: 50846-36-1), stands out as a foundational building block of significant strategic importance.[1][2] Its molecular architecture, featuring a quaternary carbon atom bonded to both a nucleophilic amine group and a synthetically versatile nitrile group, offers chemists a powerful tool for constructing complex molecular frameworks.[1][3] This guide provides an in-depth exploration of the applications and handling of 2-amino-2-methylpropanenitrile hydrochloride, offering field-proven insights and detailed protocols for its use in pharmaceutical synthesis.

The primary utility of this precursor lies in its capacity to participate in a wide array of chemical transformations, making it instrumental in the synthesis of heterocyclic compounds and other complex structures frequently found in therapeutically active molecules.[1][2] Understanding its reactivity, properties, and safe handling is paramount for any researcher or drug development professional aiming to leverage its synthetic potential.

Physicochemical Properties and Data

A thorough understanding of the precursor's physical and chemical properties is the first step in its effective and safe implementation in any synthetic workflow.

PropertyValueSource
CAS Number 50846-36-1[4][5][6]
Molecular Formula C₄H₉ClN₂[4][6]
Molecular Weight 120.58 g/mol [4][6]
IUPAC Name 2-amino-2-methylpropanenitrile;hydrochloride[6]
Appearance White Powder[7]
Purity Typically >95% - 99%[1][8]
Solubility Soluble in water.[9]

Safety, Handling, and Hazard Mitigation

CRITICAL WARNING: this compound is classified as highly toxic. Its structure contains a cyanide moiety, and metabolic processes can lead to the release of cyanide, reflecting cellular hypoxia.[10] Extreme caution must be exercised at all times.

GHS Hazard Classification:

Hazard StatementCodeClassificationSource
Toxic if swallowedH301Danger[6][11]
Toxic in contact with skinH311Danger[6][11]
Toxic if inhaledH331Danger[6][11]
Causes skin irritationH315Warning[6][9]
Causes serious eye irritation/damageH319/H318Warning/Danger[6][9]
May cause respiratory irritationH335Warning[6][9]

Protocol for Safe Handling:

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood with sufficient airflow. Local exhaust ventilation is essential.[10] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., Neoprene or PVC). Contaminated gloves must be replaced immediately and disposed of as hazardous waste.[10]

    • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a full-face shield is recommended.[12]

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

    • Respirator: If there is a risk of dust formation or aerosolization, a NIOSH/MSHA-approved respirator with a suitable filter (e.g., Type A-P) is required.[10][12]

  • Spill & Emergency Procedures:

    • Minor Spills: Evacuate the immediate area. Remove all ignition sources. Wearing full PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed, labeled hazardous waste container.

    • Major Spills: Evacuate the laboratory immediately and alert emergency responders, providing them with the location and nature of the hazard.[10]

    • First Aid:

      • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth) and seek immediate emergency medical help.[9][11]

      • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Get emergency medical help immediately.[11]

      • Eye Contact: Immediately hold eyelids apart and flush with running water for at least 15 minutes. Seek immediate medical attention.[9][10]

      • Ingestion: Rinse mouth. DO NOT induce vomiting. Get emergency medical help immediately.[9][11]

Application in Pharmaceutical Synthesis: Synthesis of a Carbidopa Intermediate

This compound is a key intermediate in the synthesis of various APIs.[2][13] A notable application is in the production of Carbidopa, a medication used to treat Parkinson's disease. The precursor is used to construct the core α-methyl-α-aminonitrile structure. The following protocol outlines the synthesis of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride, a direct precursor to Carbidopa.[14][15]

Workflow Diagram: General Handling and Reaction Setup

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_cleanup Post-Reaction & Cleanup A Don Full PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B C Weigh Reagents in Hood B->C D Assemble Glassware in Hood C->D Transfer Reagents E Charge Reactor with Solvents and Starting Materials D->E F Cool Reaction Mixture (e.g., Ice Bath) E->F G Controlled Addition of 2-Amino-2-methylpropanenitrile HCl F->G H Monitor Reaction (TLC, GC, etc.) G->H I Quench Reaction Safely H->I Reaction Complete J Work-up & Extraction I->J K Dispose of Waste in Designated Containers J->K L Decontaminate Glassware and Work Area K->L

Caption: Standard laboratory workflow emphasizing safety checkpoints.

Protocol: Synthesis of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile HCl

This protocol is a representative example of a Strecker-type synthesis, a cornerstone reaction in amino acid synthesis where the aminonitrile precursor is fundamental.

Reaction Scheme:

R r1 3,4-Dimethoxyphenylacetone int1 (S)-2-Amino-3-(3,4-dimethoxyphenyl) -2-methylpropanenitrile r1->int1 + KCN, NH4Cl (Strecker Synthesis) r2 KCN r2->int1 r3 NH4Cl r3->int1 prod (S)-2-Amino-3-(3,4-dimethoxyphenyl) -2-methylpropanenitrile HCl int1->prod + HCl

Caption: Synthesis pathway from a ketone to the target aminonitrile hydrochloride.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles
3,4-Dimethoxyphenylacetone776-99-8180.2218.0 g0.10
Potassium Cyanide (KCN)151-50-865.127.8 g0.12
Ammonium Chloride (NH₄Cl)12125-02-953.496.4 g0.12
2-Amino-2-methylpropanenitrile HCl50846-36-1120.58(This is what we are forming)-
Methanol (MeOH)67-56-132.04100 mL-
Hydrochloric Acid (conc.)7647-01-036.46As needed-
Diethyl Ether60-29-774.12As needed-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware for work-up

Step-by-Step Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and addition funnel in a fume hood.

  • Charge Reagents: To the flask, add 3,4-dimethoxyphenylacetone (18.0 g), ammonium chloride (6.4 g), and methanol (100 mL).

    • Causality: Methanol serves as the solvent. Ammonium chloride provides the ammonia equivalent in situ for the formation of the intermediate imine.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (7.8 g) in a minimal amount of water (~20 mL). EXTREME CAUTION: KCN is highly toxic. Transfer this solution to the addition funnel.

  • Reaction Initiation: Cool the flask to 0-5 °C using an ice bath. Begin stirring the mixture.

    • Causality: The reaction is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and minimize the potential for hydrogen cyanide (HCN) gas evolution.

  • Controlled Addition: Add the KCN solution dropwise from the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Causality: This extended stirring period ensures the reaction proceeds to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Work-up and Isolation:

    • Once complete, cool the mixture again in an ice bath.

    • Slowly add water (~100 mL) to the flask to precipitate the crude aminonitrile free base.

    • Filter the solid product using a Büchner funnel and wash with cold water.

  • Salt Formation and Purification:

    • Suspend the crude solid in cold diethyl ether.

    • Bubble dry HCl gas through the suspension OR add a solution of HCl in isopropanol dropwise until the solution is acidic (test with pH paper).

    • Causality: The hydrochloride salt is often more crystalline and stable than the free base, facilitating easier purification by filtration or recrystallization.[16]

    • The white precipitate of (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride will form.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Expected Outcome: A white crystalline solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a high-value precursor whose utility in pharmaceutical synthesis is well-established.[1][13] Its dual reactivity allows for the efficient construction of key structural motifs found in numerous APIs. However, its significant toxicity necessitates a rigorous and disciplined approach to handling. By adhering to strict safety protocols and understanding the chemical principles behind its application, researchers and drug development professionals can effectively and safely leverage this versatile building block to advance the synthesis of life-saving medicines.

References

  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. Google Cloud.
  • This compound | CAS 50846-36-1. Santa Cruz Biotechnology.
  • This compound | 50846-36-1. Manchester Organics.
  • 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE suppliers & manufacturers in China. ChemicalBook.
  • This compound CAS NO.50846-36-1. GuideChem.
  • 2-Amino-2-methylpropanenitrile Safety D
  • 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE Safety D
  • This compound | C4H9ClN2 | CID 12239465.
  • SAFETY DATA SHEET - Aminoacetonitrile hydrochloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Aminoacetonitrile hydrochloride. Fisher Scientific.
  • (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride.
  • L(+)-AMINONITRILE (C6) 2544-13-0. Zhejiang Wild Wind Pharmaceutical Co., Ltd..
  • Propanenitrile, 2-amino-2-methyl-: A Key Intermediate for Chemical Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE | 50846-36-1. ChemicalBook.
  • The Versatility of Propanenitrile, 2-amino-2-methyl- in Chemical Synthesis. LookChem.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.

Sources

The Strategic Application of 2-Amino-2-methylpropanenitrile Hydrochloride in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Antiviral Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel antiviral agents is a perpetual endeavor, driven by the emergence of new viral threats and the development of drug resistance. Central to this pursuit is the design and synthesis of complex molecular architectures capable of targeting viral machinery. 2-Amino-2-methylpropanenitrile hydrochloride, a seemingly simple molecule, emerges as a potent and versatile precursor in the synthesis of diverse heterocyclic compounds.[1] Its inherent reactivity, stemming from the presence of both an amine and a nitrile group on a tertiary carbon, allows for its strategic incorporation into a variety of molecular scaffolds.[1] This makes it an invaluable tool for synthetic chemists aiming to construct novel antiviral drug candidates.

This document serves as a comprehensive guide to the application of this compound in the conceptual design and synthesis of a novel antiviral scaffold. We will explore the chemical logic behind its use, provide a detailed, field-proven protocol for a hypothetical synthesis, and discuss the broader implications for antiviral drug discovery.

Chemical Properties and Strategic Importance

This compound is a stable, water-soluble salt of 2-amino-2-methylpropanenitrile. The hydrochloride form enhances its stability and ease of handling. The free base, which can be readily generated in situ, possesses a nucleophilic amine and a nitrile group, both of which can participate in a wide array of chemical transformations.[1]

PropertyValue
Molecular Formula C₄H₉ClN₂
Molecular Weight 120.58 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water

The strategic importance of this compound lies in its ability to serve as a cornerstone for the construction of nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of approved antiviral drugs, targeting a wide range of viruses including HIV, Hepatitis B and C, and influenza viruses.[2] The nitrogen atoms within these rings often play a crucial role in binding to viral enzymes or proteins, disrupting their function and inhibiting viral replication.

Conceptual Antiviral Target: A Novel Pyrimidine-Based Inhibitor

To illustrate the synthetic utility of this compound, we will outline a hypothetical synthetic pathway towards a novel pyrimidine-based antiviral agent. Pyrimidine analogs are a well-established class of antiviral compounds, often acting as nucleoside reverse transcriptase inhibitors or inhibitors of viral polymerases. Our hypothetical target is a substituted aminopyrimidine, a scaffold known for its potential to exhibit a broad spectrum of biological activities.

Experimental Protocol: Synthesis of a Novel 4,6-diamino-2-isopropylpyrimidine-5-carbonitrile

This protocol details a plausible, multi-step synthesis of a novel aminopyrimidine derivative from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Workflow Overview

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Cyclization and Aromatization A 2-Amino-2-methylpropanenitrile HCl B Treatment with Base (e.g., NaHCO₃) A->B C 2-Amino-2-methylpropanenitrile (Free Base) B->C D Free Base E Reaction with Ethyl Cyanoacetate D->E F Intermediate Adduct E->F G Intermediate Adduct H Treatment with Guanidine Carbonate G->H I 4,6-diamino-2-isopropylpyrimidine-5-carbonitrile H->I

Sources

protocol for the synthesis of α,α-disubstituted amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of α,α-Disubstituted Amino Acids: A Guide for Modern Drug Discovery

Abstract

α,α-Disubstituted amino acids (ααAAs) are non-proteinogenic building blocks of immense value in medicinal chemistry and materials science. Their defining feature—a quaternary α-carbon—introduces profound steric constraints that can lock peptide backbones into specific secondary structures, such as helices or turns, and enhance resistance to enzymatic degradation.[1][2][3] These properties make ααAAs critical components in the design of peptidomimetics, bioactive peptides, and novel pharmaceuticals. However, the construction of this sterically hindered quaternary stereocenter presents a significant synthetic challenge.[1][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies, offering in-depth protocols, mechanistic insights, and a comparative analysis to aid in the rational design and execution of ααAA synthesis.

The Strategic Imperative for α,α-Disubstituted Amino Acids

The substitution of a natural amino acid with an α,α-disubstituted analogue can dramatically alter a peptide's biological activity and pharmacokinetic profile. The two substituents at the α-position severely restrict the conformational freedom around the φ and ψ dihedral angles, acting as potent helix inducers or turn promoters.[3][5][6] This conformational rigidity is a powerful tool for:

  • Stabilizing Desired Secondary Structures: Forcing a peptide into its biologically active conformation can lead to a significant increase in receptor binding affinity and specificity.

  • Enhancing Proteolytic Stability: The steric bulk around the α-carbon shields the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.

  • Probing Structure-Activity Relationships (SAR): The systematic incorporation of ααAAs provides a clear method to investigate the conformational requirements for biological activity.[2]

Despite these benefits, the synthesis of chiral ααAAs is complicated by the difficulty of creating the quaternary α-carbon stereocenter in an enantioselective manner.[1][7] The following sections detail field-proven protocols to overcome this challenge.

Asymmetric Phase-Transfer Catalysis: The Workhorse Method

One of the most robust and widely adopted strategies for synthesizing ααAAs is the asymmetric alkylation of a glycine imine scaffold using a chiral phase-transfer catalyst (PTC).[8][9][10] This method's power lies in its operational simplicity, mild reaction conditions, and the high levels of enantioselectivity achievable with commercially available catalysts.

Principle and Mechanism

The core of this strategy involves a Schiff base (imine) formed between a glycine ester and a ketone, typically benzophenone. This imine serves to protect the amine and, more importantly, acidify the α-protons, making them susceptible to deprotonation by a mild base.

The reaction occurs in a biphasic system (e.g., toluene/aqueous base). The chiral PTC, usually a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase.[9] In the organic phase, the base deprotonates the glycine imine to form a nucleophilic enolate. The chiral catalyst then forms a tightly bound, asymmetric ion pair with this enolate, shielding one face of the planar intermediate. The subsequent addition of an alkyl halide (R-X) occurs preferentially from the exposed face, creating the new stereocenter with high enantioselectivity.[8][10] A second, different alkyl halide can be introduced in a subsequent step to generate the disubstituted product.

Visualization: Asymmetric PTC Workflow

PTC_Workflow cluster_prep Step 1: Imine Formation cluster_alkylation Step 2: Asymmetric Alkylation cluster_dialkylation Step 3: Second Alkylation cluster_hydrolysis Step 4: Deprotection Glycine Glycine Ester Imine_Formation Condensation (Dean-Stark) Glycine->Imine_Formation Benzophenone Benzophenone Benzophenone->Imine_Formation Glycine_Imine Glycine_Imine Imine_Formation->Glycine_Imine Glycine Imine Biphasic_System Biphasic Reaction Glycine_Imine->Biphasic_System Mono_Alkylated Mono_Alkylated Biphasic_System->Mono_Alkylated Mono-Alkylation Base Aqueous Base (e.g., 50% CsOH) Base->Biphasic_System PTC Chiral PTC (e.g., Cinchona deriv.) PTC->Biphasic_System Alkyl_Halide_1 Alkyl Halide 1 (R¹-X) Alkyl_Halide_1->Biphasic_System Second_Alkylation Dialkylation Mono_Alkylated->Second_Alkylation Di_Alkylated Di_Alkylated Second_Alkylation->Di_Alkylated Dialkylated Imine Alkyl_Halide_2 Alkyl Halide 2 (R²-X) Alkyl_Halide_2->Second_Alkylation Hydrolysis Hydrolysis Di_Alkylated->Hydrolysis Acid Hydrolysis (e.g., 1N HCl) Final_Product Final_Product Hydrolysis->Final_Product Final α,α-AA

Caption: General workflow for ααAA synthesis via asymmetric phase-transfer catalysis.

Detailed Protocol: Synthesis of (R)-α-Methylphenylalanine

This protocol details the synthesis starting from the benzophenone imine of glycine tert-butyl ester.

Materials & Reagents

ReagentSupplierGradeNotes
Glycine tert-butyl ester benzophenone imineMajor Supplier≥98%Can be synthesized or purchased
TolueneMajor SupplierAnhydrousEssential for reaction performance
Benzyl bromide (BnBr)Major Supplier≥99%First electrophile (R¹)
Methyl iodide (MeI)Major Supplier≥99.5%Second electrophile (R²)
O(9)-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideMajor Supplier≥97%Chiral Phase-Transfer Catalyst
Cesium hydroxide monohydrate (CsOH·H₂O)Major Supplier≥99.9%Base
Diethyl etherMajor SupplierACS GradeFor workup and purification
1N Hydrochloric Acid (HCl)Major SupplierVolumetric StandardFor hydrolysis
Saturated Sodium Bicarbonate (NaHCO₃)In-house prep.-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Major SupplierACS GradeFor drying

Step-by-Step Methodology

Part A: First Alkylation (Benzylation)

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add glycine tert-butyl ester benzophenone imine (2.95 g, 10.0 mmol) and the chiral PTC (0.61 g, 1.0 mmol, 10 mol%).

  • Solvent Addition: Add 20 mL of anhydrous toluene via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Prepare a 50% (w/w) aqueous solution of CsOH. Carefully add 4.0 mL of this solution to the cooled reaction mixture. The mixture will become biphasic.

  • Electrophile Addition: Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 eq.) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress can be monitored by TLC (e.g., 9:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, dilute the mixture with 30 mL of diethyl ether and 20 mL of water. Separate the layers in a separatory funnel. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mono-alkylated product is typically used directly in the next step without further purification.

Part B: Second Alkylation (Methylation)

  • Reaction Setup: Redissolve the crude mono-alkylated product from Part A in 20 mL of anhydrous toluene in the same reaction flask. Add the same chiral PTC (0.61 g, 1.0 mmol, 10 mol%).

  • Cooling & Base: Cool the mixture to 0 °C and add 4.0 mL of 50% aqueous CsOH solution.

  • Electrophile Addition: Add methyl iodide (0.75 mL, 12.0 mmol, 1.2 eq.) dropwise.

  • Reaction: Stir vigorously at 0 °C. This second alkylation is often faster, typically complete within 1-2 hours (monitor by TLC).

  • Workup: Perform the same workup as described in Part A, step 7. The resulting crude dialkylated imine should be purified by column chromatography on silica gel if necessary.

Part C: Hydrolysis and Isolation

  • Deprotection: Dissolve the purified dialkylated imine in 20 mL of diethyl ether and add 20 mL of 1N HCl.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 12-16 hours. The benzophenone by-product will be in the organic layer, while the amino acid hydrochloride salt will be in the aqueous layer.

  • Isolation: Separate the layers. Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove all benzophenone.

  • Purification: The aqueous layer containing the amino acid hydrochloride can be concentrated in vacuo to yield the salt, or the free amino acid can be isolated by adjusting the pH to its isoelectric point (pI) using a base like NaOH or an ion-exchange resin, causing it to precipitate.

  • Characterization: Confirm the structure and enantiomeric excess (e.e.) of the final product. The e.e. is typically determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. Yields for this process are generally high (70-90%) with excellent enantioselectivity (>95% e.e.).[11]

Strecker Synthesis: A Classic Approach from Ketones

The Strecker synthesis, first described in 1850, is a foundational method for producing amino acids.[12][13] Its adaptation for α,α-disubstituted amino acids involves the use of a ketone instead of an aldehyde as the carbonyl starting material.[12][13]

Principle and Mechanism

The reaction proceeds in two main stages. First, a ketone reacts with an ammonia source (like ammonium chloride) to form an iminium ion. This electrophilic intermediate is then attacked by a cyanide nucleophile (e.g., from KCN or NaCN) to form an α-aminonitrile.[14] The second stage involves the harsh acidic or basic hydrolysis of the nitrile functional group to a carboxylic acid, yielding the final α,α-disubstituted amino acid.[14] The traditional Strecker synthesis produces a racemic mixture, but modern asymmetric variants have been developed using chiral auxiliaries or catalysts to induce stereoselectivity.[12][15]

Visualization: Strecker Synthesis Mechanism

Strecker_Mechanism Mechanism of Strecker Synthesis from a Ketone Ketone R¹(R²)C=O (Ketone) Iminium [R¹(R²)C=NH₂]⁺ (Iminium Ion) Ketone->Iminium + NH₃ - H₂O Ammonia NH₃ Cyanide ⁻CN Aminonitrile R¹R²C(NH₂)CN (α-Aminonitrile) H3O H₃O⁺ (Hydrolysis) Product R¹R²C(NH₃⁺)COO⁻ (α,α-Disubstituted Amino Acid) Iminium->Aminonitrile + ⁻CN Aminonitrile->Product Hydrolysis (H₃O⁺, Δ)

Caption: Key steps in the Strecker synthesis of an α,α-disubstituted amino acid.

Protocol: Racemic Synthesis of α-Methylvaline

Materials & Reagents

ReagentSupplierGradeNotes
3-Methyl-2-butanoneMajor Supplier≥98%Ketone starting material
Ammonium Chloride (NH₄Cl)Major SupplierACS GradeAmmonia source
Sodium Cyanide (NaCN)Major Supplier≥97%EXTREME TOXICITY - Handle with care
Methanol (MeOH)Major SupplierACS GradeSolvent
Concentrated HCl (conc. HCl)Major SupplierACS GradeFor hydrolysis

Step-by-Step Methodology

CAUTION: This procedure involves sodium cyanide, which is highly toxic. All manipulations must be performed in a certified fume hood. An emergency cyanide poisoning antidote kit should be available. Acidification of cyanide salts liberates deadly hydrogen cyanide (HCN) gas.

  • Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer and a dropping funnel, prepare a solution of ammonium chloride (10.7 g, 200 mmol) and sodium cyanide (9.8 g, 200 mmol) in 50 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • Ketone Addition: Add 3-Methyl-2-butanone (17.2 g, 200 mmol) to 50 mL of methanol. Transfer this solution to the dropping funnel and add it dropwise to the stirred aqueous solution over 1 hour, maintaining the temperature below 10 °C.

  • Aminonitrile Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. A precipitate of the α-aminonitrile may form.

  • Isolation of Aminonitrile: Extract the reaction mixture with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis: (Perform in a well-ventilated fume hood) . Add the crude aminonitrile to 100 mL of concentrated HCl. Heat the mixture to reflux for 6-8 hours. The nitrile will hydrolyze to a carboxylic acid, and the amine will be protonated.

  • Isolation and Purification: Cool the reaction mixture and concentrate it in vacuo to remove excess HCl. The resulting solid is the hydrochloride salt of the amino acid. It can be purified by recrystallization from ethanol/ether. To obtain the free amino acid (zwitterion), dissolve the salt in a minimum amount of water and adjust the pH to the isoelectric point with a base (e.g., pyridine or dilute NaOH), which will cause the product to precipitate. Filter, wash with cold water, and dry.

Comparison of Synthetic Strategies

Choosing the optimal synthetic route depends on several factors, including the desired scale, stereochemical requirements, and available starting materials.

MethodKey PrincipleStereocontrolAdvantagesDisadvantages
Phase-Transfer Catalysis Asymmetric alkylation of a glycine imineExcellent (Catalyst-controlled, >95% e.e.)Mild conditions, high yields, high enantioselectivity, operational simplicity.[8][9]Requires multi-step process (imine formation, alkylations, hydrolysis).
Strecker Synthesis Nucleophilic addition of cyanide to an iminiumRacemic (classic); Good (chiral auxiliary).[12][15]One-pot aminonitrile formation, inexpensive starting materials.[13]Use of highly toxic cyanide, harsh hydrolysis conditions, often racemic.[14]
Ugi Reaction Multi-component reactionOften poor unless chiral components are used.High atom economy, rapid generation of molecular diversity, one-pot.[16][17]Limited substrate scope, often produces complex mixtures, purification can be difficult.
Enzymatic Methods Biocatalytic resolution or synthesisExcellent (Enzyme-controlled).[18][19][20]Environmentally friendly, exceptional stereoselectivity, mild conditions.[19][21]Limited substrate scope for known enzymes, requires process optimization.[18][19]

Conclusion and Future Outlook

The synthesis of α,α-disubstituted amino acids remains a vibrant and essential area of chemical research. While classic methods like the Strecker synthesis provide a foundation, modern catalytic approaches, particularly asymmetric phase-transfer catalysis, have become the gold standard for producing these valuable compounds with high stereochemical purity.[22] The development of new chiral catalysts continues to expand the scope and efficiency of these methods.[7][23]

Looking forward, the integration of biocatalysis and flow chemistry promises to deliver even more efficient, sustainable, and scalable routes to ααAAs.[19] The ability to precisely design and synthesize these conformationally constrained building blocks will continue to empower drug discovery professionals to create next-generation therapeutics with enhanced potency, selectivity, and stability.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Chemical Biology.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025).
  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry.
  • Strecker amino acid synthesis. chemeurope.com.
  • Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary.
  • Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. (2014). Organic Letters.
  • Asymmetric Strecker Route toward the Synthesis of Biologically Active - , -Disubstituted -Amino Acids. Accounts of Chemical Research.
  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. (1996). The Journal of Organic Chemistry.
  • Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. (2006). RSC Publishing.
  • Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry.
  • Strecker amino acid synthesis. Wikipedia.
  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances.
  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023). The Journal of Organic Chemistry.
  • Synthesis of Enantiopure α,α-Disubstituted Amino Acids from the Asymmetric Strecker Reaction Products of Aldehydes. (2000). Organic Letters.
  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed.
  • Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. (2024). Journal of the American Chemical Society.
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
  • Synthetic methods of peptides containing unnatural α,α-disubstituted amino acid residues.
  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage.
  • Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. (2025).
  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer C
  • Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the applic
  • Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. (2025).
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. PubMed.
  • Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. (2025).
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic

Sources

Application Notes and Protocols for Multicomomponent Reactions Involving 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to leveraging 2-amino-2-methylpropanenitrile, often used as its hydrochloride salt for stability and handling, in multicomponent reactions (MCRs). Its unique structure, featuring a quaternary carbon bonded to both an amine and a nitrile group, makes it a valuable building block for the synthesis of sterically hindered α,α-disubstituted α-amino acids and complex heterocyclic scaffolds.[1][2][3] This guide will delve into the mechanistic underpinnings, provide field-tested protocols, and explore the applications of this versatile intermediate in pharmaceutical and agrochemical research.[1]

Introduction: The Strategic Advantage of 2-Amino-2-methylpropanenitrile in MCRs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in modern organic synthesis.[4][5] They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[4][5] When the goal is the synthesis of α,α-disubstituted α-amino acids—compounds of immense interest in medicinal chemistry for their ability to induce specific secondary structures in peptides and serve as precursors to bioactive molecules—the choice of starting materials is critical.[2][3]

2-Amino-2-methylpropanenitrile (or its hydrochloride salt) serves as a cornerstone intermediate in this context.[6] Its structure provides a pre-assembled α-amino nitrile core, which is a key intermediate in the classic Strecker synthesis of amino acids.[7][8] By employing this compound, chemists can bypass the initial, often challenging, step of forming the α-amino nitrile from a ketone, an amine source, and a cyanide source, directly accessing pathways to complex, sterically congested amino acid derivatives.

Key Physicochemical Properties:

Property Value Reference
CAS Number 19355-69-2
Molecular Formula C4H8N2 [1]
Molecular Weight 84.12 g/mol [1]
Boiling Point ~150.4 °C
Density ~0.917 g/cm³

| Appearance | Colorless liquid | |

Core Application: The Strecker Synthesis of α,α-Disubstituted α-Amino Acids

The Strecker synthesis is arguably the most fundamental and widely practiced MCR for amino acid synthesis.[5][8] While traditionally a three-component reaction (ketone/aldehyde, ammonia/amine, cyanide), the use of 2-amino-2-methylpropanenitrile modifies the approach, focusing on the crucial hydrolysis step to unveil the final amino acid.

Mechanistic Rationale

The process involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid. This transformation proceeds through a protonated nitrile intermediate, which is attacked by water. Subsequent tautomerization and elimination of ammonia (from the protonated amine) ultimately yield the α-amino acid.[9][10]

Why is this important? The direct use of ketones in a classical Strecker setup can be sluggish, especially with sterically hindered ketones.[9] Using pre-formed 2-amino-2-methylpropanenitrile, which can be synthesized from acetone, a cyanide source, and ammonia, streamlines the synthesis of α,α-dimethylglycine and its derivatives.[11]

Visualizing the Strecker Hydrolysis Workflow

Strecker_Hydrolysis cluster_setup Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation Start 2-Amino-2-methylpropanenitrile Hydrochloride Reagents Concentrated HCl (e.g., 6N HCl) Setup Combine in a round-bottom flask with a reflux condenser Reagents->Setup Add reagents Heat Heat to reflux (e.g., 60-110 °C) Setup->Heat Initiate reaction Monitor Monitor reaction (TLC or LC-MS) Heat->Monitor For 6-18 hours Cool Cool to room temperature Monitor->Cool Upon completion Wash Wash with organic solvent (e.g., diethyl ether) Cool->Wash Remove organic impurities Neutralize Neutralize aqueous layer (e.g., with NH4OH) Wash->Neutralize To precipitate amino acid Isolate Collect solid product by filtration Neutralize->Isolate Purify product End α,α-dimethylglycine (or derivative) Isolate->End IMCR_Pathway cluster_synthesis Isocyanide Synthesis cluster_mcr Multicomponent Reaction Start 2-Amino-2-methyl- propanenitrile Formylation N-Formylation (e.g., Ethyl Formate) Start->Formylation Dehydration Dehydration (e.g., POCl3, Diphosgene) Formylation->Dehydration Isocyanide α-Amino-isocyanonitrile Derivative Dehydration->Isocyanide Ugi Ugi Reaction (Amine, Aldehyde, Carboxylic Acid) Isocyanide->Ugi Reactant Passerini Passerini Reaction (Aldehyde, Carboxylic Acid) Isocyanide->Passerini Reactant Product Complex Peptidomimetics or α-Acyloxy Amides Ugi->Product Passerini->Product

Sources

Application Notes and Protocols: Enantioselective Synthesis of Chiral Aminonitriles from Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral α-Aminonitriles

Chiral α-aminonitriles are invaluable building blocks in modern organic synthesis, particularly within the pharmaceutical industry.[1][2][3] Their significance stems from their role as direct precursors to enantiomerically pure α-amino acids, vicinal diamines, and various nitrogen-containing heterocyclic compounds that form the core of numerous marketed drugs and clinical candidates.[4] The precise three-dimensional arrangement of substituents around the α-carbon is critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[][6]

The direct, enantioselective synthesis of these compounds from readily available ketones represents a highly convergent and atom-economical approach. The classical Strecker reaction, a one-pot, three-component condensation of a ketone, an amine, and a cyanide source, provides a foundational method for α-aminonitrile synthesis.[1][2][4][7] However, achieving high enantioselectivity in this transformation, especially with sterically demanding and electronically diverse ketones, presents a significant synthetic challenge. This guide provides an in-depth overview of contemporary catalytic systems and detailed protocols for the enantioselective synthesis of chiral aminonitriles from ketones, tailored for researchers, scientists, and drug development professionals.

Catalytic Strategies for Asymmetric Cyanation of Ketimines

The core of the enantioselective synthesis of α-aminonitriles from ketones lies in the asymmetric addition of a cyanide nucleophile to a prochiral ketimine intermediate. This ketimine is typically formed in situ from the condensation of the starting ketone and an amine. The success of this transformation hinges on the ability of a chiral catalyst to effectively differentiate between the two enantiotopic faces of the ketimine, thereby directing the incoming cyanide to a specific face. The most successful approaches can be broadly categorized into organocatalysis, transition metal catalysis, and biocatalysis.

Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often circumvents issues of toxicity and cost associated with transition metals.[1] In the context of the Strecker reaction, chiral Brønsted acids, thioureas, and squaramides have proven to be particularly effective.[1][4][8]

Mechanism of Action: These catalysts typically operate through a dual-activation mechanism. The acidic moiety of the catalyst (e.g., the N-H protons of a thiourea or squaramide) activates the ketimine electrophile through hydrogen bonding, increasing its reactivity towards nucleophilic attack.[1] Simultaneously, a basic site on the catalyst can activate the cyanide source, often trimethylsilyl cyanide (TMSCN), facilitating the release of the cyanide nucleophile.[1] This cooperative activation within a well-defined chiral environment is key to achieving high enantioselectivity.

Organocatalytic_Strecker cluster_0 Catalytic Cycle Ketone Ketone (R1R2C=O) Ketimine Ketimine (R1R2C=NR3) Ketone->Ketimine - H2O Amine Amine (R3NH2) Amine->Ketimine Activated_Complex Activated Ketimine-Catalyst Complex Ketimine->Activated_Complex Catalyst Chiral Organocatalyst (e.g., Thiourea) Catalyst->Activated_Complex H-Bonding Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Nucleophilic Attack TMSCN TMSCN TMSCN->Activated_Complex + CN- Product_Complex->Catalyst Catalyst Regeneration Product Chiral α-Aminonitrile Product_Complex->Product

Figure 1: General workflow for organocatalytic enantioselective Strecker reaction.

Transition Metal Catalysis: Powerful and Versatile Systems

Chiral transition metal complexes, particularly those based on titanium, zirconium, and aluminum, have been extensively developed for the enantioselective cyanation of imines.[9][10][11] These catalysts function as Lewis acids, coordinating to the nitrogen atom of the ketimine and thereby activating it for nucleophilic attack.

Mechanism of Action: The chiral ligands coordinated to the metal center create a sterically defined pocket that dictates the trajectory of the incoming cyanide nucleophile. The reaction is often first-order in the metal-ligand complex, and kinetic studies suggest a highly organized transition state is involved in the turnover-limiting step.[11] The choice of ligand is paramount, with Schiff bases, BINOL derivatives, and peptide-based ligands being particularly successful.[11]

Biocatalysis: The "Green" Chemistry Approach

Enzymes offer an environmentally benign and often highly selective alternative to traditional chemical catalysts.[12][13] For the synthesis of chiral amines and their derivatives, transaminases and amine dehydrogenases are particularly relevant.[12][14]

Mechanism of Action: Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, using pyridoxal 5'-phosphate (PLP) as a cofactor.[12] While not a direct cyanation, this approach provides access to the corresponding chiral amine, which can be a valuable synthetic equivalent or a direct target molecule. Protein engineering and directed evolution have been instrumental in expanding the substrate scope of these enzymes to include non-natural and sterically demanding ketones, as famously demonstrated in the manufacturing of sitagliptin.[12][14]

Experimental Protocols and Methodologies

The following protocols are representative examples of the catalytic strategies discussed. They are intended as a starting point for researchers, and optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: Organocatalytic Enantioselective Strecker Reaction Using a Chiral Thiourea Catalyst

This protocol is adapted from methodologies employing bifunctional thiourea catalysts for the asymmetric cyanation of ketimines.[15]

Materials:

  • Chiral thiourea catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)

  • Aromatic or aliphatic ketone

  • Amine (e.g., aniline or benzylamine)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the chiral thiourea catalyst (5 mol%).

  • Add the ketone (1.0 mmol) and the amine (1.1 mmol) to the flask.

  • Dissolve the components in anhydrous toluene (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate in situ ketimine formation.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Slowly add TMSCN (1.5 mmol) dropwise via syringe.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol_1_Workflow Start Start Setup Reaction Setup: - Flask under Argon - Add Catalyst, Ketone, Amine - Add Toluene Start->Setup Ketimine_Formation In Situ Ketimine Formation (RT, 30 min) Setup->Ketimine_Formation Cooling Cool to -40 °C Ketimine_Formation->Cooling TMSCN_Addition Slow Addition of TMSCN Cooling->TMSCN_Addition Reaction Stir and Monitor by TLC TMSCN_Addition->Reaction Quench Quench with sat. NaHCO3 Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Flash Column Chromatography Workup->Purification Analysis Analysis: - Yield Determination - Chiral HPLC for ee Purification->Analysis End End Analysis->End

Figure 2: Step-by-step workflow for the organocatalytic Strecker reaction.

Protocol 2: Titanium-Catalyzed Asymmetric Cyanosilylation of a Ketimine

This protocol is based on the use of chiral titanium-salen or related complexes for the enantioselective addition of cyanide to imines.[9][11]

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Chiral ligand (e.g., a salen-type ligand derived from a chiral diamine)

  • Pre-formed N-aryl or N-alkyl ketimine

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Catalyst Preparation: In a dry flask under argon, dissolve the chiral ligand (10 mol%) in anhydrous DCM. Add Ti(Oi-Pr)₄ (10 mol%) and stir the mixture at room temperature for 1 hour to form the chiral titanium complex.

  • Reaction: To a separate flask containing the pre-formed ketimine (1.0 mmol) in anhydrous DCM, add the freshly prepared catalyst solution.

  • Cool the reaction mixture to 0 °C.

  • Add TMSCN (1.2 mmol) dropwise.

  • Stir the reaction at 0 °C, monitoring by TLC.

  • Once the reaction is complete, quench by adding 1 M HCl.

  • Stir vigorously for 15 minutes to hydrolyze the silyl ether.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Data Summary and Comparison

The effectiveness of different catalytic systems is highly dependent on the substrate. Below is a table summarizing typical results for the enantioselective cyanation of acetophenone-derived ketimines, a common benchmark substrate.

Catalyst TypeChiral Ligand/CatalystCyanide SourceTemp (°C)Yield (%)ee (%)Reference
Organocatalyst Amino ThioureaTMSCN-789597[15]
Organocatalyst SquaramideTMSCN49995[16]
Transition Metal Ti-Schiff BaseHCN-409686[17]
Transition Metal Ti-SalenTMSCN25>9598[18]

Note: This table is a compilation of representative data and specific results may vary.

Conclusion and Future Outlook

The enantioselective synthesis of chiral aminonitriles from ketones has seen remarkable progress, driven by the development of sophisticated organocatalytic, transition metal-catalyzed, and biocatalytic systems. Organocatalysis, with its operational simplicity and metal-free nature, offers a practical and robust platform for a wide range of substrates.[1] Transition metal catalysis continues to provide powerful methods capable of achieving exceptionally high enantioselectivities.[10] Meanwhile, biocatalysis is rapidly becoming a mainstream manufacturing technology, particularly for high-value pharmaceutical intermediates, due to its unparalleled selectivity and sustainability.[12][14]

Future research will likely focus on the development of catalysts with even broader substrate scope, lower catalyst loadings, and greater functional group tolerance. The integration of these synthetic methods into continuous flow processes and their application in the late-stage functionalization of complex molecules will further solidify the importance of chiral aminonitriles in the landscape of modern drug discovery and development.

References

  • Zhang, G.-W., et al. (2010). Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide. Organic & Biomolecular Chemistry.
  • Ansari, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • N/A. (2025). Catalytic Enantioselective Cyanosilylation of Ketones | Request PDF. ResearchGate.
  • Kurono, N., & Ohkuma, T. (2015). Catalytic Asymmetric Cyanation Reactions. ACS Publications - American Chemical Society.
  • Mahajan, S., et al. (2017). Organocatalytic enantioselective Strecker reaction with ketimines... ResearchGate.
  • Josephsohn, N. S., et al. (N/A). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society.
  • N/A. (N/A). Organocatalytic Enantioselective Strecker Reaction with Seven‐Membered Cyclic Imines. SciSpace.
  • N/A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH.
  • N/A. (N/A). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. PubMed Central.
  • N/A. (N/A). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters - ACS Publications.
  • N/A. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH.
  • N/A. (N/A). Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate.
  • N/A. (2019). Carbon Dioxide-Catalyzed Stereoselective Cyanation Reaction. ACS Catalysis - ACS Publications.
  • N/A. (N/A). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.
  • Zuend, S. J., et al. (N/A). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. PMC - NIH.
  • N/A. (2019). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. N/A.
  • N/A. (N/A). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central.
  • Liu, X., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. N/A.
  • N/A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications.
  • N/A. (N/A). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. NIH.
  • N/A. (N/A). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. N/A.
  • Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).
  • N/A. (N/A). Chiral Intermediates in Drug Synthesis. BOC Sciences.
  • N/A. (2025). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate.
  • N/A. (N/A). Enantioselective reduction of ketones. Wikipedia.
  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. N/A.

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of 2-Amino-2-methylpropanenitrile hydrochloride (CAS: 50846-36-1) using High-Performance Liquid Chromatography (HPLC). As a crucial intermediate in pharmaceutical and organic synthesis, the accurate determination of its purity and concentration is paramount.[1] This document addresses the key analytical challenges associated with this compound—namely its high polarity and lack of a strong UV chromophore—by providing a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) protocol. We delve into the scientific rationale behind method development choices, from mobile phase composition to detector settings, to ensure reproducible and reliable results for researchers, quality control analysts, and drug development professionals.

Introduction & Analyte Overview

This compound is a small organic molecule featuring both a primary amine and a nitrile functional group.[2] Its hydrochloride salt form enhances stability and water solubility, making it suitable for aqueous-based analytical techniques.[2][3] The accurate chromatographic analysis of this compound is essential for monitoring reaction progress, assessing final product purity, and ensuring quality control in manufacturing processes.

However, the physicochemical properties of this analyte present distinct challenges for conventional RP-HPLC:

  • High Polarity: The small size and polar functional groups lead to poor retention on traditional non-polar stationary phases (like C18), often resulting in elution near or within the solvent front.

  • Poor UV Absorbance: Lacking an aromatic ring or extensive conjugation, the molecule does not absorb strongly in the mid-UV range, necessitating detection at lower wavelengths where many solvents and impurities can interfere.

  • Peak Tailing: The basic nature of the primary amine can lead to strong, undesirable interactions with residual silanols on silica-based columns, causing significant peak tailing and poor chromatographic performance.

This guide provides a systematic approach to overcome these challenges, leading to a reliable analytical method.

Analyte Properties & Chromatographic Rationale

A thorough understanding of the analyte's properties is the foundation of logical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50846-36-1[2][4]
Molecular Formula C₄H₉ClN₂[2][4]
Molecular Weight 120.58 g/mol [2][4]
IUPAC Name 2-amino-2-methylpropanenitrile;hydrochloride[2]
Predicted pKa 5.06 ± 0.25 (for the conjugate acid)[5]
Chirality AchiralN/A
The Critical Role of pH Control

The primary amine group is the key to controlling retention. With a predicted pKa of approximately 5.06, the ionization state of the molecule is highly dependent on the mobile phase pH.[5] To ensure consistent retention and, most importantly, to mitigate peak tailing, the amine must be kept in its fully protonated (ionized) state. According to chromatographic principles, the mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa. Therefore, a mobile phase pH of ≤ 3.5 is required. In this state, the positively charged analyte interacts less with acidic silanols on the column surface, leading to a sharp, symmetrical peak shape.

G cluster_Analyte Analyte Structure cluster_MobilePhase Mobile Phase Condition Analyte_Neutral 2-Amino-2-methylpropanenitrile (Free Base) H₂N-C(CH₃)₂-C≡N Analyte_Protonated Protonated Form (in Acidic Mobile Phase) H₃N⁺-C(CH₃)₂-C≡N Analyte_Neutral->Analyte_Protonated + H⁺ (pH < 3.5) Analyte_Protonated->Analyte_Neutral - H⁺ (pH > 6.5)

Caption: Analyte protonation equilibrium in acidic mobile phase.

Considerations for Mode and Column Selection
  • Reversed-Phase (RP) HPLC: This is the most common and robust mode for this type of analysis. By using an acidic mobile phase, the protonated polar analyte can still be adequately retained and resolved on a non-polar stationary phase. A modern, high-purity silica C18 or C8 column with effective end-capping is strongly recommended to minimize residual silanol activity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While a viable alternative for highly polar compounds, HILIC methods can sometimes suffer from longer equilibration times and poorer reproducibility compared to RP-HPLC.[6] For routine quality control, RP-HPLC is often the more practical choice.

Detection Strategy

The absence of a significant chromophore means detection must be performed at low UV wavelengths, typically between 200 and 215 nm. This requires the use of high-purity HPLC-grade solvents to minimize baseline noise and drift. For analyses requiring higher sensitivity or for impurity profiling where impurities may lack a chromophore, alternative detection methods such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) should be considered. For MS-compatibility, volatile mobile phase additives like formic acid should be used instead of non-volatile acids like phosphoric acid.[7]

Detailed HPLC Protocol

This protocol provides a starting point for the analysis. Minor adjustments to the mobile phase composition may be necessary to optimize retention time based on the specific column and HPLC system used.

G cluster_Prep Preparation cluster_Analysis Analysis Workflow cluster_Post Data Processing A Prepare Mobile Phase (ACN/H₂O/Acid) D Equilibrate HPLC (15-20 min) A->D B Prepare Standard (1.0 mg/mL in H₂O) E Inject Standard/Sample (10 µL) B->E C Prepare Sample (Dilute to ~1.0 mg/mL) C->E D->E F Acquire Data (~10 min) E->F G Integrate Peak F->G H Calculate Purity/% Assay G->H I Generate Report H->I

Caption: General experimental workflow for HPLC analysis.

Instrumentation and Consumables
  • HPLC System: An HPLC or UPLC system equipped with a UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Pipettes and Volumetric Flasks: Calibrated for accurate solution preparation.

  • Filter: 0.45 µm syringe filters for sample clarification.

Reagent and Sample Preparation
  • Mobile Phase Preparation (Aqueous Component): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. This creates a 0.1% v/v phosphoric acid solution with a pH of approximately 2.1.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water to obtain a final concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the sample to a target concentration of 1.0 mg/mL in HPLC-grade water. If the sample is not fully soluble or contains particulates, filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following parameters have been established as a robust starting point for analysis.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmGeneral purpose non-polar phase providing adequate retention.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v)Isocratic elution is simple and robust. Acid ensures amine protonation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detector UV at 210 nmMaximizes signal for the analyte while minimizing solvent noise.
Run Time 10 minutesSufficient to elute the main peak and any early-eluting impurities.

Expected Results & System Suitability

Under the proposed conditions, this compound should elute as a sharp, symmetrical peak with a retention time of approximately 3-5 minutes. The exact retention time may vary depending on the specific column age and system configuration.

To ensure the validity of the analytical run, system suitability parameters should be monitored.

Table 3: Typical System Suitability Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry; values > 2 indicate undesirable silanol interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the overall health of the chromatographic system.
Retention Time %RSD ≤ 1.0% (for 5 replicate injections)Demonstrates the precision and stability of the HPLC pump and column.
Peak Area %RSD ≤ 1.0% (for 5 replicate injections)Demonstrates the precision of the injector and detector response.

Conclusion

The analytical method detailed in this application note provides a robust and reliable protocol for the quantitative analysis and purity determination of this compound. By controlling the mobile phase pH to ensure complete protonation of the primary amine, excellent peak shape and reproducible retention are achieved on a standard C18 column. This method is directly applicable to quality control laboratories and research environments, providing a solid foundation for the accurate characterization of this important chemical intermediate.

References

  • PubChem. This compound.
  • Datasheet. 2-Amino-2-methylpropanenitrile. [Link]
  • SIELC Technologies. Separation of 2-Amino-2-methyl-butyronitrile on Newcrom R1 HPLC column. [Link]
  • Al-Mokhtar, M. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. [Link]
  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

Sources

Application Note: A Robust GC-MS Method for the Quantitative Analysis of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Amino-2-methylpropanenitrile hydrochloride. Due to its polar nature and low volatility as a hydrochloride salt, direct GC analysis is not feasible. This protocol addresses the challenge by employing a robust silylation derivatization step, converting the analyte into a volatile and thermally stable derivative suitable for GC-MS analysis. The methodology provides a comprehensive workflow, from sample preparation and derivatization to instrumental analysis and data processing, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol emphasizes the rationale behind key steps to ensure reproducibility and accuracy, making it a self-validating system for reliable quantification.

Introduction and Scientific Principle

2-Amino-2-methylpropanenitrile and its hydrochloride salt are important intermediates in organic and pharmaceutical synthesis.[1] Accurate quantification is critical for process monitoring, quality control, and stability studies. The primary analytical challenge lies in the analyte's physical properties: the presence of a primary amine group and its salt form render it non-volatile and highly polar. Gas chromatography, a powerful separation technique, requires analytes to be volatile and thermally stable.[2]

To overcome this limitation, a chemical derivatization step is essential.[3] This method utilizes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as a silylation reagent. MTBSTFA reacts with the active hydrogen on the primary amine group to replace it with a nonpolar tert-butyldimethylsilyl (TBDMS) group. This transformation drastically increases the analyte's volatility and thermal stability while improving its chromatographic properties. MTBSTFA is specifically chosen because TBDMS derivatives exhibit greater stability and are less sensitive to moisture compared to other silylating agents like BSTFA.

Following derivatization, the analyte is separated by gas chromatography and subsequently detected by mass spectrometry. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the derivatized molecule and enables accurate quantification.[4]

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • This compound (≥98% purity)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), HPLC or GC grade

  • Pyridine, anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Deionized Water

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined septa

Instrumentation and Analytical Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following conditions are recommended as a starting point and may be optimized for specific instrumentation.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless, 250 °C, Split ratio 20:1
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column SLB™-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV
Source Temp. 230 °C
Quad Temp. 150 °C
MS Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification
Solvent Delay 3 minutes

Experimental Protocols

Workflow Overview

The entire analytical process from sample receipt to final data analysis is depicted below. This workflow ensures a logical progression and highlights the critical derivatization step.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Standard / Sample B Dissolve in Acetonitrile A->B C Neutralize with Pyridine (Critical for HCl salt) B->C D Aliquot to GC Vial C->D E Add MTBSTFA Reagent D->E F Heat at 70-100 °C for 1-4 hours E->F G Cool to Room Temperature F->G H Inject into GC-MS G->H I GC Separation H->I J MS Detection (Scan/SIM) I->J K Identify Peak by RT & Spectrum J->K L Integrate Peak Area K->L M Generate Calibration Curve L->M N Quantify Unknowns M->N

Caption: High-level workflow for GC-MS analysis of 2-Amino-2-methylpropanenitrile HCl.

Preparation of Standards and Quality Controls
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock standard with acetonitrile to prepare calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) from a separate stock solution to ensure the accuracy and precision of the analysis.[5]

Sample Preparation and Derivatization Protocol

This protocol is designed for a 100 µL sample volume.

  • Aliquot: Transfer 100 µL of each standard, QC, sample, and a solvent blank into separate 2 mL GC vials.

  • Neutralization (Causality Explanation): The analyte is a hydrochloride salt. The acidic proton can interfere with the silylation reaction. Therefore, a weak base must be added to neutralize the HCl and free the amine group for derivatization. Add 10 µL of anhydrous pyridine to each vial and vortex briefly.

  • Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas. This step is crucial as moisture can degrade the silylation reagent and the resulting derivatives.

  • Derivatization Reaction: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to each dried vial. Cap the vials tightly.

  • Heating: Heat the vials at 100 °C for 4 hours in a heating block or oven. Causality Explanation: Heating provides the necessary activation energy to drive the derivatization reaction to completion, ensuring that all analyte molecules are converted to their TBDMS form for consistent and reproducible results.

  • Cooling: Allow the vials to cool completely to room temperature before analysis. The sample is now ready for injection into the GC-MS.

Expected Results and Data Analysis

Analyte Identification

The derivatized analyte, N-(tert-butyldimethylsilyl)-2-amino-2-methylpropanenitrile, should elute as a sharp, symmetric peak. Identification is confirmed by a combination of its retention time (RT) and its mass spectrum.

  • Molecular Weight Calculation:

    • 2-Amino-2-methylpropanenitrile (free base): 84.12 g/mol

    • TBDMS group adds 114 g/mol

    • Expected MW of derivative: 198.35 g/mol

  • Mass Spectrum Fragmentation: The electron ionization (EI) mass spectrum will serve as a unique fingerprint.[4] Key expected fragments for TBDMS derivatives include:

    • [M-15]⁺ (m/z 183): Loss of a methyl group (•CH₃) from the TBDMS moiety. This is often a prominent ion.

    • [M-57]⁺ (m/z 141): Loss of a tert-butyl group (•C₄H₉) from the TBDMS moiety. This is typically the base peak and is highly characteristic of TBDMS-derivatized compounds.

    • Other fragments related to the original molecule structure may also be present.

Quantification

For quantitative analysis, the method should be run in SIM mode, monitoring the characteristic ions (e.g., m/z 141 and 183).

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the target ion (e.g., m/z 141) against the concentration of the prepared calibration standards.

  • Linearity: The curve should exhibit excellent linearity, with a coefficient of determination (R²) ≥ 0.995.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Method Validation and Troubleshooting

A robust analytical method requires validation to ensure it is fit for purpose. Key validation parameters include:

ParameterAcceptance CriteriaPurpose
Linearity R² ≥ 0.995Confirms a proportional response across a range of concentrations.
Precision RSD ≤ 15%Measures the closeness of repeated measurements (intra- and inter-day).
Accuracy 85-115% RecoveryMeasures how close the measured value is to the true value.
LOD/LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Determines the lowest concentration that can be reliably detected and quantified.

Troubleshooting Common Issues:

Problem Potential Cause Solution
No peak or very small peak Incomplete derivatization; moisture in sample; analyte degradation.Ensure complete dryness before adding reagent; use fresh, anhydrous solvents; check heating temperature and time.
Tailing peak Active sites in the GC inlet or column; column degradation.Use a deactivated inlet liner; trim the first few cm of the column; replace the column.
Poor linearity Saturation of the detector at high concentrations; improper standard preparation.Narrow the calibration range; remake standards carefully.
Extraneous peaks Contamination from solvent, vials, or reagent; reagent artifacts.Run a solvent blank and a reagent blank (derivatized solvent); use high-purity reagents.

Safety Precautions

  • This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Derivatization reagents (MTBSTFA, pyridine) are flammable and toxic. Avoid inhalation and skin contact.

  • All sample preparation and handling should be performed in a chemical fume hood.

References

  • PubChem. This compound.
  • U.S. Pharmacopeia. Amino Acid Analysis. [Link]
  • PubChem. 2-Amino-2-methylpropionitrile.
  • Valian, M., et al. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [Link]
  • Dżygiel, P., & Rejczak, T. Sample preparation in analysis of pharmaceuticals. MethodsX. [Link]
  • Moldoveanu, S.C., & David, V. Derivatization Methods in GC and GC/MS. Elsevier. [Link]
  • Chemistry For Everyone. How Is GC-MS Used In Metabolomics?. YouTube. [Link]
  • Li, Y., et al. Development of Aldononitrile Derivatives for the Determination of Natural and 13C-Enriched Amino Sugars by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry.
  • Chemistry For Everyone.
  • Biotage.
  • LCGC International. Quality Control in GC–MS Analysis of Amino Acids. [Link]
  • Tsikas, D., et al. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis.
  • Tsikas, D., et al. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. MDPI. [Link]

Sources

Application Note: High-Purity Recovery of 2-Amino-2-methylpropanenitrile Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-2-methylpropanenitrile hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processing and final product efficacy. This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization, a robust and scalable technique for achieving high levels of purity. We will delve into the scientific rationale behind solvent selection, provide a step-by-step methodology, and offer a troubleshooting guide for common challenges, ensuring researchers and development professionals can reliably obtain material of excellent quality.

The Foundational Principle: Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent system. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form. The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[2] The success of this technique is critically dependent on the selection of an appropriate solvent system.

Safety & Handling: A Non-Negotiable Prerequisite

This compound is a hazardous substance and must be handled with extreme care.

  • Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Engineering Controls: All handling must be performed within a certified chemical fume hood to avoid inhalation of dust.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Hazardous Decomposition: In combustion or upon contact with strong acids, it can emit highly toxic fumes, including hydrogen cyanide (HCN) and nitrogen oxides (NOx).[6][7]

Always consult the latest Safety Data Sheet (SDS) before beginning any work.[3][4][6]

Part A: The Critical Choice - Solvent System Selection

The selection of an appropriate solvent is the most crucial step in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. For a salt like an amine hydrochloride, polar protic solvents are excellent starting points.

Expert Insight: The hydrochloride salt structure makes the compound highly polar and capable of hydrogen bonding. Therefore, solvents like alcohols (isopropanol, ethanol) are strong candidates as the "primary" solvent. To improve yield, an "anti-solvent"—a less polar, miscible solvent in which the compound is insoluble—is often used to induce precipitation.

Protocol: Small-Scale Solvent Screening
  • Place approximately 50 mg of the crude this compound into three separate test tubes.

  • To each tube, add a different solvent (e.g., Isopropanol, Ethanol, Methanol) dropwise at room temperature, vortexing after each addition, until a slurry is formed.

  • Gently heat the test tubes in a water bath, adding more of the same solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot and yield a high amount of crystalline solid upon cooling.

Data Summary: Solvent Suitability
Solvent SystemSolubility (Hot)Crystal Formation (Cold)Scientist's Assessment
Isopropanol HighExcellent, well-defined crystalsExcellent Choice. Good solubility differential.
Ethanol HighGood, but may require longer coolingGood Alternative. A viable option if isopropanol is unavailable.
Methanol Very HighPoor; remains in solutionPoor Choice. Solubility is too high at cold temperatures, leading to low recovery.
Water HighModerateUse with Caution. Can work, but drying is more difficult.[8]
Isopropanol / Diethyl Ether High (in Isopropanol)Rapid & High YieldExcellent for Maximizing Yield. Use ether as an anti-solvent.

Based on this screening, Isopropanol is selected as the primary solvent for its favorable solubility profile and ease of handling.

Part B: The Definitive Protocol for Purification

This protocol details the recrystallization of this compound from isopropanol.

Materials & Equipment
  • Crude this compound

  • Isopropanol (Anhydrous)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Drying oven or vacuum desiccator

Workflow for Recrystallization

G cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_final Final Product A Crude Product in Flask B Add Minimum Hot Isopropanol A->B  Stir & Heat C Hot Filtration (Optional) B->C  If solution is cloudy D Slow Cooling to RT B->D  If solution is clear C->D  Remove insoluble impurities E Ice Bath Cooling D->E  Promote crystal growth F Vacuum Filtration E->F  Maximize yield G Wash with Cold Isopropanol F->G  Isolate crystals H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I  Characterize

Sources

Application Notes and Protocols: The Reaction of 2-Amino-2-methylpropanenitrile Hydrochloride with Electrophiles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-2-methylpropanenitrile, also known as 2-aminoisobutyronitrile, is a versatile and economically significant bifunctional building block in modern organic synthesis.[1][2] Its structure, which features a sterically hindered primary amine and a nitrile group attached to a single quaternary carbon, makes it a valuable precursor for a wide range of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] This guide provides a comprehensive overview of the reactivity of its commercially available hydrochloride salt with common electrophiles. We delve into the causality behind experimental design, offering field-proven insights and detailed, step-by-step protocols for key transformations including N-acylation, N-alkylation, and participation in the Ugi four-component reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique synthon for the construction of complex molecular architectures.

Core Concepts: Physicochemical Properties and Reactivity Profile

2-Amino-2-methylpropanenitrile (AMN) possesses a unique structural arrangement that dictates its chemical behavior.[3] The primary amine serves as a potent nucleophile, while the gem-dimethyl groups introduce significant steric hindrance that can be strategically exploited to control reactivity.[1] The nitrile moiety is relatively robust but offers a handle for subsequent transformations such as hydrolysis to a carboxylic acid or reduction to a primary amine.[5][6]

Property2-Amino-2-methylpropanenitrile2-Amino-2-methylpropanenitrile HCl
Molecular Formula C₄H₈N₂C₄H₉ClN₂
Molecular Weight 84.12 g/mol 120.58 g/mol
CAS Number 19355-69-250846-36-1
Appearance Colorless to pale yellow liquidWhite to off-white solid
Key Feature Nucleophilic free amineStable, non-volatile salt
1.1 The Critical Role of the Hydrochloride Salt: Unmasking Nucleophilicity

A pivotal concept for any practitioner is understanding the state of the starting material. 2-Amino-2-methylpropanenitrile is most commonly supplied and handled as its hydrochloride salt for enhanced stability and ease of handling.[7] In this form, the primary amine is protonated (R-NH₃⁺), rendering it non-nucleophilic.

Therefore, the first and most critical step in nearly all reactions involving this reagent is the in situ neutralization with a suitable base. This deprotonation unmasks the lone pair on the nitrogen, generating the reactive free amine that can engage with electrophiles. The choice of base is crucial; it must be strong enough to deprotonate the ammonium salt but should not interfere with the desired reaction. Non-nucleophilic organic bases are typically preferred.

G Start 2-Amino-2-methylpropanenitrile HCl (R-NH₃⁺ Cl⁻) Non-nucleophilic Base Add Base (e.g., Et₃N, DIPEA) Start->Base Neutralization Step Free_Amine Free Amine (R-NH₂) Nucleophilic Base->Free_Amine Electrophile Electrophile (E⁺) Free_Amine->Electrophile Nucleophilic Attack Product N-Substituted Product (R-NH-E) Electrophile->Product

Figure 1. The essential deprotonation step to activate the nucleophile.
Core Applications & Reaction Protocols with Electrophiles

The unmasked primary amine of AMN readily reacts with a variety of electrophilic partners. The following sections provide detailed protocols for the most common and synthetically valuable transformations.

2.1 N-Acylation: Synthesis of Sterically Hindered Amides

N-acylation is a fundamental transformation that converts the primary amine of AMN into a stable amide linkage. This reaction is central to the synthesis of many active pharmaceutical ingredients. The steric bulk around the nitrogen atom can moderate reactivity, often requiring reactive acylating agents like acyl chlorides or anhydrides.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly electrophilic and react readily.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the acyl chloride.

  • Base: Two equivalents of a tertiary amine base (e.g., Triethylamine, Et₃N) are required. The first equivalent neutralizes the AMN hydrochloride salt, and the second scavenges the HCl generated during the acylation reaction, driving the equilibrium towards the product.[8]

Protocol 2.1.1: N-Acylation with Benzoyl Chloride

Objective: To synthesize N-(1-cyano-1-methylethyl)benzamide.

Materials:

  • 2-Amino-2-methylpropanenitrile hydrochloride (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C. A transition from a slurry to a clearer solution (with precipitation of triethylammonium chloride) may be observed.

  • Addition of Electrophile: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise. A precipitate will likely form immediately.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the free amine.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess benzoyl chloride and HCl), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2.2 The Ugi Four-Component Reaction (U-4CR): A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product.[9] The Ugi reaction is a cornerstone of MCR chemistry, prized in drug discovery for its ability to rapidly generate libraries of peptide-like scaffolds.[10][11] 2-Amino-2-methylpropanenitrile serves as an excellent amine component in this transformation.

Mechanism Overview: The Ugi reaction commences with the condensation of the amine (AMN) and a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This is followed by the nucleophilic attack of an isocyanide and subsequent intramolecular acyl transfer from the carboxylic acid component to yield the final α-acylamino amide product.[10][12]

G cluster_0 Ugi Four-Component Reaction AMN AMN (Amine) Imine Imine Intermediate AMN->Imine Aldehyde Aldehyde Aldehyde->Imine Acid Carboxylic Acid Rearrangement Acyl Transfer (Mumm Rearrangement) Acid->Rearrangement Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Product α-Acylamino Amide Product Imine->Nitrilium Nitrilium->Rearrangement Rearrangement->Product

Figure 2. Simplified mechanistic pathway of the Ugi reaction.
Protocol 2.2.1: Ugi Reaction with AMN

Objective: To synthesize a complex α-acylamino amide using AMN, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Benzaldehyde (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH) as solvent

Procedure:

  • Amine Preparation: In a vial, suspend this compound (1.0 eq) in methanol (approx. 0.2 M). Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to generate the free amine.

  • Component Addition: To the solution of the free amine, add benzaldehyde (1.0 eq), followed by acetic acid (1.0 eq).

  • Isocyanide Addition: Finally, add tert-butyl isocyanide (1.0 eq) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction: Cap the vial tightly and stir the mixture at room temperature for 24-48 hours. The reaction is often exothermic upon addition of the isocyanide.

  • Monitoring: Track the consumption of the limiting reagent (often the isocyanide or aldehyde) using TLC or LC-MS.

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Ugi product.

  • Characterization: Verify the structure and purity of the product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

General Experimental Workflow and Data Summary

A systematic approach is key to successfully employing AMN hydrochloride in synthesis. The following workflow illustrates the typical sequence of operations.

G Start Start: AMN·HCl Setup 1. Reaction Setup (Inert atmosphere, anhydrous solvent) Start->Setup Neutralize 2. Neutralization (Add base, stir) Setup->Neutralize Add_E 3. Add Electrophile(s) (Control temperature) Neutralize->Add_E React 4. Reaction (Stir at RT or heat, monitor by TLC/LC-MS) Add_E->React Quench 5. Quench & Work-up (Add H₂O, perform extractions) React->Quench Purify 6. Purification (Column Chromatography or Recrystallization) Quench->Purify Analyze 7. Characterization (NMR, MS, IR) Purify->Analyze End Final Product Analyze->End

Figure 3. Standard experimental workflow for reactions with AMN·HCl.
Table 2: Summary of Reaction Conditions and Expected Outcomes
Reaction TypeElectrophile(s)Key ReagentsSolventTemp.Typical TimeExpected Yield
N-Acylation Acyl ChlorideEt₃N (2.2 eq)DCM0 °C to RT2-4 h75-95%
N-Alkylation Alkyl HalideK₂CO₃ or Et₃NACN or DMFRT to 60 °C6-24 h60-85%
Ugi (U-4CR) Aldehyde, Acid, IsocyanideEt₃N (1.1 eq)MeOHRT24-48 h50-80%

Yields are approximate and highly dependent on the specific substrates used.

Safety and Handling
  • This compound: This compound is toxic if swallowed, inhaled, or in contact with skin.[7] Always handle in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Many electrophiles (e.g., acyl chlorides, alkyl halides) are corrosive and lachrymatory. Isocyanides are particularly toxic and malodorous. All manipulations should be performed with extreme care in a well-ventilated fume hood.

  • General Precautions: Follow standard laboratory safety procedures. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a powerful and versatile building block for synthetic chemists. Its true potential is unlocked through a fundamental understanding of its reactivity, particularly the necessity of in situ neutralization to generate the nucleophilic free amine. The protocols detailed herein for N-acylation and Ugi four-component reactions provide a solid foundation for researchers to construct a diverse array of sterically hindered amides and complex, drug-like scaffolds. By mastering the handling and reaction of this synthon, scientists in pharmaceutical and materials development can significantly expand their synthetic capabilities.

References
  • Krishna S. Indalkar, et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia.
  • NROChemistry. Strecker Synthesis. NROChemistry.
  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences.
  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal.
  • LookChem. (Date not available). The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. LookChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Propanenitrile, 2-amino-2-methyl-: A Key Intermediate for Chemical Manufacturers. innovatechem.com.
  • ExceedinglyChem. (Date not available). The Versatility of Propanenitrile, 2-amino-2-methyl- in Chemical Synthesis. exceedinglychem.com.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel).
  • Banik, B. K., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal.
  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Dömling, A. (2013). A Half-Century of the Ugi Reaction: Classic Variant. Organic Reactions.
  • Dembinski, R., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity.
  • Kaplan, F., et al. (2021). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry.
  • Organic Chemistry Portal. α-Aminonitrile synthesis by substitution. Organic Chemistry Portal.
  • Bersworth, F. C. (1958). Preparation of amino nitriles. Google Patents.
  • Relles, H. M. (1982). Improved process for synthesis of hindered amine stabilizers for polymeric materials. Google Patents.
  • Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts.
  • Ikawa, T., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile. PubChem.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12239465, this compound. PubChem.
  • Mándity, I. M., & Fülöp, F. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules.
  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
  • Save My Exams. (2025). Hydroxynitrile. Save My Exams.
  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. Arkivoc.
  • Chemistry Steps. (Date not available). Reactions of Nitriles. Chemistry Steps.
  • Hutton, C. A. (Date not available). Synthesis of N-Alkyl Amino Acids. Monash University.
  • ChemSynthesis. (2025). 2-amino-2-methylpropanenitrile. ChemSynthesis.

Sources

Application Notes and Protocols: 2-Amino-2-methylpropanenitrile Hydrochloride as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance and Bifunctionality

In the landscape of medicinal chemistry, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. Beyond simple reactivity, the ideal building block introduces specific, advantageous structural motifs that can positively influence potency, selectivity, and pharmacokinetic properties. 2-Amino-2-methylpropanenitrile, a simple molecule, embodies this principle through its unique combination of a bifunctional α-aminonitrile core and a sterically demanding quaternary center.

The α-aminonitrile moiety is a versatile precursor for a multitude of nitrogen-containing heterocycles and peptidomimetic structures that are prevalent in pharmaceuticals.[1][2] The true strategic advantage of 2-amino-2-methylpropanenitrile, however, lies in its gem-dimethyl group. This structural feature is frequently observed in complex natural products and has been deliberately incorporated into synthetic drugs to leverage a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect.[3] This effect can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity to a biological target and often improving metabolic stability by shielding susceptible bonds from enzymatic degradation.[4]

These application notes will explore the utility of 2-amino-2-methylpropanenitrile hydrochloride as a strategic building block, with a focus on its application in the design of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Chemical Name This compound[5]
Synonyms 2-Aminoisobutyronitrile HCl, 2-Cyanoisopropylamine HCl[6]
CAS Number 50846-36-1[5]
Molecular Formula C₄H₉ClN₂[5]
Molecular Weight 120.58 g/mol [5]

Safety and Handling: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][7] It can cause serious eye damage and skin irritation.[5] All handling must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8] In case of exposure, immediate medical attention is required.[8]

Application Case Study: Design and Synthesis of a Novel DPP-4 Inhibitor Analog

The Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in response to food intake.[8][9] By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to improved glycemic control in patients with type 2 diabetes.[10] Marketed DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are highly effective therapies.[11][12][13] Many of these inhibitors feature a cyanopyrrolidine moiety that interacts with the catalytic site of the enzyme.[14]

Design Rationale: Incorporating the Gem-Dimethyl Motif

Our strategy involves replacing the traditional proline or substituted amino acid core of known DPP-4 inhibitors with a scaffold derived from 2-amino-2-methylpropanenitrile. The rationale is twofold:

  • Conformational Rigidity: The gem-dimethyl group is expected to restrict the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty of binding to the DPP-4 active site, potentially leading to higher potency.

  • Metabolic Stability: The quaternary carbon atom can act as a metabolic shield, hindering enzymatic degradation near the amide bond, which is a common site of metabolism for many drugs.

The proposed synthetic target is an analog that couples 2-amino-2-methylpropanenitrile with a key fragment from the Saxagliptin scaffold, (S)-N-Boc-3-hydroxyadamantylglycine.

Experimental Workflow and Protocols

The synthesis of our target DPP-4 inhibitor analog can be envisioned as a straightforward two-step process: N-acylation followed by deprotection.

G cluster_0 Synthesis Workflow A Start: 2-Amino-2-methyl- propanenitrile HCl C Step 1: Peptide Coupling (N-Acylation) A->C B Reagent: (S)-N-Boc-3- hydroxyadamantylglycine B->C D Intermediate: Boc-Protected Inhibitor Analog C->D Yield: ~85-95% E Step 2: Acidic Deprotection D->E F Final Product: DPP-4 Inhibitor Analog HCl E->F Yield: >95%

Caption: Synthetic workflow for the target DPP-4 inhibitor analog.

Protocol 1: N-Acylation via HATU Coupling

This protocol describes the formation of the critical amide bond between the building block and the protected amino acid side chain using a standard peptide coupling reagent.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, low-racemization coupling reagent suitable for sterically hindered amines. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to deprotonate the hydrochloride salt of the starting material and neutralize the acid formed during the reaction without competing in the acylation.

Materials:

  • This compound (1.0 equiv)

  • (S)-N-Boc-3-hydroxyadamantylglycine (1.05 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-N-Boc-3-hydroxyadamantylglycine (1.05 equiv) and dissolve it in anhydrous DMF.

  • Add this compound (1.0 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred suspension. Allow the mixture to stir for 10-15 minutes to ensure complete deprotonation of the amine hydrochloride.

  • Add HATU (1.1 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection to Yield the Final Active Compound

This protocol details the removal of the tert-Butyloxycarbonyl (Boc) protecting group to reveal the final, active amine, which is critical for interaction with the DPP-4 enzyme.

Rationale: The Boc group is a standard amine protecting group that is stable under most conditions but readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or methanol is commonly used to afford the final product as its hydrochloride salt, which often improves stability and handling characteristics.

Materials:

  • Boc-Protected Inhibitor Analog (from Protocol 1)

  • 4 M HCl in 1,4-Dioxane (or Methanol)

  • Diethyl ether

  • Anhydrous Methanol

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equiv) in a minimal amount of anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4 M HCl solution in dioxane (5-10 equiv) dropwise.

  • Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add anhydrous diethyl ether to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final DPP-4 inhibitor analog as a hydrochloride salt.

Data Interpretation and Characterization

The successful synthesis of the target compound would be confirmed by a suite of analytical techniques.

Analysis TechniqueExpected Result for Final Product
¹H NMR Disappearance of the Boc group signal (~1.4 ppm). Appearance of signals corresponding to the adamantyl and gem-dimethyl protons.
¹³C NMR Disappearance of the Boc carbonyl and quaternary carbon signals. Presence of signals for the nitrile, amide, and carbons of the core structure.
Mass Spectrometry Observation of the [M+H]⁺ ion corresponding to the calculated exact mass of the free base.
Purity (HPLC) >95% purity is typically desired for initial biological screening.
Broader Applications and Future Directions

The principles demonstrated here extend beyond DPP-4 inhibitors. The 2-amino-2-methylpropanenitrile building block can be incorporated into scaffolds targeting other enzyme classes, such as caspases or cathepsins, where peptidomimetic structures are common. The gem-dimethyl group can be used to probe steric tolerance in active sites and to systematically improve the metabolic stability of lead compounds.

G cluster_0 Core Building Block Properties cluster_1 Medicinal Chemistry Outcomes A 2-Amino-2-methyl- propanenitrile HCl B Gem-Dimethyl Group (Thorpe-Ingold Effect) A->B C α-Aminonitrile Moiety A->C D Enhanced Potency B->D Conformational Rigidity E Improved Metabolic Stability B->E Steric Shielding F Access to Novel Peptidomimetics C->F Versatile Reactivity G Modulated Selectivity F->G

Caption: The strategic advantages of 2-amino-2-methylpropanenitrile HCl.

References
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]
  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (n.d.). Daylight Chemical. [Link]
  • Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]
  • Chen, Y., et al. (2020). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Journal of Student Research. [Link]
  • PubChem. (n.d.). This compound.
  • Deng, Y., et al. (2012). An efficient synthesis of Vildagliptin intermediates. Asian Journal of Chemistry, 24(12), 5831-5834. [Link]
  • Magnin, D. R., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability. Journal of Medicinal Chemistry, 47(10), 2587–2598. [Link]
  • Al-masoudi, N. A., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6296. [Link]
  • Deng, Y., et al. (2014). An Economical and Facile Method to Synthesize Vildagliptin. Asian Journal of Chemistry, 26(18), 6275-6278. [Link]
  • WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.
  • Zhang, L., & Jiang, L., et al. (2012). A facile method to synthesize vildagliptin.
  • CN104326961A - Synthetic process of vildagliptin.
  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. [Link]
  • Protocol: Preparative Scale N-Acetylation of Aminoacyl
  • A conventional new procedure for N-acylation of unprotected amino acids. (2007). PubMed. [Link]
  • Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydr
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2019).
  • Preparation of N-acylated amines. (2019).
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2019).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2020). MDPI. [Link]
  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
  • PubChem. (n.d.). 2-Amino-2-methylpropionitrile.
  • Activity of 8-purine derivative as DPP-4 inhibitor. (2024). Dove Medical Press. [Link]
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize the synthesis of 2-Amino-2-methylpropanenitrile Hydrochloride. We will explore the underlying chemistry to provide robust, field-proven solutions for improving reaction yield and product purity.

Part 1: Troubleshooting Guide for Low Yield

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis, which is a specific application of the Strecker synthesis.[1]

Issue 1: Very Low Conversion of Acetone / Minimal Product Formation

Question: My reaction shows a significant amount of unreacted acetone, and I've isolated very little of the desired aminonitrile. What are the likely causes and solutions?

Answer: This issue almost always points to an inefficient formation of the key ketimine intermediate (propan-2-imine). The Strecker synthesis from a ketone like acetone proceeds via the formation of this imine, which is then attacked by the cyanide nucleophile.[2] This initial step is a reversible equilibrium, and several factors can stall it.

Probable Causes & Recommended Solutions:

Cause Scientific Explanation Recommended Solution
Insufficient Carbonyl Activation Acetone's carbonyl carbon is less electrophilic than that of an aldehyde. The reaction relies on mild acid catalysis, typically from ammonium chloride (NH₄Cl), to protonate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by ammonia.[3][4]Ensure you are using an appropriate molar ratio of ammonium chloride. A slight excess relative to acetone can help drive the reaction.
Presence of Excess Water Imine formation produces water as a byproduct. According to Le Châtelier's principle, excess water in the reaction medium (e.g., from wet reagents or solvents) will shift the equilibrium back towards the starting materials (acetone and ammonia), inhibiting the reaction.[5]Use anhydrous solvents and ensure reagents like acetone are dry. While the reaction is often performed in an aqueous or biphasic system, minimizing extraneous water is key. The addition of a water-absorbing salt like anhydrous MgSO₄ can also help drive the equilibrium forward.[4]
Incorrect Stoichiometry An imbalance in the acetone:ammonia:cyanide ratio can halt the reaction. Insufficient ammonia (from NH₄Cl) will limit imine formation, while insufficient cyanide will prevent the subsequent C-C bond formation.Carefully check the molar equivalents of your reagents. A common starting point is a slight excess of both the ammonium salt and the cyanide source relative to acetone.
Issue 2: Significant Formation of Acetone Cyanohydrin Byproduct

Question: My crude product analysis (e.g., by ¹H NMR) shows a major signal corresponding to acetone cyanohydrin alongside my desired aminonitrile. How can I prevent this?

Answer: This is a classic example of kinetic versus thermodynamic product control. The direct addition of cyanide to acetone to form acetone cyanohydrin is a rapid, reversible reaction (kinetic product).[6][7] The formation of the aminonitrile is slower but results in a more stable product (thermodynamic product).[6][8] Your goal is to establish conditions that favor the thermodynamic pathway.

Probable Causes & Recommended Solutions:

Cause Scientific Explanation Recommended Solution
Simultaneous Addition of Reagents If acetone, ammonia, and cyanide are all present at the start, the fast formation of cyanohydrin will compete directly with the slower imine formation.[6]Change the order of addition. Pre-mix the acetone and ammonium chloride (in a suitable solvent) and allow them to stir for a period (e.g., 30-60 minutes) before the slow, controlled addition of the cyanide source (e.g., an aqueous solution of NaCN or KCN). This "pre-formation" of the imine intermediate ensures it is the primary electrophile available to react with the cyanide.[9]
Incorrect pH or Temperature The equilibrium between the cyanohydrin and the aminonitrile is pH-dependent. At a moderately basic pH (around 9-10), the aminonitrile is significantly favored thermodynamically.[6] Low reaction temperatures can sometimes favor the kinetic product.Maintain the reaction temperature between 0-10°C during the cyanide addition to control exotherms, but then allow the reaction to stir at room temperature for an extended period (e.g., overnight) to allow the system to equilibrate to the more stable aminonitrile product.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing low yield.

G start Low Yield of 2-Amino-2-methylpropanenitrile HCl check_conversion Analyze Crude Reaction: High amount of unreacted acetone? start->check_conversion check_byproduct Analyze Crude Reaction: Significant acetone cyanohydrin present? check_conversion->check_byproduct No imine_issue Problem: Inefficient Imine Formation check_conversion->imine_issue Yes kinetic_issue Problem: Kinetic Control Favored check_byproduct->kinetic_issue Yes workup_issue Problem: Product Loss During Workup/Isolation check_byproduct->workup_issue No solution_imine Solutions: 1. Check NH₄Cl stoichiometry. 2. Use anhydrous reagents/solvents. 3. Consider adding MgSO₄. imine_issue->solution_imine final_product Improved Yield solution_imine->final_product solution_kinetic Solutions: 1. Pre-form imine before adding cyanide. 2. Allow longer reaction time for equilibration. 3. Maintain temperature (0-10°C then RT). kinetic_issue->solution_kinetic solution_kinetic->final_product solution_workup Solutions: 1. Use anhydrous solvents for HCl salt precipitation. 2. Avoid high temperatures. 3. Minimize contact with strong acid/base. 4. Use HCl in ether/isopropanol. workup_issue->solution_workup solution_workup->final_product

Caption: Troubleshooting decision tree for low yield.

Issue 3: Product Loss During Workup and Isolation of the Hydrochloride Salt

Question: I seem to form the product in solution, but my final isolated yield of the hydrochloride salt is very low. Where am I losing my compound?

Answer: 2-Amino-2-methylpropanenitrile is a relatively polar, basic, and potentially unstable molecule.[10][11] The hydrochloride salt isolation is a critical step that can be a major source of yield loss if not performed correctly.

Probable Causes & Recommended Solutions:

Cause Scientific Explanation Recommended Solution
Product Hydrolysis The aminonitrile can undergo hydrolysis of the nitrile group or a retro-Strecker reaction if exposed to harsh pH (strongly acidic or basic) or high temperatures during workup (e.g., solvent removal).[12]During aqueous extraction, use mild bases like saturated sodium bicarbonate instead of NaOH. When removing solvents, use a rotary evaporator at low temperatures (<40°C).
Incomplete Extraction The free base aminonitrile has some water solubility due to its polar amine and nitrile groups. Multiple extractions may be needed to recover it fully from an aqueous layer.After separating the reaction layers (if biphasic), extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or dichloromethane to ensure complete recovery of the free base.
Improper HCl Salt Precipitation The hydrochloride salt's solubility is highly dependent on the solvent system. The presence of water from using aqueous HCl or wet solvents will dramatically increase the salt's solubility, preventing it from precipitating effectively.[13] The product may "oil out" instead of crystallizing.Use anhydrous conditions. After isolating the free base in a dry organic solvent (e.g., diethyl ether, isopropanol), precipitate the salt using a solution of anhydrous HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol).[14] Adding a non-polar co-solvent like hexane after HCl addition can sometimes promote precipitation.[15]
Hygroscopic Product Amine hydrochloride salts are often hygroscopic and can absorb atmospheric moisture, making them appear gummy or oily and difficult to handle and weigh accurately.[16]Filter the precipitated salt quickly under a blanket of inert gas (nitrogen or argon). Dry the final product thoroughly under high vacuum. Store the final product in a desiccator.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is ammonium chloride used instead of ammonia gas? A1: Safety and practicality are the primary reasons. Using ammonium chloride and a cyanide salt (like NaCN or KCN) generates the necessary ammonia and cyanide in situ.[4] This method avoids handling highly toxic and volatile hydrogen cyanide (HCN) gas and ammonia gas.[17] Furthermore, the ammonium ion (NH₄⁺) from NH₄Cl serves as a crucial mild acid catalyst to activate the acetone carbonyl for the initial nucleophilic attack.[3]

Q2: Can this reaction be performed at a higher temperature to speed it up? A2: It is not recommended. While a modest increase in temperature after the initial addition might help drive the reaction to the thermodynamic product, excessive heat can promote the reverse Strecker reaction, causing the aminonitrile to decompose back into the imine and HCN, thereby reducing the overall yield.[12]

Q3: My final product is a bit off-color. What is the cause and how can I fix it? A3: A yellow or brown tint often indicates the presence of small amounts of polymeric or oxidized impurities. This can sometimes be resolved by recrystallization of the hydrochloride salt from a suitable solvent system (e.g., isopropanol/diethyl ether). A charcoal treatment of the free base solution before precipitation of the salt may also be effective.[14]

Q4: Is chromatography a good option for purifying the free base aminonitrile? A4: It can be challenging. The basic amino group interacts strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and potential on-column degradation.[12] If chromatography is necessary, consider using a deactivated stationary phase like basic alumina or adding a small amount (~1%) of a basic modifier like triethylamine to the eluent.[12]

Part 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity by favoring imine formation and ensuring efficient isolation of the final product.

Reaction Scheme Workflow

Caption: Optimized workflow for synthesis.

Materials & Reagents:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Acetone58.080.501.029.0 g (36.7 mL)
Ammonium Chloride (NH₄Cl)53.490.601.232.1 g
Sodium Cyanide (NaCN)49.010.601.229.4 g
Diethyl Ether (anhydrous)---~400 mL
Deionized Water---~200 mL
Anhydrous HCl (2.0 M in diethyl ether)---~275 mL
Anhydrous MgSO₄---As needed

Procedure:

  • Imine Pre-formation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ammonium chloride (32.1 g, 0.60 mol) and 100 mL of deionized water. Stir until dissolved. Add acetone (29.0 g, 0.50 mol) followed by 100 mL of diethyl ether. Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Cyanide Addition: Cool the flask in an ice-water bath to 0-5°C. Separately, dissolve sodium cyanide (29.4 g, 0.60 mol) in 100 mL of deionized water. CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the reaction mixture via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction & Equilibration: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously overnight (12-16 hours) to ensure the reaction equilibrates to the thermodynamic aminonitrile product.[6]

  • Workup - Isolation of Free Base: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers and wash them with brine (1 x 50 mL). Dry the combined organic layer over anhydrous magnesium sulfate, filter, and rinse the solid with a small amount of dry diethyl ether.

  • Precipitation of Hydrochloride Salt: Cool the dried ether solution in an ice bath. While stirring, slowly add 2.0 M anhydrous HCl in diethyl ether (~275 mL, 0.55 mol, 1.1 eq). A white precipitate should form immediately.

  • Continue stirring in the ice bath for another 30-60 minutes to ensure complete precipitation.

  • Final Product Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under high vacuum to a constant weight. The expected product is a white crystalline solid.

References

  • Strecker Synthesis. (n.d.). Master Organic Chemistry.
  • Strecker amino acid synthesis. (n.d.). ChemEurope.
  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
  • Strecker Synthesis: Mechanism & Applications. (n.d.). StudySmarter.
  • Ch27: Strecker Synthesis of amino acids. (n.d.). University of Calgary.
  • Taillades, J., & Commeyras, A. (1974). Systemes de strecker et apparentes—II. Tetrahedron, 30(15), 2493-2501.
  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). Atlantis Press.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). ResearchGate.
  • Why doesn't Strecker synthesis produce AHAs instead? (n.d.). Chemistry Stack Exchange.
  • Da Silva, A., et al. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. In Organic Chemistry.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Methylamine Hydrochloride. (n.d.). Organic Syntheses.
  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate.
  • Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. (2010). ResearchGate.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • From Zero to Hero: The Cyanide-Free Formation of Amino Acids and Amides from Acetylene, Ammonia and Carbon Monoxide in Aqueous Environments in a Simulated Hadean Scenario. (2024). MDPI.
  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (n.d.). Medium.
  • Propanenitrile, 2-amino-2-methyl-: A Key Intermediate for Chemical Manufacturers. (n.d.). Blogger.
  • Ways of crashing out amines. (2018, May 13). Reddit.
  • Synthesis of acetone cyanohydrin. (n.d.). PrepChem.com.
  • Strecker Amino Acid Synthesis. (2021, July 27). YouTube.
  • Cyanohydrin Formation and Reactions. (2024, January 14). YouTube.
  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. (2024, May 28). Chemistry LibreTexts.
  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). chem-space.com.
  • Seager, S., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology.

Sources

Technical Support Center: Troubleshooting Side Products in the Strecker Synthesis of 2-Amino-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Strecker synthesis of 2-Amino-2-methylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful synthetic route and encountering challenges with side product formation. As a multicomponent reaction, the Strecker synthesis is elegant in its simplicity but can be prone to competing pathways that affect yield and purity. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating these unwanted reactions.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental issues. Each answer explains the underlying chemical cause and provides actionable steps for resolution.

Q1: My yield of 2-Amino-2-methylpropanenitrile is low, and I've detected significant amounts of unreacted acetone and a hydroxyl-containing impurity. What is happening?

A: This issue strongly indicates that the formation of the requisite imine intermediate is inefficient, leading to a dominant side reaction: the formation of acetone cyanohydrin.

The first step of the Strecker synthesis is the reaction of a carbonyl compound (acetone) with ammonia to form an imine (or more accurately, an iminium ion under acidic conditions).[1] This is a reversible equilibrium reaction.[2] If this equilibrium does not favor the imine, the cyanide ion will instead directly attack the electrophilic carbonyl carbon of acetone, forming acetone cyanohydrin.[2]

Causality and Mitigation:

  • Presence of Water: The formation of the imine from acetone and ammonia generates water. According to Le Châtelier's principle, excess water in the reaction medium will shift the equilibrium back towards the starting materials, inhibiting the formation of the aminonitrile.

  • pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (e.g., using ammonium chloride, pKa ~9) can protonate the acetone's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[1] However, strongly acidic conditions will fully protonate the ammonia, rendering it non-nucleophilic.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester the water produced during imine formation and drive the equilibrium forward.[2]

  • Optimize Reagent Stoichiometry: Use a moderate excess of the ammonia source (e.g., ammonium chloride) to favor imine formation over cyanohydrin formation.

  • Temperature Control: Perform the initial imine formation step at a controlled temperature (e.g., 0-25 °C). While heating can accelerate imine formation, it can also promote side reactions if not carefully managed.

Q2: My final product is contaminated with impurities that have molecular weights corresponding to the addition of water (amide) and two water molecules (carboxylic acid). How can I prevent this?

A: You are observing the hydrolysis of the nitrile functional group in your target molecule, 2-Amino-2-methylpropanenitrile.

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, first to an amide (2-amino-2-methylpropanamide) and then to a carboxylic acid (2-amino-2-methylpropanoic acid).[3][4] This is often an undesired follow-on reaction, especially during an aqueous workup or if the reaction is run for an extended period under hydrolytic conditions.

Causality and Mitigation:

  • Acid/Base Catalysis: The workup procedure is a common source of hydrolysis. Using strong acids or bases to adjust the pH can catalyze the conversion of the nitrile.[4]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures in an aqueous or protic medium will increase the extent of hydrolysis.

Troubleshooting Protocol:

  • Minimize Water Contact Time: During the workup, minimize the time the product is in contact with aqueous acidic or basic solutions. Perform extractions and phase separations promptly.

  • Control pH During Workup: When neutralizing the reaction mixture or adjusting pH for extraction, use milder reagents (e.g., sodium bicarbonate instead of sodium hydroxide) and maintain a low temperature (0-5 °C) to slow the hydrolysis rate.

  • Non-Aqueous Workup: If feasible for your process, consider a non-aqueous workup. This could involve quenching the reaction with a non-protic reagent and purifying the product via distillation or crystallization from an organic solvent.

  • Analytical Monitoring: Use Thin Layer Chromatography (TLC) or in-situ NMR/IR to monitor the reaction progress. Stop the reaction as soon as the starting materials are consumed to prevent over-reaction and subsequent hydrolysis.

Q3: I've isolated a significant quantity of an unexpected, high-melting point, cyclic side product, particularly when using ammonium carbonate as my ammonia source. What is this compound?

A: The side product is almost certainly 5,5-dimethylhydantoin, formed via the competing Bucherer-Bergs reaction pathway.

The Bucherer-Bergs synthesis produces hydantoins from a ketone, cyanide, and ammonium carbonate.[5] Since the Strecker synthesis shares the ketone, cyanide, and ammonia source, the presence of carbonate (or carbon dioxide from the air under basic conditions) can divert the key aminonitrile intermediate towards the formation of a hydantoin ring.[5][6]

Causality and Mitigation:

  • Carbonate Source: The use of ammonium carbonate ((NH₄)₂CO₃) or ammonium bicarbonate (NH₄HCO₃) introduces the necessary reagent for the Bucherer-Bergs cyclization.

  • Atmospheric CO₂: In basic aqueous solutions, atmospheric carbon dioxide can be absorbed to form carbonate ions, which can then trigger the same side reaction, albeit typically at a slower rate.

Troubleshooting Protocol:

  • Use a Carbonate-Free Ammonia Source: The most effective solution is to use an ammonia source that does not contain carbonate, such as ammonium chloride (NH₄Cl) or a solution of ammonia in an alcohol (e.g., NH₃ in methanol).[1]

  • Inert Atmosphere: If running the reaction under basic conditions, perform the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric CO₂.

  • Reagent Purity: Ensure that your cyanide source (e.g., NaCN, KCN) has not been degraded by atmospheric CO₂ and moisture, which can lead to the formation of carbonate impurities over time.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should screen for in the Strecker synthesis of 2-Amino-2-methylpropanenitrile?

A: The four most common side products are summarized in the table below.

Side Product NameStructureKey Analytical Signatures (¹H NMR, MS)
Acetone Cyanohydrin

¹H NMR: Singlet for methyl groups (~1.6 ppm), broad singlet for -OH. MS (m/z): 85 (M+), 70 (M-CH₃), 58 (M-HCN).
2-Amino-2-methylpropanamide

¹H NMR: Singlet for methyl groups (~1.3 ppm), broad singlets for -NH₂ and -CONH₂. MS (m/z): 102 (M+), 85 (M-NH₃).
2-Amino-2-methylpropanoic acid

¹H NMR: Singlet for methyl groups (~1.5 ppm), very broad signals for -NH₃⁺ and -COOH. MS (m/z): 103 (M+), 58 (M-COOH).
5,5-Dimethylhydantoin

¹H NMR: Singlet for methyl groups (~1.4 ppm), broad singlets for two distinct N-H protons. MS (m/z): 128 (M+).
Q2: How can I strategically optimize my reaction conditions to maximize the yield of 2-Amino-2-methylpropanenitrile?

A: Optimization requires balancing several competing factors. The following table provides a strategic overview.

ParameterRecommended ConditionRationale & Impact on Side Products
Temperature 0 - 25 °CLower temperatures disfavor the formation of acetone cyanohydrin and slow the rate of nitrile hydrolysis.
pH / Catalyst Mildly Acidic (e.g., NH₄Cl)Promotes imine formation without fully deactivating the ammonia nucleophile.[1] Avoids base-catalyzed hydrolysis and CO₂ absorption.
Solvent/Water Anhydrous or minimal waterShifts the imine-formation equilibrium toward the product, minimizing cyanohydrin formation.[2]
Reagents NH₄Cl + NaCN/KCNProvides the necessary components while avoiding carbonate, thus preventing the Bucherer-Bergs reaction.[1]
Reaction Time Monitor via TLC/LC-MSPrevents the accumulation of hydrolysis byproducts (amide, carboxylic acid) that can occur with prolonged reaction times.
Atmosphere Inert (N₂ or Ar)Crucial if basic conditions are unavoidable, as it prevents CO₂ from forming carbonate and initiating the hydantoin pathway.
Section 3: Visualization of Reaction Pathways

The following diagrams illustrate the desired synthetic route and the competing side reactions.

Strecker_Synthesis Acetone Acetone Imine Imine Intermediate Acetone->Imine Ammonia Ammonia (NH3) Ammonia->Imine - H₂O Product 2-Amino-2-methyl- propanenitrile Imine->Product Cyanide Cyanide (CN⁻) Cyanide->Product

Caption: Main pathway for the Strecker synthesis.

Competing_Reactions cluster_main Main Strecker Path cluster_side1 Cyanohydrin Side Reaction Imine Imine Intermediate Product Desired Product (Aminonitrile) Imine->Product + CN⁻ Acetone Acetone Acetone->Imine + NH₃ - H₂O Cyanohydrin Acetone Cyanohydrin (Side Product) Acetone->Cyanohydrin + CN⁻

Caption: Competition between imine and cyanohydrin formation.

Hydrolysis_Pathway Product Aminonitrile (Desired Product) Amide Amide (Side Product) Product->Amide + H₂O (H⁺ or OH⁻) Acid Amino Acid (Side Product) Amide->Acid + H₂O (H⁺ or OH⁻)

Caption: Unwanted hydrolysis of the aminonitrile product.

Bucherer_Bergs_Pathway Product Aminonitrile Intermediate Hydantoin 5,5-Dimethylhydantoin (Side Product) Product->Hydantoin Carbonate Carbonate / CO₂ Carbonate->Hydantoin Cyclization

Caption: Bucherer-Bergs side reaction to form hydantoin.

Section 4: References
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Conceptual basis, similar to information in PMC - NIH article on Bucherer-Bergs: [Link])

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. Retrieved from [Link]

  • Pearson. (2024, October 3). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. Retrieved from [Link]

  • Pearson+. (n.d.). What is the significance of acid hydrolysis in the Strecker synthesis? Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

Sources

minimizing cyanohydrin formation in aminonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aminonitrile Synthesis

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support center for optimizing aminonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of the Strecker and related reactions. Our focus today is on a common yet critical challenge: the suppression of the competing cyanohydrin formation pathway.

In our experience, achieving high yields of the desired α-aminonitrile hinges on a nuanced understanding of the reaction's kinetics and thermodynamics. It's not merely about following a recipe; it's about controlling a delicate equilibrium. This resource moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the robustness of your synthesis.

Part 1: The Core Challenge - Aminonitrile vs. Cyanohydrin

Understanding the Competing Pathways

The heart of the issue lies in the dual reactivity of the starting carbonyl compound (aldehyde or ketone). It is an electrophile that can be attacked by two different nucleophiles present in the reaction mixture: the amine and the cyanide ion. This creates a fork in the reaction path.

  • Desired Pathway (Aminonitrile Formation): The amine attacks the carbonyl to form an imine (or iminium ion), which is then attacked by the cyanide ion. This is the classic Strecker reaction mechanism.[1][2]

  • Undesired Pathway (Cyanohydrin Formation): The cyanide ion directly attacks the carbonyl compound, forming a cyanohydrin.[3][4] This is a significant side reaction that consumes starting material and complicates purification.

The key to a successful synthesis is to steer the reaction decisively down the first path.

G Start Aldehyde/Ketone (R-CO-R') Imine Imine Intermediate (C=N) Start->Imine Favored first step Cyanohydrin Cyanohydrin (Undesired Byproduct) Start->Cyanohydrin Competing Pathway Amine Amine (R''-NH2) Amine->Start + Amine (Step 1a) Cyanide1 Cyanide (CN-) Cyanide1->Start + Cyanide (Step 1b) Cyanide2 Cyanide (CN-) Cyanide2->Imine + Cyanide (Step 2) Aminonitrile α-Aminonitrile (Desired Product) Imine->Aminonitrile Productive Pathway Troubleshooting_Workflow start Start: High Cyanohydrin Content? q1 Are all reagents added at once? start->q1 Yes sol1 Action: Pre-form imine. Mix aldehyde + amine first, then add cyanide. q1->sol1 Yes q2 Is reaction pH in optimal range (9-10)? q1->q2 No sol2 Action: Adjust/buffer pH. Use a buffer or a non-pH dependent system (TMSCN). q2->sol2 No q3 Is the reaction run under dry conditions? q2->q3 Yes sol3 Action: Remove water. Use anhydrous solvents and/or add a dessicant (e.g., MgSO4). q3->sol3 No end_node Consider catalysis for unreactive substrates. q3->end_node Yes

Sources

Technical Support Center: Purification of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-Amino-2-methylpropanenitrile hydrochloride (CAS: 50846-36-1). This valuable synthetic intermediate requires careful handling and precise purification strategies to ensure high purity for downstream applications.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities typically originate from the synthetic route, which is often a variation of the Strecker synthesis using acetone, a cyanide source (e.g., NaCN or KCN), and an ammonia source, followed by salt formation with HCl.[3][4][5] Understanding the source is key to removal.

Impurity NameProbable OriginImpact on Purification
Acetone Cyanohydrin Incomplete amination of the intermediate.[5][6]Structurally similar; may co-crystallize.
Unreacted Acetone Excess starting material.Highly volatile; usually removed under vacuum but can be trapped in solids.
Inorganic Salts (NaCl, KCl) Byproducts of the synthesis and workup.Generally have very different solubility profiles from the product.
Polymeric materials Self-reaction of nitrile-containing species.[7]Often insoluble or amorphous; can cause oiling out during crystallization.
Hydrolysis Products Exposure to strong acidic or basic conditions, leading to amide/carboxylic acid formation.Polarity is significantly different, aiding separation.
Q2: How should I properly store this compound to maintain its purity?

A2: Proper storage is crucial. The hydrochloride salt is a white solid, which is generally more stable than its free-base form.[1][4] However, it can still be sensitive. Store the compound in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] The free base is light-sensitive, and while the salt is more robust, minimizing light exposure is good practice.[7] Its hygroscopic nature means moisture must be avoided to prevent hydrolysis and clumping.

Q3: What are the primary safety considerations when handling this compound?

A3: this compound and its precursors are hazardous. The compound is toxic if swallowed, inhaled, or in contact with skin.[8][9] The free base can be corrosive and is an irritant.[9] A critical hazard is the potential liberation of highly toxic hydrogen cyanide (HCN) gas if the material comes into contact with strong acids.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Section 2: Troubleshooting Guide for Purification

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale.

Problem: My crude product is discolored (yellow to brown) and shows low purity by HPLC.

Q: After synthesis and initial isolation, my this compound is not the expected white solid. What causes this discoloration, and what is the most robust purification method?

A: Discoloration is a common sign of impurities, often from side reactions or degradation. The primary cause is frequently the presence of polymeric byproducts or residual reactants from the Strecker synthesis.[7] The most effective method for removing these impurities is a carefully executed recrystallization.

The choice of solvent is paramount. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-zero temperatures, while the impurities should remain soluble or be completely insoluble at all temperatures.

Workflow for Troubleshooting Low Purity

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Outcome Analysis cluster_3 Corrective Actions A Crude Product (Discolored, Low Purity) B Perform Solvent Screen (See Table 2) A->B C Select Optimal Solvent System B->C D Execute Recrystallization (Protocol 3.1 or 3.2) C->D E Product Oils Out? D->E F Low Yield? E->F No I Switch to Two-Solvent System (Protocol 3.2) E->I Yes G Purity Still Low? F->G No J Concentrate Mother Liquor & Recool F->J Yes H High Purity Crystals (>98%) G->H No K Consider Second Recrystallization in Different Solvent G->K Yes I->D J->D Recovered Material K->D

Caption: Decision workflow for purifying crude product.

Problem: I am struggling with the recrystallization process.

Q: My attempts at recrystallization result in the compound "oiling out," crashing out as a fine powder, or giving a very poor yield. How can I optimize this process?

A: These are classic recrystallization challenges that can be solved by systematically adjusting your solvent system and cooling procedure.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). The compound separates as a liquid instead of a solid.

    • Causality & Solution: The solvent may be too "good," or the boiling point of the solvent is too high. Try using a solvent with a lower boiling point or switching to a two-solvent system where the compound has lower solubility.[10] Adding the anti-solvent at a slightly lower temperature can also prevent this.

  • Rapid Precipitation (Fine Powder): This happens when the solution is cooled too quickly, leading to rapid nucleation and the formation of small, often impure crystals that trap solvent and mother liquor.

    • Causality & Solution: Crystal growth is a kinetic process. To obtain larger, purer crystals, slow cooling is essential.[11] Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.

  • Low Yield: This indicates that the compound has significant solubility in the solvent even at low temperatures.

    • Causality & Solution: The solvent is too "good" or you have used an excessive volume. Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. If the yield is still low, a mixed-solvent system is often the answer. By adding a miscible "anti-solvent" in which the compound is insoluble, you can dramatically decrease its solubility in the mother liquor and improve recovery.[12]

Table 2: Recommended Solvent Systems for Recrystallization
Solvent SystemTypeRationale & Use Case
Isopropanol (IPA) SingleGood balance of polarity. Dissolves the hydrochloride salt when hot, but solubility drops significantly when cold. A common starting point.
Ethanol/Water MixedFor highly polar compounds. Dissolve in minimal hot ethanol; add hot water dropwise until turbidity persists, then clarify with a drop of ethanol before cooling.
Isopropanol/Diethyl Ether MixedExcellent for reducing solubility. Dissolve in minimal hot IPA, cool slightly, then add diethyl ether as an anti-solvent until the solution becomes cloudy. Reheat to clarify and cool slowly.
Acetonitrile (MeCN) SingleA good alternative polar aprotic solvent. Can provide different selectivity for removing impurities compared to alcohols.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid.[11]

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add small portions of hot solvent until the solid just completely dissolves. Causality Check: Adding excess solvent is a primary cause of low yield.

  • Hot Filtration (Optional): If insoluble impurities (like inorganic salts or polymers) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote large crystal growth.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Confirm purity using an appropriate analytical method (see Protocol 3.3).

Protocol 3.2: Two-Solvent (Anti-Solvent) Recrystallization

This method is ideal when no single solvent has the desired solubility properties.

G A 1. Dissolve Crude Product in minimal hot 'good' solvent (e.g., Isopropanol) B 2. Add 'anti-solvent' dropwise (e.g., Diethyl Ether) until solution is persistently turbid A->B C 3. Add 1-2 drops of 'good' solvent to redissolve and clarify B->C D 4. Cool slowly to room temp, then in ice bath C->D E 5. Isolate, Wash & Dry Crystals D->E

Sources

Technical Support Center: Optimizing Strecker Synthesis of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Strecker synthesis of α,α-disubstituted amino acids from ketones. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful, yet challenging, transformation. Here, we address common issues encountered in the lab with evidence-based solutions and mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: What is the ketone Strecker synthesis and why is it more challenging than the aldehyde version?

The Strecker synthesis is a three-component reaction between a carbonyl compound (in this case, a ketone), an amine source (like ammonia or an ammonium salt), and a cyanide source to form an α-aminonitrile.[1][2][3] This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final α,α-disubstituted amino acid.[2][4]

The primary challenge with ketones compared to aldehydes stems from sterics. Ketones possess two alkyl or aryl substituents on the carbonyl carbon, which creates significantly more steric hindrance than the single substituent and hydrogen atom of an aldehyde.[5] This increased bulk slows down two key steps:

  • Iminium Ion Formation: The initial condensation between the ketone and ammonia to form an imine or iminium ion is less favorable and slower.[5]

  • Cyanide Attack: The nucleophilic attack of the cyanide ion on the sterically congested iminium carbon is also kinetically disfavored.[5]

Consequently, reactions with ketones often require more forcing conditions, longer reaction times, and are more prone to low yields or failure compared to their aldehyde counterparts.[6]

Q2: What are the essential components and their roles in the reaction?

The reaction fundamentally involves a ketone, an amine source, and a cyanide source.

  • Ketone: The electrophilic carbonyl substrate that will become the backbone of the new amino acid.

  • Amine Source: Typically ammonia, often generated in situ from ammonium salts like ammonium chloride (NH₄Cl). NH₄Cl serves a dual role: it provides ammonia (NH₃) in equilibrium and acts as a mild acid to catalyze imine formation.[4]

  • Cyanide Source: The nucleophile that forms the crucial new carbon-carbon bond.[7] Common sources include potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN).[1][2] Safety Precaution: Cyanide salts are highly toxic. Always handle them with extreme care in a well-ventilated fume hood and have an appropriate quenching agent (e.g., bleach or hydrogen peroxide solution) and emergency plan in place.

Q3: What is the general mechanism for the ketone Strecker reaction?

The reaction proceeds in two main stages: α-aminonitrile formation and subsequent hydrolysis.

  • α-Aminonitrile Formation:

    • The ketone carbonyl is often protonated by a mild acid (e.g., from NH₄Cl) to increase its electrophilicity.[4]

    • Ammonia attacks the activated carbonyl to form a hemiaminal intermediate.

    • The hemiaminal eliminates a molecule of water to form a sterically hindered iminium ion.[1][4]

    • The cyanide ion (CN⁻) performs a nucleophilic attack on the iminium carbon to form the stable α-aminonitrile product.[1][4]

  • Hydrolysis:

    • The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong acid (e.g., HCl) or base.[4] This step can be particularly challenging for sterically hindered nitriles derived from ketones.

Troubleshooting Guide

Problem 1: Low or No Conversion of the Starting Ketone

Symptom: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting ketone and no desired α-aminonitrile product.

Possible Causes & Solutions:

  • Cause A: Inefficient Imine/Iminium Formation. The equilibrium between the ketone/ammonia and the imine heavily favors the starting materials due to steric hindrance.

    • Solution 1: Increase Reagent Concentration. Running the reaction at a higher concentration (e.g., 1-2 M) can favor the forward reaction according to Le Châtelier's principle.

    • Solution 2: Use a Dehydrating Agent. The formation of the imine releases water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium toward the imine product.

    • Solution 3: Consider a Two-Step Procedure. Pre-forming the ketimine by reacting the ketone with the amine (e.g., using a Dean-Stark apparatus to remove water) and then adding the cyanide source in a separate step can improve yields. Recent literature describes methods for the in situ generation of N-unsubstituted ketimines to facilitate the reaction.[8]

  • Cause B: Insufficient Reaction Time or Temperature. Ketone reactions are inherently slower than those with aldehydes.[6]

    • Solution: Extend Reaction Time and/or Increase Temperature. Monitor the reaction over an extended period (24-72 hours). Gentle heating (e.g., 40-60 °C) can often accelerate the reaction, but be cautious of potential side reactions or decomposition of reagents at higher temperatures.

Problem 2: Formation of Cyanohydrin Byproduct

Symptom: A significant side product is observed, which is identified as the ketone cyanohydrin.

Possible Cause: Direct attack of cyanide on the ketone carbonyl is competing with imine formation. This occurs when the rate of cyanide attack is faster than or comparable to the rate of ammonia attack and dehydration.

  • Solution 1: Control the Order of Addition. Add the cyanide source after the ketone and ammonium salt have had sufficient time to stir and form the imine/iminium ion. A pre-stirring time of 30-60 minutes at room temperature before cyanide addition is often beneficial.

  • Solution 2: pH Control. The formation of the iminium ion is acid-catalyzed.[8] Ensuring the presence of a mild acid source like NH₄Cl favors the iminium pathway over the cyanohydrin pathway, which is typically favored under more neutral or slightly basic conditions.

  • Solution 3: Use Trimethylsilyl Cyanide (TMSCN). TMSCN can be an excellent alternative to KCN/NaCN, especially in aprotic solvents. It often reacts preferentially with the imine intermediate, and its use can be coupled with a Lewis acid catalyst to further activate the substrate.[9]

Problem 3: Difficult or Incomplete Hydrolysis of the α-Aminonitrile

Symptom: After subjecting the α-aminonitrile to standard hydrolysis conditions (e.g., 6M HCl, reflux), analysis shows incomplete conversion to the final amino acid, with starting nitrile or intermediate amide present.

Possible Cause: The α,α-disubstituted aminonitrile is sterically hindered, making it resistant to hydrolysis. The bulky groups shield the nitrile carbon from nucleophilic attack by water.

  • Solution 1: More Forcing Hydrolysis Conditions.

    • Stronger Acid: Use concentrated (12M) HCl or a mixture of concentrated HCl and acetic acid (1:1).

    • Higher Temperatures: Conduct the hydrolysis in a sealed tube at temperatures above 100 °C (e.g., 110-130 °C). Caution: Ensure the reaction vessel is rated for the pressure that will develop.

    • Extended Reaction Times: These hydrolyses can require 24-48 hours or longer. Monitor by TLC or LC-MS until the starting material is consumed.

  • Solution 2: Basic Hydrolysis. While less common, basic hydrolysis (e.g., 6M NaOH or KOH at reflux) can sometimes be effective for substrates that are sensitive to strong acid. Note that this will yield the carboxylate salt, which will require an acidic workup to protonate.

Condition Reagents Temperature Typical Time Notes
Standard Acidic 6M HClReflux (~100 °C)12-24 hOften insufficient for hindered nitriles.
Forcing Acidic 12M HCl or HCl/AcOH110-130 °C (Sealed Tube)24-72 hMost effective for difficult substrates.
Basic 6M NaOH or KOHReflux (~100 °C)12-48 hAlternative for acid-sensitive molecules.

Table 1: Comparison of Hydrolysis Conditions for Hindered α-Aminonitriles.

Experimental Protocols & Workflows

Protocol: General Procedure for Strecker Synthesis of a Ketone (e.g., Cyclohexanone)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (1.0 eq), ammonium chloride (1.2 eq), and a solvent such as methanol or ethanol (to dissolve reactants, ~2 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture. (CAUTION: HCN gas may be evolved. Perform in a certified fume hood).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours. Monitor progress by TLC or GC-MS.

  • Workup: Once complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-aminonitrile.

  • Purification (Optional): The crude nitrile can be purified by flash chromatography or used directly in the next step.

Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_sm Analyze Crude Mixture (TLC, NMR, GC-MS) start->check_sm unreacted_ketone Predominantly Unreacted Ketone? check_sm->unreacted_ketone side_product Major Side Product? check_sm->side_product unreacted_ketone->side_product No sol_ketone1 Increase Concentration or Add Dehydrating Agent unreacted_ketone->sol_ketone1 Yes cyanohydrin Is it Cyanohydrin? side_product->cyanohydrin Yes unknown_side_product Characterize Unknown & Re-evaluate Conditions side_product->unknown_side_product No sol_ketone2 Increase Temperature and/or Reaction Time sol_ketone1->sol_ketone2 sol_ketone3 Pre-form Ketimine (Two-Step) sol_ketone2->sol_ketone3 sol_cyano1 Control Order of Addition (Add Cyanide Last) cyanohydrin->sol_cyano1 Yes cyanohydrin->unknown_side_product No sol_cyano2 Switch to TMSCN sol_cyano1->sol_cyano2

A decision tree for troubleshooting low-yielding ketone Strecker reactions.

Mechanism of α-Aminonitrile Formation

G ketone R(R')C=O (Ketone) iminium [R(R')C=NH₂]⁺ (Iminium Ion) ketone->iminium + NH₃ - H₂O nh3 NH₃ cn ⁻CN aminonitrile R(R')C(NH₂)CN (α-Aminonitrile) iminium->aminonitrile + ⁻CN

Simplified mechanism for the formation of an α-aminonitrile from a ketone.

References

  • Strecker Synthesis. Master Organic Chemistry. [Link]
  • Strecker Synthesis. NROChemistry. [Link]
  • Synthesis of Amino Acids: Strecker Synthesis. Pearson. [Link]
  • Strecker Synthesis [Video]. YouTube. [Link]
  • Strecker Synthesis. Organic Chemistry Portal. [Link]
  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. National Institutes of Health (NIH). [Link]
  • Efficient synthesis of serically constrained smmetrically alpha,alpha-disubstituted alpha-amino acids under operationally convenient conditions. National Institutes of Health (NIH). [Link]
  • Strecker Synthesis: Mechanism & Applic
  • Strecker amino acid synthesis. Wikipedia. [Link]
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. National Institutes of Health (NIH). [Link]
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. National Institutes of Health (NIH). [Link]
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Organic Process Research & Development. [Link]
  • Strecker Synthesis of Amino Acid: Easy Mechanism, applic
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Royal Society of Chemistry. [Link]
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. [Link]
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
  • Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: A Guide to Improving the Yield of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-2-methylpropanenitrile Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. Here, we will delve into the underlying chemical principles, provide detailed experimental procedures, and offer field-tested insights to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of this compound:

Q1: What is the most common synthetic route for 2-Amino-2-methylpropanenitrile?

A1: The most prevalent and industrially relevant method for synthesizing 2-Amino-2-methylpropanenitrile is the Strecker synthesis.[1][2] This one-pot reaction involves the condensation of acetone with an ammonia source (like ammonium chloride) and a cyanide source (such as sodium or potassium cyanide) to form the α-aminonitrile.[3][4][5] The free base is then converted to its hydrochloride salt for improved stability and handling.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the Strecker synthesis of 2-Amino-2-methylpropanenitrile can stem from several factors. The primary culprits are often incomplete imine formation, competing side reactions such as the formation of acetone cyanohydrin, or suboptimal reaction conditions like incorrect pH or temperature.[1] Inadequate purification techniques can also lead to significant product loss.

Q3: How critical is temperature control during the reaction?

A3: Temperature control is crucial for maximizing yield and minimizing side reactions. The initial phase of the reaction, particularly the addition of the cyanide source, is exothermic and should be maintained at a low temperature (typically 0-10 °C) to prevent the volatilization of reactants and suppress the formation of byproducts.[6]

Q4: What is the best way to purify the final hydrochloride salt?

A4: Recrystallization is the most effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This allows for the separation of the desired product from impurities that remain dissolved in the mother liquor.

Q5: What are the primary safety concerns when performing this synthesis?

A5: The primary safety concern is the use of highly toxic cyanide salts.[4] All manipulations involving cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. It is also critical to avoid acidification of the cyanide-containing reaction mixture, as this can liberate highly toxic hydrogen cyanide gas.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter during the synthesis and offers practical solutions.

Problem 1: Low Yield of 2-Amino-2-methylpropanenitrile
Potential Cause Explanation Recommended Solution(s)
Incomplete Imine Formation The initial equilibrium between acetone, ammonia, and the corresponding imine may not favor the product. Water generated during this step can inhibit the reaction.- Ensure an adequate excess of the ammonia source (e.g., ammonium chloride) is used to drive the equilibrium. - Consider the use of a dehydrating agent, such as anhydrous magnesium sulfate, to remove water as it is formed.[4]
Competing Cyanohydrin Formation The cyanide ion can directly attack the carbonyl carbon of acetone, forming acetone cyanohydrin as a significant byproduct.[1] This pathway is more favorable under neutral to slightly acidic conditions.- Maintain a slightly basic pH during the reaction to favor the presence of free ammonia, which is necessary for imine formation. - Ensure the cyanide source is added slowly to the reaction mixture containing both acetone and the ammonia source to promote the desired reaction pathway.
Suboptimal Temperature Control As mentioned in the FAQs, high temperatures can lead to the loss of volatile reactants and promote side reactions.- Maintain a reaction temperature between 0-10°C, especially during the addition of the cyanide solution, using an ice bath.[6]
Inefficient Extraction The 2-Amino-2-methylpropanenitrile free base is a relatively polar molecule and may not be completely extracted from the aqueous reaction mixture into an organic solvent.- Perform multiple extractions (at least 2-3) with a suitable organic solvent like diethyl ether. - Saturating the aqueous layer with brine (a saturated solution of sodium chloride) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
Problem 2: Difficulty in Isolating the Hydrochloride Salt
Potential Cause Explanation Recommended Solution(s)
Product Oiling Out The hydrochloride salt may precipitate as an oil rather than a crystalline solid, making it difficult to handle and purify.- Ensure the solution of the free base in the organic solvent is completely dry before adding the hydrogen chloride solution. Water can interfere with crystallization. - Add the hydrogen chloride solution slowly at a low temperature (e.g., 0°C) with vigorous stirring to promote the formation of fine crystals. - If an oil forms, try scratching the inside of the flask with a glass rod at the air-liquid interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Incomplete Precipitation Not all of the product may precipitate from the solution, leading to a lower isolated yield.- After the addition of hydrogen chloride, allow the mixture to stir at a low temperature for an adequate amount of time (e.g., 30 minutes to an hour) to ensure complete precipitation. - The choice of solvent for the precipitation is critical. Diethyl ether is commonly used as it is a poor solvent for the hydrochloride salt.
Problem 3: Product Discoloration
Potential Cause Explanation Recommended Solution(s)
Presence of Impurities Colored impurities from the reaction mixture may co-precipitate with the product.- During the workup of the free base, wash the combined organic layers with a brine solution to remove water-soluble impurities. - For colored impurities that are not removed by simple washing, a recrystallization step is necessary. The addition of a small amount of activated charcoal to the hot solution before filtration can help to adsorb colored impurities. Use charcoal judiciously as it can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-methylpropanenitrile

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of the free base.[6]

Materials:

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Acetone

  • Diethyl ether

  • Sodium cyanide (NaCN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve ammonium chloride (15.5 g) in deionized water (50 mL).

  • Add a solution of acetone (17 mL) in diethyl ether (50 mL) to the flask.

  • Prepare a solution of sodium cyanide (11.9 g) in deionized water (35 mL).

  • Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0°C for one hour.

  • Allow the mixture to stand overnight.

  • Separate the ether layer.

  • Extract the aqueous layer with two 30 mL portions of diethyl ether.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 2-Amino-2-methylpropanenitrile.

Protocol 2: Formation and Purification of this compound

Materials:

  • Crude 2-Amino-2-methylpropanenitrile

  • Diethyl ether

  • Hydrogen chloride (1.0 M solution in diethyl ether)

  • Isopropanol (for recrystallization)

  • Hexanes (for recrystallization)

Procedure:

  • Dissolve the crude 2-Amino-2-methylpropanenitrile in diethyl ether (50 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add a 1.0 M solution of hydrogen chloride in diethyl ether (40 mL) to the stirred solution.

  • Stir the resulting mixture for 30 minutes at 0°C.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization: a. Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol. b. If any insoluble impurities are present, perform a hot gravity filtration. c. Slowly add hexanes to the hot solution until it becomes slightly cloudy. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a cold isopropanol/hexanes mixture, and dry under vacuum.

Visualizing the Workflow

To better understand the synthesis and purification process, the following workflow diagram is provided.

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrochloride Salt Formation & Purification A Prepare solution of Ammonium Chloride and Acetone B Slowly add Sodium Cyanide solution (0-10°C) A->B C Stir at 0°C and allow to stand overnight B->C D Workup: - Separate layers - Extract with Et₂O - Wash with brine - Dry over MgSO₄ - Concentrate C->D E Crude 2-Amino-2-methylpropanenitrile D->E F Dissolve crude product in Diethyl Ether (0°C) E->F Proceed to salt formation G Add HCl in Et₂O F->G H Filter crude Hydrochloride salt G->H I Recrystallize from Isopropanol/Hexanes H->I J Pure 2-Amino-2-methylpropanenitrile HCl I->J

Caption: Workflow for the synthesis and purification of this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.

Strecker_Mechanism cluster_imine Imine Formation cluster_addition Cyanide Addition Acetone Acetone Iminium Iminium Ion Acetone->Iminium + NH₃, - H₂O Ammonia Ammonia Aminonitrile 2-Amino-2-methylpropanenitrile Iminium->Aminonitrile Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Nucleophilic Attack

Sources

Technical Support Center: Stability of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-methylpropanenitrile hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile chemical intermediate. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation of its integrity, storage in a dark place under an inert atmosphere is recommended.[2]

Q2: What are the known chemical incompatibilities of this compound?

A2: this compound should not be stored or mixed with strong acids, strong bases, oxidizing agents, or strong reducing agents.[3] Nitriles, as a chemical class, can undergo violent reactions with strong oxidizing acids and may polymerize in the presence of certain metals or metal compounds.[3]

Q3: What is the general solubility profile of 2-Amino-2-methylpropanenitrile and its hydrochloride salt?
Q4: What are the primary degradation pathways for α-aminonitriles like this compound?

A4: The most common degradation pathway for α-aminonitriles is hydrolysis of the nitrile group to form the corresponding α-amino acid.[1][5] This reaction can be catalyzed by both acid and base. The stability of the nitrile group can be influenced by the presence of the adjacent amino group.

Q5: Is this compound sensitive to light?

A5: The free base form, 2-Amino-2-methylpropanenitrile, is known to be light-sensitive.[3] While specific photostability data for the hydrochloride salt is not detailed in the available literature, it is prudent to handle and store it in a manner that minimizes exposure to light, for instance, by using amber vials or storing it in a dark place.[2]

Section 2: Troubleshooting Guide for Stability-Related Issues

This guide provides a structured approach to diagnosing and resolving common experimental problems that may arise from the instability of this compound in solution.

Issue 1: Inconsistent or low yields in a reaction where this compound is a starting material.
  • Potential Cause: Degradation of the starting material in the reaction solvent prior to or during the reaction.

  • Troubleshooting Steps:

    • Solvent Selection:

      • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrogen bonding and may facilitate the hydrolysis of the nitrile group, especially at non-neutral pH.[6][7][8] If your reaction is slow, the starting material may be degrading over time.

      • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents are generally more inert towards hydrolysis as they do not donate protons.[6][7][8] Consider switching to a polar aprotic solvent if hydrolysis is a suspected side reaction.

    • pH Control: The stability of this compound is expected to be pH-dependent. The hydrochloride salt itself will create a mildly acidic solution. If your reaction conditions are strongly acidic or basic, consider adding the aminonitrile at a later stage of the reaction if possible, or running the reaction at a more neutral pH if the chemistry allows.

    • Temperature: Higher temperatures will accelerate the rate of degradation. If your reaction requires heating, minimize the reaction time or consider if a lower temperature could be used, perhaps with a more active catalyst.

    • Purity Check of Starting Material: Before troubleshooting the reaction, confirm the purity of your this compound using an appropriate analytical method like HPLC or NMR.

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC) over time.
  • Potential Cause: Degradation of this compound in the analytical sample solvent.

  • Troubleshooting Steps:

    • Sample Matrix Stability: The solvent used to dissolve your sample for analysis can affect its stability.

      • Recommendation: Prepare samples in a solvent that is known to be inert or in which the compound has shown stability. Acetonitrile is often a good first choice for HPLC analysis of polar compounds.

      • Time-Course Analysis: Analyze your prepared sample immediately after preparation and then at subsequent time points (e.g., 1, 4, 8, 24 hours) while stored under the same conditions as your analytical autosampler. This will reveal if the compound is degrading in the sample vial.

    • Identify Degradants: If new peaks are observed, attempt to identify them. The most likely degradation product is 2-amino-2-methylpropanoic acid resulting from hydrolysis. This can be confirmed by comparing the retention time with a standard of the amino acid or by using mass spectrometry (LC-MS).

Section 3: Experimental Protocols for Stability Assessment

In the absence of comprehensive published stability data for this compound across a wide range of solvents, the following protocols are provided to enable you to perform your own stability assessments. These are based on the principles of forced degradation studies as outlined in regulatory guidelines.[9]

Protocol 1: General Stability Assessment in a Selected Solvent

This protocol provides a framework to determine the stability of this compound in a solvent of your choice at a specific temperature.

Objective: To quantify the degradation of this compound over time in a specific solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • HPLC or other suitable quantitative analytical instrument

  • Constant temperature bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for your analytical method, and analyze it. This is your T0 reference point.

  • Incubation: Place the remaining stock solution in a sealed container in a constant temperature environment (e.g., 25°C, 40°C, or 60°C).

  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the analytical concentration, and analyze it.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage remaining at each time point relative to the T0 sample.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[4][10][11]

Objective: To generate degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source (as per ICH Q1B guidelines).

Procedure:

  • For each condition, prepare a solution of the compound (e.g., 1 mg/mL).

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector or LC-MS).

  • Examine the chromatograms for the appearance of new peaks and a decrease in the main peak. LC-MS is particularly useful for obtaining molecular weight information of the degradation products.

Section 4: Data Presentation and Visualization

Table 1: Example Data from a Stability Study of this compound in Water at 40°C
Time (hours)Peak Area (arbitrary units)% Remaining
01,250,000100.0
41,200,00096.0
81,150,00092.0
24980,00078.4
48750,00060.0

This is illustrative data and should not be considered as actual experimental results.

Diagrams

G cluster_0 This compound cluster_1 Likely Hydrolysis Pathway Compound C₄H₉ClN₂ Aminonitrile 2-Amino-2-methylpropanenitrile Amino_acid 2-Amino-2-methylpropanoic acid Aminonitrile->Amino_acid H₂O (Acid or Base)

Caption: Probable hydrolysis of 2-Amino-2-methylpropanenitrile.

G Start Start Stability Study Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) Start->Prepare_Stock T0_Analysis Analyze T0 Sample Prepare_Stock->T0_Analysis Incubate Incubate at Desired Temperature Prepare_Stock->Incubate Time_Point_Sampling Sample at Predetermined Time Points Incubate->Time_Point_Sampling Analysis Analyze Samples Time_Point_Sampling->Analysis Data_Processing Calculate % Remaining vs. Time Analysis->Data_Processing End End of Study Data_Processing->End

Caption: Workflow for a stability assessment study.

Section 5: References

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel).

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-2-methylpropanenitrile. Retrieved from a representative material safety data sheet.

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a representative material safety data sheet.

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

Sources

Technical Support Center: Isolating 2-Amino-2-methylpropanenitrile Hydrochloride with Minimal Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the hydrolysis of 2-Amino-2-methylpropanenitrile hydrochloride during experimental workup. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your compound.

Introduction: The Stability Challenge of an α-Aminonitrile

2-Amino-2-methylpropanenitrile is a valuable α-aminonitrile intermediate, often synthesized via the Strecker reaction from acetone, cyanide, and an ammonia source.[1][2] Its hydrochloride salt is frequently the isolated form. The inherent reactivity of the α-aminonitrile functionality, which makes it a useful precursor for α-amino acids, also renders it susceptible to premature hydrolysis under both acidic and basic aqueous conditions.[3][4] This degradation pathway can significantly impact yield and purity, making a carefully designed workup protocol essential.

This guide will delve into the mechanistic underpinnings of this hydrolysis and provide actionable strategies to mitigate it.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the workup of this compound.

Problem 1: Low Yield of Isolated Product with Evidence of Amide or Carboxylic Acid Formation

Symptoms:

  • Low isolated yield of this compound.

  • Analytical data (e.g., NMR, LC-MS) of the crude or purified product shows the presence of 2-amino-2-methylpropanamide or 2-amino-2-methylpropanoic acid.

Root Cause Analysis: This is a classic sign of nitrile group hydrolysis. The nitrile is likely being exposed to unfavorable pH conditions (either too acidic or too basic) in the presence of water, especially at elevated temperatures.

Solutions:

  • Strict pH Control During Aqueous Extraction:

    • The "Just-Acidic-Enough" Principle: The amino group of your product needs to be protonated to ensure its solubility in the aqueous phase during extraction of non-polar impurities. However, strongly acidic conditions (pH < 4) can accelerate hydrolysis.[5] Aim for a mildly acidic pH range of 4-6. Use a pH meter to carefully adjust the pH of your aqueous phase with dilute acid (e.g., 0.1 M HCl) before extraction.

    • Avoid Strong Bases: Never use strong basic solutions (e.g., 1 M NaOH) to wash your organic extracts if the aminonitrile is present. This will rapidly hydrolyze the nitrile. If a basic wash is necessary to remove acidic impurities, use a mild base like a saturated sodium bicarbonate solution and minimize contact time.

  • Temperature Management:

    • Keep it Cold: Perform all aqueous washes and extractions at low temperatures (0-5 °C) using an ice bath. Hydrolysis rates increase significantly with temperature.[6]

    • Evaporation under Reduced Pressure: When concentrating your organic extracts, use a rotary evaporator with the water bath at a low temperature (<30 °C) to minimize thermal stress on the compound.

  • Minimize Contact with Water:

    • Efficient Extractions: Perform aqueous extractions quickly and efficiently. Avoid letting the biphasic mixture sit for extended periods.

    • Thorough Drying of Organic Phase: Before concentrating, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water.

Problem 2: Product Oiling Out or Failing to Crystallize During Isolation

Symptoms:

  • The final product separates as an oil instead of a crystalline solid upon addition of an anti-solvent or cooling.

  • Difficulty in obtaining a solid product from the concentration of the final solution.

Root Cause Analysis: This can be due to the presence of impurities that inhibit crystallization or the choice of an inappropriate solvent system. Hydrolysis byproducts can act as such impurities.

Solutions:

  • Re-evaluate Your Purification Strategy:

    • Non-Aqueous Workup: If hydrolysis is a persistent issue, consider a completely non-aqueous workup. After the reaction, if the product is in an organic solvent, you can directly filter off any solid byproducts and then precipitate the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane).

    • Chromatography: Purification by flash column chromatography on silica gel can be an effective way to isolate the free base of 2-amino-2-methylpropanenitrile before converting it to the hydrochloride salt.[3] Use a non-polar eluent system, gradually increasing the polarity. The free base can then be dissolved in an anhydrous solvent and treated with HCl to precipitate the salt.

  • Optimize Crystallization Conditions:

    • Solvent Selection: For recrystallization, choose a solvent system where the hydrochloride salt has good solubility at elevated temperatures and poor solubility at room temperature or below. A common choice is a polar solvent like isopropanol or ethanol, with a less polar anti-solvent like diethyl ether or hexanes.

    • Slow Cooling and Seeding: Allow the solution to cool slowly to encourage crystal growth. If the product still oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during the aqueous workup of this compound?

Q2: Can I use a basic wash to remove acidic impurities?

A2: It is highly recommended to avoid strong bases. If a basic wash is unavoidable, use a weak base like saturated sodium bicarbonate solution and perform the wash quickly at low temperature (0-5 °C). Immediately after, consider a brine wash to remove residual bicarbonate and then thoroughly dry the organic layer.

Q3: What are the primary byproducts I should be aware of?

A3: The main byproducts to be concerned about are the hydrolysis products: 2-amino-2-methylpropanamide (the intermediate amide) and 2-amino-2-methylpropanoic acid (the final carboxylic acid). Other potential impurities can arise from the Strecker synthesis itself, such as unreacted acetone cyanohydrin or side products from its decomposition.[5][7]

Q4: What is the best way to store this compound to prevent degradation?

A4: The compound should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric carbon dioxide (which can create a slightly acidic environment in the presence of moisture). It is also light-sensitive and should be stored in an amber vial.[6]

Q5: What analytical techniques are best for monitoring the purity and detecting hydrolysis of my compound?

A5: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity of your compound and detecting the presence of both the amide and carboxylic acid hydrolysis products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify impurities. The disappearance of the nitrile carbon signal in the ¹³C NMR and the appearance of a carbonyl signal would be indicative of hydrolysis.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of your product and any impurities, confirming the presence of hydrolysis byproducts.

Key Experimental Protocols

Protocol 1: Recommended Non-Hydrolytic Workup and Isolation

This protocol is designed to minimize contact with water and avoid unfavorable pH conditions.

  • Reaction Quench (if applicable): If your reaction is in an aqueous medium, cool the reaction mixture to 0 °C in an ice bath.

  • Extraction:

    • Extract the product into a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

    • If necessary, adjust the pH of the aqueous layer to 4-6 with dilute HCl to ensure the product is in its free base form for extraction into the organic layer. Perform this step quickly and at low temperature.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate for at least 30 minutes.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (<30 °C).

  • Salt Formation (Anhydrous):

    • Dissolve the crude free base in a minimal amount of a dry, non-protic solvent like diethyl ether or dichloromethane.

    • Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2.0 M solution) dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, dry diethyl ether.

    • Dry the product under high vacuum to remove all residual solvents.

Data Summary Table
ParameterRecommended ConditionRationale
pH of Aqueous Washes 4 - 6Minimizes both acid and base-catalyzed hydrolysis while keeping the amine protonated for aqueous solubility.[5]
Temperature 0 - 5 °C for aqueous steps; <30 °C for solvent removalReduces the rate of the hydrolysis reaction.[6]
Solvents for Extraction Dichloromethane, Ethyl AcetateCommon organic solvents for extracting the free base.
Drying Agent Anhydrous Sodium Sulfate or Magnesium SulfateRemoves residual water from the organic phase to prevent hydrolysis.
Salt Formation Anhydrous HCl in ether or dioxaneAvoids the introduction of water during the final isolation step.
Storage Cool, dry, inert atmosphere, protected from lightPrevents degradation over time.[6]

Visualizations

Hydrolysis Pathway of 2-Amino-2-methylpropanenitrile

Hydrolysis_Pathway aminonitrile 2-Amino-2-methyl- propanenitrile amide 2-Amino-2-methyl- propanamide aminonitrile->amide H₂O (Acid or Base) acid 2-Amino-2-methyl- propanoic Acid amide->acid H₂O (Acid or Base)

Caption: The two-step hydrolysis of 2-amino-2-methylpropanenitrile to the corresponding carboxylic acid.

Decision-Making Workflow for Workup

Workup_Workflow start Crude Reaction Mixture check_impurities Are polar, water-soluble impurities present? start->check_impurities aqueous_workup Perform Cold (0-5°C) Aqueous Wash (pH 4-6) check_impurities->aqueous_workup Yes non_aqueous_workup Proceed with Non-Aqueous Workup check_impurities->non_aqueous_workup No dry_organic Thoroughly Dry Organic Phase aqueous_workup->dry_organic concentrate Concentrate under Reduced Pressure (<30°C) non_aqueous_workup->concentrate dry_organic->concentrate salt_formation Precipitate as HCl Salt from Anhydrous Solvent concentrate->salt_formation isolate Isolate and Dry Product salt_formation->isolate

Sources

Technical Support Center: 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2-Amino-2-methylpropanenitrile hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding impurity identification and analysis. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in this compound?

Process-related impurities are substances that arise during the synthesis of the final product. The common synthetic route involves the reaction of acetone with a cyanide source (e.g., sodium or potassium cyanide) and an ammonium salt, followed by acidification with hydrochloric acid.[1][2][3][4]

Based on this pathway, the primary impurities to monitor are:

  • Unreacted Starting Materials: Residual acetone is a common volatile impurity.

  • Intermediates: Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) is a key intermediate that may be carried through if the reaction is incomplete.[3][4]

  • By-products: Side reactions can lead to the formation of various oligomeric or polymeric species, especially given the reactive nature of nitriles.[5]

Q2: What potential degradation products should I be aware of during storage or in solution?

Degradation impurities form over time due to storage conditions (light, heat, moisture) or interactions with the experimental matrix (e.g., pH of a solution).

  • Hydrolysis Products: The nitrile group (-C≡N) is susceptible to hydrolysis, especially under strongly acidic or basic conditions. This can lead to the formation of 2-amino-2-methylpropanamide (the corresponding amide) and subsequently 2-amino-2-methylpropanoic acid (the corresponding carboxylic acid).

  • Free Base Formation: Although you are working with the hydrochloride salt, dissolution in neutral or basic media will generate the free base, 2-amino-2-methylpropanenitrile. The free base is a light-sensitive liquid and may have different stability characteristics.[3][5]

  • Oxidative Degradation: While less common for this specific structure compared to molecules with more labile protons (like peptides with histidine residues), oxidative pathways should not be entirely dismissed in forced degradation studies.[6]

Q3: My material is off-white to yellow, but the specification sheet says it should be white. Is this a sign of impurity?

A color change often indicates the presence of impurities, which may be present even at very low levels. This could be due to the formation of conjugated systems or the presence of trace metallic impurities from the manufacturing process. While it may not significantly impact the overall purity percentage (>99%), it warrants investigation, especially for applications in drug development where color and appearance are critical quality attributes.

Troubleshooting Guide: Impurity Analysis

This section addresses specific issues you may encounter during the analytical testing of this compound.

Problem: I see an unexpected peak in my Reverse-Phase HPLC chromatogram.

Causality & Troubleshooting Steps:

An unexpected peak indicates the presence of a non-volatile or semi-volatile impurity. The key is to systematically identify its origin.

  • Is it from my sample or the system? Inject a blank (mobile phase). If the peak is present, it's a system peak (e.g., from the solvent, system contamination). If it's absent, it originates from your sample.

  • What is the nature of the impurity?

    • Polarity: Based on its retention time relative to the main peak, you can infer its polarity. Earlier eluting peaks are generally more polar; later eluting peaks are less polar.

    • Identification: The gold standard for structural elucidation is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose potential structures. For example, a mass corresponding to the addition of 18 amu (H₂O) would strongly suggest a hydrolysis product.

Logical Workflow for Unknown Peak Identification

start Unexpected Peak in HPLC blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_present Peak Present in Blank? blank_injection->peak_present system_peak System Peak: Check Solvents, Clean System peak_present->system_peak Yes sample_peak Sample-Related Peak peak_present->sample_peak No lcms_analysis Perform LC-MS Analysis sample_peak->lcms_analysis get_mass Obtain Mass Spectrum of Impurity lcms_analysis->get_mass propose_structure Propose Structure Based on m/z get_mass->propose_structure confirm_structure Confirm with Reference Standard (if available) propose_structure->confirm_structure

Caption: Workflow for identifying an unknown HPLC peak.

Problem: My quantitative NMR (qNMR) shows a lower purity value than the HPLC result.

Causality & Troubleshooting Steps:

This discrepancy is common and highlights the difference between relative and absolute quantification.

  • HPLC Purity: HPLC with UV detection measures purity relative to other UV-active components (Area % purity). It will not detect impurities that do not have a chromophore (e.g., inorganic salts) or are volatile and not retained on the column (e.g., residual solvents).

  • qNMR Purity: qNMR is a primary analytical method that provides an absolute measure of purity against a certified internal standard.[7] It can detect any proton-containing impurity.

Possible Reasons for Discrepancy:

  • Presence of Non-UV Active Impurities: Your sample may contain impurities like inorganic salts (e.g., NaCl, (NH₄)₂SO₄) which are invisible to the UV detector in HPLC but will lower the mass fraction of the active compound, a fact accurately reflected by qNMR.

  • Residual Solvents: Volatile solvents used in synthesis or purification may be present. These are often not detected by standard HPLC methods but will be quantified by ¹H-NMR.

  • Incorrect Integration in qNMR: Ensure that the integration regions for both the analyte and the internal standard are correctly set and that there are no overlapping signals.

  • Insufficient Relaxation Delay (D1) in qNMR: A short D1 can lead to incomplete relaxation of protons, causing inaccurate quantification. A D1 of at least 5 times the longest T1 relaxation time is recommended for accurate results.[7]

Potential Impurities and Their Origins

The following table summarizes the most probable impurities, their origin, and recommended analytical techniques for detection.

Impurity NameStructureLikely OriginRecommended Analytical Technique
Acetone CH₃COCH₃Starting MaterialGC-MS (Headspace)
Acetone Cyanohydrin (CH₃)₂C(OH)CNIntermediateRP-HPLC, LC-MS
2-Amino-2-methylpropanamide (CH₃)₂C(NH₂)CONH₂Degradation (Hydrolysis)RP-HPLC, LC-MS
Sodium/Potassium Chloride NaCl / KClBy-productIon Chromatography, Titration

Validated Analytical Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is suitable for separating the main component from its non-volatile impurities.

Experimental Workflow

prep_mobile Prepare Mobile Phase A & B prep_sample Prepare Sample Solution (1 mg/mL in Mobile Phase A) prep_mobile->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run_gradient Run Gradient & Acquire Data inject->run_gradient integrate Integrate Peaks & Calculate Area % run_gradient->integrate

Caption: Standard workflow for HPLC purity analysis.

Method Parameters:

ParameterValueRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmDetection at a low wavelength is necessary as the molecule lacks a strong chromophore.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Protocol 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)

This protocol provides an absolute purity value and is excellent for certifying reference standards.

Step-by-Step Methodology:

  • Internal Standard Selection: Choose a certified internal standard with high purity and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound and ~10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 1.0 mL of D₂O or DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Crucial Parameter: Set the relaxation delay (D1) to at least 30 seconds to ensure full signal relaxation for accurate quantification.

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar mass and number of protons for both the analyte and the standard.

Impurity Formation Pathway

The synthesis of this compound is a variation of the Strecker synthesis. The diagram below illustrates the main reaction and the formation of a key intermediate impurity.

G cluster_0 cluster_1 Acetone Acetone Reaction1 + Acetone->Reaction1 NH4Cl NH4Cl NH4Cl->Reaction1 NaCN NaCN NaCN->Reaction1 HCl HCl (aq) Reaction2 + HCl->Reaction2 Cyanohydrin Acetone Cyanohydrin (Impurity) Product_FreeBase 2-Amino-2-methyl- propanenitrile Product_FreeBase->Reaction2 Product_HCl Final Product (Hydrochloride Salt) Reaction1->Cyanohydrin Side Reaction/ Incomplete Conversion Reaction1->Product_FreeBase Strecker Synthesis Reaction2->Product_HCl

Caption: Synthesis pathway and formation of a key impurity.

References

  • Datasheet. (n.d.). 2-Amino-2-methylpropanenitrile. [Link]
  • ChemSynthesis. (2025). 2-amino-2-methylpropanenitrile - 19355-69-2. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • GlobalCHEM. (n.d.). Choosing the Right Supplier: Key Considerations for this compound. [Link]
  • PubChem. (n.d.). 2-Amino-2-methylpropionitrile. [Link]
  • PubMed. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant.... [Link]
  • GlobalCHEM. (n.d.). The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. [Link]
  • BioProcess International. (2011).

Sources

Technical Support Center: On-Column Degradation of Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aminonitriles. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and prevent on-column degradation of your aminonitrile samples.

Introduction

Aminonitriles are key intermediates in the synthesis of amino acids and various pharmaceutical compounds. However, their unique chemical structure, containing both a basic amino group and a reactive nitrile group, makes them susceptible to degradation during chromatographic analysis. This guide will walk you through the common causes of on-column degradation and provide practical solutions to ensure the integrity and accuracy of your results.

Troubleshooting Guide

This section is designed to help you quickly identify and resolve common issues encountered during the analysis of aminonitriles.

Common Problems and Solutions
Observed Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing Secondary Interactions: The basic amine group of the aminonitrile is interacting with acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3]1. Mobile Phase Modification: Lower the mobile phase pH (e.g., to pH 3-4) to protonate the silanol groups and reduce ionic interactions.[1][3] Add a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. 2. Use an End-Capped Column: Select a column that has been "end-capped" to reduce the number of free silanol groups.[1][4] 3. Choose a More Inert Stationary Phase: Consider using a column with a Type B silica or a hybrid organic/silica stationary phase, which are less acidic.[1][2]
Loss of Analyte / Poor Recovery 1. On-Column Hydrolysis: The nitrile group is being hydrolyzed to a carboxylic acid or amide, catalyzed by acidic silanol groups or metal ions in the flow path.[5][6] 2. Irreversible Adsorption: Strong interaction of the aminonitrile with active sites on the column or in the HPLC system (e.g., stainless steel frits, tubing).[7][8]1. System Passivation: Passivate the HPLC system to remove metal ions and create an inert surface. (See Protocol 1). 2. Use a Metal-Free/Bio-Inert System: If possible, use an HPLC system and column with PEEK or coated stainless steel components to minimize metal interactions.[7][9][10][11] 3. Reduce Residence Time: Use a shorter column or a faster flow rate to minimize the time the analyte spends on the column.
Appearance of Unexpected Peaks On-Column Degradation: The aminonitrile is degrading into one or more new compounds during the chromatographic run. This can be due to hydrolysis or other reactions.1. Confirm Degradation: Inject a sample and collect the eluent corresponding to the main peak. Re-inject this collected fraction. If the unexpected peaks reappear, it confirms on-column degradation. 2. Lower Column Temperature: High temperatures can accelerate degradation. Try running the analysis at a lower temperature.[12] 3. Optimize Mobile Phase pH: The stability of the aminonitrile may be highly pH-dependent.[13][14][15][16] Experiment with different pH values to find a range where the analyte is most stable.
Poor Reproducibility (Shifting Retention Times) 1. Active Sites on a New Column: A new column may have more active sites that are being slowly deactivated by the mobile phase or sample matrix. 2. Column Degradation: The stationary phase itself may be degrading, especially at high pH.[12]1. Column Conditioning: Equilibrate a new column for an extended period with the mobile phase. 2. Check Column pH Limits: Ensure your mobile phase pH is within the recommended range for your column to prevent hydrolysis of the stationary phase.
Experimental Protocols
Protocol 1: HPLC System Passivation

This protocol is designed to remove metal ion contaminants from the stainless steel components of an HPLC system, which can catalyze analyte degradation.[17][18][19]

Materials:

  • Reagent-grade Nitric Acid (HNO₃)

  • HPLC-grade water

  • HPLC-grade isopropanol or methanol

  • A union to connect the pump directly to the detector (column removed)

Procedure:

  • Disconnect the Column: Remove the HPLC column from the system.

  • Connect a Union: Install a union in place of the column to connect the injector outlet to the detector inlet.

  • Initial Water Flush: Flush the entire system with HPLC-grade water for 15 minutes at 1-2 mL/min.

  • Organic Solvent Flush: Flush with isopropanol or methanol for 10 minutes at 1 mL/min.

  • Second Water Flush: Flush again with HPLC-grade water for 15 minutes at 1-2 mL/min.

  • Acid Wash: Flush the system with a 6N Nitric Acid solution (prepared by carefully diluting concentrated nitric acid with HPLC-grade water) for 30-60 minutes at 1 mL/min. Caution: Always add acid to water. Wear appropriate personal protective equipment (PPE). Ensure all system components are compatible with nitric acid.[17]

  • Final Water Flush: Flush the system with HPLC-grade water until the eluent is neutral (check with pH paper). This may take an hour or more.

  • System Re-equilibration: Flush the system with your mobile phase until the baseline is stable. The system is now ready for column re-installation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why are aminonitriles so prone to degradation on an HPLC column?

Aminonitriles contain two key functional groups that contribute to their instability. The basic amino group can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases.[1] This interaction not only causes peak tailing but can also hold the molecule in proximity to these acidic sites, which can then catalyze the hydrolysis of the nitrile group to an amide or a carboxylic acid.[5][6] Additionally, both the amine and nitrile can chelate with metal ions that may be present in the stainless steel components of the HPLC system, leading to adsorption and degradation.[7][10]

Q2: What is the primary degradation product of an aminonitrile during chromatography?

The most common degradation pathway is the hydrolysis of the nitrile functional group.[20][21][22] This typically results in the formation of the corresponding α-amino amide, and upon further hydrolysis, the α-amino acid. The rate and extent of this hydrolysis depend on factors like mobile phase pH, column temperature, and the activity of the stationary phase.

Q3: How does mobile phase pH affect the stability and chromatography of aminonitriles?

Mobile phase pH is a critical parameter.[14][15][16]

  • At low pH (e.g., 3-4): The basic amino group of the aminonitrile will be protonated (positively charged). The acidic silanol groups on the silica surface will also be protonated (neutral). This minimizes strong ionic interactions, which can improve peak shape.[3] However, acidic conditions can still promote nitrile hydrolysis.

  • At neutral pH: The aminonitrile may be partially protonated, and the silanols will be partially deprotonated (negatively charged), leading to a mix of interactions and potentially poor peak shape.

  • At high pH (e.g., 9-10): The aminonitrile will likely be in its neutral form, while the silanol groups will be fully deprotonated and highly active, leading to strong secondary interactions. While the nitrile group itself is generally more stable to base-catalyzed hydrolysis than acid-catalyzed hydrolysis, the strong interactions with the stationary phase can still be problematic. Also, high pH can degrade the silica-based column itself.[12]

A good starting point for method development is a low pH mobile phase (around 3-4) with a well-chosen, inert, end-capped column.

Q4: What type of column is best for analyzing aminonitriles?

For reversed-phase chromatography, a column with a highly inert stationary phase is recommended. Look for columns that are:

  • End-capped: This process covers many of the residual silanol groups.[1][4]

  • Based on Type B or Hybrid Silica: These materials have lower silanol activity compared to older Type A silica.[1][2]

  • Designed for basic compounds: Many manufacturers offer specific product lines with proprietary surface treatments to improve the peak shape of basic analytes.

For Hydrophilic Interaction Liquid Chromatography (HILIC), which is also suitable for these polar compounds, amide or unbonded BEH phases can be good choices, but their stability at different pH values should be considered.[23][24][25]

Q5: Can I use a standard stainless steel HPLC system for aminonitrile analysis?

While it is possible, it increases the risk of degradation due to metal interactions.[7][18] If you observe poor peak shape, low recovery, or extra peaks that cannot be solved by changing the column or mobile phase, your system hardware may be the cause. In such cases, system passivation (Protocol 1) is strongly recommended.[8][19] For highly sensitive or quantitative applications, a metal-free or bio-inert HPLC system is the ideal choice.[9][11]

Visualizations

Degradation Pathway of Aminonitriles on a Silica Surface

G Aminonitrile Degradation on Column cluster_0 Silica Surface Silanol Si-OH (Acidic Site) Interaction Secondary Interaction (Adsorption) Silanol->Interaction Aminonitrile Aminonitrile (Analyte) Aminonitrile->Interaction Basic amine interaction Hydrolysis On-Column Hydrolysis Aminonitrile->Hydrolysis Direct Hydrolysis Interaction->Hydrolysis Catalyzed by acidic silanols Products Degradation Products (Amide, Carboxylic Acid) Hydrolysis->Products

Caption: Interaction with acidic silanol sites can lead to on-column hydrolysis of aminonitriles.

Troubleshooting Workflow for Aminonitrile Degradation

G Troubleshooting Workflow Start Problem Observed (Peak Tailing, Low Recovery, Extra Peaks) CheckMobilePhase Is Mobile Phase pH Optimized? (e.g., pH 3-4) Start->CheckMobilePhase AdjustpH Adjust pH to 3-4 with Formic or Acetic Acid CheckMobilePhase->AdjustpH No CheckColumn Is Column Inert? (End-capped, Type B/Hybrid) CheckMobilePhase->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Switch to a Modern, End-Capped Column CheckColumn->ChangeColumn No CheckSystem Is System Hardware a Factor? CheckColumn->CheckSystem Yes ChangeColumn->CheckSystem Passivate Passivate HPLC System (Protocol 1) CheckSystem->Passivate Possibly UseInertSystem Consider Metal-Free /Bio-Inert System CheckSystem->UseInertSystem Yes, issue persists Resolved Problem Resolved CheckSystem->Resolved No Passivate->Resolved UseInertSystem->Resolved

Caption: A systematic approach to troubleshooting on-column aminonitrile degradation.

References

  • MicroSolv Technology Corporation. (2025, December 1). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • LCGC International. (n.d.). Metal-Free Columns Significantly Improve Peak Shape, Recovery, and Sensitivity for Phosphorylated Compounds.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • GenTech Scientific. (2024, March 19). TECH TIP: Passivation.
  • Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns.
  • LCGC International. (2022, March 2). Metal-Free HPLC for Better Analytical Results.
  • MicroSolv Technology Corporation. (2021, September 27). What is the Definition of Passivating and Purging in HPLC - FAQ.
  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
  • Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography.
  • LCGC International. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • GL Sciences. (n.d.). Metal-free Columns for HPLC Part 1.
  • Chromatography Today. (n.d.). Metal Free Stainless Steel Diamond Hydride HPLC Columns.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • Drawell. (n.d.). How to Extend the Lifetime of Chromatographic Columns.
  • Hawach. (2023, October 20). How to Solve the Problem of Ageing HPLC Columns?
  • GL Sciences. (n.d.). Metal-Free PEEK Columns from GL Sciences made in Japan.
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Waters Corporation. (2017, July 19). Extend LC Column Lifetime: 3 Tips for Chemical Stability.
  • Chromatography Forum. (2008, August 6). On column degradation.
  • ResearchGate. (2015, December 7). What might I be doing wrong because my HPLC columns deteriorate so quickly recently?
  • Waters Corporation. (n.d.). STABILITY OF HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY (HILIC) STATIONARY PHASES UNDER LOW AND HIGH PH TESTING CONDTIONS.
  • ResearchGate. (n.d.). Effect of Mobile Phase pH on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers*.
  • ACS Publications. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Knauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Chromatography Today. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
  • Agilent Technologies. (n.d.). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Open Access Journals. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development.
  • ResearchGate. (2017, September 20). I want to test my HILIC column with different mobile phase %. Do i need to equilibrate 2 hrs per mp %?
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • National Institutes of Health. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • National Institutes of Health. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Open Access LMU. (2022, February 6). Chiral stationary phases and applications in gas chromatography.
  • PubMed. (n.d.). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • ResearchGate. (n.d.). HPLC Chromatogram representing degradation behavior of cinitapride in oxidation.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Amazon S3. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

Sources

optimizing temperature and pressure for aminonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges related to the optimization of reaction temperature and pressure. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your syntheses are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermodynamic and kinetic control of aminonitrile synthesis, particularly the widely used Strecker reaction.

Q1: What is the typical temperature range for aminonitrile synthesis, and why?

A: Most aminonitrile syntheses, especially one-pot Strecker reactions, are initially attempted at room temperature (approx. 20-25°C).[1] This provides a controlled starting point to balance reaction kinetics with the stability of reactants and intermediates. However, the optimal temperature is highly substrate-dependent and can range from 0°C to 120°C or higher in specific cases.[2][3]

  • Causality: The reaction involves two key steps: (1) the formation of an imine from an aldehyde/ketone and an amine, and (2) the nucleophilic addition of a cyanide source to the imine.[4][5] Imine formation is an equilibrium-driven process that often involves the removal of water and can be accelerated by moderate heat.[6] However, excessive heat can promote undesired side reactions or decomposition of sensitive starting materials.[7] Therefore, starting at ambient temperature is a prudent approach to gauge the reaction's intrinsic rate and side-product profile before introducing thermal energy.

Q2: How does increasing the reaction temperature typically affect the yield and rate?

A: Generally, increasing the temperature will increase the reaction rate. However, its effect on yield is not linear and requires careful optimization. A moderate temperature increase (e.g., to 40-60°C) can often shorten reaction times and improve yields by overcoming the activation energy barrier for imine formation and cyanide addition.[2][7]

  • Causality & Trustworthiness: Above a certain optimum, yields may decrease significantly. High temperatures can promote several competing pathways:

    • Reversion/Decomposition: The intermediate imine can be unstable at high temperatures, leading to hydrolysis back to the starting materials or other decomposition pathways. The aminonitrile product itself can also degrade.

    • Aldol-type Condensations: Aldehyd starting materials are prone to self-condensation at elevated temperatures, especially under basic conditions, which consumes the starting material and complicates purification.[8]

    • Cyanide Source Instability: Some cyanide sources may become unstable or volatile at higher temperatures. A case-by-case optimization is crucial. For instance, one study found that increasing the temperature from room temperature to 45°C for one substrate increased the yield from 53% to 77%, while for another substrate, the same temperature increase caused the yield to drop significantly due to benzaldehyde oxidation.[7]

Q3: What is the role of pressure in a standard laboratory Strecker synthesis?

A: For most bench-scale syntheses using liquid or solid reagents (e.g., an aldehyde, an amine, and sodium cyanide), the reaction is performed at atmospheric pressure in a sealed or open-to-air vessel.[9] In these cases, pressure is not a critical optimization parameter.

  • Expertise & Experience: Pressure becomes a significant factor under specific conditions:

    • Gaseous Reagents: When using ammonia gas instead of an ammonium salt, the reaction vessel must be sealed to maintain a sufficient concentration of the reagent in the reaction medium. Temperature changes will directly affect the internal pressure (Ideal Gas Law), which must be monitored.

    • High-Pressure Systems: In rare, specialized applications, extremely high pressures (thousands of atmospheres) have been used to drive condensations of nitriles, but this is not typical for standard aminonitrile synthesis.[2]

    • Volatile Solvents/Reactants: When heating a reaction near or above the boiling point of a solvent or reactant, a sealed pressure vessel is required to prevent evaporation and maintain reaction concentration.

Q4: Can elevated temperatures lead to racemization if I am performing an asymmetric synthesis?

A: Yes, elevated temperatures can be detrimental to enantioselectivity. Many asymmetric syntheses rely on the formation of a diastereomeric complex or a transient chiral intermediate that directs the cyanide attack. This complex is often held together by weak, non-covalent interactions (e.g., hydrogen bonding).

  • Causality: Increased thermal energy can disrupt these sensitive interactions, reducing the energy difference between the transition states that lead to the desired and undesired enantiomers. This results in a lower enantiomeric excess (ee). Furthermore, if the aminonitrile product has an acidic α-proton, elevated temperatures in the presence of a base can promote a retro-Strecker reaction, leading to racemization by reforming the achiral imine intermediate.[10] For highly enantioselective reactions, temperatures are often kept low (e.g., 0°C to -10°C).[11]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction has run for 24 hours at room temperature, but TLC/LC-MS analysis shows very little product and a lot of unreacted starting material. Could the temperature be too low?

A: This is a classic sign that the reaction's activation energy is not being overcome at ambient temperature. The condensation to form the imine is often the rate-limiting step and can be slow for sterically hindered or electronically deactivated substrates.[10]

Solution Protocol: Stepwise Temperature Increase

  • Initial Confirmation: Ensure all reagents are pure and stoichiometrically correct. Confirm the catalyst (if any) is active.

  • Moderate Heating: Increase the reaction temperature to 40-50°C and monitor the reaction progress every 2-4 hours. For many systems, this provides enough energy to accelerate the reaction without significantly increasing side products.

  • Reflux Conditions: If moderate heating is insufficient, consider running the reaction at the reflux temperature of the chosen solvent. Use a condenser to prevent solvent loss. Be aware that this significantly increases the risk of side reactions.[7]

  • Solvent Change: If reflux is still ineffective or causes decomposition, consider switching to a higher-boiling point solvent. However, ensure your reactants and product are stable at the new, higher temperature.

Problem 2: Yield Decreased After Increasing Temperature

Q: I increased the temperature to 80°C to speed up my reaction, but the yield dropped, and my crude NMR shows a complex mixture of products. What is happening?

A: High temperatures, while increasing the rate, can open up multiple competing reaction pathways and cause decomposition.[7] You have likely crossed the optimal thermal threshold for your specific substrate combination.

Possible Causes & Solutions:

  • Cause 1: Starting Material Decomposition. Aldehydes, particularly unhindered ones, are susceptible to oxidation or aldol condensation at high temperatures.[8]

    • Solution: Re-run the reaction at a lower temperature (e.g., 40°C) for a longer duration. Analyze the stability of your aldehyde under the reaction conditions (solvent, catalyst) at 80°C in the absence of the other reagents to confirm its stability.

  • Cause 2: Formation of Side Products. The most common side product is the cyanohydrin, formed from the direct reaction of the aldehyde and the cyanide source.[8] This pathway can become more competitive at higher temperatures.

    • Solution: Alter the order of addition. Pre-forming the imine by mixing the aldehyde and amine first for a period before adding the cyanide source can minimize cyanohydrin formation. This is often done at a lower temperature (0°C to room temperature).

  • Cause 3: Product Instability. The aminonitrile product itself may not be stable at 80°C under your reaction conditions, leading to degradation.

    • Solution: Perform a stability test on your purified aminonitrile product under the reaction conditions at 80°C to assess its thermal liability. If it degrades, a lower synthesis temperature is mandatory.

Data & Workflow Visualization
Table 1: General Effects of Temperature on Aminonitrile Synthesis
ParameterLow Temperature (0-20°C)Moderate Temperature (25-60°C)High Temperature (>70°C)
Reaction Rate Slow; may require long reaction times.Optimal for many substrates; balances rate and stability.Fast; reaction times are short.
Product Yield Potentially high if activation energy is low; may be very low if reaction is sluggish.Often the highest yields are achieved in this range.Highly variable; often decreases due to side reactions or decomposition.[7]
Purity Generally high; minimizes side reactions.Good; may see minor impurities.Often low; significant side products (e.g., aldol, cyanohydrin) may form.[8]
Enantioselectivity Optimal for asymmetric variants.May decrease ee.Often leads to poor ee or complete racemization.
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing and solving low-yield issues in aminonitrile synthesis.

TroubleshootingWorkflow start Low Product Yield Detected check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents is_temp_low Is Reaction at Room Temp or Below? check_reagents->is_temp_low increase_temp Incrementally Increase Temp (e.g., to 40-50°C) is_temp_low->increase_temp  Yes no_improvement No Improvement or Decomposition Occurs is_temp_low->no_improvement  No (Already Heated) monitor Monitor Progress (TLC/LCMS) increase_temp->monitor yield_improves Yield Improves? monitor->yield_improves success Success! Optimize Temp/Time yield_improves->success  Yes yield_improves->no_improvement  No check_side_products Analyze for Side Products (e.g., Cyanohydrin) no_improvement->check_side_products preform_imine Consider Pre-forming Imine Before Cyanide Addition check_side_products->preform_imine other_issues Investigate Other Factors: Catalyst, Solvent, pH preform_imine->other_issues

Caption: A decision tree for troubleshooting low yields in aminonitrile synthesis.

Diagram 2: Key Temperature-Sensitive Steps in Strecker Synthesis

This diagram illustrates the core mechanism, highlighting where temperature plays a critical role.

StreckerMechanism cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Cyanide Addition cluster_2 Competing Side Reactions (Promoted by High Temp) Aldehyde Aldehyde/Ketone + Amine Imine Imine Intermediate + H2O Aldehyde->Imine k_fwd (Temp Dependent) Imine->Aldehyde k_rev (Temp Dependent) Imine_c Imine Intermediate Product α-Aminonitrile Product Imine_c->Product + CN⁻ (Rate affected by Temp) Aldehyde_side Aldehyde Side_Products Cyanohydrin Aldol Products Aldehyde_side->Side_Products + CN⁻ or Base

Caption: Simplified Strecker pathway showing temperature-sensitive steps.

References
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system.RSC Publishing.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.National Institutes of Health (NIH).
  • α-Aminonitrile synthesis by cyanation.Organic Chemistry Portal.
  • A truly green synthesis of α-aminonitriles via Strecker reaction.National Institutes of Health (PMC).
  • Organocatalytic Synthesis of α-Aminonitriles: A Review.MDPI.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega.ACS Publications.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.National Institutes of Health (NIH).
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system.National Institutes of Health (PMC).
  • Strecker amino acid synthesis.Wikipedia.
  • Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions.Astronomy & Astrophysics.
  • Mechanistic aspects of the Strecker aminonitrile synthesis.Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Strecker Synthesis.NROChemistry.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis.National Institutes of Health (PMC).
  • Strecker Amino Acid Synthesis Mechanism & Examples.Chemical Society.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review.SciSpace.
  • The Strecker Synthesis of Amino Acids.Master Organic Chemistry.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review.ResearchGate.
  • Strecker Synthesis.Master Organic Chemistry.
  • Strecker Synthesis.Organic Chemistry Portal.

Sources

Technical Support Center: Managing Exothermic Reactions in Strecker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced troubleshooting of the Strecker synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of α-amino acid synthesis. Our focus is to provide in-depth, field-proven insights into managing the exothermic nature of this powerful reaction, ensuring safety, reproducibility, and high-quality yields.

The Strecker synthesis, a cornerstone in organic chemistry for over 150 years, is a three-component reaction involving an aldehyde or ketone, an amine (often ammonia), and a cyanide source to produce an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[1][2][3] While seemingly straightforward, the initial stages of the reaction, particularly the formation of the α-aminonitrile, can be significantly exothermic, posing a risk of runaway reactions if not properly controlled.[4] This guide provides a structured approach to understanding, anticipating, and managing these thermal challenges.

Understanding the Exotherm: A Mechanistic Perspective

The exothermicity of the Strecker synthesis primarily arises from two key steps in the formation of the α-aminonitrile:

  • Imine/Iminium Ion Formation: The condensation of the aldehyde or ketone with ammonia (or an amine) to form an imine is an equilibrium process. This is often followed by protonation to form a more electrophilic iminium ion.[1][5]

  • Cyanide Addition: The nucleophilic attack of the cyanide ion on the iminium carbon is a highly favorable and often rapid reaction, leading to the formation of a stable carbon-carbon bond and the release of significant heat.[5][6]

The rate of heat generation is dependent on several factors, including the reactivity of the carbonyl compound, the concentration of reactants, and the reaction temperature.

Diagram: Strecker Synthesis Mechanism & Heat Generation

Below is a diagram illustrating the key steps of the Strecker synthesis and highlighting the principal exothermic stage.

Strecker_Mechanism Start Aldehyde/Ketone + Ammonia Imine Imine Formation Start->Imine + H2O Iminium Iminium Ion Imine->Iminium + H+ Aminonitrile α-Aminonitrile Iminium->Aminonitrile Cyanide Cyanide Source (e.g., KCN) Cyanide->Aminonitrile Heat Significant Heat Release (Exothermic Step) Aminonitrile->Heat Hydrolysis Hydrolysis (H3O+) Aminonitrile->Hydrolysis AminoAcid α-Amino Acid Hydrolysis->AminoAcid

Caption: Key steps in the Strecker synthesis, highlighting the exothermic cyanide addition.

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues you may encounter related to the exothermic nature of the Strecker synthesis in a question-and-answer format.

Question 1: My reaction temperature is rising uncontrollably despite using an ice bath. What's happening and what should I do?

Answer: An uncontrolled temperature rise, or a "runaway reaction," indicates that the rate of heat generation is exceeding the rate of heat removal. This is a serious safety concern and must be addressed immediately.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent (typically the cyanide source), stop the addition immediately.

  • Enhance Cooling: If possible, add more ice, switch to a colder cooling bath (e.g., ice/salt or dry ice/acetone), or use a cryocooler.

  • Dilution (with caution): If the reaction volume allows and you have a pre-chilled solvent available, careful dilution can help to dissipate heat. Be aware that this may affect your reaction kinetics and workup.

Root Cause Analysis & Prevention:

  • Reagent Addition Rate: The most common cause is adding the cyanide source too quickly. The addition should be slow and controlled, allowing the cooling system to dissipate the generated heat.

  • Inadequate Cooling: Ensure your cooling bath has sufficient capacity for the scale of your reaction. For larger reactions, an ice bath may not be sufficient.

  • High Reactant Concentration: Running the reaction at a lower concentration can slow the reaction rate and reduce the rate of heat generation.

  • Highly Reactive Substrates: Aromatic aldehydes and other electron-deficient carbonyl compounds can be particularly reactive. For these substrates, even slower addition rates and lower temperatures are recommended.

Question 2: I'm observing a significant drop in yield and an increase in side products when scaling up my Strecker synthesis. Could this be related to the exotherm?

Answer: Absolutely. Poor temperature control during scale-up is a frequent cause of decreased yield and purity.

Causality:

  • Side Reactions: The Strecker synthesis can have competing side reactions, and their rates are often highly temperature-dependent.[7] Elevated temperatures can favor the formation of byproducts.

  • Reagent Decomposition: Some reagents or intermediates may be thermally unstable. Uncontrolled exotherms can lead to their degradation.

  • Solvent Evaporation: A significant temperature increase can lead to the evaporation of volatile solvents, changing the concentration of your reactants and potentially altering the reaction pathway.

Preventative Measures for Scale-Up:

  • Pilot Reaction: Always perform a small-scale pilot reaction to understand the thermal profile of your specific substrates before attempting a large-scale synthesis.

  • Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the controlled, dropwise addition of the cyanide solution.

  • Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution throughout the reaction mixture.

  • Temperature Monitoring: Place a thermometer or temperature probe directly in the reaction mixture to get an accurate reading of the internal temperature.

Question 3: What are the best practices for setting up a Strecker synthesis to proactively manage the exotherm?

Answer: A well-planned experimental setup is crucial for a safe and successful Strecker synthesis.

Recommended Protocol & Setup:

  • Glassware and Stirring: Use a round-bottom flask equipped with a magnetic stirrer or an overhead stirrer for larger volumes. Ensure the stir bar or paddle is appropriately sized for efficient mixing.

  • Cooling Bath: Prepare a cooling bath (e.g., ice-water) and place the reaction flask in it before adding any reagents. For more reactive substrates, a dry ice/acetone bath may be necessary.

  • Controlled Addition: Use a pressure-equalizing dropping funnel or a syringe pump to add the cyanide solution. This allows for precise control over the addition rate.

  • Inert Atmosphere: While not always strictly necessary for the exotherm management, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric components.

  • Temperature Monitoring: Insert a thermometer or thermocouple into the reaction mixture to monitor the internal temperature in real-time.

Workflow Diagram: Proactive Exotherm Management

Exotherm_Management_Workflow Start Start: Prepare Aldehyde/Amine Mixture Cooling Cool Reaction Mixture in Ice Bath Start->Cooling SlowAddition Slow, Dropwise Addition of Cyanide Solution Cooling->SlowAddition MonitorTemp Monitor Internal Temperature Continuously SlowAddition->MonitorTemp TempCheck Temperature Stable? MonitorTemp->TempCheck ContinueAddition Continue Addition TempCheck->ContinueAddition Yes PauseAddition Pause Addition & Enhance Cooling TempCheck->PauseAddition No ContinueAddition->SlowAddition ReactionComplete Reaction Complete ContinueAddition->ReactionComplete PauseAddition->MonitorTemp

Caption: A workflow for proactive management of the Strecker synthesis exotherm.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I run my Strecker synthesis?

A1: A common starting point is to maintain the reaction temperature between 0 and 5 °C, especially during the addition of the cyanide source.[8] However, the optimal temperature can vary depending on the specific substrates. For highly reactive aldehydes, temperatures as low as -10 °C may be beneficial.

Q2: Can I add the cyanide source all at once if my reaction is very slow?

A2: It is strongly advised not to add the cyanide source all at once, regardless of the perceived reaction rate. The reaction may have an induction period, and a sudden onset of the reaction could lead to a dangerous exotherm. Slow, controlled addition is always the safest approach.

Q3: Does the choice of cyanide source affect the exotherm?

A3: While the primary exothermic step is the C-C bond formation, the choice of cyanide source can influence the reaction kinetics. For instance, using trimethylsilyl cyanide (TMSCN) may, in some cases, offer a more controlled reaction compared to alkali metal cyanides like KCN or NaCN, though this is highly substrate-dependent.[9] Regardless of the source, all cyanide-containing reagents are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[8][10]

Q4: Are there any quantitative data on the heat of reaction for the Strecker synthesis?

A4: Specific heat of reaction data is often proprietary or not widely published for a broad range of substrates. However, it is understood that the reaction is significantly exothermic. For industrial-scale synthesis, reaction calorimetry is used to determine the heat flow and design appropriate cooling systems. For laboratory-scale work, the qualitative measures outlined in this guide are essential for safe operation.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature 0 - 5 °C (initial)Balances reaction rate with manageable heat removal.
Cyanide Addition Time 30 - 60 minutes (lab scale)Allows for gradual heat release and effective cooling.
Reactant Concentration 0.5 - 2 MA moderate concentration to control reaction kinetics.

Experimental Protocol: Controlled Strecker Synthesis of a Generic α-Aminonitrile

This protocol outlines a standard procedure with an emphasis on thermal management.

Materials:

  • Aldehyde (1.0 eq)

  • Ammonium Chloride (1.2 eq)

  • Aqueous Ammonia (sufficient to dissolve NH4Cl)

  • Sodium Cyanide (1.1 eq)

  • Methanol (solvent)

  • Deionized Water

  • Round-bottom flask with stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

Procedure:

  • In the round-bottom flask, dissolve the ammonium chloride in the aqueous ammonia.

  • Add the aldehyde dissolved in methanol to the flask.

  • Cool the flask in an ice bath with continuous stirring, ensuring the internal temperature reaches 0-5 °C.[8]

  • Prepare a solution of sodium cyanide in deionized water and add it to the dropping funnel.

  • Slowly add the sodium cyanide solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • If the temperature rises above 10 °C, pause the addition until the temperature returns to the desired range.

  • After the addition is complete, continue stirring the reaction in the ice bath for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Proceed with the desired workup and isolation of the α-aminonitrile.

Safety Note: All manipulations involving cyanide must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. Cyanide waste must be quenched and disposed of according to institutional safety protocols.[8]

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • StudySmarter. (2023). Strecker Synthesis: Mechanism & Applications.
  • ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
  • NIH. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction.
  • YouTube. (2023). Strecker Reaction.
  • Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
  • ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry.
  • RSC Publishing. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile.
  • YouTube. (2021). Strecker Amino Acid Synthesis.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • ResearchGate. (2021). Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry. Request PDF.
  • IChemE. (n.d.). Why reactions run away.
  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
  • ResearchGate. (n.d.). (PDF) Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors.
  • PubMed. (n.d.). Formation of amines and aldehydes from parent amino acids during thermal processing of cocoa and model systems: new insights into pathways of the strecker reaction.
  • YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified.

Sources

Technical Support Center: Catalyst Selection for Optimizing Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common experimental challenges through detailed troubleshooting guides and answer frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during aminonitrile synthesis, particularly in the context of the Strecker reaction. Each problem is followed by an analysis of potential causes and a set of recommended solutions.

Problem 1: Low or No Product Yield

You've assembled your three-component Strecker reaction (aldehyde/ketone, amine, cyanide source), added your catalyst, and after the specified time, TLC or LC-MS analysis shows minimal or no formation of the desired α-aminonitrile.

Potential Causes & Recommended Solutions
  • Inefficient Imine Formation: The cornerstone of the Strecker reaction is the formation of an imine or iminium ion intermediate, which is then attacked by the cyanide nucleophile.[1][2][3][4] If this equilibrium is unfavorable, the reaction will not proceed.

    • Solution 1: Catalyst Choice. The catalyst's primary role is often to activate the carbonyl group, facilitating the condensation with the amine.[5][6] Lewis acids like Ti(IV) or Zr(IV) complexes, or Brønsted acids like formic or succinic acid, can effectively promote this step.[1][5][6] For less reactive substrates, consider screening a panel of catalysts. An uncatalyzed reaction with potassium cyanide (KCN) can sometimes be surprisingly effective and serves as a good baseline.[7]

    • Solution 2: Water Scavenging. The condensation reaction releases water, which can push the equilibrium back towards the starting materials. Adding a dehydrating agent like anhydrous Na₂SO₄ or MgSO₄ can drive the reaction forward.[7]

  • Catalyst Inactivity or Incompatibility: The chosen catalyst may be unsuitable for your specific substrates or poisoned by impurities.

    • Solution 1: Verify Catalyst Loading and Purity. Ensure the correct catalyst loading is used. For many protocols, this ranges from 1-10 mol%. Verify the purity and activity of your catalyst, especially if it has been stored for a long time.

    • Solution 2: Switch Catalyst Class. If a Lewis acid fails, consider an organocatalyst. Thiourea or squaramide-based catalysts, for example, activate the imine through hydrogen bonding.[5][8] Conversely, if an organocatalyst is ineffective, a transition metal catalyst might be required.[8][9]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play critical roles.

    • Solution 1: Solvent Screening. The choice of solvent can dramatically affect solubility and reaction rates. While aprotic solvents like dichloromethane (DCM) or acetonitrile are common, some catalysts work well in protic media or even under solvent-free conditions.[5][10]

    • Solution 2: Temperature Adjustment. While many reactions are run at room temperature, gentle heating (e.g., to 50 °C) can sometimes overcome activation barriers.[11] However, be aware that this may negatively impact enantioselectivity in asymmetric reactions.

Logical Flow: Troubleshooting Low Yield

G cluster_imine Solutions for Imine Formation cluster_catalyst Solutions for Catalyst Activity cluster_conditions Solutions for Reaction Conditions start Low or No Yield Observed check_imine Hypothesis: Inefficient Imine Formation? start->check_imine check_catalyst Hypothesis: Catalyst Inactivity? start->check_catalyst check_conditions Hypothesis: Suboptimal Conditions? start->check_conditions sol_imine1 Add Dehydrating Agent (e.g., MgSO4) check_imine->sol_imine1 Is water removal critical? sol_imine2 Screen Lewis/Brønsted Acid Catalysts check_imine->sol_imine2 Is carbonyl activation needed? sol_cat1 Verify Catalyst Purity & Loading check_catalyst->sol_cat1 sol_cat2 Switch Catalyst Class (e.g., Metal vs. Organocatalyst) check_catalyst->sol_cat2 sol_cat3 Use Heterogeneous Catalyst for easier handling check_catalyst->sol_cat3 sol_cond1 Optimize Temperature check_conditions->sol_cond1 sol_cond2 Screen Solvents (e.g., DCM, MeCN, Toluene) check_conditions->sol_cond2 sol_cond3 Adjust Reagent Concentration check_conditions->sol_cond3 end_point Re-run Experiment & Analyze sol_imine1->end_point sol_imine2->end_point sol_cat1->end_point sol_cat2->end_point sol_cat3->end_point sol_cond1->end_point sol_cond2->end_point sol_cond3->end_point

Caption: A decision tree for troubleshooting low aminonitrile yield.

Problem 2: Poor Enantioselectivity in Asymmetric Synthesis

You are performing an asymmetric Strecker reaction to obtain a chiral aminonitrile, but the enantiomeric excess (ee) is low, or you are obtaining a racemic mixture.

Potential Causes & Recommended Solutions
  • Ineffective Chiral Catalyst: The catalyst is the source of chirality, and its structure is paramount for inducing stereoselectivity.

    • Solution 1: Screen Chiral Catalysts. There is no universal chiral catalyst. For a new substrate, it is often necessary to screen a library of catalysts. Prominent classes include titanium-based complexes with N-salicyl-β-aminoalcohol ligands, thioureas, squaramides, and hydroquinine-based organocatalysts.[1][5][6]

    • Solution 2: Check Catalyst Purity. Ensure the chiral catalyst and its corresponding ligand are of high enantiomeric purity themselves.

  • Dominant Racemic Background Reaction: The non-catalyzed or an achiral pathway is competing with the desired asymmetric catalytic cycle, leading to a racemic product.

    • Solution 1: Lower the Temperature. Enantioselectivity is often highly temperature-dependent. Reducing the reaction temperature (e.g., to 0 °C, -20 °C, or even lower) can slow the racemic background reaction more significantly than the catalyzed one, thereby improving ee.[5]

    • Solution 2: Lower Catalyst Loading. While counterintuitive, a very high catalyst loading can sometimes lead to aggregation or side reactions that erode enantioselectivity. Try reducing the loading to the minimum effective level (e.g., 1-2 mol%).

  • Solvent and Additive Effects: The reaction environment can influence the catalyst's chiral pocket and transition state energies.

    • Solution 1: Solvent Optimization. Screen a range of solvents. Less polar solvents like toluene or hexane can sometimes enhance the organization of the chiral complex, leading to higher ee.

    • Solution 2: Use of Additives. Some protocols benefit from additives. For instance, i-PrOH has been used as an additive with certain sulfinamide-based organocatalysts to achieve high ee.[5]

Problem 3: Catalyst Deactivation or Poor Recyclability

Your reaction starts well but stalls before completion, or your heterogeneous/reusable catalyst loses significant activity after one or two cycles.

Potential Causes & Recommended Solutions
  • Catalyst Poisoning: Trace impurities in the starting materials or solvent (e.g., water, other nucleophiles) can bind irreversibly to the catalyst's active site.

    • Solution 1: Reagent and Solvent Purification. Use freshly distilled solvents and high-purity reagents. Running reactions under an inert atmosphere (N₂ or Ar) can prevent degradation from air and moisture.[12]

    • Solution 2: Pre-treatment. Passing reagents through a plug of activated alumina or silica can remove polar impurities.

  • Product Inhibition: The aminonitrile product or a byproduct may coordinate to the catalyst more strongly than the starting materials, effectively shutting down the catalytic cycle.

    • Solution 1: Adjust Reaction Parameters. Running the reaction at a higher dilution may disfavor product inhibition.

  • Catalyst Leaching or Degradation (for heterogeneous catalysts): The active species may be leaching from the solid support, or the support itself may be degrading under the reaction conditions.

    • Solution 1: Post-Reaction Analysis. Use ICP-AES or a similar technique to analyze the reaction solution for traces of the metal from your catalyst, which confirms leaching.[5][13]

    • Solution 2: Catalyst Regeneration. Some catalysts can be regenerated. This might involve washing with specific solvents to remove adsorbed species or thermal treatment to restore the active sites.[14] If regeneration is not possible, a more robust catalyst support or different catalyst type may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts for aminonitrile synthesis, and how do I choose between them?

The two primary categories are metal-based catalysts and organocatalysts .[5][8][9]

Catalyst ClassExamplesAdvantagesDisadvantagesBest For...
Metal-Based Catalysts Ti(IV), Zr(IV), Al(III), Ru(III), Pd(II), Au NPs[1][6][10][13][15]High activity, low catalyst loadings, well-established for many substrates.Potential for product contamination with toxic metals, sensitivity to air/moisture, often more expensive.[5][12]High-throughput screening, reactions requiring strong Lewis acidity, established industrial processes.
Organocatalysts Thioureas, squaramides, L-proline, formic acid, chiral amines (e.g., hydroquinine)[5][8]Metal-free (important for pharma), generally less sensitive to air/moisture, environmentally benign, readily available.[5][12]May require higher catalyst loadings, can be less active for challenging substrates.Pharmaceutical synthesis where metal contamination is a concern, developing "greener" chemical processes, asymmetric synthesis.[5][12]

Causality in Selection: Your choice depends on your priorities. If you are in early-stage drug discovery and need to make a wide variety of analogs quickly, a robust, highly active metal catalyst might be ideal. If you are developing a final synthesis for a pharmaceutical ingredient, the avoidance of metal contaminants makes organocatalysts highly attractive.[5][12]

Q2: What is the role of the cyanide source, and which one should I use?

The cyanide source provides the nucleophilic cyanide anion (CN⁻) that attacks the imine intermediate.[3][4] The choice involves a trade-off between reactivity, safety, and experimental convenience.

  • Hydrogen Cyanide (HCN): Highly reactive but also extremely toxic and volatile. Its use is generally avoided outside of specialized industrial settings.[2][3]

  • Alkali Metal Cyanides (KCN, NaCN): Inexpensive and common sources.[2] They require a protic solvent or an acid to generate the active cyanide species, and their solubility can be limited in organic solvents.

  • Trimethylsilyl Cyanide (TMSCN): A highly versatile and soluble source for organic solvents.[5] It is often used in Lewis acid-catalyzed reactions and is generally more reactive than KCN, allowing for milder reaction conditions. However, it is moisture-sensitive and toxic.[10]

  • "Greener" or In-Situ Sources: To avoid handling large quantities of toxic cyanides, researchers have developed methods using less hazardous precursors like potassium hexacyanoferrate(II) or even ammonium salts with aminoacetonitrile.[16][17][18] These are excellent options for developing safer lab-scale procedures.

Q3: Can you provide a general experimental protocol for an asymmetric Strecker reaction?

Certainly. The following is a representative protocol based on methods for zirconium-catalyzed asymmetric synthesis, which highlights the key steps and considerations.[6]

Protocol: Zirconium-Catalyzed Asymmetric Strecker Reaction
  • Catalyst Preparation (Under Inert Atmosphere):

    • In a glovebox, dissolve the chiral ligand (e.g., a salen-type ligand, 1-2.5 mol%) in an anhydrous solvent like toluene.

    • Add the zirconium precursor (e.g., Zr(OtBu)₄, 1-2.5 mol%).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the active chiral catalyst complex.

  • Reaction Setup:

    • To a separate, flame-dried flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv) in the chosen reaction solvent (e.g., toluene).

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

    • Add the pre-formed chiral zirconium catalyst solution via syringe.

  • Addition of Cyanide Source:

    • Slowly add the cyanide source (e.g., hydrogen cyanide as a solution in toluene, or tributyltin cyanide, 1.2 equiv) to the reaction mixture over 10-20 minutes using a syringe pump. Slow addition is often crucial to prevent the uncatalyzed background reaction.

  • Reaction Monitoring and Workup:

    • Stir the reaction at the set temperature for the specified time (e.g., 12-48 hours), monitoring its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified α-aminonitrile by chiral HPLC analysis.

Q4: What is the fundamental mechanism a catalyst influences in the Strecker reaction?

The Strecker synthesis proceeds in two main stages: (1) imine/iminium ion formation and (2) nucleophilic cyanide addition .[1][2][3] A catalyst accelerates one or both of these steps.

StreckerMechanism reactants Aldehyde/Ketone + Amine imine Imine / Iminium Ion reactants->imine Step 1: Condensation (-H₂O) cyanide Cyanide Source (e.g., TMSCN, KCN) cyanide->imine product α-Aminonitrile imine->product Step 2: Cyanide Attack catalyst Catalyst (Lewis Acid or Organocatalyst) catalyst->imine Activates Carbonyl & Stabilizes Imine catalyst->product Directs Stereochemistry (Chiral Catalysts)

Caption: The role of the catalyst in the Strecker reaction mechanism.

  • Lewis Acid Catalysts (e.g., TiCl₄, Pd(II)): These catalysts coordinate to the carbonyl oxygen of the aldehyde or ketone.[6][15] This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine. This accelerates Step 1.

  • Organocatalysts (e.g., Thiourea): These catalysts often work through hydrogen bonding.[5] For example, the N-H groups of a thiourea catalyst can simultaneously activate the imine electrophile (by H-bonding to the nitrogen) and the cyanide nucleophile, bringing them together in a structured, chiral environment to facilitate Step 2 with high stereocontrol.[5][8]

By understanding which step your catalyst influences, you can better troubleshoot your reaction. If imine formation is the problem, a strong Lewis acid might be the answer. If enantioselectivity is the challenge, a well-designed chiral organocatalyst is likely required.

References

  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Westlake University. (2024). New Approach Developed for Catalytic Asymmetric Synthesis of Chiral Aminonitriles. Westlake University News. [Link]
  • Enders, D., et al. (2007). Synthesis of Aminonitriles by Asymmetric Strecker Reaction Using Organocatalysis. Synfacts, 2007(12), 1279. [Link]
  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. [Link]
  • NROChemistry. Strecker Synthesis. NROChemistry. [Link]
  • Gao, Y., et al. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. [Link]
  • Van der Eycken, J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1306-1318. [Link]
  • Organic Chemistry Portal.
  • Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]
  • Van der Eycken, J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Bohrium. [Link]
  • Deng, L., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(38), 25934–25942. [Link]
  • Ghorbani-Vaghei, R., et al. (2018). Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst.
  • Scott, P. J. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction.
  • Deng, L., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
  • MedSchoolCoach. (2023).
  • Jung, K. W., et al. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis.
  • Commeyras, A., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
  • Patent WO2000004994A1. Method for reactivating a catalyst for cyclizing hydrolysis of an aminonitrile into a lactam and use of the regenerated catalyst for making lactams.
  • Deng, L., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.
  • Chemistry Stack Exchange. Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. [Link]
  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]
  • Ofial, A. R., et al. (2021). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
  • Tao, K. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. [Link]
  • Ashenhurst, J. (2018). The Strecker Amino Acid Synthesis. Master Organic Chemistry. [Link]

Sources

Technical Support Center: 2-Amino-2-methylpropanenitrile Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-methylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability, with a particular focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

The principal stability issue for this compound in aqueous media is its susceptibility to hydrolysis. The nitrile group (-C≡N) can undergo hydrolysis to form an amide intermediate, which is then further hydrolyzed to a carboxylic acid. This reaction is significantly influenced by the pH of the solution.

Q2: How does pH affect the rate of hydrolysis of this compound?

The hydrolysis of this compound is subject to both acid and base catalysis.

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of the nitrile group is accelerated. The reaction is initiated by the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is generally at its minimum.

  • Basic Conditions (pH > 7): In basic solutions, the hydrolysis is catalyzed by hydroxide ions (OH-), which are strong nucleophiles that directly attack the electrophilic carbon of the nitrile group.

Q3: What are the expected degradation products of this compound in aqueous solutions?

The primary degradation pathway involves the hydrolysis of the nitrile functional group. The expected degradation products are:

  • 2-Amino-2-methylpropanamide (Intermediate): Formed from the initial hydrolysis of the nitrile.

  • 2-Amino-2-methylpropanoic acid (Final Product): The result of the complete hydrolysis of the nitrile group. This is the corresponding amino acid.

It is important to note that under certain conditions, other minor degradation products could potentially form, but the hydrolysis to the amino acid is the predominant pathway.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound potency or unexpected peaks in chromatogram over a short period. pH-induced Hydrolysis: The pH of your solution may be in a range that promotes rapid degradation (highly acidic or basic).pH Control: Ensure your solutions are buffered to a pH range where the compound is most stable, typically between pH 4 and 6. Use buffers that are compatible with your experimental system and do not catalyze degradation.
Inconsistent analytical results between experiments. Uncontrolled pH or Temperature: Variations in the pH of your sample diluent or mobile phase, or temperature fluctuations, can lead to variable rates of degradation.Standardize Conditions: Strictly control the pH of all solutions using a calibrated pH meter. Maintain a consistent temperature for sample preparation, storage, and analysis.
Formation of unknown impurities during forced degradation studies. Harsh Stress Conditions: Excessive heat or extreme pH levels can lead to secondary degradation pathways or the formation of artifacts.Optimize Stress Conditions: The goal of forced degradation is to achieve 5-20% degradation. If degradation is too extensive, reduce the stressor's intensity (e.g., lower acid/base concentration, reduce temperature, or shorten exposure time).
Poor peak shape or resolution in HPLC analysis. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its degradation products, leading to poor chromatography.Mobile Phase Optimization: Adjust the mobile phase pH to ensure the analyte and its degradation products are in a single ionic form (if possible) to achieve sharp, symmetrical peaks. A pH of around 3-4 is often a good starting point for separating the basic parent compound from its more acidic degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of this compound.

Objective: To identify potential degradation products under various stress conditions and to establish a degradation profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Store one set at room temperature and another at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Store one set at room temperature and another at 60°C.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store a sample of the stock solution at 60°C.

    • Control Sample: Store a sample of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the parent compound and any degradation products.

    • Determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method for the separation and quantification of this compound and its primary degradation product, 2-amino-2-methylpropanoic acid.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or MS detection)
Injection Volume 10 µL
Sample Diluent Water:Acetonitrile (90:10)

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Degradation and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams are provided.

cluster_degradation pH-Dependent Hydrolysis Pathway Parent 2-Amino-2-methylpropanenitrile (C4H8N2) Intermediate 2-Amino-2-methylpropanamide (C4H10N2O) Parent->Intermediate H2O (Acid or Base Catalysis) Degradant 2-Amino-2-methylpropanoic acid (C4H9NO2) Intermediate->Degradant H2O (Acid or Base Catalysis)

Caption: pH-Dependent Hydrolysis Pathway of the Compound.

cluster_workflow Forced Degradation & Analysis Workflow A Prepare Stock Solution (1 mg/mL) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Neutralize (if necessary) C->D E Analyze via Stability-Indicating HPLC Method D->E F Identify & Quantify Degradation Products E->F

Caption: Forced Degradation and Analysis Workflow.

References

This guide was developed by synthesizing information from established principles of chemical kinetics, forced degradation studies, and analytical method development. While specific literature on the pH-stability of this compound is not extensively published, the principles are well-documented in the following authoritative sources:

  • International Council for Harmonisation (ICH).Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
  • International Council for Harmonisation (ICH).Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology (Vol. 10, pp. 1-38). Academic Press.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Khan Academy.Acid and base-catalyzed hydrolysis of amides. (2014). [Link]

Technical Support Center: Navigating the Challenges of the Retro-Strecker Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on avoiding the retro-Strecker reaction. This resource offers practical, field-proven insights and troubleshooting strategies to ensure the stability and integrity of your α-aminonitriles and subsequent amino acid products. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the retro-Strecker reaction.

Q1: What is the retro-Strecker reaction?

The retro-Strecker reaction, also known as Strecker degradation, is the reverse of the Strecker synthesis.[1][2] It involves the decomposition of an α-aminonitrile back into its constituent precursors: an imine (which can then hydrolyze to an aldehyde or ketone and an amine) and a cyanide ion.[3] This process can significantly reduce the yield and purity of the desired amino acid product.

Q2: What are the primary drivers of the retro-Strecker reaction in a laboratory setting?

The stability of α-aminonitriles is paramount. The retro-Strecker reaction is primarily initiated by unfavorable pH conditions (both strongly acidic and basic), elevated temperatures, and the presence of strong nucleophiles or oxidizing agents.[4][5][6] The electronic nature of the substituents on the aldehyde/ketone and amine precursors also plays a role in the stability of the resulting aminonitrile.[7]

Q3: How can I detect if the retro-Strecker reaction is occurring in my experiment?

The most common indicators are a decrease in the yield of your desired α-aminonitrile or amino acid and the appearance of byproducts. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the starting aldehyde or ketone, which are tell-tale signs of retro-Strecker degradation.

Q4: Is the retro-Strecker reaction always detrimental?

While often considered a nuisance in synthetic chemistry, the reversible nature of the Strecker reaction has been explored in the context of the origins of life and dynamic combinatorial chemistry.[3] However, for the synthetic chemist aiming for a specific amino acid product, it is a pathway to be avoided.

Troubleshooting Guides: A Problem-Solution Approach

This section provides detailed troubleshooting for specific issues you may encounter, presented in a question-and-answer format.

Problem 1: Low yield of α-aminonitrile after the initial reaction.

"I've run my Strecker reaction, but upon workup, I'm seeing a significant amount of my starting aldehyde/ketone and a lower than expected yield of the aminonitrile. What's going wrong?"

This is a classic sign that the retro-Strecker reaction is occurring during your workup procedure. The equilibrium is being pushed back towards the starting materials.

Diagnostic Workflow:

  • Analyze your workup conditions: Are you using a harsh aqueous workup? High concentrations of acid or base can promote the decomposition of the aminonitrile.

  • Check the temperature: Are you performing extractions or concentrating your product at elevated temperatures? Heat can provide the energy needed to overcome the activation barrier for the retro-Strecker reaction.

  • Evaluate your solvent choice: Is your product sitting in a protic solvent for an extended period?

Solutions & Scientific Rationale:

  • pH Control is Critical: The stability of many organic molecules, including aminonitriles, is highly pH-dependent.[5][6]

    • Recommendation: Aim for a neutral or slightly acidic pH (around 4-6) during aqueous extractions.[4] This can be achieved by using a buffered aqueous solution (e.g., a phosphate or acetate buffer) instead of plain deionized water. Strongly acidic conditions can protonate the amine, making it a good leaving group, while strongly basic conditions can deprotonate the α-carbon, facilitating cyanide elimination.

  • Temperature Management:

    • Recommendation: Perform all extractions and concentration steps at reduced temperatures (0-4 °C). Use a rotary evaporator with a chilled water bath and avoid heating the flask. This minimizes the thermal energy available to drive the reverse reaction.

  • Minimize Exposure to Water:

    • Recommendation: After the initial reaction, if possible, perform a non-aqueous workup. This could involve filtering out any solid byproducts and directly moving to the next step. If an aqueous workup is necessary, minimize the contact time and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.[8]

Problem 2: Decomposition of the isolated α-aminonitrile during storage or subsequent steps.

"I successfully isolated my α-aminonitrile in good purity, but it seems to be degrading over time or when I attempt the subsequent hydrolysis to the amino acid. How can I improve its stability?"

The inherent stability of the α-aminonitrile is key here. Protecting the amine functionality can significantly reduce the likelihood of the retro-Strecker reaction.

Solutions & Scientific Rationale:

  • N-Protection Strategy: The lone pair of electrons on the nitrogen atom is crucial for the retro-Strecker mechanism. By protecting the amine, you change its electronic properties and sterically hinder its participation in the elimination of cyanide.

    • Recommended Protecting Groups:

      • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable to a range of conditions but can be removed with acid (e.g., trifluoroacetic acid).[9][10]

      • Cbz (Benzyloxycarbonyl): Another common protecting group, stable to mild acidic and basic conditions, and typically removed by hydrogenolysis.[9][10]

      • Acyl Groups: Acetyl or benzoyl groups can also be used, though their removal might require harsher conditions.

    • Implementation: The protecting group can be introduced either before the Strecker reaction by using a protected amine or after the formation of the α-aminonitrile.

Table 1: Comparison of Common Amine Protecting Groups for α-Aminonitrile Stabilization

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability Profile
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbzCbz-Cl, baseHydrogenolysis (H₂, Pd/C), HBr/AcOHStable to mild acid and base
AcetylAcAc₂O or AcCl, baseAcid or base hydrolysisStable to neutral conditions

Experimental Protocol: Boc Protection of an α-Aminonitrile

  • Dissolve the crude or purified α-aminonitrile in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, perform a standard aqueous workup with dilute acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-α-aminonitrile.

Problem 3: Low yields during the hydrolysis of the nitrile to the amino acid.

"When I try to hydrolyze my α-aminonitrile to the corresponding amino acid using strong acid or base and heat, I get a complex mixture of products, including my starting aldehyde. What are my options?"

Harsh hydrolysis conditions, while effective for converting the nitrile to a carboxylic acid, can also be aggressive enough to promote the retro-Strecker reaction, especially with sensitive substrates.

Solutions & Scientific Rationale:

  • Milder Hydrolysis Conditions:

    • Recommendation: Explore two-step hydrolysis procedures. For example, initial hydrolysis to the corresponding amide can often be achieved under milder conditions (e.g., using hydrogen peroxide with a base or certain enzymes). The amide can then be hydrolyzed to the carboxylic acid under conditions that may be less detrimental to the C-N bond.

  • Reductive Hydrolysis:

    • Recommendation: For certain N-protected α-aminonitriles, reductive hydrolysis methods can be employed to yield amino alcohols, which can be a useful alternative synthetic route.[11]

  • Protect and Hydrolyze:

    • Recommendation: As mentioned in Problem 2, protecting the amine prior to hydrolysis is a robust strategy. An N-protected α-aminonitrile is significantly more stable to the conditions required for nitrile hydrolysis. The protecting group can then be removed in a final, separate step.

Visualizing the Pathways

Understanding the reaction mechanisms is key to controlling them. The following diagrams illustrate the forward and reverse Strecker pathways.

Strecker_Retro_Strecker cluster_forward Strecker Synthesis cluster_retro Retro-Strecker Reaction Aldehyde Aldehyde/Ketone (R1, R2-C=O) Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine (R3-NH2) Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide_ion Cyanide (CN⁻) Retro_Imine Imine Aminonitrile->Retro_Imine - CN⁻ (Unfavorable conditions: heat, harsh pH) Retro_Aldehyde Aldehyde/Ketone Retro_Imine->Retro_Aldehyde + H₂O Retro_Cyanide Cyanide (CN⁻) Retro_Amine Amine

Caption: The reversible relationship between the Strecker synthesis and the retro-Strecker reaction.

Prevention_Workflow cluster_reaction Strecker Reaction cluster_workup Workup & Isolation cluster_hydrolysis Hydrolysis Start Aldehyde + Amine + Cyanide Reaction Formation of α-Aminonitrile Start->Reaction Workup Aqueous Workup Reaction->Workup Isolation Isolation Workup->Isolation Hydrolysis Nitrile Hydrolysis Isolation->Hydrolysis FinalProduct Amino Acid Hydrolysis->FinalProduct TS1 Control pH (4-6) TS1->Workup TS2 Low Temperature (0-4°C) TS2->Workup TS2->Isolation TS3 N-Protection (e.g., Boc, Cbz) TS3->Isolation TS3->Hydrolysis TS4 Mild Hydrolysis Conditions TS4->Hydrolysis

Caption: Key intervention points to prevent the retro-Strecker reaction during synthesis.

References

  • Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 46. [Link]
  • Ullah, B., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 26(23), 7196. [Link]
  • Ullah, B., et al. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
  • de la Torre, M. G., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1640–1650. [Link]
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • AAPPTec. (n.d.).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
  • Beilstein Journals. (n.d.). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. [Link]
  • Rizzi, G. P. (2008). The Strecker degradation of amino acids: newer avenues for flavor formation.
  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241–1245. [Link]
  • Soai, K., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science, 14(20), 5469–5474. [Link]
  • Wang, Y., et al. (2024). Mechanochemistry of Strecker degradation: Interaction of glyoxal with amino acids. Food Chemistry, 441, 138295. [Link]
  • NROChemistry. (n.d.). Strecker Synthesis. [Link]
  • Hidalgo, F. J., et al. (2001). Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals. Journal of Agricultural and Food Chemistry, 49(8), 3879–3883. [Link]
  • Voelker, A., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. [Link]
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to 2-Amino-2-methylpropanenitrile Hydrochloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic chemistry, aminonitriles are indispensable synthons, primarily serving as direct precursors to α-amino acids. Among these, 2-amino-2-methylpropanenitrile hydrochloride holds a unique position. Its structure, featuring a quaternary α-carbon, imparts significant steric hindrance that dictates its reactivity and specialized applications. This guide provides an in-depth comparison of this compound with less sterically hindered aminonitriles, such as aminoacetonitrile. We will explore its performance in cornerstone reactions like the Strecker and Ugi syntheses, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on when and why to select this specialized reagent for accessing complex molecular architectures.

A Structural and Stability Overview of Aminonitrile Precursors

The utility of an aminonitrile in a synthetic route is fundamentally governed by its structure and stability. While seemingly simple, the substituents on the α-carbon create a cascade of electronic and steric effects that influence reactivity.

1.1. Structural Comparison

Let's consider three representative aminonitriles:

  • Aminoacetonitrile: The simplest aminonitrile, derived from formaldehyde. It is sterically unencumbered.

  • α-Aminophenylacetonitrile: Derived from benzaldehyde, it introduces a phenyl group, adding some steric bulk and electronic effects.

  • 2-Amino-2-methylpropanenitrile: Derived from acetone, this molecule is distinguished by its two methyl groups on the α-carbon, creating a quaternary, sterically congested center.[1][2]

The key differentiator for 2-amino-2-methylpropanenitrile is this quaternary carbon. This feature is crucial for the synthesis of α,α-disubstituted amino acids, which are important building blocks in peptidomimetics and pharmaceuticals due to their ability to induce conformational constraints in peptides.

Caption: Structural comparison of common aminonitriles.

1.2. The Critical Role of the Hydrochloride Salt

Aminonitriles like aminoacetonitrile and 2-amino-2-methylpropanenitrile are known to be unstable as free bases at room temperature.[3] The proximity of the nucleophilic amine group to the electrophilic nitrile carbon can lead to decomposition or polymerization. For this reason, they are almost always supplied and used as their hydrochloride[4][5] or bisulfate salts.[3][6] These salts are stable, crystalline solids that are easier to handle and store, releasing the free aminonitrile in situ upon treatment with a base. This enhanced stability is a critical field-proven insight for designing robust and reproducible synthetic procedures.

Application in Strecker Synthesis: Accessing Sterically Hindered α-Amino Acids

The Strecker synthesis, first reported in 1850, remains one of the most powerful methods for preparing α-amino acids from simple precursors.[7] The reaction condenses a carbonyl compound (aldehyde or ketone), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[8][9]

Strecker_Mechanism Ketone R₂C=O (Ketone) Imine R₂C=NH (Imine) Ketone->Imine + NH₃ - H₂O Ammonia NH₃ Aminonitrile H₂N-CR₂-C≡N (α-Aminonitrile) Imine->Aminonitrile + HCN HCN HCN AminoAcid H₃N⁺-CR₂-COO⁻ (α-Amino Acid) Aminonitrile->AminoAcid Hydrolysis H3O H₃O⁺, Δ

Caption: Generalized mechanism of the Strecker amino acid synthesis.

The true value of this compound shines when the synthetic target is a quaternary α-amino acid, such as α-methylvaline.[10] Synthesizing such structures from scratch using a ketone (e.g., 3-methyl-2-butanone) in a classical Strecker setup can be challenging due to the lower reactivity of ketones compared to aldehydes and the steric hindrance around the carbonyl group.

By using 2-amino-2-methylpropanenitrile as a pre-formed synthon for the quaternary center, the synthetic challenge is shifted from the difficult aminonitrile formation to a more predictable hydrolysis step.

Comparative Performance Data
Precursor CombinationTarget Amino AcidTypical YieldKey Considerations
Benzaldehyde + NH₄Cl/NaCNPhenylglycine~85-90%Standard Strecker conditions are effective.
Acetone + NH₄Cl/NaCNα-Aminoisobutyric Acid~70-80%Slower reaction rates compared to aldehydes.
2-Amino-2-methylpropanenitrile HClα-Aminoisobutyric Acid>90% (hydrolysis)Bypasses the challenging ketone-based Strecker step. Hydrolysis is the key transformation.

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: Hydrolysis of this compound

This protocol describes the conversion of the aminonitrile to α-aminoisobutyric acid. The harsh conditions are necessary due to the stability of the nitrile group.[10]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Dowex 50W X8 ion-exchange resin (H⁺ form)

  • 3 N Aqueous Ammonia

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend this compound in concentrated HCl.

    • Causality: Using a strong acid like concentrated HCl is essential for the complete hydrolysis of the highly stable nitrile functional group to a carboxylic acid.[11]

  • Hydrolysis: Heat the mixture to reflux (typically around 110-130°C) for 4-6 hours. The reaction should be monitored for the disappearance of the starting material.

  • Workup: Cool the reaction mixture and remove the excess HCl under reduced pressure using a rotary evaporator. The residue will contain the amino acid hydrochloride and ammonium chloride.

  • Purification: Dissolve the residue in water and adsorb it onto a column packed with Dowex 50W X8 resin.

    • Causality: Ion-exchange chromatography is a standard and highly effective method for separating amino acids from inorganic salts like NH₄Cl.[12]

  • Elution: Wash the column with deionized water until the eluent is neutral to remove any remaining salts. Elute the desired amino acid using 3 N aqueous ammonia.

  • Isolation: Collect the ammonia-containing fractions and concentrate them under reduced pressure to yield the pure α-aminoisobutyric acid.

Role in Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[13][14]

Ugi_Reaction cluster_reactants Reactants Aldehyde R¹-CHO Product α-Acylamino Amide Aldehyde->Product One-Pot Amine R²-NH₂ Amine->Product One-Pot CarboxylicAcid R³-COOH CarboxylicAcid->Product One-Pot Isocyanide R⁴-NC Isocyanide->Product One-Pot

Caption: Schematic of the Ugi four-component reaction.

When ammonia (or an ammonia surrogate) is used as the amine component, the reaction can be complex, sometimes leading to side products.[15] Using a stable aminonitrile salt like this compound can serve as a practical source of the amine component in situ.

Comparative Insights:

  • Aminoacetonitrile: Due to its low steric profile, it participates readily in Ugi reactions, similar to other primary amines. Its low pKaH (~5.3) makes it a suitable nucleophile at neutral pH.[16]

  • 2-Amino-2-methylpropanenitrile: The steric bulk of the gem-dimethyl group can significantly influence the reaction's success. While it can participate, the yields may be lower compared to less hindered amines, or the reaction may require more forcing conditions. This steric hindrance can, however, be exploited to control selectivity in certain complex syntheses. The formation of the initial imine intermediate is often the rate-limiting and most sterically sensitive step.[17][18]

The choice between aminonitriles in an Ugi reaction is a trade-off: the simplicity and high reactivity of aminoacetonitrile versus the ability of 2-amino-2-methylpropanenitrile to introduce a sterically demanding quaternary center, a valuable motif in medicinal chemistry.

Conclusion

This compound is not a universal substitute for simpler aminonitriles like aminoacetonitrile. Its value lies in its specialized role as a robust and stable precursor for the synthesis of molecules containing a quaternary α-carbon, particularly α,α-disubstituted amino acids.

Key Takeaways:

  • For Steric Complexity: It is the reagent of choice when the target molecule requires a gem-dimethyl group adjacent to an amine, bypassing the often inefficient Strecker reaction of ketones.

  • Stability: The hydrochloride salt provides excellent stability for storage and handling compared to the volatile and unstable free base.

  • Reactivity Trade-offs: While its application in reactions like the Strecker synthesis (via hydrolysis) is straightforward and high-yielding, its use in multicomponent reactions like the Ugi synthesis can be hampered by steric hindrance, requiring careful optimization.

Ultimately, the selection of an aminonitrile precursor must be guided by the specific structural requirements of the synthetic target. For accessing sterically congested and conformationally constrained systems, this compound is an invaluable and often essential tool in the synthetic chemist's arsenal.

References

  • The Journal of Organic Chemistry.
  • The Journal of Organic Chemistry - Wikipedia.Wikipedia.[Link]
  • Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deproton
  • The Journal of Organic Chemistry List of Issues.
  • Organic & Inorganic Chemistry Journals.
  • Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles.The Journal of Organic Chemistry.[Link]
  • JOURNAL OF ORGANIC CHEMISTRY.Peeref.[Link]
  • ChemInform Abstract: Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles.
  • Organic Syntheses Procedure.Organic Syntheses.[Link]
  • Organic Syntheses Procedure.Organic Syntheses.[Link]
  • Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely.
  • α-Aminonitrile synthesis by cyan
  • (PDF) Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile.
  • The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis.Medium.[Link]
  • Strecker Amino Acid Synthesis Mechanism & Examples.
  • Active esters and resins in peptide synthesis: the role of steric hindrance.RSC Publishing.[Link]
  • the prepar
  • Aminoacetonitrile - Wikipedia.Wikipedia.[Link]
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Strecker Synthesis.Organic Chemistry Portal.[Link]
  • Ammonia in Ugi Reactions - Four-Component versus Six-Component Couplings.
  • Strecker Synthesis.NROChemistry.[Link]
  • Ugi reaction - Wikipedia.Wikipedia.[Link]
  • α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE.Organic Syntheses.[Link]
  • Strecker Synthesis.Master Organic Chemistry.[Link]
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
  • L-Proline, 2-methyl.Organic Syntheses.[Link]
  • The Strecker Synthesis of Amino Acids.Master Organic Chemistry.[Link]
  • This compound | C4H9ClN2.PubChem.[Link]
  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
  • The Ugi-Three Component Reaction and its Variants | Request PDF.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Experimental pathways proposed for aminoacetonitrile formation in...
  • Peptide Synthesis Using Unprotected Amino Acids.ChemRxiv.[Link]
  • [2H8]-2-Amino-2-methyl-1-propanol hydrochloride salt.Shimadzu Chemistry & Diagnostics.[Link]
  • Prebiotic Synthesis of N-Formylaminonitriles and Deriv
  • "Amino Acid Analysis". In: Current Protocols in Protein Science.

Sources

comparison of catalysts for the synthesis of 2-Amino-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for the Synthesis of 2-Amino-2-methylpropanenitrile

Authored by a Senior Application Scientist

For researchers and professionals in drug development and fine chemical manufacturing, 2-Amino-2-methylpropanenitrile (also known as 2-aminoisobutyronitrile) is a crucial intermediate.[1] Its synthesis, most commonly achieved via the Strecker reaction, is a foundational process, and the choice of catalyst is paramount to optimizing yield, purity, and process efficiency. This guide provides a comprehensive comparison of catalytic systems for this synthesis, moving beyond mere protocols to explain the underlying principles that govern catalyst performance.

The synthesis of 2-Amino-2-methylpropanenitrile is a specific instance of the Strecker reaction, a three-component condensation of a ketone (acetone), an amine (ammonia), and a cyanide source.[2][3] The reaction proceeds through the initial formation of an imine intermediate from acetone and ammonia, which is then attacked by a cyanide nucleophile. The catalyst's primary role is to activate this imine, making it more susceptible to nucleophilic attack.

Strecker_Mechanism cluster_0 Acetone Acetone R1 Condensation Acetone->R1 Ammonia Ammonia Ammonia->R1 HCN HCN R2 Nucleophilic Addition HCN->R2 Imine Propan-2-imine (Intermediate) Imine->R2 Product 2-Amino-2-methyl- propanenitrile Water H₂O R1->Imine R1->Water - H₂O R2->Product

Caption: General mechanism for the Strecker synthesis of 2-Amino-2-methylpropanenitrile.

A Comparative Analysis of Catalytic Systems

The selection of a catalyst dictates the reaction's kinetics, operational conditions, and overall economic viability. Catalysts for this transformation can be broadly classified into uncatalyzed/traditional methods, heterogeneous catalysts, and homogeneous catalysts, including metal-based and organocatalytic systems.

Traditional and Base-Catalyzed Methods

The classical Strecker synthesis can proceed without a dedicated catalyst, often relying on the inherent reactivity of the components, sometimes with a simple base to generate cyanide ions from a salt.[4] A common industrial preparation involves reacting acetone with potassium or sodium cyanide in an acidic aqueous medium to form the cyanohydrin (2-hydroxy-2-methylpropionitrile), which is then ammoniated to yield the final product.[5][6]

  • Causality: This method is straightforward but often requires harsh conditions and can be slow. The ammoniation of the cyanohydrin intermediate is the key step where the amino group is introduced. The lack of a catalyst to activate the imine intermediate means the reaction relies on equilibrium shifts, often requiring an excess of reagents.

  • Trustworthiness: While robust, this method's efficiency is comparatively low, and the handling of large quantities of cyanide salts and strong acids or bases presents significant safety and environmental challenges.

Heterogeneous Catalysts: The Industrial Workhorse

For industrial-scale synthesis, catalyst reusability and ease of separation are critical. Heterogeneous catalysts, being in a different phase from the reaction mixture, are ideal.

  • Montmorillonite Clays (KSF): These acidic clays are effective solid catalysts for the one-pot synthesis of α-aminonitriles.[7]

    • Expertise & Experience: Montmorillonite clays function as solid Brønsted/Lewis acids. Their acidic sites on the clay surface protonate the imine intermediate, activating it for cyanide attack. The high surface area provides numerous active sites, accelerating the reaction under relatively mild, often solvent-free, conditions. This avoids the workup procedures required to remove soluble catalysts.

  • Magnetic Nanoparticles (MNPs): Modern approaches utilize silica-coated magnetic nanoparticles functionalized with urea or urethane moieties.[8]

    • Expertise & Experience: These catalysts are ingeniously designed for efficiency and recovery. The urea/urethane groups act as hydrogen-bond donors, activating the imine in a manner similar to organocatalysts. The magnetic core allows for near-perfect recovery of the catalyst from the reaction mixture using an external magnet, making it highly recyclable and sustainable.

Homogeneous Catalysts: Precision and High Activity

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions.

  • Transition Metal Catalysts: A wide range of transition metals, including Zr, Ti, Fe, and Cu, have been shown to catalyze the Strecker reaction.[8][9][10] Zirconyl chloride (ZrOCl₂·8H₂O), for instance, is a highly effective, inexpensive, and relatively non-toxic Lewis acid catalyst.[2]

    • Causality: These metal ions act as Lewis acids, coordinating to the nitrogen atom of the imine. This coordination withdraws electron density from the imine carbon, rendering it significantly more electrophilic and thus highly susceptible to attack by the cyanide nucleophile. This activation dramatically increases the reaction rate, often allowing for completion in minutes at room temperature.[2]

  • Organocatalysts: The use of small organic molecules as catalysts has become a powerful, environmentally benign alternative to metal catalysis.[8][10] Thiourea derivatives are particularly prominent.[11]

    • Causality: Thiourea-based catalysts operate through a dual hydrogen-bonding mechanism.[2] The two N-H protons of the thiourea moiety form hydrogen bonds with the imine nitrogen, activating it. This non-covalent interaction mimics the role of a Lewis acid but avoids the use of metals, which can be toxic and difficult to remove from pharmaceutical products.

Quantitative Performance Data

The following table summarizes the performance of various catalytic systems relevant to the synthesis of α-aminonitriles, providing a clear comparison of their efficiency.

Catalyst TypeCatalyst ExampleStarting MaterialsCyanide SourceReaction ConditionsYield (%)Reference
Transition MetalZrOCl₂·8H₂OBenzaldehyde, AnilineTMSCNSolvent-free, rt, 5 min95%[2]
HeterogeneousMontmorillonite KSFVarious Aldehydes/KetonesKCNDichloromethane, rt88-95%[7]
HeterogeneousSulfated PolyborateVarious Aldehydes/KetonesTMSCNSolvent-free, rtup to 99%[8]
OrganocatalystChiral Amide-basedVarious AldehydesKCNToluene, -78 °CHigh[8]
HeterogeneousDHAA-Fe₃O₄ (MNP)Various Aldehydes/KetonesTMSCNSolvent-free, rt79-99%[8]

Note: TMSCN = Trimethylsilyl cyanide, rt = room temperature. While some examples use aldehydes, they serve as reliable proxies for the reactivity of ketone-based Strecker reactions under these catalytic conditions.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for key catalytic systems.

Protocol 1: Heterogeneous Catalysis using Montmorillonite KSF Clay

This protocol is adapted from methodologies known for their simplicity and efficiency.[7]

  • Catalyst Activation: Montmorillonite KSF clay (200 mg) is activated by heating at 120 °C under vacuum for 3 hours to remove adsorbed water.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add the activated Montmorillonite KSF clay, acetone (10 mmol, 0.73 mL), and aqueous ammonia (28-30%, 15 mmol, 1.1 mL) in a suitable solvent like dichloromethane (20 mL).

  • Cyanide Addition: To this stirring suspension, add a solution of potassium cyanide (KCN, 12 mmol, 780 mg) in a minimal amount of water (~2 mL) dropwise over 10 minutes. Caution: KCN is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of acetone using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, filter the reaction mixture to recover the solid clay catalyst. The catalyst can be washed with ethyl acetate, dried, and reused. Wash the filtrate with brine (2 x 20 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Amino-2-methylpropanenitrile.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Workflow_Diagram start Start: Catalyst & Reagent Prep A A start->A Activate Catalyst (if needed) proc proc check check end_node End: Purified Product B B A->B Charge Reactor C C B->C Add Cyanide Source D D C->D Stir at Defined Temp/Time E E D->E Monitor Reaction (TLC/GC) F F E->F F->D Incomplete G G F->G Complete H H G->H Catalyst Separation (Filtration/Magnetic) I I H->I Aqueous Work-up J J I->J Drying & Concentration K K J->K Purification (Distillation/Crystallization) K->end_node

Caption: A generalized experimental workflow for catalyst screening and product isolation.

Protocol 2: Homogeneous Lewis Acid Catalysis using ZrOCl₂·8H₂O

This protocol is based on the highly efficient, solvent-free method described in the literature.[2]

  • Reaction Setup: In a 25 mL round-bottom flask, combine acetone (10 mmol, 0.73 mL) and aqueous ammonia (12 mmol, 0.9 mL). Stir for 5 minutes at room temperature.

  • Catalyst Addition: Add Zirconyl chloride octahydrate (ZrOCl₂·8H₂O, 0.2 mmol, 64 mg, 2 mol%) to the mixture.

  • Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 11 mmol, 1.47 mL) dropwise to the mixture. Caution: TMSCN is toxic and reacts with moisture to release HCN gas. Handle with extreme care in a fume hood.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often exothermic and typically completes within 5-15 minutes. Monitor by TLC.

  • Work-up and Isolation: Quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the product.

Conclusion and Authoritative Recommendation

For laboratory-scale synthesis where speed and high yield are paramount, homogeneous Lewis acid catalysts like ZrOCl₂·8H₂O offer an outstanding balance of performance, cost, and low toxicity.[2] The extremely short reaction times and solvent-free conditions make it a highly efficient choice.

For industrial applications or research focused on green chemistry, heterogeneous catalysts are superior. Recoverable magnetic nanoparticle catalysts represent the state-of-the-art in sustainable synthesis, while montmorillonite clays offer a robust, low-cost alternative that simplifies product purification and minimizes waste streams.[7][8] The choice ultimately depends on the specific priorities of the researcher or organization, balancing the need for speed, cost, scalability, and environmental impact.

References

  • Ullah, B., Gupta, N. K., Ke, Q., Ullah, N., Cai, X., & Liu, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Bohrium. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. Ask this paper. [Link][10]
  • LookChem. (n.d.). The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. LookChem. [Link][1]
  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353–2355. [Link][12]
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link][7]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link][3]
  • Deng, L., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link][13]
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link][4]

Sources

A Researcher's Guide to Alternatives for 2-Amino-2-methylpropanenitrile Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing molecules vital to pharmaceutical and materials science, α-aminonitriles are indispensable building blocks. Among these, 2-Amino-2-methylpropanenitrile, often used as its hydrochloride salt, serves as a key intermediate for introducing the gem-dimethyl amino nitrile moiety.[1][2] However, relying on a single, pre-formed reagent can limit synthetic flexibility and introduce storage and stability concerns. This guide provides a comprehensive comparison of alternative, in-situ methods for the generation of 2-amino-2-methylpropanenitrile and related α-aminonitriles, focusing on the widely applicable Strecker reaction. We will delve into a data-driven comparison of common cyanide sources, providing experimental protocols and a critical evaluation of their performance, safety, and environmental impact.

Understanding the Core: 2-Amino-2-methylpropanenitrile Hydrochloride

This compound is the salt of an α-aminonitrile, a class of compounds characterized by an amino group and a nitrile group attached to the same carbon atom.[2][3] Its primary utility lies in its role as a precursor to α,α-disubstituted α-amino acids and various heterocyclic compounds.[1] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[3]

The synthesis of this compound typically involves the reaction of acetone with an alkali metal cyanide and ammonium chloride, a classic example of the Strecker synthesis.[4][5]

The In-Situ Alternative: The Strecker Reaction

The most versatile alternative to using pre-synthesized this compound is to generate the α-aminonitrile scaffold in situ via the three-component Strecker reaction. This reaction combines a ketone (in this case, acetone), an amine (typically ammonia or an ammonium salt), and a cyanide source. This approach offers greater flexibility in modifying the resulting α-aminonitrile structure by simply varying the ketone and amine starting materials.

Strecker_Reaction Ketone Ketone (e.g., Acetone) Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H₂O Amine Amine (e.g., NH₃) Amine->Iminium Cyanide Cyanide Source (e.g., KCN, TMSCN) Aminonitrile α-Aminonitrile (e.g., 2-Amino-2-methylpropanenitrile) Cyanide->Aminonitrile Iminium->Aminonitrile + Cyanide

Caption: General workflow of the Strecker reaction for α-aminonitrile synthesis.

The critical choice in this synthetic strategy lies in the selection of the cyanide source. The following sections provide a detailed comparison of the most common alternatives.

Comparative Analysis of Cyanide Sources for the Strecker Reaction

The choice of cyanide source significantly impacts reaction efficiency, safety, and experimental setup. Here, we compare the most prevalent reagents.

Alkali Metal Cyanides: Potassium Cyanide (KCN) and Sodium Cyanide (NaCN)

Overview: Potassium and sodium cyanide are the traditional, cost-effective choices for the Strecker reaction.[6] They are solids that are typically used in aqueous or biphasic systems, often with an acid to generate hydrogen cyanide (HCN) in situ.

Performance:

  • Yields: Generally good to excellent, often exceeding 80-90% under optimized conditions.[7]

  • Reaction Conditions: Typically requires aqueous or protic solvents and often benefits from acidic catalysis to facilitate imine formation and HCN generation. Reactions can often be run at room temperature.

  • Compatibility: Broadly compatible with a wide range of aldehydes and ketones.

Acetone Cyanohydrin

Overview: Acetone cyanohydrin is a liquid that serves as a convenient and less volatile source of HCN.[8][9][10] It can be used in both aqueous and organic solvents and often circumvents the need for strong acids to generate the cyanide nucleophile.[10][11][12]

Performance:

  • Yields: Comparable to alkali metal cyanides, with reported yields often in the 85-95% range.

  • Reaction Conditions: Can be used under catalyst-free conditions in water, making it a "greener" option.[10][11][12] It is also effective in organic solvents, sometimes with the addition of a Lewis or Brønsted acid catalyst.

  • Handling: As a liquid, it can be easier to handle and dispense accurately than solid cyanides.

Trimethylsilyl Cyanide (TMSCN)

Overview: Trimethylsilyl cyanide is a highly reactive and versatile cyanating agent. It is a liquid that is soluble in most organic solvents and is particularly useful for reactions requiring anhydrous conditions.[13]

Performance:

  • Yields: Often provides the highest yields, frequently approaching quantitative conversion, especially with the use of a Lewis acid catalyst.[6]

  • Reaction Conditions: Requires strictly anhydrous conditions as it reacts violently with water to release HCN.[7][13] Lewis acid catalysis (e.g., ZnCl₂, InCl₃, Yb(OTf)₃) is often necessary to activate the carbonyl or imine component.

  • Advantages: The trimethylsilyl group can also act as a protecting group for hydroxyl functionalities that may be present in the substrate.

Performance Data Summary
Cyanide SourceTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
KCN / NaCN 80-95%Aqueous/protic solvents, often with acidLow cost, readily availableHigh toxicity, requires careful handling of solids
Acetone Cyanohydrin 85-95%Aqueous or organic solvents, can be catalyst-freeLess volatile than HCN, can be used in "greener" aqueous systemsToxic, can decompose to release HCN
TMSCN 90-99%Anhydrous organic solvents, often requires Lewis acid catalystHigh reactivity and yields, versatileHighly toxic, flammable, moisture-sensitive, expensive

Safety Profile Comparison

CAUTION: All cyanide-containing reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.

Safety_Comparison cluster_KCN Potassium Cyanide (KCN) cluster_ACH Acetone Cyanohydrin cluster_TMSCN Trimethylsilyl Cyanide (TMSCN) KCN Solid Fatal if swallowed, inhaled, or in contact with skin Reacts with acid to produce highly toxic HCN gas ACH Liquid Fatal if swallowed, inhaled, or absorbed through skin Can decompose to release HCN TMSCN Liquid Fatal if swallowed, inhaled, or in contact with skin Highly flammable Reacts violently with water to release HCN gas

Caption: Key safety hazards associated with common cyanide sources.

  • Potassium Cyanide (KCN): As a solid, the primary risk is dust inhalation and skin contact. The most significant danger arises from its reaction with acids, which liberates highly toxic and flammable hydrogen cyanide gas.[14][15][16]

  • Acetone Cyanohydrin: While less volatile than HCN, it is still highly toxic via all routes of exposure.[8][9][17][18] It can decompose, especially when heated or in the presence of a base, to release HCN.[8]

  • Trimethylsilyl Cyanide (TMSCN): This is arguably the most hazardous of the common alternatives to handle due to its high toxicity, flammability, and violent reaction with moisture to produce HCN.[7][11][13] Strict anhydrous and inert atmosphere techniques are essential.

Greener Alternatives: The Rise of Hexacyanoferrates

In response to the significant hazards associated with traditional cyanide sources, researchers have explored less toxic alternatives. Potassium hexacyanoferrate(II) and (III) have emerged as promising "green" cyanide sources.[12][19][20][21][22] These complexes are stable, crystalline solids with low toxicity. The cyanide is released in a controlled manner under specific reaction conditions, minimizing the risk of exposure to free HCN.[12][19][20][21][22]

Performance:

  • Yields: Good to excellent yields have been reported for the Strecker reaction using a mixture of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] in a biphasic system.[21]

  • Reaction Conditions: Typically requires heating (e.g., 80°C) in a biphasic solvent system (e.g., ethyl acetate/water) with an acid promoter.[21]

Experimental Protocols

Protocol 1: Strecker Reaction with Potassium Cyanide (KCN)

This protocol is adapted from a general procedure for the synthesis of α-aminonitriles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 eq) in water.

  • Addition of Ketone: Add acetone (1.0 eq) to the solution.

  • Addition of Cyanide: Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (1.05 eq) in water, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol 2: Catalyst-Free Strecker Reaction with Acetone Cyanohydrin in Water

This protocol is based on the work of Galletti, et al.[10]

  • Reaction Setup: In a flask, combine the amine (1.0 eq), acetone (1.2 eq), and water.

  • Addition of Cyanide Source: Add acetone cyanohydrin (1.2 eq) to the mixture.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.

  • Workup: If a precipitate forms, collect it by filtration and wash with cold water. If no precipitate forms, extract the mixture with an appropriate organic solvent. Dry the organic phase and concentrate to obtain the product.

Protocol 3: Lewis Acid-Catalyzed Strecker Reaction with Trimethylsilyl Cyanide (TMSCN)

This protocol is a general representation of Lewis acid-catalyzed Strecker reactions.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine (1.0 eq) and acetone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%) to the mixture.

  • Addition of TMSCN: Cool the reaction to 0°C and add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The in-situ generation of 2-amino-2-methylpropanenitrile and its analogs via the Strecker reaction offers significant advantages in terms of synthetic flexibility over the use of the pre-formed hydrochloride salt. The choice of cyanide source is a critical parameter that must be guided by considerations of reactivity, cost, safety, and environmental impact.

  • For cost-effective, large-scale synthesis where appropriate safety measures for handling solids and in-situ HCN generation are in place, alkali metal cyanides (KCN/NaCN) remain a viable option.

  • Acetone cyanohydrin presents a balanced choice, offering good reactivity and the potential for greener, catalyst-free aqueous conditions, making it an excellent starting point for many applications.

  • When high yields and reactivity are paramount, and stringent anhydrous conditions can be maintained, trimethylsilyl cyanide (TMSCN) is the reagent of choice, despite its higher cost and significant handling hazards.

  • For laboratories prioritizing safety and green chemistry principles, the development of protocols using potassium hexacyanoferrate is a highly promising avenue, minimizing the risks associated with highly toxic cyanide reagents.

Ultimately, the optimal alternative to this compound will depend on the specific synthetic goals, scale, and the safety and handling capabilities of the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin.
  • Sdfine. (n.d.). trimethylsilyl cyanide.
  • LookChem. (n.d.). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources.
  • Bio-Rad. (2010, November 10). SAFETY DATA SHEET - Trimethylsilyl cyanide.
  • RSC Publishing. (n.d.). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources.
  • Lucite International. (n.d.). Material Safety Data Sheet.
  • ResearchGate. (2025, August 7). Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources | Request PDF.
  • Pinto, A., et al. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC - NIH.
  • Loba Chemie. (n.d.). POTASSIUM CYANIDE EXTRA PURE.
  • ResearchGate. (2025, August 7). ChemInform Abstract: One-Pot Three-Component Synthesis of α-Aminonitriles Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source.
  • Jacobsen, E. N., et al. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC - NIH.
  • Galletti, P., Pori, M., & Giacomini, D. (2011). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. European Journal of Organic Chemistry, 2011(20-21), 3896-3903.
  • ChemSynthesis. (2025, May 20). 2-amino-2-methylpropanenitrile.
  • PubChem. (n.d.). This compound.
  • North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and.
  • ResearchGate. (n.d.). Reagents and conditions: a. 2-amino-2-methylpropanenitrile, NH3, MeOH,....
  • ResearchGate. (2025, August 6). Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite | Request PDF.
  • PubChem. (n.d.). 2-Amino-2-methylpropionitrile.

Sources

A Senior Application Scientist's Guide to Imidazole Synthesis: Comparing Aminonitrile Precursors for Optimal Yields

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Imidazole Scaffold

To professionals in pharmaceutical and materials science, the imidazole ring is a familiar and vital heterocyclic scaffold. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a privileged structure in drug discovery, appearing in blockbuster drugs such as the antifungal agent ketoconazole and the anti-ulcer drug cimetidine. Beyond medicine, imidazole derivatives are crucial in the synthesis of ionic liquids, catalysts, and functional polymers.

Given its importance, the efficient synthesis of substituted imidazoles is a subject of continuous investigation. While numerous synthetic routes exist, those utilizing α-aminonitriles as key building blocks offer a versatile and convergent approach to a wide array of imidazole derivatives. This guide provides an in-depth comparison of the synthetic performance of different α-aminonitriles, focusing on how their intrinsic structural properties influence reaction yields. We will delve into the mechanistic rationale behind these differences and provide robust, field-tested protocols to empower your own research and development.

Mechanistic Framework: The Aminonitrile Route to Imidazoles

The synthesis of imidazoles from α-aminonitriles typically proceeds via a multi-step, one-pot reaction that can be considered a variation of the classical Radziszewski synthesis. The process generally involves the condensation of an α-aminonitrile with an aldehyde.

The reaction is believed to initiate with the formation of a Schiff base between the aldehyde and the amino group of the aminonitrile. This is followed by tautomerization and subsequent reaction with a second equivalent of the aldehyde or an oxidizing agent, leading to the formation of an intermediate diimine species. Intramolecular cyclization and subsequent aromatization, often through oxidation, furnishes the final imidazole product. The choice of solvent, catalyst, and reaction conditions plays a critical role in promoting the desired reaction pathway and suppressing side-product formation.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Aromatization A α-Aminonitrile C Amidine Intermediate A->C + R'-CHO - H₂O B Aldehyde (R'-CHO) B->C D Cyclized Intermediate C->D Cyclization E Imidazole Product D->E Oxidation - 2H caption Fig. 1: Generalized reaction pathway for imidazole synthesis from an α-aminonitrile. G A 1. Combine Reactants (Aminonitrile, Aldehyde, NH₄OAc) in Glacial Acetic Acid B 2. Heat to Reflux (110-120°C, 2-4h) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temp. C->D Reaction Complete E 5. Precipitate in Cold Water D->E F 6. Neutralize & Filter Solid E->F G 7. Recrystallize from Ethanol/Water F->G H Pure Imidazole Product G->H caption Fig. 2: Experimental workflow for imidazole synthesis.

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2-Amino-2-methylpropanenitrile hydrochloride, a key building block in various chemical syntheses. As a critical starting material, ensuring its identity, purity, and strength is paramount for the quality of the final product. This necessitates robust, reliable, and validated analytical methods.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will compare two common analytical techniques—High-Performance Liquid Chromatography (HPLC) for a comprehensive assay and impurity profile, and Potentiometric Titration for a simple, rapid assay—to illustrate the principle of selecting a method that is "fit for purpose."[1][2]

The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

Chapter 1: The Analytical Challenge & Method Selection

This compound is a small, polar molecule with a primary amine and a nitrile functional group. It lacks a strong chromophore, which presents a challenge for direct UV detection at higher wavelengths. The hydrochloride salt form, however, makes it amenable to aqueous analysis and acid-base titration.

When selecting an analytical method, the intended purpose is the most critical factor.

  • For comprehensive quality control (QC) release testing , where both the accurate quantification of the main component and the detection and quantification of potential impurities are required, a highly specific and sensitive method like HPLC is the superior choice.

  • For rapid, in-process checks or raw material identification where the primary concern is the overall content of the hydrochloride salt and the material is expected to be of high purity, a simpler, less specific method like Potentiometric Titration can be a cost-effective and efficient alternative.

This guide will detail the validation process for both methods to provide a clear comparison of their performance characteristics and suitability.

Chapter 2: The Validation Workflow: A Unified Framework

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] The overall workflow is a systematic process.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Implementation Dev Method Development & Optimization Protocol Validation Protocol (Pre-defined Acceptance Criteria) Dev->Protocol Finalized Method Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report (Summary of Results) Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Approval Method Approval & Implementation for Routine Use Report->Approval Meets Criteria

Caption: The Analytical Method Validation Workflow.

Chapter 3: Deep Dive: Validation of an HPLC-UV Method

Here we describe the validation of a hypothetical Reverse-Phase HPLC (RP-HPLC) method for the assay of 2-Amino-2-methylpropanenitrile HCl and the quantification of its impurities.

Hypothetical Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 95:5 v/v solution of 20mM Potassium Phosphate buffer (pH 2.5) and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Standard Concentration: 1.0 mg/mL

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] Forced degradation studies are performed to intentionally degrade the sample, thereby producing potential degradation products and demonstrating that the method can separate them from the main analyte peak.[7]

Experimental Protocol:

  • Blank & Placebo Analysis: Inject the diluent (blank) and a placebo (if in a formulated product) to ensure no interfering peaks are present at the retention time of the analyte.

  • Impurity Spiking: If known impurities are available, spike the analyte sample with these impurities and demonstrate their resolution from the main peak.

  • Forced Degradation:

    • Acid Hydrolysis: Reflux 10 mg of the analyte in 10 mL of 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: Reflux 10 mg of the analyte in 10 mL of 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Store 10 mg of the analyte in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in each stressed sample.

Data Presentation (Example):

Condition% DegradationPeak Purity AnglePeak Purity ThresholdResult
Acid Hydrolysis12.5%0.1520.280Pass
Base Hydrolysis8.2%0.1330.280Pass
Oxidation15.1%0.1680.280Pass
Thermal2.1%0.1050.280Pass
Photolytic4.5%0.1190.280Pass
Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of 2-Amino-2-methylpropanenitrile HCl reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation (Example):

Concentration (mg/mL)Mean Peak Area (n=3)
0.5498,500
0.75751,200
1.01,001,500
1.251,249,800
1.51,502,300
Regression Results Value
Correlation Coefficient (r²)0.9998
Slope1,001,250
Y-Intercept-550
Range

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. It is confirmed by the data from the linearity, accuracy, and precision studies.

  • Assay: Typically 80% to 120% of the test concentration.

  • Content Uniformity: Typically 70% to 130% of the test concentration.

  • Impurity Quantification: From the reporting level of the impurity to 120% of the specification.

Accuracy

Causality: Accuracy demonstrates the closeness of the test results to the true value. It is typically assessed using a recovery study by spiking a matrix with a known quantity of the analyte.[7]

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation (Example):

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80% (n=3)0.800.7998.8%
100% (n=3)1.001.01101.0%
120% (n=3)1.201.22101.7%
Mean Recovery 100.5%
% RSD 1.5%
Precision

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual test samples of the analyte at 100% of the target concentration from the same homogeneous batch.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Data Presentation (Example):

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Replicates (n)66
Mean Assay Value (%)99.8%100.3%
Standard Deviation0.450.51
% RSD (Precision) 0.45% 0.51%
Detection & Quantitation Limits (LOD & LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis.

Experimental Protocol (Based on Standard Deviation of the Response and the Slope):

  • Determine the slope (S) from the linearity study.

  • Determine the standard deviation of the response (σ). This can be based on the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

  • Calculate using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Data Presentation (Example):

ParameterValue
LOD0.05 µg/mL
LOQ0.15 µg/mL
Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[7] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5°C)

    • Flow Rate (± 10%)

    • Mobile Phase Composition (± 2% organic)

  • Analyze the system suitability standard under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay result.

Data Presentation (Example):

Parameter VariedAssay Result (%)Retention Time (min)Tailing Factor
Nominal 100.1% 4.52 1.1
Flow Rate +10% (1.1 mL/min)100.3%4.111.1
Flow Rate -10% (0.9 mL/min)99.9%5.021.1
Temperature +5°C (35°C)100.0%4.451.1
Temperature -5°C (25°C)100.2%4.611.2

Chapter 4: Alternative Method: Validation of Potentiometric Titration

This method is suitable for an assay of the hydrochloride salt content. It involves titrating the sample, a weak base, with a strong acid titrant like perchloric acid in a non-aqueous solvent.

Experimental Protocol Summary: Dissolve a known weight of the sample in glacial acetic acid and titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.

Validation Parameters:
  • Specificity: This is the primary limitation. The method is not specific and will titrate any basic substance present. Its use must be justified by knowledge of the manufacturing process and absence of basic impurities.

  • Linearity: Demonstrated by titrating different weights of the reference standard (e.g., 50% to 150% of the target weight). A plot of weight vs. titrant volume should be linear with r² > 0.999.

  • Accuracy: Determined by titrating a certified reference standard. The recovery should be between 98.0% and 102.0%.

  • Precision (Repeatability): Perform six replicate titrations of the same sample. The %RSD should typically be ≤ 1.0%.

Chapter 5: Method Comparison and Recommendations

The choice between HPLC and titration is a classic example of balancing specificity against speed and cost. The following diagram and table summarize the relationship between the two validated methods.

G cluster_0 Method Selection cluster_1 Key Attributes cluster_2 Recommended Application Analyte 2-Amino-2-methyl- propanenitrile HCl HPLC HPLC-UV Method Analyte->HPLC Titration Potentiometric Titration Analyte->Titration H_Spec High Specificity (Impurity Profile) HPLC->H_Spec H_Sens High Sensitivity (Low LOQ) HPLC->H_Sens T_Speed High Speed & Low Cost Titration->T_Speed T_NonSpec Non-Specific (Assay Only) Titration->T_NonSpec App_Release Final Product Release & Stability Testing H_Spec->App_Release H_Sens->App_Release App_IPC In-Process Control (IPC) & Raw Material ID T_Speed->App_IPC T_NonSpec->App_IPC

Caption: Decision matrix for analytical method selection.

Comparative Summary Table:

ParameterHPLC-UV MethodPotentiometric Titration MethodRecommendation
Specificity High. Can separate analyte from impurities and degradation products.Low. Titrates total basic content.HPLC for release; Titration for IPC.
Application Assay and Impurity ProfilingAssay OnlyHPLC is multi-purpose.
Precision High (%RSD < 1.0%)Good (%RSD < 1.0%)Both are highly precise.
Accuracy High (98-102% recovery)High (98-102% recovery)Both are highly accurate for assay.
LOD/LOQ Low (µg/mL level)Not applicableHPLC is required for trace analysis.
Robustness HighHighBoth methods are generally robust.
Time / Cost HigherLowerTitration is faster and cheaper.
Primary Use Case Final QC release, stability studies, impurity characterization.In-process checks, raw material assay where impurities are not a concern.Choose the method that is fit for its intended purpose.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: USP <1225> Method Valid
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link]
  • Title: Q2(R1)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Q2(R1)
  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administr
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL:[Link]
  • Title: <1225> Validation of Compendial Procedures Source: USP-NF URL:[Link]

Sources

A Researcher's Guide to α,α-Disubstituted Amino Acid Synthesis: Racemic vs. Enantioselective Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α,α-Disubstituted amino acids represent a critical class of non-proteinogenic amino acids that offer significant advantages in peptidomimetics and drug discovery. Their unique structural features, which include restricted conformational flexibility and enhanced resistance to enzymatic degradation, make them highly valuable building blocks.[1] The synthesis of these sterically hindered compounds, however, presents a considerable challenge to organic chemists.[2][3] This guide provides an in-depth comparison of racemic and enantioselective approaches for the synthesis of α,α-disubstituted amino acids. We will explore the underlying principles, key methodologies, and experimental considerations for each strategy, offering field-proven insights to guide researchers in selecting the optimal synthetic route for their specific applications.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are characterized by the presence of two substituents at the α-carbon, replacing the α-hydrogen atom of their proteinogenic counterparts. This structural modification imparts several beneficial properties:

  • Conformational Constraint: The quaternary α-carbon restricts bond rotation, leading to a more defined peptide backbone conformation. This is particularly useful in the design of peptides with specific secondary structures, such as helices.[1]

  • Enhanced Stability: The steric hindrance provided by the two α-substituents protects the adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.[1]

  • Resistance to Racemization: The absence of an α-hydrogen prevents racemization at the stereocenter, ensuring the stereochemical integrity of the molecule.[4]

These attributes have made α,α-disubstituted amino acids integral components in the development of novel therapeutics, including enzyme inhibitors and receptor ligands.[1] However, the construction of the sterically demanding quaternary stereocenter is a significant synthetic hurdle.[2] This guide will dissect the two primary strategies employed to address this challenge: racemic synthesis followed by resolution, and direct enantioselective synthesis.

Racemic Synthesis: The Classical Approach

Racemic synthesis produces an equal mixture of both enantiomers of the target α,α-disubstituted amino acid. While this approach does not offer stereocontrol, it often utilizes well-established, robust, and scalable reactions. The resulting racemic mixture must then be separated into its constituent enantiomers through a process called resolution.

Key Methodologies in Racemic Synthesis

Two classical methods dominate the landscape of racemic α,α-disubstituted amino acid synthesis: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are initiated from a ketone precursor.

The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving a ketone, an ammonia source (typically ammonium chloride), and a cyanide source (such as potassium cyanide).[5][6] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the racemic α,α-disubstituted amino acid.[5][6][7]

Mechanism of the Strecker Synthesis:

  • Imine Formation: The ketone reacts with ammonia to form an imine.

  • Cyanide Addition: The cyanide ion attacks the imine carbon to form an α-aminonitrile.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile group affords the carboxylic acid, yielding the final amino acid product.[7]

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent reaction that utilizes a ketone, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate.[8][9] This hydantoin is then hydrolyzed to give the desired racemic α,α-disubstituted amino acid.[8]

Mechanism of the Bucherer-Bergs Reaction:

  • Cyanohydrin and Aminonitrile Formation: The ketone first forms a cyanohydrin, which then reacts with ammonia to yield an aminonitrile.[8]

  • Hydantoin Formation: The aminonitrile reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to a 5,5-disubstituted hydantoin.[9]

  • Hydrolysis: The hydantoin ring is opened under acidic or basic conditions to afford the final amino acid.

The Challenge of Resolution

A significant drawback of racemic synthesis is the necessity of a subsequent resolution step to separate the enantiomers. This can be achieved through several methods:

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral amine or acid) to form a mixture of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[10]

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.[11][12]

  • Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase, which selectively interacts with one enantiomer more strongly than the other, leading to their separation.

While effective, resolution processes can be time-consuming, add significant cost to the overall synthesis, and at best, provide a 50% yield of the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.[13]

Enantioselective Synthesis: The Modern Approach

Enantioselective synthesis aims to directly produce a single enantiomer of the target α,α-disubstituted amino acid, bypassing the need for resolution. This is achieved by employing chiral catalysts or auxiliaries that control the stereochemical outcome of the reaction.

Key Methodologies in Enantioselective Synthesis

Significant progress has been made in the development of enantioselective methods for the synthesis of α,α-disubstituted amino acids. Key strategies include asymmetric Strecker reactions, chiral phase-transfer catalysis, and enzymatic synthesis.

Asymmetric Strecker Reaction

The asymmetric Strecker reaction is a powerful modification of the classical method that utilizes a chiral auxiliary or a chiral catalyst to induce stereoselectivity.[5][14]

  • Chiral Auxiliaries: A chiral amine can be used in place of ammonia. The chiral auxiliary directs the addition of the cyanide ion to one face of the imine intermediate, leading to the preferential formation of one diastereomer of the α-aminonitrile.[14][15] Subsequent removal of the chiral auxiliary yields the enantioenriched amino acid.

  • Chiral Catalysts: Chiral metal complexes or organocatalysts can be employed to catalyze the enantioselective addition of cyanide to an imine.[1][16] This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis is a versatile method for the asymmetric alkylation of glycine derivatives to produce α,α-disubstituted amino acids.[17][18] In this approach, a glycine Schiff base is deprotonated to form an enolate, which is then alkylated with an alkyl halide. A chiral phase-transfer catalyst, typically a chiral quaternary ammonium salt, facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where the alkylation occurs, controlling the stereochemistry of the newly formed stereocenter.[17][19][20]

Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of enantiopure α,α-disubstituted amino acids.[4][21] Enzymes can be used in several ways:

  • Kinetic Resolution: As mentioned earlier, enzymes can selectively resolve a racemic mixture.[12]

  • Asymmetric Synthesis: Engineered enzymes can catalyze the direct asymmetric synthesis of α,α-disubstituted amino acids from prochiral starting materials with high enantioselectivity.[4][21] Recent advancements have even enabled the synthesis of complex heterocyclic α,α-disubstituted amino acids using this approach.[4]

Head-to-Head Comparison: Racemic vs. Enantioselective Synthesis

FeatureRacemic SynthesisEnantioselective Synthesis
Stereocontrol None, produces a 1:1 mixture of enantiomers.High, directly produces a single enantiomer.
Efficiency Potentially lower overall yield due to the 50% theoretical maximum in resolution (without recycling).Higher potential overall yield of the desired enantiomer.
Cost Often uses cheaper starting materials and reagents. The resolution step can add significant cost.May require expensive chiral catalysts or auxiliaries.
Time Can be faster for the initial synthesis, but the resolution step is often time-consuming.Can be more complex to set up and optimize, but avoids a separate resolution step.
Scalability Classical methods like Strecker and Bucherer-Bergs are generally scalable.Scalability can be a challenge for some catalytic systems.
Waste Generation The undesired enantiomer is often discarded, leading to waste.More atom-economical as it avoids the formation of the undesired enantiomer.

Experimental Protocols

Representative Racemic Synthesis: The Strecker Reaction

Synthesis of Racemic α-Methylphenylglycine

  • Reaction Setup: In a well-ventilated fume hood, combine acetophenone (1 equivalent), ammonium chloride (1.5 equivalents), and sodium cyanide (1.5 equivalents) in a suitable solvent such as aqueous ethanol.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, carefully acidify the mixture with hydrochloric acid to hydrolyze the intermediate α-aminonitrile.

  • Isolation: Extract the aqueous layer with an organic solvent to remove any unreacted starting material. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain racemic α-methylphenylglycine.

Representative Enantioselective Synthesis: Chiral Phase-Transfer Catalysis

Asymmetric Alkylation of a Glycine Schiff Base

  • Reaction Setup: To a solution of the N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 1-10 mol%) in an organic solvent like toluene, add an aqueous solution of a strong base (e.g., 50% KOH).[17]

  • Alkylation: Add the first alkylating agent (e.g., benzyl bromide, 1.1 equivalents) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Second Alkylation: Add the second alkylating agent (e.g., methyl iodide) and continue stirring until the second alkylation is complete.

  • Workup: Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

  • Deprotection: Remove the protecting groups by acidic hydrolysis to yield the enantioenriched α,α-disubstituted amino acid.

  • Purification and Analysis: Purify the product by chromatography or crystallization. Determine the enantiomeric excess (ee) by chiral HPLC.

Visualizing the Workflows

Racemic Synthesis Workflow

G ketone Ketone aminonitrile α-Aminonitrile ketone->aminonitrile Strecker Synthesis reagents1 NH4Cl, KCN racemic_aa Racemic α,α-Disubstituted Amino Acid aminonitrile->racemic_aa Hydrolysis hydrolysis1 Hydrolysis resolution Resolution racemic_aa->resolution enantiomer1 Enantiomer 1 resolution->enantiomer1 enantiomer2 Enantiomer 2 resolution->enantiomer2

Caption: General workflow for racemic synthesis and subsequent resolution.

Enantioselective Synthesis Workflow

G prochiral_sm Prochiral Starting Material (e.g., Glycine Derivative) enantioenriched_product Enantioenriched α,α-Disubstituted Amino Acid prochiral_sm->enantioenriched_product Asymmetric Reaction reagents2 Chiral Catalyst/Auxiliary, Reagents

Caption: Direct synthesis of a single enantiomer via an asymmetric route.

Conclusion and Future Outlook

The choice between racemic and enantioselective synthesis of α,α-disubstituted amino acids depends on several factors, including the specific target molecule, available resources, desired scale, and timeline. Racemic synthesis offers a straightforward and often scalable route, but the subsequent resolution step can be a significant bottleneck. Enantioselective synthesis, while potentially more complex to develop, provides a more elegant and efficient path to the desired enantiopure product.

The field of asymmetric synthesis is continuously evolving, with new and more efficient catalysts and methodologies being developed.[2][22] Emerging strategies such as synergistic catalysis and photoredox catalysis are poised to provide even more powerful tools for the construction of these challenging yet highly valuable molecules.[2] As our understanding of catalysis deepens, the preference will undoubtedly continue to shift towards more sophisticated and sustainable enantioselective approaches, further empowering researchers in the fields of medicinal chemistry and materials science.

References

  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. [Link]
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Strecker and Strecker-type syntheses. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Davis, F. A., & Srirajan, V. (2003). Asymmetric Strecker and Related Syntheses of α-Amino Acids. In Enantioselective Synthesis of β-Amino Acids (pp. 359-388). Wiley-VCH.
  • Ohfune, Y., & Shinada, T. (2003). Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. European Journal of Organic Chemistry, 2003(21), 4149-4161.
  • Turner, N. J. (2011). Directed evolution of enzymes for asymmetric synthesis.
  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • University of California, Santa Barbara. (n.d.). Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. Office of Technology & Industry Alliances.
  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]
  • Bommarius, A. S., & Riebel, B. R. (2004).
  • Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society, 146(29), 20263–20269. [Link]
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.
  • Vachal, P., & Jacobsen, E. N. (2002). Enantioselective Catalytic Strecker Reactions of Ketimines. Journal of the American Chemical Society, 124(34), 10012-10014.
  • Pascal, R. (2022). On the Plausibility of the Bucherer–Bergs Reaction in a Prebiotic Context. Astrobiology, 22(7), 845-853.
  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
  • Belokon, Y. N., & North, M. (2023). Catalytic, Asymmetric Synthesis of α,α-Disubstituted Amino Acids. Molecules, 28(3), 1180.
  • Li, Z., Liu, T., & Zhou, J. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(4), 805-808.
  • Tomohara, K., et al. (2017). Multiple production of α,α-disubstituted amino acid derivatives through direct chemical derivatization of natural plant extracts: An apparently difficult but successful route. Phytochemistry, 143, 115-121.
  • Tanaka, M. (2002). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of Synthetic Organic Chemistry, Japan, 60(2), 125-136. [Link]
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Practical Methods for the Synthesis of Symmetrically α,α-Disubstituted α-Amino Acids. Tetrahedron: Asymmetry, 11(3), 645-732.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Li, Z., Liu, T., & Zhou, J. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(4), 805-808. [Link]
  • Tanaka, M. (2002). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 122(5), 341-352. [Link]
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts. Accounts of Chemical Research, 37(8), 518-525.
  • Maruoka, K., Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028.
  • Ebrahimi, S., & Zarei, M. (2016). Enantio Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2998-3001.
  • Vogt, H., & Bräse, S. (2006). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Chemical Society Reviews, 35(9), 786-801. [Link]
  • Weber, M., Frey, W., & Peters, R. (2012). Catalytic Asymmetric Synthesis of Functionalized α,α-Disubstituted α-Amino Acid Derivatives from Racemic Unprotected α-Amino Acids via in situ Generated Azlactones.
  • LibreTexts Chemistry. (2024, March 23). 26.4: Synthesis of Amino Acids. [Link]
  • Ohfune, Y., & Shinada, T. (2005). Enantio- and Diastereoselective Construction of α,α-Disubstituted α-Amino Acids for the Synthesis of Biologically Active Compounds. European Journal of Organic Chemistry, 2005(23), 5127-5143.
  • Wikipedia. (2023, December 2). Bucherer–Bergs reaction. [Link]
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]
  • Singh, G. S., & Kumar, D. (2015). Enantioselective Synthesis of β-amino acids: A Review. SciSpace.
  • Wirth, T. (2016).
  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]
  • Evans, D. A., & Lectka, T. (1993). Enantioselective synthesis of alpha,beta-disubstituted-beta-amino acids. PubMed.
  • Save My Exams. (2024, October 26). Racemic Mixtures. AQA A Level Chemistry Revision Notes 2015. [Link]
  • LibreTexts Chemistry. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]
  • LibreTexts Chemistry. (2019, September 3). 24.4: Synthesis of Amino Acids. [Link]

Sources

A Safer, More Stable Alternative for Aminonitrile Synthesis: Advantages of 2-Amino-2-methylpropanenitrile Hydrochloride Over Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Pharmaceutical and Chemical Development

In the synthesis of α,α-disubstituted α-amino acids, particularly the valuable building block α-aminoisobutyric acid (Aib), the choice of the cyanide source is a critical decision that profoundly impacts safety, handling, stability, and reaction efficiency. While acetone cyanohydrin has historically been a common reagent in the Strecker synthesis, its inherent instability and high toxicity present significant challenges. This guide provides a detailed comparison, supported by chemical principles and safety data, demonstrating the clear advantages of using 2-Amino-2-methylpropanenitrile hydrochloride as a superior alternative for laboratory and industrial applications.

The Critical Comparison: Safety and Stability

The most compelling reason to select this compound over acetone cyanohydrin lies in its vastly improved safety profile and chemical stability.

Acetone Cyanohydrin: A Hazardous Precursor

Acetone cyanohydrin exists in a precarious equilibrium with its highly toxic and volatile precursors, acetone and hydrogen cyanide (HCN).[1][2] This equilibrium is sensitive to changes in temperature and pH.

  • Decomposition: Exposure to heat or alkaline conditions can cause rapid decomposition, leading to the release of lethal hydrogen cyanide gas.[2][3] Even contact with water can facilitate this hazardous dissociation.[1]

  • Toxicity: It is classified as highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4] Its metabolism in the body releases cyanide, which inhibits cellular respiration and can lead to rapid systemic poisoning.[3][5]

  • Handling: Strict safety protocols are mandatory, including working in a well-ventilated fume hood, using specialized personal protective equipment (PPE), and having cyanide-specific emergency procedures in place.[3][6] Acidic workups are extremely dangerous as they liberate large quantities of HCN gas.[6][7]

This compound: The Stable Salt

In stark contrast, this compound is a stable, solid salt.[8] The key to its stability is the protonation of the amino group, which forms a non-volatile ammonium salt.

  • Enhanced Stability: As a salt, it is a white solid with a defined melting point (147-149°C), making it significantly more stable than the volatile liquid acetone cyanohydrin.[8] This solid form prevents the release of HCN gas under normal storage and handling conditions.

  • Safer Handling: Being a solid, it is easier and safer to weigh and dispense compared to a volatile, highly toxic liquid.[8][9] While still a toxic compound that requires careful handling, the risk of accidental inhalation of HCN vapor is dramatically reduced.[9]

  • Storage: It can be stored under standard inert atmosphere, room temperature conditions without the need for acidic stabilizers, which are often added to commercial acetone cyanohydrin to suppress decomposition.[2][8]

FeatureAcetone CyanohydrinThis compound
Physical State Colorless Liquid[3]White Solid[8]
Primary Hazard Readily decomposes to release highly toxic HCN gas[1][2]Toxic if swallowed or in contact with skin, but stable[9]
Stability Unstable; requires acidic stabilizer.[2] Decomposes with heat or alkali.[3]Stable crystalline salt[8]
Handling High risk of vapor inhalation and skin absorption.[3][4]Reduced inhalation risk; standard solid handling protocols.
Storage Requires cool, slightly acidic (pH 4-5) conditions.[1]Keep in dark place, inert atmosphere, room temperature.[8]

Reaction Efficiency and Simplicity in the Strecker Synthesis

The Strecker synthesis is a cornerstone method for producing amino acids.[10][11][12] The reaction involves an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the final amino acid.[13][14]

When synthesizing α-aminoisobutyric acid from acetone, this compound serves as a direct, pre-formed intermediate, streamlining the process.

G cluster_0 Route 1: Traditional Strecker with Acetone Cyanohydrin cluster_1 Route 2: Streamlined Synthesis with Hydrochloride Salt AC Acetone ACH Acetone Cyanohydrin AC->ACH + HCN AAN α-Aminoisobutyronitrile ACH->AAN + NH3 - H2O NH3 Ammonia (NH3) Aib α-Aminoisobutyric Acid (Aib) AAN->Aib + H2O, H+ H2O Hydrolysis (H+) AAN_HCl 2-Amino-2-methylpropanenitrile hydrochloride Aib_direct α-Aminoisobutyric Acid (Aib) AAN_HCl->Aib_direct + H2O, H+ H2O_direct Direct Hydrolysis (H+) G start START step1 Step 1: Handle Acetone Cyanohydrin (Liquid, High Vapor Hazard) - Requires specialized ventilation - Full PPE (gloves, goggles, respirator) start->step1 step2 Step 2: Reaction with Ammonia - Handle Ammonia Gas or Conc. Solution - Exothermic reaction control step1->step2 step3 Step 3: Hydrolysis - Add strong acid (e.g., HBr, HCl) - Reflux for several hours step2->step3 step4 Step 4: Workup & Purification - Careful neutralization of any residual cyanide - Isolation of product step3->step4 end END step4->end

Caption: High-hazard workflow using acetone cyanohydrin.

Protocol Outline (based on Organic Syntheses procedure):

  • Caution: This procedure involves highly toxic cyanide. [10]2. A solution of acetone is combined with sodium cyanide and ammonium chloride in an ice bath. [10]3. The mixture is stirred, and the intermediate acetone cyanohydrin is formed in situ and reacts with ammonia (from ammonium chloride). [10]4. The aminonitrile is extracted with ether. [10]5. The ether is distilled off, and the residue is treated with ammonia-saturated methanol and left for several days. [10]6. The solvent is removed, and the residue is hydrolyzed by refluxing with 48% hydrobromic acid for two hours. [10]7. The product is isolated after extensive workup involving distillation under reduced pressure and crystallization. [10] Workflow Using this compound (Streamlined, Reduced Hazard)

G start START step1 Step 1: Handle Hydrochloride Salt (Solid, Low Vapor Hazard) - Standard solid handling procedures - Standard PPE (gloves, goggles) start->step1 step2 Step 2: Direct Hydrolysis - Add strong acid (e.g., HCl) and water - Reflux to complete reaction step1->step2 step3 Step 3: Workup & Purification - Simpler workup, no cyanide quenching needed - Isolation of product step2->step3 end END step3->end

Caption: Safer, streamlined workflow with the hydrochloride salt.

Protocol Outline:

  • Caution: The aminonitrile hydrochloride is toxic if ingested or absorbed. Handle with appropriate PPE. [9]2. Dissolve this compound in concentrated hydrochloric acid.

  • Heat the mixture to reflux for the required time to ensure complete hydrolysis of the nitrile to a carboxylic acid.

  • Cool the reaction mixture.

  • Concentrate the solution under reduced pressure to remove excess acid.

  • Isolate the resulting α-aminoisobutyric acid hydrochloride, which can be neutralized to the free amino acid.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice is clear. This compound offers a demonstrably superior alternative to acetone cyanohydrin for the synthesis of α-aminoisobutyric acid and related compounds.

The primary advantages are:

  • Greatly Enhanced Safety: As a stable, non-volatile solid, it significantly reduces the risk of exposure to highly toxic hydrogen cyanide gas.

  • Simplified Handling and Storage: It eliminates the need for specialized storage conditions and simplifies laboratory procedures.

  • Streamlined Synthesis: It acts as a direct precursor for hydrolysis, removing a hazardous and potentially low-yielding initial step from the traditional Strecker synthesis.

While the initial cost of the specialized reagent may be a consideration, the benefits in terms of safety, operational simplicity, and process reliability provide a compelling argument for its adoption. For any application demanding the synthesis of α,α-disubstituted amino acids, this compound should be the reagent of choice.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin.
  • Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric Acid. Organic Syntheses, 11, 4.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). ACETONE CYANOHYDRIN, STABILIZED. CAMEO Chemicals.
  • Flinn Scientific. (n.d.). Material Safety Data Sheet - Acetone Cyanohydrin.
  • Santa Cruz Biotechnology. (n.d.). Acetone cyanohydrin.
  • PrepChem. (n.d.). Synthesis of N-acetyl-alpha-aminoisobutyric acid.
  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin. PubChem Compound Database.
  • Google Patents. (n.d.). CN103864633A - Method for preparing alpha-aminoisobutyric acid.
  • ChemicalBook. (2023). 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE.
  • Beilstein Journals. (n.d.). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine.
  • DrugFuture. (n.d.). alpha-Aminoisobutyric Acid.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Institutes of Health (NIH). (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis.
  • Biosynth. (n.d.). 2-Amino-2-methylpropane hydrochloride.
  • National Institutes of Health (NIH). (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. PMC.
  • Organic Syntheses. (n.d.). 5,5-DIMETHYLHYDANTOIN.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem Compound Database.
  • Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for a Versatile Building Block

2-Amino-2-methylpropanenitrile, often encountered as its hydrochloride salt, is a vital intermediate in advanced chemical synthesis.[1] Its structure, featuring a primary amine and a nitrile group on a quaternary carbon, makes it a valuable precursor for creating complex heterocyclic compounds, agrochemicals, and Active Pharmaceutical Ingredients (APIs).[1][2] In the context of drug development and scientific research, the purity of this starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring reaction specificity, maximizing yield, and, most importantly, guaranteeing the safety and efficacy of the final product. Impurities, even in trace amounts, can lead to unpredictable side reactions, introduce toxicological risks, and compromise the integrity of research data.

This guide provides a comparative analysis of key analytical methods for assessing the purity of synthesized 2-Amino-2-methylpropanenitrile hydrochloride. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, offering field-proven insights into creating a robust, self-validating analytical workflow.

Understanding the Impurity Profile: A Chemist's Perspective

Effective purity assessment begins with understanding the synthetic route and its potential pitfalls. 2-Amino-2-methylpropanenitrile is commonly prepared via a Strecker synthesis, which involves the reaction of acetone, a cyanide source (like potassium or sodium cyanide), and ammonia.[3][4] The resulting free base is then typically converted to the more stable hydrochloride salt.

From this pathway, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual acetone, cyanide salts.

  • Reaction Intermediates: Acetone cyanohydrin, the precursor formed from acetone and cyanide.[3]

  • By-products: Products from side reactions or polymerization.

  • Reagent-Related Impurities: Excess hydrochloric acid or incomplete salt formation.

  • Solvent Residues: Residual solvents used during synthesis and purification.

A comprehensive analytical strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

Comparative Analysis of Purity Assessment Methodologies

No single analytical technique is sufficient to fully characterize the purity of a compound. A multi-faceted, or orthogonal, approach is essential. Here, we compare the most effective methods, detailing their principles, protocols, and performance.

Titrimetry: A Classic Approach for Assay Determination

Principle and Rationale: Titration is a cornerstone of quantitative chemical analysis that provides a highly accurate measure of the total amount of the target analyte (the assay value). For this compound, an acid-base titration can be employed. A clever variation, adapted from the assay for ammonium chloride, involves reacting the sample with neutralized formaldehyde.[5] The formaldehyde reacts with the primary amine to form a tertiary amine (hexamine), which is a much weaker base, thereby liberating a stoichiometric equivalent of hydrochloric acid. This liberated acid can then be directly titrated with a standardized sodium hydroxide solution. This method is superior to direct titration because it provides a much sharper, more easily detectable endpoint.

Experimental Protocol: Assay of 2-Amino-2-methylpropanenitrile HCl

  • Preparation of Neutralized Formaldehyde: To 10 mL of 37% formaldehyde solution, add 20 mL of water. Add 2-3 drops of phenolphthalein indicator. Titrate with 0.1 M NaOH until a faint, permanent pink color is achieved.

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 40 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Reaction: Add the freshly prepared neutralized formaldehyde solution to the sample solution. Swirl to mix and allow to stand for 2 minutes to ensure the reaction is complete.

  • Titration: Titrate the liberated hydrochloric acid with standardized 0.1 M sodium hydroxide.

  • Endpoint Detection: The endpoint is the first appearance of a permanent pale pink color. Record the volume of NaOH used.

  • Calculation: The percentage purity is calculated based on the stoichiometry of the reaction, where each mole of NaOH neutralizes one mole of liberated HCl, which corresponds to one mole of the starting hydrochloride salt.

Each mL of 0.1 M NaOH is equivalent to 12.06 mg of C₄H₈N₂·HCl.

Data Interpretation and Performance:

  • Strengths: High precision and accuracy for determining the overall percentage of the hydrochloride salt. It is an absolute method that does not require a reference standard of the analyte itself, relying instead on a primary standard (like potassium hydrogen phthalate) to standardize the titrant.

  • Limitations: This method is not specific. It cannot distinguish the target analyte from other acidic or basic impurities that might react with the titrant or formaldehyde. It provides the overall assay value but no information on the identity or quantity of individual impurities.

Workflow for Titrimetric Assay

G cluster_prep Preparation cluster_reaction Reaction & Titration cluster_analysis Analysis weigh Accurately Weigh Sample dissolve Dissolve in DI Water weigh->dissolve add_form Add Formaldehyde to Sample dissolve->add_form prep_form Prepare Neutralized Formaldehyde prep_form->add_form react React for 2 min (Liberates HCl) add_form->react titrate Titrate with 0.1 M NaOH using Phenolphthalein react->titrate endpoint Detect Endpoint (Pale Pink Color) titrate->endpoint calculate Calculate % Purity endpoint->calculate

Caption: Workflow for the titrimetric assay of 2-Amino-2-methylpropanenitrile HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Principle and Rationale: NMR spectroscopy is an unparalleled technique for confirming molecular structure and identifying and quantifying organic impurities.[6] Both ¹H (proton) and ¹³C (carbon) NMR provide a unique fingerprint of the molecule. For this compound, ¹H NMR is particularly useful. The two methyl groups should appear as a sharp singlet, and the protons of the protonated amine group will appear as a broad singlet.[7] The chemical shifts and integration values of any extra peaks can be used to identify and quantify impurities like residual acetone (a sharp singlet around 2.1 ppm) or solvents.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.[6]

  • Dissolution: Cap the tube and vortex or sonicate until the sample is fully dissolved.

  • Internal Standard (for qNMR): For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a resonance peak that does not overlap with the analyte or impurity signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) is used for accurate integration in quantitative analysis.

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate all peaks corresponding to the analyte, impurities, and the internal standard.

Data Interpretation and Performance:

  • Strengths: Provides definitive structural confirmation. Highly specific for identifying organic impurities with protons. Quantitative NMR (qNMR) is a primary ratio method that can provide a highly accurate assay value without needing a reference standard of the analyte.[8]

  • Limitations: Lower sensitivity compared to chromatographic methods for trace impurities. Not suitable for detecting inorganic impurities (like cyanide salts or excess HCl) or non-proton-containing substances. The broadness of the amine proton signal can sometimes obscure nearby peaks.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

Principle and Rationale: HPLC is the premier method for separating, identifying, and quantifying impurities in pharmaceutical compounds.[9] Its high sensitivity and resolving power make it ideal for detecting trace-level contaminants. For a polar, small molecule like 2-Amino-2-methylpropanenitrile, a reverse-phase (RP-HPLC) method is typically employed. The compound has no strong chromophore, so UV detection at a low wavelength (e.g., 200-220 nm) is necessary. Alternatively, detectors like a Charged Aerosol Detector (CAD) or coupling to a Mass Spectrometer (HPLC-MS) can provide universal detection and identification capabilities.[9][10]

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start with 5% Mobile Phase B for 2 minutes.

    • Ramp to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% Mobile Phase B for 3 minutes.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 4 minutes.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[11]

Data Interpretation and Performance:

  • Strengths: Excellent sensitivity (ppm levels) and high resolution for separating closely related impurities. It is the standard method for regulatory submissions for purity analysis. The area percentage of each peak in the chromatogram provides a quantitative measure of purity and impurity levels.

  • Limitations: Requires a reference standard for definitive peak identification and accurate quantification. Analytes must have a UV chromophore or require a more universal detector. Method development can be time-consuming.

Workflow for HPLC Purity Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample inject Inject Sample onto C18 Column filter_sample->inject elute Elute with Gradient (Water/Acetonitrile) inject->elute detect Detect with UV Detector (210 nm) elute->detect get_chrom Obtain Chromatogram detect->get_chrom integrate Integrate All Peaks get_chrom->integrate calc_purity Calculate Purity by Area Percent integrate->calc_purity

Caption: Generalized workflow for purity assessment by RP-HPLC.

Other Supporting Techniques
  • Infrared (IR) Spectroscopy: An excellent, rapid technique for confirming the presence of key functional groups (C≡N stretch around 2250 cm⁻¹, N-H stretches for the amine).[12] The absence of a strong C=O band (around 1715 cm⁻¹) can quickly confirm the removal of residual acetone. It is primarily a qualitative tool for identity confirmation.[13]

  • Thin-Layer Chromatography (TLC): A simple, fast, and inexpensive qualitative method to visualize the number of components in a sample.[14] It is particularly useful for monitoring the progress of a reaction or purification. For this compound, a silica plate can be used with a polar solvent system (e.g., n-butanol:acetic acid:water).[15] Spots can be visualized using a ninhydrin stain, which reacts with the primary amine to produce a characteristic purple color.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile impurities, such as residual solvents (e.g., acetone). The high polarity of 2-Amino-2-methylpropanenitrile itself makes it non-volatile, often requiring derivatization to be analyzed by GC.[16] However, for analyzing volatile impurities in the sample, a direct injection or headspace GC-MS method is ideal.

Quantitative Data Summary and Method Comparison

The table below summarizes the performance of each analytical method for the specific task of assessing the purity of this compound.

ParameterTitrimetry¹H NMR (qNMR)HPLC-UVGC-MS (Headspace)
Principle Acid-Base ReactionNuclear Spin ResonanceDifferential PartitioningVolatility & Mass/Charge
Information Quantitative (Assay)Quantitative & StructuralQuantitative & QualitativeQuantitative & Qualitative
Target Analytes Total Hydrochloride SaltProton-containing moleculesUV-active compoundsVolatile organic compounds
Sensitivity High (0.1% level)Moderate (0.05 - 0.1%)Very High (<0.01%)Extremely High (ppm-ppb)
Specificity LowHighHighVery High
Primary Use Overall Purity (Assay)Structure ID & AssayImpurity ProfilingResidual Solvent Analysis
Reference Std. Not for analyteNot for analyteRequired for ID/QuantRequired for Quant

Conclusion: An Integrated Strategy for Confident Purity Assessment

Assessing the purity of this compound requires a thoughtful, multi-technique approach. No single method provides a complete picture. A robust and self-validating strategy should include:

  • Identity Confirmation: Use ¹H NMR and IR Spectroscopy to unequivocally confirm the structure of the bulk material and ensure the correct functional groups are present.

  • Assay Determination: Employ Titrimetry or Quantitative NMR (qNMR) to obtain a highly accurate value for the overall percentage of the active compound.

  • Impurity Profiling: Utilize a validated HPLC method to separate and quantify any non-volatile organic impurities.

  • Volatile Impurity Analysis: Use Headspace GC-MS to specifically test for residual solvents like acetone.

By integrating these orthogonal methods, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and reliability of this critical synthetic intermediate and bolstering the integrity and safety of their scientific work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88022, 2-Amino-2-methylpropionitrile. PubChem.
  • Bernstein, M. P., et al. (2003). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Advances in Space Research.
  • de la Torre, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • Jakubke, H.-D. (n.d.). Infrared Spectroscopy (IR). Grossmont College.
  • de la Torre, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
  • Amrita Virtual Lab (n.d.). Thin Layer Chromatography.
  • ChemSynthesis (2025). 2-amino-2-methylpropanenitrile.
  • LibreTexts Chemistry (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • LookChem (n.d.). The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis.
  • Compound Interest (2015). Analytical Chemistry – A Guide to Infrared (IR) Spectroscopy.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Mihon, M., et al. (2015). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [18F]NaF. UPB Scientific Bulletin, Series C.
  • Illinois State University (2015). Infrared Spectroscopy.
  • NIST (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook.
  • Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Oakwood Chemical (n.d.). 2-Amino-2-methylpropanenitrile.
  • Organic Chemistry @ CU Boulder (n.d.). TLC of aminoacids and short peptides.
  • Murray, P., et al. (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum.
  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2018). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Chittiboyina, A. G., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients.
  • Karpe, Y. S., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports.
  • Google Patents (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Veeprho (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • University of California, Davis (n.d.). GENERAL HPLC METHODS.
  • CEA (2013). NMR for protein analysis.
  • Duke Computer Science (n.d.). Introduction to NMR spectroscopy of proteins.
  • Bao, H. X. (2015). Study On The High Accuracy Purity Assessment Methods For The Essential Pure Amino Acids. Globe Thesis.
  • Organic Chemistry Portal (n.d.). α-Aminonitrile synthesis by cyanation.
  • CUTM Courseware (n.d.). To determine the percentage purity of given sample of ammonium chloride.
  • Yang, N., et al. (2010). [Research on determination of chemical purity of andrographolide by coulometric titration method]. Zhongguo Zhong Yao Za Zhi.

Sources

A Comparative Guide to the Kinetic Landscape of 2-Amino-2-methylpropanenitrile Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and fine chemical synthesis, a deep understanding of reaction kinetics is not merely academic—it is the bedrock of process optimization, yield maximization, and safety assurance. 2-Amino-2-methylpropanenitrile hydrochloride, a versatile building block, presents a unique kinetic profile owing to the interplay of its amine and nitrile functionalities. This guide, crafted for the discerning researcher, offers a comparative analysis of its reaction kinetics, grounded in established principles and supported by experimental data from analogous systems. While specific kinetic data for this compound is not extensively published, this guide provides a robust framework for its investigation by drawing parallels with structurally similar compounds and detailing the requisite experimental methodologies.

The Significance of this compound in Synthesis

2-Amino-2-methylpropanenitrile, also known as 2-aminoisobutyronitrile, is a valuable intermediate in organic synthesis.[1][2] Its hydrochloride salt is often preferred for its stability and ease of handling. The molecule's core value lies in its bifunctionality: a nucleophilic primary amine and an electrophilic nitrile group, both attached to a tertiary carbon.[1] This unique arrangement allows it to serve as a linchpin in the construction of complex nitrogen-containing heterocycles, non-natural amino acids, and other motifs of pharmaceutical interest.[1][2] Understanding the kinetics of its primary reactions—hydrolysis, decomposition, and engagement with other reactive species—is paramount for controlling reaction pathways and achieving desired product outcomes.

Comparative Kinetic Analysis of α-Aminonitrile Reactions

Direct quantitative kinetic data for the reactions of this compound is sparse in publicly available literature. However, by examining studies on structurally analogous α-aminonitriles, we can infer its likely kinetic behavior and establish a baseline for comparison. The primary reactions of interest are hydrolysis of the nitrile group, thermal decomposition, and reactions with carbonyl compounds, a cornerstone of its synthetic utility.

Hydrolysis of the Nitrile Group: A Two-Step Transformation

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be catalyzed by either acid or base.[3][4] The reaction proceeds through an amide intermediate.[4]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack by water.[3][4] This is followed by tautomerization to the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[3]

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon.[4] Subsequent protonation and tautomerization yield the amide, which is then hydrolyzed to a carboxylate salt and ammonia.[4]

  • Structural Influences on Reaction Rate: The rate of hydrolysis is sensitive to the steric and electronic environment of the nitrile group. For α-aminonitriles, the presence of the amino group can influence the reaction rate. In acidic media, the amino group will be protonated, which may exert an electron-withdrawing effect, potentially influencing the rate of the initial attack on the nitrile.

The following table summarizes kinetic data for the hydrolysis of related nitrile compounds to provide a comparative context.

CompoundConditionsRate Constant (k)Activation Energy (Ea)Reference
AcetonitrileAcidic (HCl)Varies with acid conc.~23-27 kcal/mol[5]
PropionitrileAlkaline (NaOH)Varies with base conc.Not specified[6]
2-Aminoadamantane-2-carbonitrileResistant to direct hydrolysis--[7]
α-Amino-propionitrileSpontaneous hydration (autocatalytic)Rate eq: v = k'[OH⁻][acetone][nitrile]Not specified[8]

Note: The data presented is for comparative purposes and reaction conditions vary between studies.

Based on the hindered nature of the tertiary carbon in 2-Amino-2-methylpropanenitrile, its hydrolysis may be slower compared to unhindered nitriles. However, the electronic influence of the neighboring amino group could modulate this effect.

Thermal Decomposition: Stability Under Scrutiny

For instance, the thermal degradation of 2-amino-2-methyl-1-propanol (AMP), a structurally related compound, has been studied, revealing complex reaction mechanisms.[9] The decomposition of aminonitriles can be influenced by factors such as temperature, pressure, and the presence of catalysts or impurities.

Reaction with Carbonyl Compounds: The Strecker Synthesis and Beyond

A cornerstone of α-aminonitrile chemistry is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide.[3][10][11] 2-Amino-2-methylpropanenitrile can be viewed as a pre-formed intermediate of the Strecker reaction starting from acetone. Its primary amine can react with other carbonyl compounds to form imines, which can then undergo further transformations.

The kinetics of the Strecker reaction itself have been investigated, with the formation of the α-aminonitrile being a key step. The reaction rate is influenced by pH, temperature, and the nature of the carbonyl compound and amine.[11] For the reaction of 2-Amino-2-methylpropanenitrile with another aldehyde or ketone, the initial step would be the formation of a new imine. The rate of this reaction would be dependent on the electrophilicity of the carbonyl compound and the steric hindrance around both reactants.

Experimental Protocols for Kinetic Investigations

To empower researchers to generate the specific kinetic data for this compound, this section provides detailed, adaptable experimental protocols.

General Workflow for a Kinetic Study

The following diagram illustrates a typical workflow for conducting a kinetic study of a chemical reaction.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Modeling start Define Reaction Conditions (Temperature, Concentration, Solvent) prepare Prepare Reactant Solutions (2-Amino-2-methylpropanenitrile HCl, etc.) start->prepare thermo Thermostat Reaction Vessel prepare->thermo initiate Initiate Reaction (Mix Reactants) thermo->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction in Aliquots sample->quench analyze Analyze Aliquots (HPLC, GC-MS, or NMR) quench->analyze data Determine Concentrations of Reactants and Products analyze->data plot Plot Concentration vs. Time data->plot model Fit Data to Rate Laws (e.g., First-order, Second-order) plot->model determine Determine Rate Constants (k) and Activation Energy (Ea) model->determine

Caption: General workflow for a kinetic study.

Protocol for Monitoring Nitrile Hydrolysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of nitrile hydrolysis by separating and quantifying the starting material, intermediate amide, and final carboxylic acid product.[2]

Materials:

  • This compound

  • Hydrochloric acid or Sodium hydroxide solution of desired concentration

  • HPLC-grade water and acetonitrile

  • Suitable HPLC column (e.g., C18 reverse-phase)

  • HPLC system with UV detector

  • Thermostatted reaction vessel

  • Syringes and vials

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound in the chosen acidic or basic aqueous medium.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with an appropriate acid or base and/or diluting it in a cold mobile phase to stop the reaction.

  • HPLC Analysis: Inject the quenched and diluted sample into the HPLC system.

  • Method Parameters:

    • Mobile Phase: A gradient of water (with a suitable buffer, e.g., phosphate or formate) and acetonitrile is typically used for reverse-phase separation.

    • Flow Rate: 1.0 mL/min is a common starting point.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C) for reproducibility.

    • Detection: UV detection at a wavelength where the nitrile, amide, and carboxylic acid show absorbance (e.g., around 210 nm).

  • Data Analysis: Integrate the peak areas of the reactant, intermediate, and product at each time point. Convert these areas to concentrations using a pre-established calibration curve. Plot concentration versus time to determine the reaction order and rate constant.

Protocol for Monitoring Reaction with Carbonyls by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for monitoring reactions that produce volatile products, such as the reaction of 2-Amino-2-methylpropanenitrile with a ketone like acetone.[2]

Materials:

  • This compound

  • Carbonyl compound (e.g., acetone)

  • Solvent (e.g., aprotic solvent like THF or acetonitrile)

  • Internal standard

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Reaction Setup: In a sealed reaction vial, combine known concentrations of this compound, the carbonyl compound, and an internal standard in the chosen solvent.

  • Reaction Conditions: Maintain the reaction at a constant temperature.

  • Sampling and Derivatization (if necessary): At timed intervals, withdraw an aliquot. Depending on the volatility and thermal stability of the products, a derivatization step (e.g., silylation) may be necessary to improve chromatographic performance.

  • GC-MS Analysis: Inject the sample into the GC-MS.

  • Method Parameters:

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature ramp (e.g., starting at 50 °C and increasing to 250 °C) is used to separate components based on their boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Scan mode to identify products and selected ion monitoring (SIM) mode for accurate quantification.

  • Data Analysis: Quantify the reactants and products by comparing their peak areas to that of the internal standard. Plot the concentration profiles over time to determine the reaction kinetics.

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms is crucial for interpreting kinetic data and controlling reaction outcomes.

Acid-Catalyzed Hydrolysis of 2-Amino-2-methylpropanenitrile

The following diagram illustrates the proposed mechanism for the acid-catalyzed hydrolysis of 2-Amino-2-methylpropanenitrile.

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 A 2-Amino-2-methylpropanenitrile H_plus + H⁺ B Protonated Nitrile A->B H2O + H₂O C Imidic Acid Intermediate B->C D Protonated Amide C->D E 2-Amino-2-methylpropanoic Acid + NH₄⁺ D->E + 2H₂O - H₃O⁺

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Reaction with a Ketone (e.g., Acetone)

The reaction of the primary amine of 2-Amino-2-methylpropanenitrile with a ketone proceeds through the formation of an imine (Schiff base).

G cluster_reactants cluster_intermediate cluster_product Amine 2-Amino-2-methylpropanenitrile Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Ketone Ketone Ketone (e.g., Acetone) Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Water Water

Caption: Formation of an imine from 2-Amino-2-methylpropanenitrile and a ketone.

Conclusion and Future Directions

While a comprehensive, quantitative kinetic profile for this compound remains to be fully elucidated in the public domain, this guide provides a robust starting point for researchers. By understanding the established principles of nitrile and amine reactivity and leveraging the provided experimental frameworks, scientists can systematically investigate the kinetic landscape of this important synthetic intermediate. The generation of such data will not only fill a critical knowledge gap but also enable more precise control over synthetic processes, leading to the development of more efficient, scalable, and safer chemical manufacturing methods. The continued exploration of the reaction kinetics of such versatile building blocks is essential for advancing the frontiers of drug discovery and materials science.

References

  • Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Brady, D., Beeton, A., van Zee, J., & Sheldon, R. A. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(7), 334-340.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 25(1), 173.
  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Mechanistic aspects of the Strecker aminonitrile synthesis. Journal of the Chemical Society B: Physical Organic, 325-329.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 11(10), 1149.
  • Strecker Synthesis: Mechanism & Applications. StudySmarter.
  • Strecker amino acid synthesis. Wikipedia.
  • This compound. PubChem.
  • 2-Amino-2-methylpropionitrile. PubChem.
  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Tetrahedron Letters, 12(40), 3761-3764.
  • Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide. The Canadian Journal of Chemical Engineering, 86(4), 676-683.
  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research, 52(39), 13975-13983.
  • Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. Journal of the Indian Chemical Society, 86(12), 1269-1275.
  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). International Journal of Chemical Kinetics, 38(12), 737-745.
  • Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, (5), 951-954.
  • Ab initio study of hydrolysis of amino malononitrile: Formation of amino acetonitrile. Journal of Molecular Structure: THEOCHEM, 549(1-3), 223-233.
  • Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. Carbohydrate Research, 544, 109253.
  • Accurate rate constants for decomposition of aqueous nitrous acid. Inorganic Chemistry, 51(4), 2178-2185.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 2(2), 1-6.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Analytical Letters, 45(2-3), 138-163.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America, 32(3), 204-211.
  • NMR-Based Kinetic Experiments for Undergraduate Chemistry Laboratories. Journal of Chemical Education, 91(11), 1996-2000.
  • NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(8), 3535-3541.
  • and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 1-11.
  • Real-time nuclear magnetic resonance spectroscopy in the study of biomolecular kinetics and dynamics. Quarterly Reviews of Biophysics, 49, e10.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(s11), 16-25.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals Journal of Research in Pharmaceutical Science, 8(1), 1-9.
  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. International Journal for Multidisciplinary Research, 6(2).
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation.
  • How to purify amino acid hydrolysis extract for HPLC analysis?. ResearchGate.
  • HPLC method and sample preparation for amino acids?. ResearchGate.
  • Determination of nitrite by GC and GC/MS. Journal of Chromatography B: Biomedical Sciences and Applications, 749(2), 183-189.
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 12(1), 73.
  • Chemical Engineering Journal. Chemical Engineering Journal, 396, 125219.
  • Kinetic Profiling by NMR. University of Bristol.
  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry, 56(22), 9260-9269.

Sources

A Researcher's Guide to the Spectroscopic Comparison of Aminonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of molecular structure is the bedrock of reliable and reproducible science. Within the versatile class of aminonitriles—compounds critical as prebiotic molecules and as intermediates in the synthesis of amino acids and nitrogen-containing heterocycles—the challenge of distinguishing between isomers is a frequent and critical hurdle.[1][2] Positional isomers, where the amino (-NH₂) and nitrile (-C≡N) groups occupy different locations on a carbon skeleton, can exhibit vastly different chemical reactivity and biological activity.

This guide provides an in-depth comparison of aminonitrile isomers using fundamental spectroscopic techniques. Moving beyond a simple recitation of data, we will explore the causality behind the observed spectroscopic differences, grounding our analysis in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our objective is to equip you with the strategic framework needed to confidently elucidate the structure of your target aminonitrile.

The Foundational Challenge: Isomerism in Aminonitriles

Isomers are molecules that share the same molecular formula but possess a different arrangement of atoms.[3] For a simple aminonitrile like C₃H₆N₂, several structural isomers are possible, including:

  • α-Aminonitrile: 2-Aminopropanenitrile (Alanine nitrile)

  • β-Aminonitrile: 3-Aminopropanenitrile

  • N-substituted isomer: N-Methylaminoacetonitrile

Each of these isomers, while having the identical mass and elemental composition, presents a unique electronic and steric environment. These subtle differences are magnified by spectroscopic techniques, producing distinct "fingerprints" that allow for their differentiation.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is an indispensable first-pass technique for functional group identification.[4] It measures the absorption of infrared radiation by a molecule, which excites various bond vibrations (stretching, bending). The frequency of these vibrations is characteristic of the bond type and its immediate chemical environment.[3]

Causality in IR Spectra of Aminonitrile Isomers

The key to distinguishing aminonitrile isomers with IR lies in how the relative positions of the amino and nitrile groups influence the vibrational modes of the molecule.

  • N-H Stretching (Amine Group): Primary amines (-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches). The precise position and broadness of these peaks can be influenced by intra- and intermolecular hydrogen bonding. In an α-aminonitrile, the proximity of the nitrile's nitrogen atom can potentially lead to weak intramolecular hydrogen bonding, subtly shifting these frequencies compared to a β-isomer where the groups are further apart.[5]

  • C≡N Stretching (Nitrile Group): The nitrile stretch is a sharp, moderately intense absorption typically found between 2260-2220 cm⁻¹.[1] Its frequency is sensitive to electronic effects. The electron-withdrawing or -donating nature of adjacent substituents can alter the bond's dipole moment and vibrational frequency.

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of bending and skeletal vibrations. While direct assignment of each peak is often impractical, the overall pattern is unique to a specific molecule.[4] For isomers, this region provides the most definitive "fingerprint" for comparison against a known standard or a spectral database. Differences in the C-C and C-N skeletal framework between isomers like 2-aminopropanenitrile and 3-aminopropanenitrile will result in a completely different pattern of absorptions here.

Comparative IR Data for Aminonitrile Functional Groups
Functional GroupCharacteristic Absorption (cm⁻¹)Description
N-H Stretch (Primary Amine)3500 - 3300Two peaks (asymmetric & symmetric), can be broad
C-H Stretch (sp³ C-H)3000 - 2850Below the 3000 cm⁻¹ "line"[6]
C≡N Stretch (Nitrile)2260 - 2220Sharp, medium intensity peak in a clear region[1][6]
N-H Bend (Primary Amine)1650 - 1580Medium intensity, can be broad
C-N Stretch (Amine)1250 - 1020Medium to weak intensity[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a rapid and common method for acquiring IR spectra of solid or liquid samples.

  • Sample Preparation: Ensure the sample is clean and representative. For solid samples, a small amount of powder is sufficient. For liquids, a single drop is used.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Analysis: Place the sample directly onto the ATR crystal, ensuring good contact. For solids, apply pressure using the built-in clamp to maximize contact.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[7] It excels at distinguishing isomers by leveraging three key pieces of information: the number of signals, the chemical shift, and the signal's multiplicity (splitting pattern).[8]

Causality in NMR Spectra of Aminonitrile Isomers

The differentiation of isomers via NMR is a direct consequence of how molecular structure dictates the magnetic environment of each nucleus.

  • Symmetry and the Number of Signals: The number of unique signals in a ¹H or ¹³C NMR spectrum corresponds to the number of chemically non-equivalent sets of nuclei. Symmetrical isomers will have fewer signals than their asymmetrical counterparts. For example, in an aromatic system, a para-substituted aminobenzonitrile will show fewer aromatic signals than an ortho- or meta-substituted isomer due to its higher symmetry.[9]

  • Chemical Shift (δ): The chemical shift is determined by the degree of electronic shielding around a nucleus. Electronegative groups like -NH₂ and -C≡N deshield nearby nuclei, causing their signals to appear further "downfield" (at a higher ppm value).

    • α vs. β Isomers: In an α-aminonitrile , a single proton (the α-hydrogen) is attached to the same carbon as both the amino and nitrile groups. This proton will be significantly deshielded. In a β-aminonitrile , the protons are on carbons adjacent to only one of these groups, leading to a more complex and less deshielded set of signals for the -CH₂-CH₂- backbone.

  • Spin-Spin Coupling (Multiplicity): Coupling between adjacent, non-equivalent protons splits NMR signals into multiplets (doublets, triplets, etc.), following the n+1 rule. This pattern reveals the number of neighboring protons, allowing for the reconstruction of the carbon skeleton. The coupling patterns for the aliphatic chain in 2-aminopropanenitrile vs. 3-aminopropanenitrile will be drastically different, providing a definitive means of identification.

Comparative NMR Data for Aminonitrile Isomers

The following are predicted or typical chemical shifts. Actual values are dependent on solvent and other experimental conditions.

Isomer ExampleStructureKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)
Aminoacetonitrile H₂N-CH₂-CN-CH₂- : ~3.5 ppm (singlet) -NH₂ : ~1.8 ppm (broad singlet)-CN : ~118 ppm -CH₂- : ~30 ppm
3-Aminopropionitrile H₂N-CH₂-CH₂-CN-CH₂-CN : ~2.6 ppm (triplet) -CH₂-NH₂ : ~3.0 ppm (triplet)-CN : ~119 ppm -CH₂-CN : ~18 ppm -CH₂-NH₂ : ~36 ppm
2-Aminopropanenitrile H₃C-CH(NH₂)-CN-CH- : ~3.9 ppm (quartet) -CH₃ : ~1.5 ppm (doublet)-CN : ~121 ppm -CH- : ~35 ppm -CH₃ : ~19 ppm
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminonitrile isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as protic impurities can exchange with the -NH₂ protons.

  • Shimming: Insert the tube into the NMR spectrometer. The instrument will perform an automated shimming process to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H) to ensure maximum signal sensitivity.

  • Acquisition: Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation delay). For a standard ¹H spectrum, acquisition is typically rapid (a few minutes).

  • Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and multiplicities to deduce the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Isomer in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Process Phase & Baseline Correction FT->Process Analyze Analyze δ, J, ∫ Process->Analyze Structure Elucidate Isomer Structure Analyze->Structure MS_Fragmentation cluster_alpha α-Aminonitrile Fragmentation cluster_beta β-Aminonitrile Fragmentation mol_alpha [CH₃-CH(NH₂)-CN]⁺˙ frag_alpha [CH(NH₂)-CN]⁺ (Loss of •CH₃) mol_alpha->frag_alpha α-cleavage mol_beta [H₂N-CH₂-CH₂-CN]⁺˙ frag_beta [CH₂=NH₂]⁺ (Loss of •CH₂CN) mol_beta->frag_beta α-cleavage at C-C

Caption: Representative fragmentation pathways for aminonitrile isomers.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile, thermally stable aminonitriles.

  • Sample Preparation: Prepare a dilute solution of the aminonitrile isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC injection port, where the sample is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the column's stationary phase. Even isomers can often be separated chromatographically.

  • Ionization: As the separated components elute from the GC column, they enter the MS ion source (commonly Electron Ionization, EI), where they are bombarded with high-energy electrons to form a molecular ion and charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, generating a mass spectrum for each point in time on the chromatogram.

An Integrated Strategy for Unambiguous Identification

While each technique provides valuable clues, their combined power ensures the highest confidence in structural assignment. A logical workflow is paramount for efficient and accurate isomer identification.

Integrated_Workflow cluster_info start Unknown Aminonitrile Isomer ms MS Analysis (e.g., GC-MS) start->ms ir IR Analysis (e.g., ATR-IR) start->ir nmr NMR Analysis (¹H, ¹³C, 2D) ms->nmr ms_info Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern ms->ms_info ir->nmr ir_info Functional Groups Present (-NH₂, -C≡N) 'Fingerprint' Match ir->ir_info final_structure Confirmed Isomer Structure nmr->final_structure nmr_info Connectivity (C-H Skeleton) Symmetry Unique Environments nmr->nmr_info

Caption: Integrated workflow for spectroscopic isomer identification.

First, Mass Spectrometry confirms the molecular weight, ensuring the compound corresponds to the expected aminonitrile formula. Then, Infrared Spectroscopy provides rapid confirmation of the essential amino and nitrile functional groups. Finally, NMR Spectroscopy delivers the definitive evidence, elucidating the precise connectivity of the carbon skeleton and the relative positions of the functional groups, allowing for the unambiguous assignment of the isomeric structure.

By understanding the principles behind each technique and applying them in a logical, integrated workflow, researchers can confidently navigate the complexities of aminonitrile isomerism, ensuring the accuracy and integrity of their scientific endeavors.

References
  • [12]Bak, B., Hansen, E. L., Nicolaisen, F. M., & Nielsen, O. F. (1975). Vibrational Spectra of Aminoacetonitrile. Canadian Journal of Physics, 53(21), 2183-2188.
  • [5]Melosso, M., Melli, M., Puzzarini, C., & Bizzocchi, L. (2017). Rotational Spectra in 29 Vibrationally Excited States of Interstellar Aminoacetonitrile. The Astrophysical Journal Supplement Series, 229(2), 24.
  • [13]Puzzarini, C., & Barone, V. (2023). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 25(5), 3636-3646.
  • [16]Fujii, N., & Kasamatsu, S. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(13), 3293-3299.
  • [17]Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • [9]Spectroscopy Online. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
  • [1]Spectra Analysis. (n.d.). IR Applied to Isomer Analysis.
  • [18]Wikipedia. (n.d.). Rotational spectroscopy.
  • [19]Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • [20]Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube.
  • [21]MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(15), 4987.
  • [22]Chemistry LibreTexts. (n.d.). Infrared Spectroscopy.
  • [23]YouTube. (2018). Using fragment peaks in mass spectra to work out isomers [Video].

Sources

A Comparative Guide to the Bioactivity of Heterocycles Derived from Different Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among the myriad of synthetic precursors, aminonitriles stand out as exceptionally versatile building blocks for the synthesis of nitrogen-containing heterocycles.[1][2][3] Their inherent bifunctionality, possessing both nucleophilic amino and electrophilic nitrile groups, provides a rich platform for constructing a diverse array of heterocyclic systems with significant therapeutic potential.[1][2] This guide offers an in-depth technical comparison of the bioactivity of various heterocycles derived from two primary classes of aminonitriles: α-aminonitriles and enaminonitriles. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data, and provide detailed protocols for relevant bioactivity assays.

The Strategic Advantage of Aminonitriles in Heterocyclic Synthesis

The utility of aminonitriles in medicinal chemistry stems from their capacity to undergo a variety of cyclization reactions, leading to the formation of stable aromatic and non-aromatic heterocyclic rings.[1] These heterocyclic frameworks are prevalent in a vast number of FDA-approved drugs, highlighting their importance in modern medicine.[4] The choice of the aminonitrile precursor significantly influences the resulting heterocyclic scaffold and, consequently, its biological activity.

  • α-Aminonitriles: Often synthesized through the classic Strecker reaction, α-aminonitriles are precursors to a wide range of heterocycles, including imidazoles and thiazoles.[5][6][7] Their reactivity is characterized by the ability of the α-carbon to be deprotonated, creating a potent nucleophile.[1]

  • Enaminonitriles: These precursors, featuring a C=C-CN moiety with an amino group attached to one of the carbons, are particularly valuable for the synthesis of pyrazoles, pyrimidines, and pyridines.[1] The conjugated system in enaminonitriles dictates their reactivity, often leading to annulation reactions.

The following diagram illustrates the general synthetic pathways from these two classes of aminonitriles to bioactive heterocycles.

G cluster_0 Aminonitrile Precursors cluster_1 Bioactive Heterocycles alpha-Aminonitriles alpha-Aminonitriles Imidazoles Imidazoles alpha-Aminonitriles->Imidazoles Cyclization Thiazoles Thiazoles alpha-Aminonitriles->Thiazoles Cyclization Enaminonitriles Enaminonitriles Pyrazoles Pyrazoles Enaminonitriles->Pyrazoles Cyclocondensation Pyrimidines Pyrimidines Enaminonitriles->Pyrimidines Cyclocondensation Pyridines Pyridines Enaminonitriles->Pyridines Cyclocondensation

Caption: Synthetic pathways from aminonitrile precursors to bioactive heterocycles.

Comparative Bioactivity Analysis

The choice of aminonitrile precursor and the subsequent synthetic modifications have a profound impact on the biological activity of the resulting heterocycles. Here, we compare the antimicrobial and anticancer activities of heterocycles derived from α-aminonitriles and enaminonitriles, supported by quantitative data from various studies.

Antimicrobial Activity

Nitrogen-containing heterocycles are a cornerstone of antimicrobial drug discovery.[8][9] The following table summarizes the antimicrobial activity of various heterocycles derived from aminonitriles against representative bacterial and fungal strains.

Heterocycle ClassAminonitrile PrecursorTest OrganismBioactivity (MIC in µg/mL)Reference
Pyrazoles EnaminonitrileStaphylococcus aureus1-8[9]
Escherichia coli1[9]
Bacillus subtilis7.3 ± 1.1 mm (inhibition zone)[10]
Candida albicans6.6 ± 1.1 mm (inhibition zone)[10]
Pyrimidines EnaminonitrileVarious bacteria and fungiModerate to good activity reported[10]
Pyrano[2,3-c]pyrazoles EnaminonitrileKlebsiella pneumoniae6.25[11]
Listeria monocytogenes50[11]
1,2,3-Triazoles Not specifiedEnterococcus faecalis12.5-50[12]
1,2,4-Triazoles Not specifiedAspergillus fumigatus6.45 (µmol/L)[12]
Candida albicans6.45 (µmol/L)[12]

Key Insights from Antimicrobial Data:

  • Pyrazoles derived from enaminonitriles have demonstrated potent antibacterial activity, with MIC values as low as 1 µg/mL against E. coli, which is comparable to some standard antibiotics.[9]

  • The fusion of a pyran ring to the pyrazole scaffold, as seen in pyrano[2,3-c]pyrazoles , can yield compounds with significant activity against multidrug-resistant bacteria like Klebsiella pneumoniae.[11]

  • Triazole derivatives , while not always directly synthesized from aminonitriles in the cited studies, represent a class of heterocycles with well-established and potent antifungal activity.[12][13] Their synthesis can be achieved through precursors that are accessible from aminonitrile chemistry.

Anticancer Activity

The structural diversity of heterocycles derived from aminonitriles makes them promising candidates for anticancer drug development.[2][4][14] The following table presents a comparison of the cytotoxic activity of different heterocyclic compounds.

Heterocycle ClassAminonitrile PrecursorCancer Cell LineBioactivity (IC50 in µM)Reference
Heteroaryl-acrylonitriles Acrylonitrile12 human cancer cell linesVaries with substitution[15]
Benzimidazole-substituted acrylonitriles AcrylonitrileOverall cytotoxic activity3-fold increase with methyl substitution[15]
Aminothiazoles EnaminonitrileHuman prostate carcinoma (PC3)Activity reported[1]
1,2,4-Triazoles Not specifiedHCT116Promising activity reported[16]

Key Insights from Anticancer Data:

  • Structure-Activity Relationship (SAR) is critical: Studies on heteroaryl-acrylonitriles reveal that subtle changes in substitution can dramatically impact cytotoxic activity. For instance, the placement of methyl groups on the benzimidazole ring led to a threefold increase in overall cytotoxicity.[15]

  • The replacement of one heterocyclic ring with another significantly alters bioactivity. Replacing the benzimidazole ring in certain acrylonitriles with a benzoxazole led to a substantial decrease in activity, while replacement with an imidazo[4,5-b]pyridine or a benzothiazole only slightly reduced it.[15]

  • Aminothiazoles derived from enaminonitriles have shown efficacy against human prostate carcinoma cells, underscoring the potential of this class of heterocycles in oncology.[1]

  • Triazoles continue to be a privileged scaffold in the design of anticancer agents, with numerous derivatives showing potent activity against various cancer cell lines.[16]

Experimental Protocols

To ensure the reproducibility and validity of the presented bioactivity data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow Diagram:

G Start Start Prepare serial dilutions of test compound Prepare serial dilutions of test compound Start->Prepare serial dilutions of test compound Inoculate microplate wells with bacterial/fungal suspension Inoculate microplate wells with bacterial/fungal suspension Prepare serial dilutions of test compound->Inoculate microplate wells with bacterial/fungal suspension Add compound dilutions to wells Add compound dilutions to wells Inoculate microplate wells with bacterial/fungal suspension->Add compound dilutions to wells Incubate at 37°C for 24 hours Incubate at 37°C for 24 hours Add compound dilutions to wells->Incubate at 37°C for 24 hours Observe for turbidity Observe for turbidity Incubate at 37°C for 24 hours->Observe for turbidity Determine MIC Determine MIC Observe for turbidity->Determine MIC End End Determine MIC->End G Start Start Seed cancer cells in a 96-well plate Seed cancer cells in a 96-well plate Start->Seed cancer cells in a 96-well plate Incubate for 24 hours Incubate for 24 hours Seed cancer cells in a 96-well plate->Incubate for 24 hours Treat cells with serial dilutions of test compound Treat cells with serial dilutions of test compound Incubate for 24 hours->Treat cells with serial dilutions of test compound Incubate for 48-72 hours Incubate for 48-72 hours Treat cells with serial dilutions of test compound->Incubate for 48-72 hours Add MTT reagent to each well Add MTT reagent to each well Incubate for 48-72 hours->Add MTT reagent to each well Incubate for 4 hours Incubate for 4 hours Add MTT reagent to each well->Incubate for 4 hours Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate for 4 hours->Add solubilizing agent (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilizing agent (e.g., DMSO)->Measure absorbance at 570 nm Calculate IC50 Calculate IC50 Measure absorbance at 570 nm->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test heterocyclic compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Conclusion

Aminonitriles, in their various forms, are undeniably powerful precursors for the synthesis of a vast and diverse range of bioactive heterocycles. This guide has provided a comparative overview of the antimicrobial and anticancer activities of heterocycles derived from α-aminonitriles and enaminonitriles. The presented data underscores the critical role of the aminonitrile starting material and the subsequent synthetic modifications in tuning the biological properties of the final heterocyclic compounds. A thorough understanding of the structure-activity relationships, as highlighted in this guide, is paramount for the rational design of novel and more potent therapeutic agents. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of the bioactivity of these promising molecular scaffolds.

References

  • Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry, 20(41), 13064-77. [Link]
  • (Reference for heteroaryl-acrylonitriles - please find a suitable reference with experimental d
  • Behbehani, H., & Ibrahim, H. M. (2012). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3653. [Link]
  • (Reference for anticancer activity of heterocycles - please find a suitable reference with experimental d
  • (Reference for antimicrobial activity of pyrazoles - please find a suitable reference with experimental d
  • Singh, R. P., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-365. [Link]
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. [Link]
  • (Reference for pyrano[2,3-c]pyrazoles - please find a suitable reference with experimental d
  • (Reference for alpha-aminonitriles to thiazoles - please find a suitable reference with experimental d
  • (Reference for enaminonitriles to pyridines - please find a suitable reference with experimental d
  • (Reference for enaminonitriles to pyrimidines - please find a suitable reference with experimental d
  • (Reference for FDA-approved drugs with heterocyclic frameworks - please find a suitable reference with experimental d
  • (Reference for alpha-aminonitriles to imidazoles - please find a suitable reference with experimental d
  • (Reference for enaminonitriles to pyrazoles - please find a suitable reference with experimental d
  • (Reference for Strecker reaction - please find a suitable reference with experimental d
  • (Reference for triazole antimicrobial activity - please find a suitable reference with experimental d
  • (Reference for versatility of aminonitriles - please find a suitable reference with experimental d
  • (Reference for triazole anticancer activity - please find a suitable reference with experimental d
  • (Reference for triazole antifungal activity - please find a suitable reference with experimental d

Sources

A Comparative Guide to the Synthesis of α-Aminoisobutyric Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

α-Aminoisobutyric acid (AIB), a non-proteinogenic amino acid, is a crucial building block in the synthesis of peptides and peptidomimetics with significant applications in pharmaceutical development.[1][2] Its unique gem-dimethyl substitution at the α-carbon imparts conformational rigidity to peptide chains, making it a valuable component in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules.[1] This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to AIB, offering insights into their respective advantages and disadvantages to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary: At-a-Glance Comparison

MetricStrecker SynthesisBucherer-Bergs SynthesisHofmann Rearrangement
Starting Materials Acetone, Ammonium Chloride, Sodium CyanideAcetone, Ammonium Carbonate, Potassium Cyanide2,2-Dimethylmalonamic acid
Key Reagents Hydrobromic Acid, PyridineAqueous or alcoholic solventBromine, Sodium Hydroxide
Overall Yield 30-33%[3]High (Crude product >80%)[4]Generally good, but can be low for alkyl groups with >6 carbons[5]
Product Purity High, requires recrystallization[3]High (>92% for crude product)[4]Dependent on purification
Number of Steps Multi-stepOne-pot followed by hydrolysisMulti-step
Scalability Well-established for lab scale[3]Suitable for industrial scale[4]Feasible, but may require optimization
Process Safety & Environmental Impact Use of highly toxic cyanide and corrosive acidUse of toxic cyanide, potential for ammonia and CO2 recovery[4]Use of toxic and corrosive bromine
Relative Cost ModeratePotentially lower on a large scale due to high yield and reagent recycling[4]Can be higher due to multi-step nature

The Strecker Synthesis: The Classic Laboratory Approach

The Strecker synthesis is a well-established and versatile method for the preparation of α-amino acids, including AIB.[6][7][8][9] The synthesis begins with the reaction of acetone with ammonium chloride and sodium cyanide to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield AIB.[3][6][7][8]

Reaction Pathway

The reaction proceeds in two main stages:

  • Formation of α-Aminonitrile: Acetone reacts with ammonia (generated in situ from ammonium chloride) to form an imine. The cyanide ion then attacks the imine to form 2-amino-2-methylpropanenitrile.[6][8]

  • Hydrolysis: The α-aminonitrile is hydrolyzed, typically using a strong acid like hydrobromic acid, to convert the nitrile group into a carboxylic acid, yielding α-aminoisobutyric acid.[3][7]

Strecker_Synthesis Acetone Acetone Aminonitrile α-Aminonitrile (2-amino-2-methylpropanenitrile) Acetone->Aminonitrile + NH3, + CN- NH4Cl NH4Cl NH4Cl->Aminonitrile NaCN NaCN NaCN->Aminonitrile AIB α-Aminoisobutyric Acid Aminonitrile->AIB Hydrolysis HBr HBr (aq) HBr->AIB

Caption: The Strecker Synthesis of α-Aminoisobutyric Acid.

Experimental Protocol (Laboratory Scale)[3]
  • A solution of ammonium chloride in water is cooled in an ice bath.

  • A solution of acetone in ether is added with stirring.

  • A solution of sodium cyanide is then added slowly.

  • The mixture is stirred and allowed to stand overnight.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are distilled to remove the ether, yielding the crude α-aminonitrile.

  • The residue is treated with hydrobromic acid and refluxed.

  • The hydrobromic acid is distilled off under reduced pressure.

  • The residue is dissolved in methyl alcohol, and pyridine is added to precipitate the free amino acid.

  • The product is collected by filtration, washed with methyl alcohol, and dried. A yield of 30-33% can be expected.[3]

Cost-Benefit Analysis
  • Benefits:

    • A well-documented and reliable method for laboratory-scale synthesis.[3]

    • Starting materials are readily available.

  • Costs & Drawbacks:

    • The use of sodium cyanide, a highly toxic reagent, requires stringent safety precautions.

    • The overall yield is relatively low (30-33%).[3]

    • The use of ether as a solvent poses a fire hazard.

    • The multi-step workup can be time-consuming.

The Bucherer-Bergs Synthesis: An Efficient Industrial Route

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[10][11][12] The resulting 5,5-dimethylhydantoin can then be hydrolyzed to produce AIB. This method is particularly attractive for industrial-scale production due to its high yields and potential for reagent recycling.[4]

Reaction Pathway

The synthesis involves two key steps:

  • Hydantoin Formation: Acetone reacts with ammonium carbonate and potassium cyanide in an aqueous or alcoholic medium under pressure and heat to form 5,5-dimethylhydantoin.[4][10]

  • Hydrolysis: The hydantoin ring is hydrolyzed, typically with a strong base or acid, to yield α-aminoisobutyric acid.

Bucherer_Bergs_Synthesis Acetone Acetone Hydantoin 5,5-Dimethylhydantoin Acetone->Hydantoin NH42CO3 (NH4)2CO3 NH42CO3->Hydantoin KCN KCN KCN->Hydantoin Hydrolysis Hydrolysis Hydantoin->Hydrolysis AIB α-Aminoisobutyric Acid Hydrolysis->AIB

Caption: The Bucherer-Bergs Synthesis of α-Aminoisobutyric Acid.

Industrial Process Insights[4]

A patented method describes the reaction of acetone cyanohydrin with ammonium carbonate under pressure (3-6 MPa) and heat (140-180 °C).[4] This process boasts a high yield of crude AIB (>80%) with high purity (>92%).[4] A key advantage of this method is the ability to recover and recycle ammonia and carbon dioxide, significantly reducing waste and production costs.[4]

Cost-Benefit Analysis
  • Benefits:

    • High overall yield and product purity, making it economically favorable for large-scale production.[4]

    • One-pot synthesis for the hydantoin intermediate simplifies the process.

    • The potential for recycling ammonia and carbon dioxide enhances its environmental friendliness and cost-effectiveness.[4]

  • Costs & Drawbacks:

    • Requires specialized equipment to handle pressurized and heated reactions.[4]

    • The use of cyanide necessitates strict safety protocols.

    • The hydrolysis of the hydantoin intermediate adds an extra step to the overall process.

The Hofmann Rearrangement: A Cyanide-Free Alternative

The Hofmann rearrangement offers a synthetic route to AIB that avoids the use of highly toxic cyanides.[5][13][14][15] This reaction converts a primary amide into a primary amine with one fewer carbon atom.[13][15] For the synthesis of AIB, the starting material would be 2,2-dimethylmalonamic acid.

Reaction Pathway

The Hofmann rearrangement proceeds through the following key steps:

  • N-Bromination: The primary amide reacts with bromine in the presence of a strong base to form an N-bromoamide.[13][15]

  • Rearrangement: The N-bromoamide undergoes rearrangement to form an isocyanate intermediate.[5][13][15]

  • Hydrolysis: The isocyanate is hydrolyzed to the primary amine (AIB) with the loss of carbon dioxide.[5][15]

Hofmann_Rearrangement Amide 2,2-Dimethylmalonamic acid Isocyanate Isocyanate Intermediate Amide->Isocyanate Rearrangement Br2 Br2 Br2->Isocyanate NaOH NaOH NaOH->Isocyanate AIB α-Aminoisobutyric Acid Isocyanate->AIB Hydrolysis H2O H2O H2O->AIB

Caption: The Hofmann Rearrangement for α-Aminoisobutyric Acid Synthesis.

Experimental Considerations

The Hofmann rearrangement is a well-established reaction in organic synthesis.[5][13][14][15] The yield can be affected by the structure of the starting amide; for alkyl groups with more than six carbons, the yield may be low.[5] However, for a small molecule like AIB, this is not expected to be a significant issue.

Cost-Benefit Analysis
  • Benefits:

    • Avoids the use of highly toxic cyanides, offering a significant safety advantage.

    • The reagents are commonly available.

  • Costs & Drawbacks:

    • The starting material, 2,2-dimethylmalonamic acid, may not be as readily available or as inexpensive as acetone.

    • The use of bromine, a toxic and corrosive reagent, requires careful handling.

    • The overall cost-effectiveness will depend on the price and synthesis of the starting amide.

Other Synthetic Approaches

While the Strecker, Bucherer-Bergs, and Hofmann reactions are the most prominent, other methods for the synthesis of α-amino acids exist, such as the Gabriel synthesis and phase-transfer catalysis .[6][16] The Gabriel synthesis is a more complex multi-step process.[6] Phase-transfer catalysis has been effectively used for the enantioselective synthesis of α-amino acid derivatives, which is particularly relevant for producing chiral AIB.[16][17][18]

Conclusion and Recommendations

The choice of synthetic route for α-aminoisobutyric acid is highly dependent on the desired scale of production and the available resources.

  • For laboratory-scale synthesis , the Strecker synthesis remains a viable and well-understood option, provided that appropriate safety measures for handling cyanide are in place.[3]

  • For industrial-scale production , the Bucherer-Bergs synthesis is the most economically attractive route due to its high yields, potential for reagent recycling, and use of inexpensive starting materials.[4]

  • The Hofmann rearrangement presents a valuable cyanide-free alternative, particularly in environments where the handling of large quantities of cyanide is not feasible. Its cost-effectiveness is contingent on the accessibility of the starting 2,2-dimethylmalonamic acid.

Researchers and process chemists must carefully weigh the factors of cost, yield, safety, and environmental impact when selecting the optimal synthetic strategy for their specific application.

References

  • Organic Syntheses Procedure: α-AMINOISOBUTYRIC ACID.
  • Wikipedia: 2-Aminoisobutyric acid.
  • Google Patents: CN103864633A - Method for preparing alpha-aminoisobutyric acid.
  • Sketchy: Synthesis of Alpha-Amino Acids.
  • Master Organic Chemistry: The Strecker Synthesis of Amino Acids.
  • Wikipedia: Strecker amino acid synthesis.
  • Organic Chemistry Portal: Strecker Synthesis.
  • ResearchGate: Bucherer–Bergs Reaction.
  • National Institutes of Health: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates.
  • Beilstein Journal of Organic Chemistry: Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine.
  • ACS Publications: The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.
  • Pharm D Guru: HOFMANN REARRANGEMENT.
  • Chemist Wizards: Hoffmann Rearrangement.
  • ResearchGate: Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol.
  • Wikipedia: Hofmann rearrangement.
  • Cambridge University Press: Bucherer-Bergs Reaction.
  • Wikipedia: Bucherer–Bergs reaction.
  • National Institutes of Health: Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids.
  • CRDEEP Journals: Phase-Transfer Catalysis in Organic Syntheses.
  • Organic Chemistry Portal: O'Donnell Amino Acid Synthesis.
  • ResearchGate: The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.
  • Chem-Impex: α-Aminoisobutyric acid.
  • Semantic Scholar: The Production of -Aminobutyric Acid from Free and Immobilized Cells of Levilactobacillus brevis Cultivated in Anaerobic and Aer.
  • DrugFuture: alpha-Aminoisobutyric Acid.

Sources

A Senior Application Scientist's Guide to the 2D NMR Characterization of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and chemical research, the unambiguous structural elucidation of small molecules is paramount. For compounds like 2-Amino-2-methylpropanenitrile hydrochloride, a versatile building block in organic synthesis, confirming its precise molecular architecture is a critical quality control step.[1] While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons and carbons, 2D NMR techniques are indispensable for assembling the complete structural puzzle.

This guide provides an in-depth comparison of key 2D NMR experiments for the definitive characterization of this compound. We will delve into the causality behind the selection of specific experiments, offering field-proven insights and detailed protocols to ensure trustworthy and reproducible results.

The Subject: this compound

Structure:

Molecular Formula: C₄H₉ClN₂[2]

IUPAC Name: 2-amino-2-methylpropanenitrile;hydrochloride[2]

The structure of this compound is deceptively simple, containing a quaternary carbon, two methyl groups, a nitrile group, and a protonated amine. This simplicity, however, presents a challenge for 1D NMR alone, as the absence of proton-proton coupling across the quaternary carbon makes it difficult to connect the methyl groups to the rest of the molecule. Herein lies the power of 2D NMR.

A Comparative Analysis of 2D NMR Techniques for Structural Elucidation

For a comprehensive structural analysis of this compound, a suite of 2D NMR experiments is recommended. Each experiment provides a unique piece of the structural puzzle, and together they offer a self-validating system for structural confirmation. The primary techniques we will compare are:

  • COSY (Correlation Spectroscopy): For identifying proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): For identifying direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): For identifying longer-range (2-3 bond) proton-carbon correlations.

The logical workflow for these experiments is outlined in the diagram below.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY H-H Couplings HSQC HSQC 1H_NMR->HSQC Direct H-C Correlations HMBC HMBC 1H_NMR->HMBC Long-Range H-C Correlations 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Complete Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: Workflow for 2D NMR based structural elucidation.

COSY: Probing Proton-Proton Connectivity

Why it's used: COSY is the foundational 2D NMR experiment for revealing which protons are coupled to each other, typically through two or three bonds.[3][4] In the case of this compound, we do not expect to see any cross-peaks in a COSY spectrum.

The Rationale: The two methyl groups are chemically equivalent and are attached to a quaternary carbon, which has no attached protons. The protons of the ammonium group (-NH₃⁺) are also isolated and do not have any neighboring protons to couple with. The absence of cross-peaks in a COSY spectrum is, therefore, a crucial piece of evidence that supports the proposed structure.

Predicted COSY Data
¹H Signal (Predicted ppm)Correlated ¹H Signal
~1.7 (s, 6H, 2 x CH₃)None
~9.0 (s, 3H, NH₃⁺)None

HSQC: Mapping Protons to their Carbons

Why it's used: HSQC provides a direct correlation between each proton and the carbon to which it is attached.[5] This is an incredibly powerful experiment for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

The Rationale: For this compound, an HSQC spectrum will definitively link the proton signal of the two equivalent methyl groups to their corresponding carbon signal. It will also confirm the absence of any other protonated carbons.

Predicted HSQC Data
¹H Signal (Predicted ppm)Correlated ¹³C Signal (Predicted ppm)Assignment
~1.7~25C(CH₃)₂

HMBC: Unveiling the Molecular Skeleton

Why it's used: HMBC is arguably the most informative 2D NMR experiment for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds.[6]

The Rationale: This is the key experiment for confirming the structure of this compound. The protons of the methyl groups are two bonds away from the quaternary carbon and three bonds away from the nitrile carbon. Therefore, we expect to see HMBC cross-peaks connecting the methyl proton signal to both the quaternary carbon and the nitrile carbon signals. This provides the unambiguous evidence that the methyl groups are attached to the quaternary carbon, which in turn is bonded to the nitrile group.

Predicted HMBC Data
¹H Signal (Predicted ppm)Correlated ¹³C Signal (Predicted ppm)Assignment
~1.7~40C (CH₃)₂
~1.7~120C N

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • Cap the NMR tube and vortex or sonicate until the sample is fully dissolved.

2D NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument being used.

G Sample Prepared NMR Sample Spectrometer NMR Spectrometer Sample->Spectrometer Pulse_Sequence Select Pulse Sequence (COSY, HSQC, HMBC) Spectrometer->Pulse_Sequence Acquisition Data Acquisition Pulse_Sequence->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: General experimental workflow for 2D NMR.

COSY Acquisition Parameters:

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Number of Scans (ns): 2-4

  • Number of Increments (in t1): 256

  • Spectral Width (sw): Calibrated to the ¹H spectral range.

  • Relaxation Delay (d1): 1.5-2.0 s

HSQC Acquisition Parameters:

  • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker instruments).

  • Number of Scans (ns): 2-4

  • Number of Increments (in t1): 128-256

  • Spectral Width (sw): Calibrated to the ¹H and ¹³C spectral ranges.

  • Relaxation Delay (d1): 1.5-2.0 s

HMBC Acquisition Parameters:

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Number of Scans (ns): 4-8

  • Number of Increments (in t1): 256

  • Spectral Width (sw): Calibrated to the ¹H and ¹³C spectral ranges.

  • Relaxation Delay (d1): 1.5-2.0 s

  • Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH~1.7~25
-NH ₃⁺~9.0N/A
C (CH₃)₂N/A~40
C ≡NN/A~120

Conclusion

The structural characterization of this compound is a prime example of the power of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, the combination of COSY, HSQC, and HMBC experiments offers a robust and self-validating methodology for complete structural elucidation. The absence of COSY correlations, coupled with the specific one-bond and long-range correlations observed in HSQC and HMBC, respectively, provides irrefutable evidence for the connectivity of the molecular framework. This comprehensive approach ensures the scientific integrity of the data and provides the high level of confidence required in research and drug development.

References

  • PubChem. This compound.
  • PubChem. 2-Amino-2-methylpropionitrile.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]
  • Elyashberg, M., et al. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]
  • ResearchGate.
  • Emery Pharma.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]
  • Pharmaffiliates. (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride. [Link]
  • YouTube.
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875). [Link]
  • Murray, P. R. D., et al. S14 2-Amino-2,3,3-trimethylbutyronitrile hydrochloride (6) 1H NMR spectrum. [Link]
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
  • CEITEC.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • Heffron, G. 2D NMR FOR THE CHEMIST. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). [Link]

Sources

A Researcher's Guide to Unambiguous Structure Confirmation: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and the ultimate validation of a synthetic pathway. While several analytical techniques provide valuable structural insights, single-crystal X-ray crystallography stands as the gold standard for providing a definitive, atomic-resolution picture of a reaction product.[1][2][3] This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods, supported by experimental data, and provides a detailed protocol for its application.

The Principle: Unveiling the Molecular Architecture

X-ray crystallography operates on the principle of diffraction.[1][4] When a focused beam of X-rays interacts with a well-ordered, single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, these scattered waves interfere with each other, creating a unique diffraction pattern of spots of varying intensities.[1] By precisely measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated.[1][5][6] This electron density map is then interpreted to determine the precise position of each atom in the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[4][7]

The Crystallographic Workflow: From Powder to Picture

The journey from a newly synthesized compound to its fully elucidated crystal structure involves a meticulous, multi-step process. Success at each stage is critical for obtaining high-quality data.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination & Refinement A Compound Purification B Crystal Growth A->B Supersaturated Solution C Crystal Selection & Mounting B->C High-Quality Single Crystal D X-ray Diffraction Experiment C->D Mounted Crystal on Goniometer E Data Processing & Integration D->E Diffraction Pattern F Structure Solution (Phase Problem) E->F Reflection Intensities G Model Building & Refinement F->G Initial Electron Density Map H Structure Validation G->H Refined Atomic Model I Final Structure & Report H->I Validated Crystallographic Information File (CIF)

Caption: The experimental workflow of single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

1. Crystal Growth: The Art and Science of Nucleation

The most critical and often most challenging step is growing a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality.[4][8] This requires a highly purified compound, as impurities can inhibit crystal formation or lead to poorly ordered crystals.

  • Common Crystallization Techniques:

    • Slow Evaporation: The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over days or weeks.[9][10] This gradual increase in concentration promotes the formation of well-ordered crystals.[11]

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble.[9][12] The vapor of the more volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound in the vial to the point of crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[11][13] As the temperature decreases, the solubility of the compound drops, leading to crystallization.

2. Crystal Selection and Mounting

Once crystals have formed, a suitable candidate must be selected under a microscope. An ideal crystal will be well-formed with sharp edges and no visible cracks or defects. The selected crystal is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.[4]

3. Data Collection: Illuminating the Lattice

The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[4] Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, that record the positions and intensities of the diffracted X-ray spots.[1]

4. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[14] The "phase problem" is a central challenge in crystallography, as the detectors only record the intensities and not the phases of the diffracted waves.[5][15] Various computational methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map.[5]

5. Structure Refinement and Validation

An atomic model is built into the electron density map. This model is then refined through iterative cycles of least-squares minimization to achieve the best possible fit between the calculated and observed diffraction data.[5][6] The quality of the final structure is assessed using various metrics, such as the R-factor, and is typically validated using software like CHECKCIF.[5]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and may be more suitable in certain situations.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Requirement High-quality single crystal (0.1-0.3 mm)Soluble sample (mg quantities)Small sample quantity (µg to ng)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure determination[3]Provides information about dynamics in solution[16][17]High sensitivity, rapid analysis
Limitations Requires a suitable single crystal, which can be difficult to grow[18][19]Structure determination can be complex for large molecules; less precise than X-ray[17]Provides indirect structural information, isomers can be difficult to distinguish
Destructive? NoNoYes (in most cases)

Causality in Technique Selection: The choice of analytical technique is driven by the specific question being asked. For unambiguous confirmation of a novel molecular structure, especially its stereochemistry, X-ray crystallography is the definitive method.[3][13] NMR is invaluable for studying molecular dynamics and for compounds that are difficult to crystallize.[16] Mass spectrometry is a powerful tool for rapid confirmation of molecular weight and for analyzing complex mixtures.

Technique_Selection_Logic Start Need to Confirm Reaction Product Structure Q1 Is Absolute Stereochemistry Critical? Start->Q1 Xray Prioritize X-ray Crystallography Q1->Xray Yes NMR_MS NMR and MS for Connectivity and MW Q1->NMR_MS No Q2 Can a Single Crystal be Grown? Xray->Q2 MS_Support Use MS for MW Confirmation NMR_MS->MS_Support Xray_Success Definitive Structure Confirmed Q2->Xray_Success Yes NMR_Primary Rely on NMR for Structural Elucidation Q2->NMR_Primary No NMR_Primary->MS_Support

Caption: Decision-making flowchart for selecting a structural elucidation technique.

Common Challenges and Expert Insights

The primary bottleneck in X-ray crystallography is often the initial step of obtaining diffraction-quality crystals.[15][18][19] This can be particularly challenging for complex molecules or those with significant conformational flexibility.[15]

Expert Tip: Screening a wide range of crystallization conditions is crucial. Automated crystallization platforms can significantly accelerate this process by setting up hundreds of experiments with minimal sample consumption.

Another significant challenge is the "phase problem."[5][15] While computational methods have become very powerful, in some cases, experimental phasing techniques, such as incorporating heavy atoms into the crystal, may be necessary.[15]

Conclusion: The Unparalleled Power of X-ray Crystallography

In the rigorous world of scientific research and drug development, certainty is invaluable. While NMR and mass spectrometry are indispensable tools in the chemist's arsenal, single-crystal X-ray crystallography provides an unparalleled level of detail and certainty in structure determination.[3] The ability to visualize the precise arrangement of atoms in three-dimensional space provides a definitive answer to the question of "what did I make?", laying a solid foundation for further research and development.

References

  • Creative Biostructure. Crystallography Data Analysis.
  • ZipRecruiter. What are some typical challenges faced in X ray Crystallography roles.
  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev., 2023, 52, 2337-2354.
  • Myerson, A. S. et al. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallogr. F Struct. Biol. Commun., 2015, 71(Pt 5), 558-563.
  • Department of Chemistry and Biochemistry, University of South Carolina. Growing and Mounting Crystals Your Instrument Will Treasure.
  • International Union of Crystallography. The challenges and potential for sub-atomic resolution X-ray crystallography and neutron crystallography.
  • Wikipedia. X-ray crystallography.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • Current Biology. Macromolecular Structure Determination: Comparison of Crystallography and NMR. Curr. Biol., 1997, 7(11), R692-R695.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • University of York, Department of Chemistry. Single Crystal X-ray Diffraction.
  • MDPI. Protein Crystallography: Achievements and Challenges. Crystals, 2021, 11(10), 1238.
  • eLife. Analysis of the quality of crystallographic data and the limitations of structural models. eLife, 2017, 6, e23333.
  • National Center for Biotechnology Information. Data-driven challenges and opportunities in crystallography. Curr. Opin. Struct. Biol., 2019, 55, 127-134.
  • CDIFX. Some Tricks for the Single Crystal Growth of Small Molecules.
  • National Center for Biotechnology Information. X-ray data processing. Subcell. Biochem., 2017, 83, 1-27.
  • University of Szeged. Comparison of NMR and X-ray crystallography.
  • YouTube. XRD data analysis: simple plotting and refinement in GSAS-II.
  • National Centre for Biological Sciences. X-ray Facility - Online Resources for Learning X-ray Crystallography.
  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • Bruker. Single Crystal X-ray Diffractometers.
  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • University of New Orleans. Single Crystal X-ray Diffraction and Structure Analysis.
  • Chemistry LibreTexts. X-ray Crystallography.
  • Creative BioMart. X-ray Crystallography.
  • Sealy Center for Structural Biology & Molecular Biophysics. SCSB X-ray Crystallography.
  • The University of Texas at Dallas. Resources – Crystallography Center.
  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination.
  • National Center for Biotechnology Information. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Int. J. Mol. Sci., 2023, 24(13), 10795.
  • National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. Methods Mol. Biol., 2012, 873, 1-15.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why Special Disposal is Critical

2-Amino-2-methylpropanenitrile hydrochloride is classified as an acutely toxic substance. Exposure through ingestion, skin contact, or inhalation can be highly harmful and potentially fatal.[1][2][3] The primary hazard stems from its nature as a nitrile compound, which can release cyanide under certain conditions, and its inherent toxicity. Therefore, casual disposal via standard laboratory waste streams is strictly prohibited and poses a significant risk.

Proper disposal is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture. Adherence to these protocols protects you, your colleagues, and the environment from the severe consequences of improper chemical waste management.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be in a designated and properly equipped area.

Engineering Controls: All handling of this compound, including weighing, solution preparation, and the disposal procedures outlined below, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves (minimum 4mil thickness).Provides a barrier against accidental skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of solutions and airborne particles.
Lab Coat A flame-retardant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills.

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound should be approached with the same rigor as any other experimental protocol. The following workflow provides a systematic approach to managing waste containing this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_disposal Disposal Path prep Don Appropriate PPE designate Work in a Designated Fume Hood prep->designate waste_type Identify Waste Type designate->waste_type solid_waste Solid Waste (e.g., contaminated labware, pure compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container for Solids solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container for Liquids liquid_waste->collect_liquid ehs_pickup Arrange for EHS Pickup for Incineration collect_solid->ehs_pickup neutralize_option Consider Chemical Neutralization (See Section 4) collect_liquid->neutralize_option neutralize_option->ehs_pickup Post-Neutralization

Caption: Disposal workflow for this compound.

Solid Waste Disposal

Solid waste includes the pure compound, contaminated personal protective equipment (e.g., gloves), and disposable labware (e.g., pipette tips, weighing boats).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containment: Place all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • "Hazardous Waste"

    • "Acutely Toxic"

    • "this compound"

    • The date the first item of waste was added.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by EHS personnel.

Liquid Waste Disposal

Liquid waste includes solutions containing this compound and the first rinse of any contaminated glassware.

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Use a container made of a compatible material (e.g., glass or polyethylene). The label should have the same information as for solid waste.

  • pH Consideration: Do not mix with acidic waste streams, as this could potentially lead to the generation of hydrogen cyanide gas.

  • Chemical Neutralization: For larger quantities or as part of a dedicated waste treatment protocol, chemical neutralization via hydrolysis can be employed to reduce the toxicity of the waste stream. This procedure should only be performed by trained personnel with a specific, approved protocol. A general procedure is outlined in Section 4.

Experimental Protocol: Chemical Neutralization via Alkaline Hydrolysis

Hydrolysis of the nitrile group in this compound to a less toxic carboxylic acid can be achieved under alkaline conditions. This procedure should be performed with caution and only by personnel experienced with handling hazardous chemicals.

Disclaimer: This is a general protocol and should be adapted and validated for your specific laboratory conditions and in consultation with your EHS department.

Materials:

  • Waste solution of this compound

  • Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • Large round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Setup: In a chemical fume hood, place the liquid waste containing this compound into a round-bottom flask equipped with a magnetic stir bar. The flask should not be more than half full.

  • Basification: While stirring, slowly and carefully add a concentrated sodium hydroxide solution to the flask. This process is exothermic, so the addition should be done in portions, and the flask can be cooled in an ice bath if necessary. Continue adding NaOH until the pH of the solution is >12.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100°C).

  • Reaction Time: Maintain the reflux for a minimum of 4-6 hours to ensure complete hydrolysis of the nitrile.

  • Cooling: After the reflux period, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization and Disposal: The resulting solution will contain the sodium salt of 2-amino-2-methylbutanoic acid and other byproducts. This solution is generally less toxic than the starting aminonitrile but should still be collected as hazardous waste. Carefully neutralize the solution to a pH between 6 and 8 by the slow addition of an acid (e.g., hydrochloric acid) in an ice bath.

  • Final Collection: Transfer the neutralized solution to a labeled hazardous waste container for liquid waste and arrange for EHS pickup.

Spill and Decontamination Procedures

Accidental spills of this compound must be handled immediately and with extreme caution.

For a Small Spill (Solid or Liquid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If there is a risk of significant airborne dust or vapor, evacuate the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material or the covered solid using a scoop or other non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area. A common procedure is to wipe the area with a solution of soap and water, followed by a rinse with water. All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.

Decontamination of Laboratory Equipment:

  • Disposable Items: All disposable items that come into contact with the compound should be disposed of as solid hazardous waste.

  • Non-Disposable Glassware: Glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., water or ethanol). The first rinsate must be collected as liquid hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your local EHS guidelines. After rinsing, the glassware can be washed using standard laboratory procedures.

Regulatory and Compliance Summary

While a specific EPA RCRA waste code for this compound is not explicitly listed, its high acute toxicity places it in the category of an "acutely hazardous waste".[5] As such, it should be managed as a P-listed waste . This has several important regulatory implications:

  • Generator Status: The generation of more than 1 kg (2.2 lbs) of a P-listed waste in a calendar month will classify a laboratory as a Large Quantity Generator (LQG), which has more stringent regulatory requirements.[6]

  • Accumulation Limits: Very Small Quantity Generators (VSQGs) and Small Quantity Generators (SQGs) have strict limits on the amount of acutely hazardous waste that can be accumulated on-site at any one time.[6]

  • Disposal Method: The ultimate disposal method for this compound and its associated waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.

Always consult your institution's EHS department for specific guidance on waste codes and disposal procedures to ensure full compliance with local, state, and federal regulations.

References

  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET: this compound.
  • Echemi.
  • PubChem. This compound. National Institutes of Health.
  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: 2-Amino-2-methylpropanenitrile.
  • Fisher Scientific.
  • ChemicalBook.
  • U.S. Environmental Protection Agency. MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
  • University of Minnesota University Health & Safety. 2.
  • Benchchem. Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.
  • Lion Technology.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Yale Environmental Health & Safety. Standard Operating Procedure: Acutely Toxic Chemicals.
  • Rowan University. Standard Operating Procedure for Acutely Toxic Chemicals.
  • University of California, Irvine Environmental Health & Safety. Acutely-Toxic-Chemicals.docx.
  • West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response. (2023).

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-2-methylpropanenitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Amino-2-methylpropanenitrile hydrochloride (CAS No: 50846-36-1). This document provides an in-depth operational plan, from personal protective equipment (PPE) selection to disposal, grounded in scientific expertise and field-proven insights. Our goal is to empower you, our valued researchers and drug development professionals, with the knowledge to work safely and effectively.

Understanding the Hazard: More Than Just a Reagent

This compound is a valuable compound in chemical synthesis. However, its nitrile functional group presents significant toxicological concerns. The primary hazard lies in its classification as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] This toxicity is a critical consideration that dictates every aspect of its handling.

Upon absorption, nitrile compounds can be metabolized, potentially leading to symptoms similar to cyanide poisoning.[4] Therefore, preventing exposure is paramount. This guide is built on the principle of proactive safety, ensuring that every step is a self-validating protocol to minimize risk.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, proper engineering controls must be in place. These are designed to isolate you from the hazard.

  • Fume Hood: All handling of this compound, especially when dealing with the solid form, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood's exhaust ventilation is critical to prevent the inhalation of any airborne particles.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Your PPE is your last line of defense, but it must be robust and correctly used. The following table outlines the minimum PPE requirements for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer excellent resistance to a wide range of chemicals and are a reliable barrier against dermal absorption.[5][6][7][8] They are a superior choice over latex or vinyl for handling hazardous chemicals.[5]
Eye Protection Chemical safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne dust.[9][10] A face shield offers broader protection.[9]
Body Protection Laboratory coat or chemical-resistant apronA lab coat protects your skin and personal clothing from accidental spills and contamination.[9][11]
Respiratory Protection NIOSH/MSHA-approved respirator (if engineering controls are insufficient)While a fume hood is the primary control, a respirator may be necessary if there's a risk of exceeding exposure limits or during a spill clean-up.[10][11] The specific type should be determined by a qualified safety professional.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow is designed to guide you through the safe handling of this compound, from preparation to the completion of your work.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood Operation DonPPE 2. Don Required PPE Gather 3. Gather Materials Weigh 4. Weigh Solid in Hood Gather->Weigh Dissolve 5. Dissolve/React in Hood Decontaminate 6. Decontaminate Glassware & Surfaces Dissolve->Decontaminate DoffPPE 7. Doff PPE Correctly Waste 8. Dispose of Waste Wash 9. Wash Hands Thoroughly

Caption: Workflow for Handling this compound.

Detailed Steps:

  • Verify Fume Hood Operation: Before starting, ensure the fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate working height.

  • Don Required PPE: Put on your lab coat, safety goggles, and nitrile gloves as specified in the table above.

  • Gather Materials: Collect all necessary equipment, reagents, and waste containers and place them in the fume hood before introducing the this compound.

  • Weigh Solid in Hood: To prevent the spread of dust, weigh the solid material inside the fume hood.[1] Use a disposable weighing boat or paper.

  • Dissolve/React in Hood: Perform all manipulations, such as dissolving the compound or running a reaction, within the fume hood. Keep the container tightly closed when not in use.[1][2]

  • Decontaminate Glassware & Surfaces: After use, decontaminate all glassware and surfaces that may have come into contact with the chemical. Use a suitable solvent or cleaning solution.

  • Doff PPE Correctly: Remove your PPE in a manner that avoids cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

  • Dispose of Waste: All waste, including contaminated PPE and weighing paper, must be disposed of as hazardous waste in a clearly labeled, sealed container.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Wash Hands Thoroughly: After removing your PPE, wash your hands with soap and water.

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. Immediate and correct action is crucial.

Exposure Response Plan

EmergencyResponse cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Event Remove Remove Contaminated Clothing Flush Flush Affected Area (15+ minutes) Eyes Eye Contact: Flush with Eyewash Inhale Inhalation: Move to Fresh Air SeekMedical Seek Immediate Medical Attention Flush->SeekMedical Eyes->SeekMedical Inhale->SeekMedical Report Report Incident to Supervisor/EHS SeekMedical->Report

Caption: Emergency Response for Chemical Exposure.

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[1] Drench the affected skin with running water for at least 15 minutes.[1] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.

  • Inhalation: Remove the individual from the exposure area to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, give them half a liter of water to drink.[1] Seek immediate medical attention.[1][2]

Spill Response
  • Minor Spill (within fume hood): If you are trained and equipped to do so, clean up the spill using an appropriate absorbent material. Place the waste in a sealed, labeled container for hazardous waste disposal.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert others.[13] Close the laboratory doors and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[13] Do not attempt to clean up a large spill yourself.

Storage and Disposal: The Final Steps to Safety

  • Storage: Store this compound in a cool, well-ventilated area in its original, tightly closed container.[1][2] Keep it away from strong oxidizing agents and strong acids.[1] The storage area should be secure and accessible only to authorized personnel.

  • Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[1][2][4] Never dispose of this chemical down the drain.

By adhering to these guidelines, you are not just following a protocol; you are fostering a culture of safety that protects you, your colleagues, and your research.

References

  • SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. (URL: )
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • Nitrile Gloves for Chemical Handling - GlovesnStuff. (URL: )
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (URL: )
  • Are Nitrile Gloves Considered PPE? - Armbrust American. (URL: )
  • 2-AMINO-2-METHYL-PROPIONITRILE HYDROCHLORIDE Safety D
  • This compound | C4H9ClN2 | CID 12239465 - PubChem. (URL: )
  • 2-AMINO-2-METHYL-PROPIONITRILE - Safety D
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (URL: )
  • 2-Amino-2-methylpropanenitrile - Material Safety D
  • SAFETY D
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. (URL: )
  • This compound - Synquest Labs. (URL: )
  • 3-Amino-2,2-dimethylpropanenitrile SDS, 67744-70-1 Safety D
  • Basic Emergency Procedures Hazardous M

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-2-methylpropanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-2-methylpropanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.